Indium tripropan-2-olate
Description
The exact mass of the compound Indium(III) isopropoxide, 99.9% (metals basis) is 292.0529483 g/mol and the complexity rating of the compound is 10.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
indium(3+);propan-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.In/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZUSPADPSOQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[In+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21InO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721311 | |
| Record name | Indium tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118240-53-2, 38218-24-5 | |
| Record name | Indium tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38218-24-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Indium (III) Isopropoxide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of Indium (III) isopropoxide, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causality behind its reactivity, provides actionable experimental protocols, and explores its applications, particularly in materials science and catalysis with relevance to the pharmaceutical industry.
Introduction: The Versatile Nature of Indium (III) Isopropoxide
Indium (III) isopropoxide, with the chemical formula In(O-i-Pr)₃, is an organometallic compound that has garnered significant interest due to its utility as a precursor in the synthesis of indium-based materials and as a catalyst in organic transformations.[1][2] Its chemical behavior is dominated by the electropositive nature of the indium center and the reactivity of the isopropoxide ligands. This guide will elucidate its synthesis, structure, key chemical reactions, and practical applications, providing a foundational understanding for its effective use in a laboratory setting.
Physicochemical Properties: A Tabulated Overview
A clear understanding of the fundamental physical and chemical properties of a reagent is paramount for its safe and effective handling and application. The key properties of Indium (III) isopropoxide are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₂₁InO₃ | [3] |
| Molecular Weight | 292.08 g/mol | [4] |
| Appearance | White to light yellow powder or crystalline solid | [2] |
| Melting Point | 145 °C (decomposes) | [3] |
| Boiling Point | 82 °C | [3] |
| Solubility | Soluble in alcohols, ketones, and esters. Insoluble in water. | [2] |
| CAS Number | 38218-24-5 | [5] |
| Sensitivity | Moisture sensitive | [2] |
Synthesis of Indium (III) Isopropoxide: A Practical Protocol
The synthesis of high-purity Indium (III) isopropoxide is crucial for its successful application. While several methods exist, a common and effective approach involves the reaction of an indium trihalide with an alkali metal isopropoxide or, more directly, with isopropanol in the presence of a strong, non-nucleophilic base to neutralize the resulting hydrohalic acid. The latter method avoids the introduction of alkali metal contaminants.
General Reaction Scheme
The synthesis can be represented by the following general reaction:
InX₃ + 3 HO-i-Pr + 3 B → In(O-i-Pr)₃ + 3 [BH]⁺X⁻
Where:
-
InX₃ is an indium trihalide (e.g., InCl₃).
-
HO-i-Pr is isopropanol.
-
B is a strong, non-nucleophilic base (e.g., a tertiary amine like triethylamine).
Step-by-Step Experimental Protocol
This protocol is a self-validating system, where successful execution at each step ensures the quality of the final product.
Materials:
-
Anhydrous Indium (III) chloride (InCl₃)
-
Anhydrous isopropanol
-
Anhydrous triethylamine
-
Anhydrous toluene (or another suitable inert solvent)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add anhydrous Indium (III) chloride to a Schlenk flask equipped with a magnetic stirrer and a reflux condenser.
-
Solvent Addition: Add anhydrous toluene to the flask to create a suspension.
-
Reagent Addition: In a separate flask, prepare a solution of anhydrous isopropanol and triethylamine in anhydrous toluene.
-
Reaction Execution: Slowly add the isopropanol/triethylamine solution to the stirring suspension of InCl₃ at room temperature. An exothermic reaction may be observed.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Isolation of Product: Cool the reaction mixture to room temperature and filter under an inert atmosphere to remove the triethylammonium chloride precipitate.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude Indium (III) isopropoxide. The product can be further purified by sublimation or recrystallization from a suitable anhydrous solvent.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Indium (III) isopropoxide is highly moisture-sensitive. The presence of water would lead to hydrolysis and the formation of indium hydroxide or oxide impurities.
-
Inert Atmosphere: The use of a Schlenk line and an inert atmosphere prevents the reaction of the reagents and product with atmospheric oxygen and moisture.
-
Strong, Non-nucleophilic Base: Triethylamine is used to scavenge the HCl produced during the reaction. Its non-nucleophilic nature prevents it from competing with isopropanol in coordinating to the indium center.
-
Reflux: Heating the reaction mixture to reflux increases the reaction rate and helps to drive the reaction to completion.
Structural Characteristics and Reactivity
Aggregation and Coordination
Indium (III) isopropoxide likely exists as a dimer or higher oligomer in the solid state and in non-coordinating solvents. This aggregation occurs through bridging isopropoxide ligands, which allows the indium atoms to expand their coordination sphere beyond three, typically to four, five, or six. This coordinative unsaturation is a key driver of its reactivity.
Caption: A plausible dimeric structure of Indium (III) isopropoxide with bridging isopropoxide ligands.
Key Chemical Reactions and Mechanisms
Hydrolysis and the Sol-Gel Process
The most significant reaction of Indium (III) isopropoxide is its hydrolysis, which forms the basis of the sol-gel process for producing indium oxide (In₂O₃) materials. This process involves two main steps: hydrolysis and condensation.
-
Hydrolysis: The isopropoxide ligands are replaced by hydroxyl groups upon reaction with water. In(O-i-Pr)₃ + 3 H₂O → In(OH)₃ + 3 HO-i-Pr
-
Condensation: The newly formed indium hydroxide species then undergo condensation reactions to form In-O-In bridges, releasing water and leading to the formation of a three-dimensional indium oxide network (the "gel"). 2 In(OH)₃ → In₂O₃ + 3 H₂O
The rate of hydrolysis and condensation can be controlled by factors such as the water-to-alkoxide ratio, the solvent, and the presence of acid or base catalysts. This control is critical for tailoring the morphology and properties of the final indium oxide material, be it a thin film, nanoparticle, or aerogel.
Caption: The sol-gel process for the formation of indium oxide from Indium (III) isopropoxide.
Thermal Decomposition
Indium (III) isopropoxide decomposes upon heating. Thermogravimetric analysis (TGA) would reveal a weight loss corresponding to the loss of the organic ligands, ultimately yielding indium oxide. The decomposition pathway can be complex and may involve the formation of various intermediates. Understanding the thermal decomposition behavior is crucial for applications such as chemical vapor deposition (CVD) where the precursor is vaporized and decomposed on a heated substrate.
Catalysis: The Oppenauer Oxidation
Indium (III) isopropoxide is an effective catalyst for the Oppenauer oxidation, a reaction that oxidizes secondary alcohols to ketones using a ketone or aldehyde as a sacrificial hydrogen acceptor.[1] The mechanism involves the coordination of the alcohol to the indium center, followed by a hydride transfer to the oxidant via a six-membered transition state.
Caption: Catalytic cycle of the Oppenauer oxidation using Indium (III) isopropoxide.
Applications in Research and Drug Development
The unique chemical properties of Indium (III) isopropoxide make it a valuable tool in various research and development areas, including those relevant to the pharmaceutical industry.
Precursor for Advanced Materials
The primary application of Indium (III) isopropoxide is as a precursor for the synthesis of indium-based materials.[3]
-
Transparent Conductive Oxides (TCOs): Through the sol-gel process or CVD, it is used to deposit thin films of indium tin oxide (ITO), a key component in displays, touch screens, and solar cells.[3]
-
Nanoparticles: It serves as a precursor for the synthesis of indium oxide nanoparticles with controlled size and morphology. These nanoparticles have potential applications in catalysis, sensing, and biomedicine.
Catalysis in Organic Synthesis
Beyond the Oppenauer oxidation, indium-based catalysts, including those derived from Indium (III) isopropoxide, are finding increasing use in organic synthesis. Their Lewis acidic nature and tolerance to certain functional groups make them attractive for promoting a variety of reactions, such as the synthesis of N-substituted pyrroles.[6]
Relevance to Drug Development
While direct applications of Indium (III) isopropoxide in drug synthesis are still emerging, its role as a precursor to indium-based nanomaterials is highly relevant to the pharmaceutical field.
-
Drug Delivery Systems: Indium-based nanoparticles can be functionalized and used as carriers for targeted drug delivery. Their properties can be tuned to control drug release and improve therapeutic efficacy.
-
Bioimaging: The use of indium compounds in imaging applications provides a potential avenue for the development of theranostic agents, which combine therapeutic and diagnostic capabilities.
Safety and Handling
Indium (III) isopropoxide is a moisture-sensitive and flammable solid.[2] Proper handling and storage are essential to maintain its integrity and ensure laboratory safety.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.
-
Handling: Handle in an inert atmosphere glovebox or using Schlenk techniques. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher. Do not use water.[5]
Conclusion
Indium (III) isopropoxide is a versatile and reactive compound with significant potential in materials science and catalysis. Its utility as a precursor for indium oxide materials is well-established, and its catalytic activity in organic synthesis is a growing area of research. For professionals in drug development, the connection lies in the application of the resulting nanomaterials for drug delivery and bioimaging. A thorough understanding of its synthesis, structure, and reactivity, as outlined in this guide, is the foundation for harnessing its full potential in innovative research and development endeavors.
References
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American Elements. (n.d.). Indium(III) Isopropoxide. Retrieved from [Link]
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MySkinRecipes. (n.d.). INDIUM(III) ISOPROPOXIDE. Retrieved from [Link]
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Neumüller, B. (2002). Organometallic sesquialkoxides of aluminium, gallium and indium. Dalton Transactions, (22), 4173-4179. [Link]
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Hycultec GmbH. (n.d.). Indium(III) isopropoxide. Retrieved from [Link]
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PubChem. (n.d.). Indium (III) isopropoxide. Retrieved from [Link]
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Braga, A. L., et al. (2008). Indium(III)-catalyzed synthesis of N-substituted pyrroles under solvent-free conditions. Journal of the Brazilian Chemical Society, 19(5), 877-883. [Link]
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The Elusive Crystal Structure of Indium Tripropan-2-olate: A Technical Guide for Researchers
Abstract
Indium tripropan-2-olate, also known as indium triisopropoxide [In(O-i-Pr)₃], is a significant precursor in materials science, particularly for the synthesis of indium-based semiconductor materials such as indium oxide (In₂O₃). Despite its utility, a definitive single-crystal X-ray diffraction study elucidating its precise solid-state structure remains conspicuously absent from publicly accessible literature. This technical guide provides a comprehensive overview of this compound, addressing its synthesis, characterization, and the prevailing understanding of its structural nature. We will delve into the probable structural motifs based on related metal alkoxides and discuss the experimental challenges that have likely contributed to the scarcity of definitive crystallographic data. This document serves as a vital resource for researchers, scientists, and drug development professionals who utilize or seek to understand this important indium alkoxide.
Introduction: The Significance of Indium Alkoxides
Indium(III) alkoxides are a class of organometallic compounds that have garnered considerable interest as versatile molecular precursors. Their utility stems from their solubility in organic solvents and their ability to be converted to high-purity indium oxide materials at relatively low temperatures. This makes them ideal candidates for various deposition techniques, including sol-gel processes and chemical vapor deposition (CVD), for the fabrication of transparent conducting films, gas sensors, and other electronic components. Among these, this compound is a commonly employed precursor due to the convenient volatility and handling characteristics imparted by the isopropoxide ligands.
Synthesis of this compound: A Chemist's Perspective
The synthesis of this compound typically involves the reaction of an indium trihalide, most commonly indium(III) chloride (InCl₃), with a source of isopropoxide ions. A widely adopted method is the salt metathesis reaction with a sodium alkoxide, as described in early work by Chatterjee et al.[1].
Anhydrous Synthesis Protocol
The paramount consideration in the synthesis of metal alkoxides is the rigorous exclusion of water, as they are highly susceptible to hydrolysis, which can lead to the formation of indium hydroxides or oxo-clusters.
Experimental Protocol: Synthesis of this compound
-
Preparation of Sodium Isopropoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under a dry nitrogen or argon atmosphere, add freshly distilled isopropanol. Carefully add sodium metal in small portions. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium isopropoxide.
-
Reaction with Indium Trichloride: In a separate flame-dried Schlenk flask, suspend anhydrous indium(III) chloride in a dry, inert solvent such as benzene or toluene.
-
Addition and Reflux: Slowly add the freshly prepared sodium isopropoxide solution to the indium trichloride suspension at room temperature with vigorous stirring. After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reaction.
-
Isolation: After cooling to room temperature, the precipitated sodium chloride is removed by filtration under an inert atmosphere. The solvent is then removed from the filtrate under reduced pressure to yield crude this compound.
-
Purification: The product can be purified by sublimation or recrystallization from a dry, non-coordinating solvent like hexane.
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
The Structural Conundrum: Oligomerization of Indium Alkoxides
A key feature of early transition metal and main group metal alkoxides is their tendency to form oligomeric structures. This aggregation is driven by the electron-deficient nature of the metal center, which seeks to increase its coordination number by forming bridging alkoxide linkages. For gallium and indium alkoxides, dimeric and tetrameric structures are common[2].
Based on the known structures of other metal alkoxides, a plausible structure for dimeric this compound would involve two indium centers bridged by two isopropoxide ligands, with each indium atom also bearing two terminal isopropoxide groups. This would result in a four-coordinate indium center. A tetrameric structure would likely adopt a cubane-like [In₄O₄] core.
The following diagram illustrates a hypothetical dimeric structure of this compound.
Caption: A plausible dimeric structure for this compound.
Characterization Techniques
In the absence of single-crystal X-ray diffraction data, a combination of other analytical techniques is crucial for characterizing this compound.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can confirm the presence of the isopropoxide ligands and provide information about their chemical environment. The presence of multiple signals for the isopropoxide groups could indicate the presence of both bridging and terminal ligands in an oligomeric structure. |
| Infrared (IR) Spectroscopy | Characteristic C-O and In-O stretching frequencies can be identified. |
| Mass Spectrometry | Can provide information on the molecular weight of the species in the gas phase, which may or may not correspond to the structure in the solid state due to potential fragmentation or association. |
| Elemental Analysis | Confirms the elemental composition (C, H, In) of the synthesized compound. |
Challenges and Future Directions
The lack of a definitive crystal structure for this compound in the literature presents both a challenge and an opportunity for researchers. The high reactivity and propensity for hydrolysis and formation of oxo-clusters are likely the primary experimental hurdles. Future work in this area should focus on meticulous anhydrous synthesis and purification techniques, coupled with careful crystallization experiments under inert conditions. The use of coordinating solvents or bulky alkoxide ligands could potentially stabilize monomeric or smaller oligomeric species, making them more amenable to crystallographic analysis. A definitive structural elucidation would be a valuable contribution to the field of indium chemistry and would provide a more fundamental understanding of its behavior as a precursor in materials synthesis.
Conclusion
This compound remains a compound of significant practical importance, yet its fundamental solid-state structure is not definitively established. The available evidence strongly suggests an oligomeric nature, likely a dimer or tetramer, driven by the coordinative unsaturation of the indium center. This guide has provided a thorough overview of the synthesis, characterization, and probable structural features of this elusive molecule. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the fascinating coordination chemistry of indium alkoxides.
References
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PubChem. Indium(III) isopropoxide. National Center for Biotechnology Information. [Link]
- Bradley, D. C., Chudzynska, H., Frigo, D. M., Hammond, M. E., Hursthouse, M. B., & Mazid, M. A. (1990). The chemistry of indium alkoxides. Part 1. The synthesis and characterisation of some indium alkoxides and the X-ray crystal structure of the indium oxo-isopropoxide [In₅(μ₅-O)(μ₂-OⁱPr)₄(μ₃-OⁱPr)₄(OⁱPr)₅]. Polyhedron, 9(5), 719-726.
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Wikipedia. Indium(III) oxide. [Link]
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Materials Project. In2O3 (Trigonal, R-3c, 167). [Link]
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ResearchGate. X-ray diffraction patterns of indium (A), antimony (B), bismuth (C), selenium (D) and tellurium (E) deposited onto glassy carbon (B, C, E) or TiN (A, D). [Link]
- Ho Minh Trung, et al. (2013). Synthesis and characterization of indium nanoparticles.
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Materials Project. InI3 (Monoclinic, P21/c, 14). [Link]
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ResearchGate. X-ray diffraction patterns of the In 2 O 3 films deposited at different temperatures for 250 cycles. [Link]
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ResearchGate. X-ray diffraction patterns of (a) In NPs, (c) In 2 O 3 NPs, and (e) In(OH) 3 NPs, with corresponding literature patterns of (b) In, 29 (d) In 2 O 3 , 30 and (f) In(OH) 3 . [Link]
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ResearchGate. θ-2θ XRD diffractograms focusing on the In2O3 (222) and (400) reflection peaks for Co-In2O3 films of varying Co concentrations, demonstrating the shift in the peak position upon Co doping. [Link]
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Reddit. What does the Expanded Chemical Structure of CH(CH3)2 look like?. [Link]
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An In-Depth Technical Guide to the Thermal Decomposition Analysis of Indium Tripropan-2-olate
Prepared by: A Senior Application Scientist
Foreword: Charting the Thermal Landscape of Indium Precursors
In the pursuit of advanced electronic and optoelectronic materials, the precise control over the formation of thin films and nanostructures is paramount. Indium oxide (In₂O₃), a wide-bandgap semiconductor, is a cornerstone material for transparent conductive oxides, thin-film transistors, and sensors. The quality of these materials is inextricably linked to the molecular precursors used in their synthesis, and more specifically, to the thermal decomposition characteristics of these precursors. Indium tripropan-2-olate, also known as indium triisopropoxide, stands out as a promising precursor due to its volatility and solubility. Understanding its thermal decomposition pathway is not merely an academic exercise; it is a critical step in optimizing deposition processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD) to achieve desired material properties.
This technical guide provides a comprehensive framework for the thermal decomposition analysis of this compound. We will delve into the synthesis and handling of this air-sensitive material, provide a detailed, field-proven protocol for its analysis using Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS), and propose a scientifically grounded decomposition mechanism. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the thermal behavior of organometallic precursors.
Synthesis and Handling of this compound: A Foundation of Purity
The integrity of any thermal analysis is contingent on the purity and proper handling of the starting material. This compound is highly susceptible to hydrolysis, meaning that exposure to moisture in the air can lead to its decomposition and the formation of indium hydroxide and isopropanol. Therefore, all synthesis and handling procedures must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using specialized glassware and techniques.
Synthesis Protocol
A common and effective method for synthesizing this compound is through the reaction of an indium halide, such as indium trichloride (InCl₃), with an alkali metal isopropoxide in an anhydrous solvent.
Experimental Protocol: Synthesis of this compound
-
Preparation of Sodium Isopropoxide:
-
Under a nitrogen atmosphere, add 6.9 g (0.3 mol) of clean sodium metal to 250 mL of anhydrous isopropanol in a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Gently heat the mixture to reflux until all the sodium has reacted. This solution of sodium isopropoxide is used in the next step.
-
-
Reaction with Indium Trichloride:
-
In a separate Schlenk flask, dissolve 22.1 g (0.1 mol) of anhydrous indium trichloride in 150 mL of anhydrous isopropanol.
-
Slowly add the freshly prepared sodium isopropoxide solution to the indium trichloride solution at room temperature with vigorous stirring. The addition should be done via a cannula to maintain an inert atmosphere.[1]
-
A white precipitate of sodium chloride (NaCl) will form.
-
-
Isolation and Purification:
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 12 hours.
-
Remove the NaCl precipitate by filtration under inert atmosphere using a Schlenk filter.[1]
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by sublimation or recrystallization from a suitable anhydrous solvent like toluene.
-
Handling and Storage of an Air-Sensitive Precursor
Due to its reactivity with moisture, all manipulations of this compound should be performed in a glovebox with a dry nitrogen or argon atmosphere. If a glovebox is not available, Schlenk line techniques are mandatory.[2]
-
Storage: Store the purified solid in a sealed container inside a glovebox or a desiccator filled with a suitable drying agent.
-
Sample Preparation for Analysis: Weighing and loading of the sample into the TGA crucible must be performed within the inert atmosphere of a glovebox to prevent premature decomposition.
Thermal Decomposition Analysis: A Synergistic Approach with TGA-MS
Thermogravimetric Analysis (TGA) provides quantitative information about the mass changes in a material as a function of temperature, while Mass Spectrometry (MS) identifies the chemical nature of the evolved gases.[3][4] The coupling of these two techniques (TGA-MS) offers a powerful tool for elucidating the complex thermal decomposition pathways of materials like this compound.[5][6]
The Causality Behind Experimental Choices
The selection of experimental parameters in TGA-MS is critical for obtaining meaningful and reproducible data.
-
Heating Rate: A slower heating rate (e.g., 10 °C/min) is generally preferred as it provides better resolution of overlapping thermal events.[7]
-
Atmosphere: An inert atmosphere (e.g., high-purity nitrogen or argon) is essential to study the intrinsic thermal decomposition of the material without the influence of oxidative processes.
-
Sample Mass: A small sample mass (typically 5-10 mg) is used to minimize thermal gradients within the sample and to ensure efficient removal of evolved gases.[8]
-
Crucible Type: Alumina or platinum crucibles are commonly used due to their high thermal stability and inertness.[6]
A Self-Validating TGA-MS Protocol
This protocol is designed to ensure data integrity through careful calibration and control.
Experimental Protocol: TGA-MS Analysis of this compound
-
Instrument Preparation and Calibration:
-
Ensure the TGA and MS are properly calibrated. TGA calibration is typically performed using standard materials with known melting points and Curie temperatures.
-
Perform a blank run with an empty crucible to establish a stable baseline.
-
The TGA-MS transfer line should be heated (e.g., to 200-250 °C) to prevent condensation of the evolved gases.[3]
-
-
Sample Preparation (in a glovebox):
-
Tare an alumina crucible on a microbalance.
-
Carefully place 5-10 mg of this compound into the crucible and record the exact mass.
-
Seal the crucible in an airtight container for transfer to the TGA instrument.
-
-
TGA-MS Measurement:
-
Place the crucible in the TGA autosampler. If the TGA is not housed in a glovebox, minimize atmospheric exposure during loading.
-
Purge the TGA furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert environment.
-
Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min.
-
Simultaneously, monitor the evolved gases with the mass spectrometer, scanning a mass-to-charge ratio (m/z) range of 10-200 amu.
-
Experimental and Analytical Workflow
The following diagram illustrates the comprehensive workflow for the synthesis and thermal analysis of this compound.
Caption: Workflow for Synthesis and Thermal Analysis.
Proposed Thermal Decomposition Pathway of this compound
Based on the known chemistry of other metal isopropoxides, such as those of aluminum and titanium, a plausible multi-step decomposition pathway for this compound in an inert atmosphere can be proposed.[9][10] The decomposition is expected to occur in a temperature range of approximately 200-500 °C, consistent with the thermal behavior of other indium-organic compounds.[7][11]
The primary decomposition routes for metal alkoxides often involve β-hydride elimination or hydrolysis (if trace water is present). In an anhydrous, inert atmosphere, the decomposition likely proceeds through the formation of indium oxide, propene, isopropanol, and water as byproducts.
Proposed Decomposition Steps:
-
Initial Decomposition: The this compound begins to decompose, potentially through an intramolecular elimination reaction, to form an intermediate indium hydroxy-isopropoxide species and propene.
-
In(OCH(CH₃)₂)₃ → In(OH)(OCH(CH₃)₂)₂ + CH₂=CHCH₃
-
-
Further Decomposition and Condensation: The intermediate species can undergo further decomposition and condensation reactions, eliminating more propene and isopropanol, and forming In-O-In linkages.
-
2 In(OH)(OCH(CH₃)₂)₂ → (CH₃)₂CHO-In-O-In-OCH(CH₃)₂ + H₂O + 2 CH₂=CHCH₃
-
-
Formation of Indium Oxide: At higher temperatures, the remaining organic fragments are eliminated, leading to the formation of amorphous and eventually crystalline indium oxide (In₂O₃).
The following diagram visualizes this proposed decomposition pathway.
Caption: Proposed Thermal Decomposition Pathway.
Data Interpretation and Expected Results
The TGA-MS data will provide a wealth of information to validate and refine the proposed decomposition mechanism.
TGA Curve Analysis
The TGA curve (mass vs. temperature) is expected to show one or more distinct mass loss steps.
| Temperature Range (°C) | Expected Mass Loss (%) | Corresponding Event |
| < 200 | Minimal | Desorption of any residual solvent. |
| 200 - 500 | Significant | Multi-step decomposition of the organic ligands.[11] |
| > 500 | Plateau | Stable indium oxide residue. |
The final residual mass should correspond to the theoretical mass of In₂O₃, which can be calculated from the initial mass of In(OCH(CH₃)₂)₃.
MS Data Analysis
The mass spectrometer will detect the gaseous species evolved at each mass loss step.
| Evolved Species | Expected m/z |
| Propene (CH₂=CHCH₃) | 42, 41 |
| Isopropanol ((CH₃)₂CHOH) | 45, 43, 60 |
| Water (H₂O) | 18, 17 |
By correlating the temperature at which these species are detected with the mass loss steps observed in the TGA, a detailed picture of the decomposition process can be constructed. For example, the detection of propene (m/z 42) at the onset of the first major mass loss would support the proposed β-hydride elimination mechanism.
Conclusion: From Analysis to Application
A thorough thermal decomposition analysis of this compound is a critical enabler for the rational design of material synthesis processes. By understanding the temperatures at which the precursor decomposes and the nature of the evolved byproducts, researchers can precisely control the growth of high-quality indium oxide thin films with tailored properties. The protocols and theoretical framework presented in this guide provide a robust starting point for any scientist or engineer working with this important precursor. The self-validating nature of the TGA-MS experiment, when conducted with the rigor described herein, ensures the generation of trustworthy and authoritative data, paving the way for advancements in electronic and optoelectronic technologies.
References
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TG-DTA curves of the thermal decomposition of the precursor at a heating rate of 10 o C/min in static air. - ResearchGate. Available at: [Link]
-
Kinetic study of titanium tetraisopropoxide decomposition in supercritical isopropanol - ScienceDirect. Available at: [Link]
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Thermogravimetry of Air Sensitive Materials - TA Instruments. Available at: [Link]
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Aluminium isopropoxide - Grokipedia. Available at: [Link]
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2.5: Metal Alkyls - Chemistry LibreTexts. Available at: [Link]
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Aluminum isopropoxide | C9H21AlO3 | CID 11143 - PubChem. Available at: [Link]
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Aluminium isopropoxide - Wikipedia. Available at: [Link]
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Thermogravimetric Analysis/Mass Spectrometry (TGA-MS) - Process Insights. Available at: [Link]
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Thermal Gravimetric Analysis-Mass Spectrometry (TGA-MS) - Oneida Research Services. Available at: [Link]
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Netzsch Thermogravimetric Analysis with Mass Spectrometry (TGA-MS). Available at: [Link]
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A Thermogravimetric Temperature- Programmed Thermal Redox Protocol for Rapid Screening of Metal Oxides for Solar Thermochemical - Frontiers. Available at: [Link]
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Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. Available at: [Link]
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Thermogravimetric Analysis - Mass Spectroscopy (TGA - MS) - KU Leuven Institute for Micro- and Nanoscale Integration. Available at: [Link]
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Thermal decomposition of InP surfaces: Volatile component loss, morphological changes, and pattern formation | Request PDF - ResearchGate. Available at: [Link]
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Thermagravimetric analysis-TGA and DTG for In2O3 NCs. TGA runs were... - ResearchGate. Available at: [Link]
-
Thermal Decomposition of Trimethylindium and Indium Trisguanidinate Precursors for InN Growth: An Ab-Initio and Kinetic Modellin - ChemRxiv. Available at: [Link]
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Thermal decomposition of trimethylindium and indium trisguanidinate precursors for InN growth: An ab initio and kinetic modeling study - PubMed. Available at: [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]
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the manipulation of air.sensitive compounds - Neilson Lab. Available at: [Link]
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(PDF) Aluminum, gallium and indium thiobenzoates: synthesis, characterization and crystal structures - ResearchGate. Available at: [Link]
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A Comprehensive Technical Guide to the Purity Analysis of Indium Tripropan-2-olate for Advanced Research and Development
Foreword: The Criticality of Precursor Purity in Scientific Innovation
In the realms of pharmaceutical development and materials science, the integrity of a final product is inextricably linked to the purity of its foundational components. Indium tripropan-2-olate, a key precursor in the synthesis of indium-based materials like the transparent conductive oxide, indium tin oxide (ITO), and in specialized catalytic processes, is a prime example of this principle.[1] Its purity directly influences the structural, optical, and electrical properties of the resulting materials, making rigorous analytical characterization not merely a quality control step, but a cornerstone of reproducible and reliable research and development. This guide provides an in-depth, technically grounded framework for the comprehensive purity analysis of this compound, designed for researchers, scientists, and drug development professionals who demand the highest level of precision and confidence in their work.
Understanding this compound: Physicochemical Properties and Potential Impurities
This compound, with the chemical formula C₉H₂₁InO₃, is a moisture-sensitive solid that is soluble in various organic solvents.[1] Its utility as a precursor stems from its ability to undergo controlled hydrolysis and thermal decomposition to form indium oxide or other indium-containing species. However, these very properties also make it susceptible to contamination from various sources during its synthesis and handling.
A common synthetic route involves the reaction of an indium salt, such as indium trichloride, with an isopropoxide source like sodium isopropoxide. This process can introduce several types of impurities that must be meticulously identified and quantified.
Table 1: Potential Impurities in this compound
| Impurity Class | Specific Examples | Origin | Potential Impact |
| Inorganic Impurities | Residual alkali metals (e.g., Na⁺), other metal ions | Synthesis reagents | Alters electrical properties of final materials |
| Organic Impurities | Residual isopropanol, other alcohols, and solvents | Synthesis and purification steps | Affects film morphology and introduces defects |
| Hydrolysis Products | Indium hydroxide, partially hydrolyzed alkoxides | Exposure to atmospheric moisture | Leads to particulate formation and non-uniform films |
| Oligomeric Species | Higher molecular weight indium alkoxide clusters | Inherent nature of metal alkoxides | Can alter volatility and decomposition behavior |
| Water | Adsorbed or coordinated H₂O | Incomplete drying or exposure to humidity | A critical impurity that initiates hydrolysis |
A Multi-Faceted Approach to Purity Verification: A Self-Validating Analytical Workflow
No single analytical technique can provide a complete picture of the purity of this compound. A robust, self-validating system relies on the strategic integration of multiple orthogonal methods, each providing a unique piece of the purity puzzle. The following sections detail the core analytical techniques and provide field-proven protocols.
Caption: A comprehensive analytical workflow for this compound purity.
Elemental Analysis: Quantifying Metallic Contaminants
The presence of even trace amounts of other metals can significantly impact the performance of indium-based materials in electronic and optical applications. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are the methods of choice for this analysis due to their high sensitivity and ability to perform multi-element screening.
Experimental Protocol: ICP-MS Analysis
-
Sample Preparation: Accurately weigh approximately 10-50 mg of the this compound sample into a clean, acid-leached digestion vessel.
-
Digestion: Add a suitable volume of high-purity nitric acid (e.g., 5 mL). The vessel is then sealed and heated in a microwave digestion system. The program should be optimized to ensure complete dissolution of the sample.
-
Dilution: After cooling, the digested sample is quantitatively transferred to a volumetric flask and diluted to a final volume with deionized water. The dilution factor should be chosen to bring the expected analyte concentrations within the linear dynamic range of the instrument.
-
Instrument Calibration: A series of multi-element calibration standards are prepared from certified stock solutions, covering the expected concentration range of the elements of interest.
-
Analysis: The prepared sample and calibration standards are introduced into the ICP-MS. The instrument is programmed to monitor for a suite of potential metallic impurities (e.g., Na, K, Fe, Cu, Zn, Al, etc.).
-
Data Processing: The concentrations of the metallic impurities in the original sample are calculated based on the calibration curve, accounting for the dilution factor.
Karl Fischer Titration: The Gold Standard for Water Determination
Given the high moisture sensitivity of this compound, accurate quantification of water content is paramount. Karl Fischer titration is a specific and highly accurate method for this purpose.
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrument Preparation: The Karl Fischer titrator is prepared with fresh anode and cathode reagents. The titration cell is conditioned to a low, stable drift rate.
-
Sample Handling: All sample manipulations must be performed in a dry, inert atmosphere (e.g., a glovebox) to prevent absorption of atmospheric moisture.
-
Sample Introduction: A precisely weighed aliquot of the this compound sample (typically 20-100 mg) is introduced into the titration cell.
-
Titration: The instrument automatically titrates the water in the sample with iodine generated electrochemically.
-
Endpoint Detection: The endpoint is detected potentiometrically when all the water has been consumed.
-
Calculation: The instrument's software calculates the water content, typically expressed as a percentage or in parts per million (ppm).
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Organic Impurities
GC-MS is a powerful technique for the separation, identification, and semi-quantification of volatile and semi-volatile organic impurities. A key challenge in the analysis of metal alkoxides is their thermal lability. Therefore, the GC method must be carefully optimized to prevent on-column decomposition.
Experimental Protocol: GC-MS Analysis of Thermally Labile Compounds
-
Sample Preparation: In an inert atmosphere, prepare a dilute solution of the this compound sample (e.g., 1-5 mg/mL) in a high-purity, anhydrous solvent such as hexane or toluene.
-
GC System:
-
Injector: Use a low-temperature, programmable temperature vaporization (PTV) injector to minimize thermal stress on the analyte. A rapid temperature ramp to the final transfer temperature is recommended.
-
Column: A low-polarity, thin-film capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for this separation.
-
Oven Program: Start at a low initial temperature (e.g., 50-70 °C) and use a moderate temperature ramp (e.g., 10-15 °C/min) to the final temperature.
-
-
MS System:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a mass range appropriate for the expected impurities and the parent compound (e.g., m/z 35-500).
-
-
Data Analysis:
-
Identification: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantification: While not strictly quantitative without individual calibration standards, the relative peak areas can be used to estimate the levels of impurities.
-
Table 2: Representative GC-MS Parameters
| Parameter | Setting | Rationale |
| Injector Temperature | 50 °C initial, ramp to 250 °C | Minimizes thermal decomposition during injection |
| Carrier Gas | Helium, constant flow | Provides good chromatographic resolution |
| Oven Program | 70 °C (2 min), then 15 °C/min to 280 °C (5 min) | Separates volatile impurities from the main component |
| MS Source Temperature | 230 °C | Standard temperature for EI |
| MS Quadrupole Temp. | 150 °C | Standard temperature for quadrupole |
Quantitative NMR (qNMR) Spectroscopy: The Definitive Purity Assay
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct determination of the purity of a substance without the need for a reference standard of the same compound.[2] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4]
¹H and ¹³C NMR Spectral Features of this compound
While a definitive, published high-resolution spectrum can be elusive, the expected ¹H and ¹³C NMR spectra can be predicted based on the molecular structure.
-
¹H NMR: Two signals are expected: a doublet for the six methyl protons (CH₃) and a septet for the methine proton (CH). The integration ratio should be 6:1.
-
¹³C NMR: Two signals are also expected: one for the methyl carbons and one for the methine carbon.
The presence of impurities such as residual isopropanol would be readily detectable as additional, distinct signals in the ¹H NMR spectrum. Hydrolysis products or oligomers may present as broadened signals or additional, more complex multiplets.
Experimental Protocol: ¹H qNMR for Purity Determination
-
Sample Preparation:
-
Accurately weigh the this compound sample (analyte) and a certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into a vial. The internal standard should be stable, non-volatile, have a simple spectrum that does not overlap with the analyte signals, and have a known purity.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., benzene-d₆, chloroform-d).
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of both the analyte and the standard) to ensure complete relaxation of all nuclei between pulses.
-
A high signal-to-noise ratio is crucial for accurate integration.
-
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Workflow for quantitative NMR (qNMR) purity determination.
Mass Spectrometry: Elucidating Molecular Integrity
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the precursor, confirming its identity and providing clues about its structure and potential impurities. Due to the thermal lability of this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be preferable to Electron Ionization (EI) to observe the molecular ion.
The fragmentation of metal alkoxides in the mass spectrometer often involves the loss of alkyl or alkoxy groups, as well as the loss of neutral alkene molecules. The observed fragmentation pattern can be used to confirm the structure of the precursor.
Conclusion: A Commitment to Uncompromising Quality
The purity of this compound is not a trivial matter; it is a fundamental prerequisite for the successful development of advanced materials and pharmaceuticals. The multi-technique, self-validating approach outlined in this guide, integrating elemental analysis, moisture determination, GC-MS, and quantitative NMR, provides a robust framework for ensuring the highest standards of quality. By understanding the potential impurities and employing these rigorous analytical protocols, researchers can proceed with confidence, knowing that their foundational materials are of the highest integrity, thereby paving the way for innovation and discovery.
References
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of Natural Products, 68(1), 133-149. Available at: [Link]
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
Mehrotra, R. C., & Singh, A. (1991). Recent trends in metal alkoxide chemistry. Progress in Inorganic Chemistry, 46, 239-454. Available at: [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available at: [Link]
-
MySkinRecipes. (n.d.). INDIUM(III) ISOPROPOXIDE. Available at: [Link]
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- 4. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
Foreword: The Analytical Imperative for a Versatile Precursor
An In-depth Technical Guide to the Spectroscopic Analysis of Indium (III) Isopropoxide
Indium (III) isopropoxide (In(OⁱPr)₃) stands as a critical organometallic precursor at the intersection of materials science, catalysis, and pharmaceutical development.[1][2][3] With a molecular formula of C₉H₂₁InO₃ and a molecular weight of 292.08 g/mol , its utility is primarily derived from its controlled decomposition to form high-purity indium-based materials, such as indium oxide (In₂O₃) and indium tin oxide (ITO), which are fundamental to the manufacturing of transparent conductive films for displays and solar cells.[4] Furthermore, its catalytic activity, particularly in hydrogen transfer reactions like the Oppenauer oxidation, makes it a valuable reagent in organic synthesis.[1][5]
The efficacy and reproducibility of these applications are inextricably linked to the purity, structure, and stability of the In(OⁱPr)₃ precursor. As this compound is highly sensitive to moisture, its characterization is not merely a procedural step but a cornerstone of quality control and mechanistic understanding.[2] Hydrolysis or uncontrolled oligomerization can drastically alter its properties and performance. This guide provides a comprehensive, field-tested framework for the spectroscopic analysis of Indium (III) isopropoxide, grounded in the principles of causality and self-validation. We will explore the core techniques required to establish a complete analytical profile, ensuring that researchers and developers can proceed with confidence in the integrity of their starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Ligand Environment
NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of In(OⁱPr)₃ in solution. It provides unambiguous information about the isopropoxide ligands and can readily detect the presence of impurities such as free isopropanol or hydrolysis byproducts. Due to the compound's moisture sensitivity, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox) using anhydrous deuterated solvents.
Proton (¹H) NMR Spectroscopy
Causality Behind the Spectrum: The ¹H NMR spectrum of pure, monomeric In(OⁱPr)₃ is expected to be simple, reflecting the symmetry of the three isopropoxide ligands. The spectrum is characterized by two distinct signals:
-
A septet corresponding to the single methine proton (-OCH (CH₃)₂) of the isopropoxide group. The multiplicity arises from the coupling to the six adjacent methyl protons (n+1 = 6+1 = 7).
-
A doublet corresponding to the six equivalent methyl protons (-OCH(CH₃ )₂) of the isopropoxide group. This signal is split into a doublet by the single adjacent methine proton (n+1 = 1+1 = 2).
The integration of these peaks should yield a 1:6 ratio, respectively. The presence of free isopropanol, a common impurity, will be indicated by a separate set of septet and doublet signals at slightly different chemical shifts. Hydrolysis can lead to the formation of In-OH species and the release of isopropanol, which would be similarly detected. Significant peak broadening can suggest dynamic exchange processes or the presence of various oligomeric species in solution.
Carbon-13 (¹³C) NMR Spectroscopy
Causality Behind the Spectrum: The ¹³C NMR spectrum provides complementary structural information and is often simpler to interpret. For a pure sample, two signals are expected:
-
A signal for the methine carbon (-OC H(CH₃)₂).
-
A signal for the two equivalent methyl carbons (-OCH(C H₃)₂).
The presence of additional signals would indicate impurities or degradation products.
Table 1: Typical NMR Spectroscopic Data for In(OⁱPr)₃
| Nucleus | Signal Type | Typical Chemical Shift (δ, ppm) in C₆D₆ | Multiplicity | Assignment |
| ¹H | Methine | ~4.3 | Septet | -OCH (CH₃)₂ |
| ¹H | Methyl | ~1.4 | Doublet | -OCH(CH₃ )₂ |
| ¹³C | Methine | ~65 | CH | -OC H(CH₃)₂ |
| ¹³C | Methyl | ~27 | CH₃ | -OCH(C H₃)₂ |
| Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. |
Experimental Protocol: NMR Analysis
-
Preparation: In a nitrogen-filled glovebox, accurately weigh 5-10 mg of In(OⁱPr)₃ into a clean, dry NMR tube.
-
Solvent Addition: Using a gas-tight syringe, add approximately 0.6 mL of anhydrous deuterated solvent (e.g., Benzene-d₆ or Toluene-d₈). Benzene-d₆ is often preferred for its ability to resolve peaks effectively.
-
Sealing: Securely cap the NMR tube (e.g., with a J. Young's tap) to prevent atmospheric contamination before removing it from the glovebox.
-
Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz or higher).[6] Ensure a sufficient number of scans for a good signal-to-noise ratio, particularly for the ¹³C spectrum.
-
Analysis: Process the spectra, integrate the ¹H signals, and assign the peaks based on their chemical shifts and multiplicities.
Vibrational Spectroscopy: Identifying Functional Groups and Impurities
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are rapid, non-destructive techniques that provide information on the vibrational modes of molecules. For In(OⁱPr)₃, they are exceptionally useful for confirming the presence of characteristic bonds and for detecting the onset of hydrolysis.
FT-IR Spectroscopy
Causality Behind the Spectrum: The FT-IR spectrum of a pure, dry sample of In(OⁱPr)₃ is dominated by absorptions from the isopropoxide ligand. The most critical diagnostic region is where hydroxyl (O-H) groups absorb.
-
C-H Vibrations: Strong bands are observed in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the methyl and methine C-H bonds.
-
C-O Stretching: A strong, characteristic band typically appears around 1000-1150 cm⁻¹, corresponding to the C-O stretching vibration.
-
In-O Vibrations: The vibrations associated with the Indium-Oxygen bond are found in the far-infrared region, typically between 400-700 cm⁻¹. These bands can be broad and may be indicative of the compound's oligomeric nature.[7]
-
Absence of O-H: Crucially, a pure, anhydrous sample will show no significant absorption in the 3200-3600 cm⁻¹ region. The appearance of a broad band here is a definitive indicator of moisture contamination and hydrolysis, making FT-IR a powerful and self-validating tool for quality control.[8][9]
Raman Spectroscopy
Raman spectroscopy provides complementary information. While C-H and C-O modes are also visible, Raman is often more sensitive to the symmetric In-O vibrations. It is also an excellent technique for monitoring the thermal decomposition of In(OⁱPr)₃ into In₂O₃, as the characteristic phonon modes of crystalline indium oxide (e.g., peaks around 300-600 cm⁻¹) will become apparent upon conversion.[10][11]
Table 2: Key Vibrational Frequencies for In(OⁱPr)₃ and Related Species
| Wavenumber (cm⁻¹) | Assignment | Technique | Significance |
| ~3200-3600 (broad) | O-H Stretch | FT-IR | Diagnostic for hydrolysis. Absent in pure, anhydrous samples. |
| ~2850-3000 | C-H Stretch | FT-IR/Raman | Confirms presence of isopropoxide alkyl groups. |
| ~1100-1150 | C-O Stretch | FT-IR | Characteristic of the alkoxide ligand. |
| ~400-700 | In-O Stretch / Deformations | FT-IR/Raman | Confirms the metal-oxygen bond. Band shape can hint at molecular structure. |
Experimental Protocol: FT-IR Analysis (KBr Pellet)
-
Preparation: In a dry environment (glovebox or dry-air desiccator), grind a small amount (~1-2 mg) of In(OⁱPr)₃ with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.
-
Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Acquisition: Immediately place the pellet in the FT-IR spectrometer sample holder and acquire the spectrum.
-
Analysis: Identify the key vibrational bands and check for the absence of a broad O-H absorption band.
Mass Spectrometry: Assessing Molecular Weight and Fragmentation
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of In(OⁱPr)₃, providing insights into its gas-phase behavior. Metal alkoxides are known to form oligomers (e.g., dimers, trimers), and MS can sometimes detect these larger species.[12][13][14]
Causality Behind the Spectrum: The mass spectrum can be complex. Depending on the ionization method, the molecular ion of the monomer ([C₉H₂₁InO₃]⁺, m/z ≈ 292) may be observed. However, due to the lability of the In-O bond, fragmentation is common. A characteristic fragmentation pathway involves the sequential loss of isopropoxy groups or related fragments.
Table 3: Predicted Mass Spectrometry Fragments for Monomeric In(OⁱPr)₃
| m/z (for ¹¹⁵In) | Proposed Fragment Ion | Formula |
| 292 | [M]⁺ (Molecular Ion) | [In(OCH(CH₃)₂)₃]⁺ |
| 233 | [M - OCH(CH₃)₂]⁺ | [In(OCH(CH₃)₂)₂]⁺ |
| 174 | [M - 2(OCH(CH₃)₂)]⁺ | [In(OCH(CH₃)₂)]⁺ |
| 115 | [In]⁺ | [In]⁺ |
| Note: Indium has two main isotopes, ¹¹⁵In (~95.7%) and ¹¹³In (~4.3%), which will result in characteristic isotopic patterns. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of In(OⁱPr)₃ in a suitable anhydrous solvent (e.g., toluene or THF) under an inert atmosphere.
-
Introduction: Utilize a sample introduction method that minimizes exposure to air and moisture, such as a direct insertion probe for solids or direct infusion for solutions with an ESI source.
-
Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI), depending on the desired information (molecular ion vs. fragmentation).
-
Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for indium-containing species.
Thermal Analysis: A Bridge to Materials Synthesis
While not a spectroscopic technique, Thermogravimetric Analysis (TGA) is an indispensable tool for characterizing a precursor like In(OⁱPr)₃. It measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition pathway to form indium oxide.
Causality Behind the TGA Curve: When heated, In(OⁱPr)₃ undergoes thermal decomposition. The TGA curve for a clean decomposition to In₂O₃ (2 In(OⁱPr)₃ → In₂O₃ + byproducts) will show a distinct weight loss step. The initial mass will correspond to the precursor, and the final residual mass should correspond to the theoretical yield of In₂O₃. The decomposition may occur in one or more steps, and the onset temperature is a measure of the compound's thermal stability.[15][16][17] This data is vital for designing deposition processes like Chemical Vapor Deposition (CVD) or sol-gel synthesis.[4]
Conclusion
The comprehensive spectroscopic analysis of Indium (III) isopropoxide is a non-negotiable requirement for its successful application in research and industry. A multi-technique approach, combining NMR for structural verification, FT-IR for rapid purity and hydrolysis checks, Mass Spectrometry for molecular weight confirmation, and Thermal Analysis for decomposition profiling, provides a complete and robust characterization. By understanding the causality behind each spectrum and employing self-validating protocols, scientists can ensure the integrity of this versatile precursor, leading to more reliable and reproducible outcomes in their work.
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Indium Tripropan-2-olate: A Technical Guide for Advanced Chemical and Pharmaceutical Applications
Prepared by a Senior Application Scientist
This guide provides an in-depth technical overview of Indium tripropan-2-olate, also known as Indium(III) isopropoxide. It is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of this organometallic compound, from its fundamental properties to its sophisticated applications in catalysis and materials science. This document moves beyond simple data recitation to explain the causality behind its utility, ensuring that protocols are not just followed, but understood.
Section 1: Core Molecular and Physicochemical Profile
This compound is a metal alkoxide that serves as a critical precursor and catalyst in various advanced applications. Its chemical identity is well-defined, providing a reliable foundation for its use in sensitive and high-purity processes.
The molecular structure consists of a central indium atom in the +3 oxidation state bonded to three isopropoxide ligands. This structure is key to its reactivity, particularly its function as a Lewis acid and its utility in sol-gel processes.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₁InO₃ | [1] |
| Molecular Weight | 292.08 g/mol | [1] |
| IUPAC Name | tri(propan-2-yloxy)indigane | [1] |
| CAS Number | 38218-24-5 | |
| Appearance | White to off-white powder/crystals | [2] |
| Melting Point | 145 °C (decomposes) | [3] |
| Boiling Point | 82 °C | [3] |
Section 2: Synthesis and Safe Handling
The synthesis of high-purity this compound is paramount for its successful application, as impurities (especially chlorides from precursors) can be detrimental to downstream electronic or catalytic processes. The most common and reliable method involves the reaction of an indium trihalide with an alkali metal alkoxide or an alcohol in the presence of a strong base.[4][5]
Expertise in Synthesis: The Rationale
The choice of anhydrous indium trichloride (InCl₃) as a precursor is driven by its commercial availability and reactivity.[6] The core challenge is the complete removal of the chloride ions. The reaction is performed in an anhydrous, inert atmosphere (e.g., argon or nitrogen) because this compound is sensitive to moisture, which would lead to the formation of indium hydroxide and compromise the product's integrity. The use of sodium isopropoxide, prepared in situ or separately, serves as the alkoxide source and drives the reaction to completion by forming a stable sodium chloride salt, which can be physically removed through filtration.[4][7]
Self-Validating Synthesis Protocol
This protocol is designed to yield high-purity, chloride-free this compound.
Objective: To synthesize Indium(III) tripropan-2-olate from Indium(III) chloride.
Materials:
-
Anhydrous Indium(III) chloride (InCl₃)
-
Sodium metal (Na)
-
Anhydrous isopropanol (2-propanol)
-
Anhydrous toluene or heptane (as solvent)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line apparatus or glove box
Methodology:
-
Preparation of Sodium Isopropoxide: Under an inert atmosphere, carefully add small, clean pieces of sodium metal to an excess of anhydrous isopropanol in a Schlenk flask. The reaction is exothermic and produces hydrogen gas; ensure proper venting. Stir until all sodium has reacted to form a clear solution of sodium isopropoxide.
-
Reaction: In a separate Schlenk flask, dissolve anhydrous InCl₃ in anhydrous toluene or isopropanol.
-
Addition: Slowly add the stoichiometric equivalent (3 equivalents) of the prepared sodium isopropoxide solution to the InCl₃ solution at room temperature with vigorous stirring. A white precipitate of sodium chloride (NaCl) will form immediately.
-
Reflux: After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Isolation: Cool the mixture to room temperature. The precipitated NaCl is removed by filtration under an inert atmosphere.
-
Purification: The solvent is removed from the filtrate under vacuum to yield the crude this compound. The product can be further purified by sublimation or recrystallization from a suitable anhydrous solvent like heptane.
-
Validation: The final product should be a white, crystalline solid. Purity can be confirmed by elemental analysis and the absence of chloride can be verified by standard analytical tests (e.g., silver nitrate test on a hydrolyzed sample).
Caption: Workflow for the synthesis of this compound.
Safety and Handling Protocol
This compound is a moisture-sensitive and flammable solid.[2] Proper handling is essential to maintain its quality and ensure laboratory safety.
-
General Handling: Always handle the compound in a glove box or under an inert atmosphere (e.g., using a Schlenk line) to prevent hydrolysis.[2]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and appropriate gloves.[2][5]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or alcohol-resistant foam for extinction. Do not use water.[2]
-
Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Recommended storage is often at room temperature or below.[8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Section 3: Mechanistic Insights and Key Applications
The utility of this compound stems from two primary areas: its catalytic activity in organic synthesis and its role as a high-purity precursor for advanced materials.
Application 1: Hydrogen Transfer Catalyst (Oppenauer Oxidation)
Oppenauer oxidation is a gentle and selective method for oxidizing secondary alcohols to ketones, representing the reverse of the Meerwein-Ponndorf-Verley reduction.[9] While traditionally using aluminum alkoxides, Indium(III) isopropoxide has emerged as an effective catalyst for this transformation, particularly for benzylic alcohols.[7][10][11]
Mechanistic Expertise: The reaction proceeds via a six-membered transition state.[9][12] The indium center acts as a Lewis acid, coordinating to both the substrate alcohol and a hydride acceptor (e.g., acetone or pivalaldehyde).[4][12] This coordination activates the hydride transfer from the α-carbon of the alcohol to the carbonyl carbon of the acceptor. The use of an excess of the hydride acceptor shifts the equilibrium towards the oxidized product. The mildness of this indium-catalyzed method makes it suitable for substrates with sensitive functional groups that might not tolerate harsher oxidation conditions.[9]
Caption: Catalytic cycle of Indium-mediated Oppenauer Oxidation.
Application 2: Precursor for Indium Oxide (In₂O₃) Nanomaterials
This compound is a preferred precursor for synthesizing high-purity indium oxide (In₂O₃) thin films and nanoparticles via sol-gel or chemical vapor deposition (CVD) methods.[3] In₂O₃ is a wide-bandgap n-type semiconductor crucial for transparent conductive oxides (like ITO), gas sensors, and optoelectronic devices.[2]
Sol-Gel Process Rationale: The sol-gel process leverages the controlled hydrolysis and condensation of metal alkoxide precursors. When this compound is introduced to a solvent system containing a controlled amount of water and a catalyst (acid or base), it undergoes hydrolysis, replacing isopropoxide groups with hydroxyl groups. These hydroxylated intermediates then undergo condensation to form In-O-In bridges, gradually building a network known as a "sol" (a colloidal suspension of solid particles in a liquid). With further condensation, this sol evolves into a "gel," a continuous solid network encompassing the liquid phase. Subsequent drying and calcination (high-temperature heating) remove organic residues and crystallize the material, yielding pure In₂O₃ nanoparticles.[13][14] The advantage of this method is the high degree of homogeneity and the ability to control particle size and morphology by carefully tuning reaction parameters.[8]
Section 4: Relevance in Drug Development and Research
While not a therapeutic agent itself, this compound provides critical enabling technology for drug development professionals through two primary avenues:
-
Synthesis of Pharmaceutical Intermediates: The development of complex active pharmaceutical ingredients (APIs) relies on the efficient and selective synthesis of molecular building blocks, known as pharmaceutical intermediates.[] The catalytic prowess of this compound in Oppenauer oxidation allows for the selective oxidation of alcohols to ketones under mild conditions.[10] This is highly relevant in the synthesis of steroid-based drugs and other complex natural products where protecting sensitive functional groups is a major challenge.[9] Using an indium-based catalyst can offer an alternative to chromium- or DMSO-based oxidations, potentially simplifying purification and reducing heavy metal waste streams. Other indium salts, such as indium trichloride, are also known to catalyze important C-C bond-forming reactions used in the synthesis of heterocyclic compounds, which are a cornerstone of modern medicinal chemistry.[12][16][17]
-
Nanomaterials for Biomedical Applications: The ability to generate high-purity In₂O₃ nanoparticles from this compound is directly relevant to advanced drug delivery and diagnostic research.[3] In₂O₃ nanoparticles are being explored for several biomedical applications:
-
Bioimaging: The optical properties of In₂O₃ nanoparticles make them candidates for use as fluorescent probes or contrast agents in biological imaging.[18]
-
Drug Delivery Platforms: As with other metal oxides, the surface of In₂O₃ nanoparticles can be functionalized to carry drug molecules, potentially targeting them to specific sites like tumors.
-
Gas Sensing for Diagnostics: The high sensitivity of In₂O₃ to gases like NOx and CO makes it valuable for developing sensors that could one day be used for non-invasive disease diagnosis through breath analysis.[2]
-
It is critical for researchers in this field to consider the toxicological profile of any nanomaterial. Studies have shown that In₂O₃ nanoparticles can induce lung injury, highlighting the need for careful handling and thorough biocompatibility assessments before any clinical application.[19][20]
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Suh, S., et al. (2000). General Synthesis of Homoleptic Indium Alkoxide Complexes and the Chemical Vapor Deposition of Indium Oxide Films. ACS Publications. Retrieved from [Link]
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TRUNNANO. (n.d.). What is the preparation method of indium oxide?. Retrieved from [Link]
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Chatterjee, S., Bindal, S. R., & Mehrotra, R. C. (1976). A study of Indium Alkoxides In(OR)₃. Journal of the Indian Chemical Society, 53, 867. As cited in ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Oppenauer oxidation. Retrieved from [Link]
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DC Chemicals. (n.d.). Indium(III) isopropoxide|38218-24-5|COA. Retrieved from [Link]
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Pharmaguideline. (n.d.). Oppenauer Oxidation and Dakin Reaction. Retrieved from [Link]
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Maensiri, S., et al. (2008). Indium oxide (In₂O₃) nanoparticles using Aloe vera plant extract: Synthesis and optical properties. Optoelectronics and Advanced Materials, Rapid Communications, 2(3), 161-165. Retrieved from [Link]
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Badding, M. A., et al. (2016). Indium oxide (In₂O₃) nanoparticles induce progressive lung injury distinct from lung injuries by copper oxide (CuO) and nickel oxide (NiO) nanoparticles. Particle and Fibre Toxicology, 13(1), 19. Retrieved from [Link]
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MySkinRecipes. (n.d.). INDIUM(III) ISOPROPOXIDE. Retrieved from [Link]
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Ranu, B. C., et al. (2008). Indium(III)-catalyzed synthesis of N-substituted pyrroles under solvent-free conditions. Journal of the Brazilian Chemical Society, 19(5), 877-883. Retrieved from [Link]
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Wikipedia. (n.d.). Indium(III) chloride. Retrieved from [Link]
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Al-Hada, N. M., et al. (2020). Synthesis and characterization of indium oxide nanoparticles. ResearchGate. Retrieved from [Link]
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Wongsaprom, K., et al. (2015). Synthesis and Characterization of Indium Oxide Nanoparticles Using Indium Nitrate and Polyvinylpyrrolidone (PVP) as Precursors. Chiang Mai Journal of Science, 42(3), 752-759. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16683751, Indium (III) isopropoxide. Retrieved from [Link]
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Seoul National University. (2016). Indium oxide (In₂O₃) nanoparticles induce progressive lung injury distinct from lung injuries by copper oxide (CuO) and nickel oxide (NiO) nanoparticles. Retrieved from [Link]
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Nair, V., et al. (2004). New Applications of Indium Catalysts in Organic Synthesis. Mini-Reviews in Organic Chemistry, 1(1), 3. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of Indium Tripropan-2-olate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indium tripropan-2-olate, also known as Indium(III) isopropoxide, is a crucial precursor in the synthesis of indium-based materials, including transparent conductive oxides like indium tin oxide (ITO) for electronic displays and semiconductors.[1] Its utility in these applications, as well as its potential in catalysis and as a reagent in organic synthesis, is fundamentally linked to its solubility. This guide elucidates the solubility profile of this compound, providing both qualitative and quantitative insights, and details the underlying chemical principles and experimental methodologies for its determination. A thorough understanding of its solubility is paramount for optimizing reaction conditions, controlling deposition processes, and for the formulation of indium-containing compounds.
Physicochemical Properties of this compound
A foundational understanding of the molecular and physical properties of this compound is essential to comprehend its solubility behavior.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₂₁InO₃ | [2] |
| Molecular Weight | 292.08 g/mol | [2] |
| Appearance | White to light yellow powder or liquid | [3][4] |
| Melting Point | 145 °C (decomposes) | [1] |
| Sensitivity | Moisture sensitive | [3] |
This compound is an organometallic compound characterized by a central indium atom bonded to three isopropoxide groups. The nature of the indium-oxygen bond imparts a degree of polarity to the molecule. However, the surrounding bulky and nonpolar isopropyl groups significantly influence its interaction with solvents.
Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.
The Role of Polarity and Intermolecular Forces
The solubility of this compound is dictated by a balance of forces:
-
Van der Waals Forces: The nonpolar alkyl chains of the isopropoxide ligands readily interact with nonpolar and weakly polar solvents through London dispersion forces.
-
Dipole-Dipole Interactions: The polar In-O bonds can engage in dipole-dipole interactions with polar solvent molecules.
The overall moderate polarity of the molecule makes it more compatible with organic solvents than with highly polar solvents like water.
Oligomerization in Solution
A critical factor influencing the solubility of metal alkoxides is their tendency to form oligomers (dimers, trimers, etc.) in solution. This association occurs through the bridging of alkoxide groups between metal centers. The extent of oligomerization is influenced by the steric bulk of the alkyl groups and the nature of the solvent. While specific studies on the oligomerization of this compound in various solvents are not extensively documented in readily available literature, it is a common characteristic of metal alkoxides that can affect their solubility and reactivity.
Qualitative and Quantitative Solubility Data
While precise quantitative solubility data for this compound across a wide range of solvents is not extensively published, a consistent qualitative and semi-quantitative picture emerges from various sources.
Qualitative Solubility
This compound exhibits the following general solubility characteristics:
-
Soluble in: Alcohols (e.g., isopropanol, ethanol), ketones (e.g., acetone), and esters.[3][5]
-
Insoluble in: Water.[6]
The high solubility in alcohols, ketones, and esters can be attributed to the favorable interactions between the isopropoxide ligands and the functional groups of these solvents. The term "miscible" is often used to describe its solubility in these solvent classes, suggesting a high degree of solubility.[7]
Semi-Quantitative Solubility
A commercially available solution of this compound is a 5% w/v solution in isopropanol .[1][7] This provides a valuable benchmark for its solubility in a common alcohol solvent.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Solvent Type: As dictated by the "like dissolves like" principle, the choice of solvent is the most critical factor. Solvents with moderate polarity that can engage in both van der Waals and some dipole-dipole interactions are generally most effective.
-
Temperature: For most solid solutes, solubility increases with temperature. While specific data for this compound is scarce, this general trend is expected to hold true in most organic solvents.
-
Moisture Content: this compound is highly sensitive to moisture and readily undergoes hydrolysis to form indium hydroxide and isopropanol.[8] This reaction effectively removes the solute from the solution and leads to the formation of insoluble precipitates. Therefore, all solubility determinations and applications must be conducted under anhydrous conditions.
Experimental Determination of Solubility for Moisture-Sensitive Compounds
Determining the solubility of a moisture-sensitive compound like this compound requires meticulous experimental technique to exclude atmospheric moisture.
Necessary Equipment and Precautions
-
Inert Atmosphere: All manipulations should be performed in a glovebox or using Schlenk line techniques under an inert atmosphere (e.g., nitrogen or argon).[9][10][11]
-
Anhydrous Solvents: Solvents must be rigorously dried and deoxygenated prior to use.
-
Dry Glassware: All glassware must be oven-dried and cooled under an inert atmosphere.
Step-by-Step Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of this compound:
-
Preparation of Saturated Solution:
-
In an inert atmosphere, add an excess amount of this compound to a known volume of anhydrous solvent in a sealed vial.
-
Stir the mixture vigorously at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., a 0.2 µm PTFE filter) to remove any suspended particles.
-
-
Quantification:
-
Transfer the filtered aliquot to a pre-weighed vial and evaporate the solvent under vacuum.
-
Weigh the vial containing the solid residue to determine the mass of the dissolved this compound.
-
Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
Alternatively, the concentration of indium in the filtered solution can be determined using analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Visualization of Key Concepts
Molecular Structure and Interactions
Caption: Experimental workflow for determining the solubility of moisture-sensitive compounds.
Applications in Drug Development and Materials Science
The solubility of this compound is a key parameter in its various applications:
-
Materials Science: In sol-gel and chemical vapor deposition (CVD) processes, the concentration of the precursor solution directly impacts the thickness, morphology, and properties of the resulting thin films. [1]A thorough understanding of solubility allows for precise control over these parameters.
-
Drug Development: While not a therapeutic agent itself, indium compounds are explored in various biomedical applications. The ability to dissolve indium precursors in organic solvents is crucial for the synthesis of novel indium-containing molecules and for their formulation in delivery systems.
Conclusion
References
-
American Elements. (n.d.). Indium(III) Isopropoxide Solution. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Indium(III) isopropoxide, 99+% (metals basis), 5% w/v isopropanol. Retrieved from [Link]
-
Dalton Transactions. (2018). Enabling LIFDI-MS measurements of highly air sensitive organometallic compounds: a combined MS/glovebox technique. Retrieved from [Link]
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MySkinRecipes. (n.d.). INDIUM(III) ISOPROPOXIDE. Retrieved from [Link]
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University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Retrieved from [Link]
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Introduction: The Critical Role of Indium (III) Isopropoxide Hydrolysis in Advanced Materials Synthesis
An In-depth Technical Guide to the Hydrolysis Mechanism of Indium (III) Isopropoxide
Indium (III) isopropoxide, In(OPrⁱ)₃, stands as a pivotal precursor in the fabrication of advanced functional materials, most notably indium oxide (In₂O₃) and indium tin oxide (ITO) thin films and nanoparticles.[1] These materials are indispensable in a myriad of optoelectronic applications, including transparent conductive oxides for flat-panel displays, touchscreens, and solar cells.[1] The transformation from a molecular precursor to a functional solid-state material is governed by the sol-gel process, a versatile synthetic route where the hydrolysis and subsequent condensation of the metal alkoxide are the cornerstone reactions.[2][3]
Understanding the intricate mechanism of In(OPrⁱ)₃ hydrolysis is not merely an academic exercise; it is the key to controlling the structure, morphology, and properties of the final material at the nanoscale. This guide, intended for researchers, scientists, and drug development professionals exploring indium-based materials, provides an in-depth analysis of the core hydrolysis mechanism. We will dissect the reaction pathway from the initial interaction with water to the formation of complex indium-oxo clusters, explore the critical factors that influence reaction kinetics, and detail the experimental methodologies required to probe and validate these transformations.
Part 1: The Core Hydrolysis and Condensation Mechanism
The hydrolysis of indium (III) isopropoxide is a multi-step process initiated by the interaction of the Lewis acidic indium center with water. Unlike the hydrolysis of highly electronegative elements like silicon, the reaction pathway for indium is significantly faster and more complex, often leading to the formation of multinuclear clusters. The mechanism can be delineated into three primary stages: hydrolysis, olation, and oxolation.
Stage 1: Hydrolysis - Formation of Hydroxo Species
The initial step involves the nucleophilic attack of a water molecule on the electron-deficient indium atom. This is an associative process where water coordinates to the indium center, expanding its coordination sphere. This is followed by an intramolecular or intermolecular proton transfer, leading to the elimination of isopropanol and the formation of an indium-hydroxo (In-OH) species.
The reaction can be represented as: In(OPrⁱ)₃ + H₂O ⇌ In(OPrⁱ)₂(OH) + i-PrOH
This initial hydrolysis step can proceed further, replacing the remaining isopropoxide groups with hydroxyl groups, with the extent of substitution depending on the water-to-alkoxide ratio (h).
In(OPrⁱ)₂(OH) + H₂O ⇌ In(OPrⁱ)(OH)₂ + i-PrOH In(OPrⁱ)(OH)₂ + H₂O ⇌ In(OH)₃ + i-PrOH
Stage 2 & 3: Condensation (Olation and Oxolation) - Building the In-O-In Backbone
Once hydroxo species are formed, they readily undergo condensation reactions to form more stable indium-oxygen-indium (In-O-In) bridges, releasing water or alcohol in the process. There are two primary condensation pathways:
-
Olation: This reaction involves the formation of a hydroxo-bridge (–OH–) between two indium centers, with the elimination of a water molecule. It typically occurs between a hydroxo group and an aquo ligand. (RO)₂In-OH + HO-In(OR)₂ → (RO)₂In-(OH)-In(OR)₂ + H₂O
-
Oxolation: This reaction results in the formation of an oxo-bridge (–O–) and is often subsequent to olation. It can occur through the condensation of two hydroxo groups to release water, or between a hydroxo group and an alkoxide group to release an alcohol. The latter is more common in non-aqueous or low-water conditions. (RO)₂In-OH + (RO)In-OR → (RO)₂In-O-In(OR)₂ + ROH
These sequential hydrolysis and condensation steps do not typically lead to a simple, linear polymer. Instead, they result in the formation of complex, three-dimensional multinuclear indium-oxo clusters.[4][5] The precise structure of these clusters is highly sensitive to reaction conditions.
Visualizing the Hydrolysis and Condensation Pathway
The following diagram illustrates the progression from the monomeric precursor to the formation of a simple dimeric indium-oxo species.
Caption: Pathway from In(OPr)₃ to Indium-Oxo species.
Part 2: Controlling the Reaction: The Coordination Delayed Hydrolysis (CDH) Strategy
The rapid and often uncontrollable nature of indium alkoxide hydrolysis can be a significant challenge in synthesizing crystalline materials. To address this, the Coordination Delayed Hydrolysis (CDH) strategy has been developed.[5][6] This technique involves the use of a chelating ligand, such as diethanolamine, which coordinates to the In³⁺ ion.[6][7]
Mechanism of Action:
-
Protection: The chelating ligand binds to the indium center, occupying coordination sites and sterically hindering the approach of water molecules.
-
Deceleration: This protection slows down the rates of hydrolysis and condensation, preventing the rapid formation of amorphous precipitates.[6]
-
Crystallization: By decelerating the reaction, the system can proceed in a more controlled manner, allowing for the self-assembly and crystallization of well-defined, multinuclear indium-oxo clusters (InOCs).[5][6]
The CDH strategy has enabled the synthesis of the largest reported InOCs to date, such as unprecedented In₁₂-oxo clusters, which serve as molecular models for bixbyite-type In₂O₃.[6] This approach provides atomic-level control over cluster size and functionality, opening new avenues for designing advanced materials.[5]
Part 3: Experimental Methodologies for Probing Hydrolysis
A multi-faceted analytical approach is required to fully characterize the hydrolysis mechanism of Indium (III) isopropoxide. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are invaluable for monitoring the reaction in solution, while X-ray Diffraction (XRD) is essential for identifying the final solid products.
Experimental Protocol: ¹H NMR Spectroscopy for Reaction Monitoring
This protocol describes a self-validating system to monitor the hydrolysis of In(OPrⁱ)₃ by quantifying the consumption of the alkoxide and the formation of isopropanol.
Objective: To determine the rate of hydrolysis by tracking the relative concentrations of isopropoxide and free isopropanol over time.
Materials:
-
Indium (III) isopropoxide (In(OPrⁱ)₃)
-
Anhydrous deuterated solvent (e.g., Benzene-d₆ or Toluene-d₈)
-
Deionized water (H₂O)
-
Internal standard (e.g., Mesitylene or 1,3,5-Trimethoxybenzene)
-
NMR tubes and syringes
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Causality: Preparing stock solutions ensures accurate and reproducible concentrations.
-
Accurately weigh a known amount of In(OPrⁱ)₃ and the internal standard into a volumetric flask. Dissolve in the anhydrous deuterated solvent to create a stock solution of known concentration (e.g., 0.1 M).
-
Prepare a separate stock solution of deionized water in the same deuterated solvent.
-
-
Initiation of Reaction:
-
Causality: The reaction is initiated directly in the NMR tube to allow for immediate monitoring.
-
Transfer a precise volume (e.g., 0.5 mL) of the In(OPrⁱ)₃/internal standard stock solution into a clean, dry NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to establish the initial peak integrals of the isopropoxide and the internal standard. The methine proton of the isopropoxide ligand will have a characteristic chemical shift.
-
-
Addition of Water:
-
Causality: A substoichiometric amount of water is often used initially to slow the reaction for easier monitoring.
-
Using a microliter syringe, inject a precise, known amount of the water stock solution into the NMR tube. The water-to-alkoxide ratio (h) is a critical experimental parameter.
-
Quickly shake the tube to ensure homogeneity and immediately place it back in the NMR spectrometer.
-
-
Time-Resolved Data Acquisition:
-
Causality: A series of spectra over time provides the kinetic data.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).
-
Monitor the decrease in the integral of the In-O-CH(CH₃)₂ methine proton and the corresponding increase in the integral of the free HO-CH(CH₃)₂ methine proton.
-
-
Data Analysis:
-
Causality: Normalizing to an inert internal standard corrects for any variations in spectrometer conditions.
-
For each spectrum, integrate the characteristic methine peaks for the bound isopropoxide, the free isopropanol, and the internal standard.
-
Calculate the concentration of each species at each time point relative to the constant integral of the internal standard. Plot the concentration versus time to determine the reaction kinetics.
-
Part 4: Quantitative Data Summary
| Equilibrium Reaction | Log K (at 298 K, infinite dilution) | Source |
| In³⁺ + H₂O ⇌ InOH²⁺ + H⁺ | -3.96 | [8] |
| In³⁺ + 2H₂O ⇌ In(OH)₂⁺ + 2H⁺ | -7.82 | [8] |
| 2In³⁺ + 2H₂O ⇌ In₂(OH)₂⁴⁺ + 2H⁺ | -4.56 | [8] |
This data represents the hydrolysis of the aquated In³⁺ ion and serves as a thermodynamic baseline for the formation of indium-hydroxo species.
Conclusion
The hydrolysis of Indium (III) isopropoxide is a complex, multi-stage process that is fundamental to its application as a precursor in sol-gel synthesis. The mechanism proceeds via an initial, rapid hydrolysis to form indium-hydroxo species, followed by olation and oxolation condensation reactions that build an extended In-O-In network. This process culminates in the formation of multinuclear indium-oxo clusters and, under high water concentrations, indium hydroxide.
The key to harnessing this chemistry for the rational design of materials lies in controlling the reaction kinetics. Strategies such as the Coordination Delayed Hydrolysis (CDH) method offer a sophisticated means to decelerate the process, enabling the isolation of crystalline intermediates and providing unprecedented control over the final material's structure. Through the application of rigorous analytical protocols, particularly in-situ monitoring via NMR spectroscopy, researchers can elucidate the nuanced effects of reaction parameters, paving the way for the tailored synthesis of next-generation indium-based materials for advanced technological applications.
References
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Title: Experimental and theoretical study of multinuclear indium–oxo clusters in CHA zeolite for CH4 activation at room temperature Source: RSC Publishing URL: [Link]
-
Title: Aggregate assembly of ferrocene functionalized indium-oxo clusters Source: PubMed Central - NIH URL: [Link]
-
Title: Molecular bixbyite-like In12-oxo clusters with tunable functionalization sites for lithography patterning applications Source: NIH URL: [Link]
-
Title: Aggregate assembly of ferrocene functionalized indium-oxo clusters Source: RSC Publishing URL: [Link]
-
Title: Studies on the Hydrolysis of Metal Ions. Part 34. The Hydrolysis of the Indium (III), In3+, in 3 M (Na+) Cl Medium Source: ResearchGate URL: [Link]
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Title: Synthesis of Indium Oxide (In2O3) Nano Particles Using Sol Gel Method as Active Material on Gas Sensor Source: ResearchGate URL: [Link]
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Title: Synthesis and characterisation of In(OH)3 and In2O3 nanoparticles by sol-gel and solvothermal methods Source: Taylor & Francis Online URL: [Link]
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Title: Synthesis of indium tin oxide nanoparticles by a nonhydrolytic sol-gel method Source: ResearchGate URL: [Link]
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Title: INDIUM(III) ISOPROPOXIDE Product Description Source: MySkinRecipes URL: [Link]
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Title: Indium hydrolysis constants Source: NECTAR COST Action TD1407 URL: [Link]
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- 5. Aggregate assembly of ferrocene functionalized indium-oxo clusters - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Indium Tripropan-2-olate
Introduction: The Promise and Prudence of Indium Tripropan-2-olate in Advanced Research
This compound, also known as indium(III) isopropoxide, is an organoindium compound increasingly utilized by researchers in the synthesis of advanced materials, including indium-based semiconductors and transparent conductive oxides. Its utility as a precursor in chemical vapor deposition (CVD) and sol-gel processes is well-established. However, the reactivity that makes it a valuable synthetic tool also necessitates a thorough understanding and implementation of rigorous safety and handling protocols. This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to safely manage this compound in a laboratory setting. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system of safety.
Section 1: Hazard Identification and Risk Assessment
A comprehensive understanding of the intrinsic hazards of this compound is the foundation of safe handling. While the toxicological properties of this specific compound have not been fully investigated, the available data for indium compounds and its classification as a flammable solid necessitate a cautious approach.[1]
Physicochemical Properties and Associated Hazards
| Property | Value | Implication for Safe Handling |
| Chemical Formula | C9H21InO3 | The organic ligands contribute to its flammability. |
| Molecular Weight | 292.08 g/mol | Relevant for accurate weighing and concentration calculations. |
| Appearance | Powder | Poses an inhalation hazard.[2] |
| Flammability | Flammable Solid | Requires strict control of ignition sources.[1] |
| Reactivity | Moisture sensitive (inferred) | Metal alkoxides typically react with water, which can be exothermic. |
This table summarizes key physicochemical properties and their direct implications for laboratory safety.
Toxicological Profile: A Focus on Inhalation Hazards
The primary health concern associated with indium compounds is pulmonary toxicity upon prolonged or repeated inhalation.[3][4] Studies on indium oxide and indium-tin oxide (ITO) have shown that inhalation can lead to serious lung conditions, including pulmonary alveolar proteinosis and interstitial fibrosis.[3][5] Although specific data for this compound is limited, it is prudent to assume that its dust presents a similar risk. Therefore, minimizing the generation and inhalation of dust is of paramount importance.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for mitigating the risks associated with this compound.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2] For procedures with a higher potential for aerosolization, a glove box providing an inert atmosphere is the preferred engineering control.
dot digraph "Engineering_Controls_Hierarchy" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
subgraph "cluster_0" { label = "Hierarchy of Controls for Handling this compound"; bgcolor="#FFFFFF"; "Glove_Box" [label="Glove Box (Inert Atmosphere)\n(Most Effective)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fume_Hood" [label="Chemical Fume Hood\n(Standard for solids manipulation)", fillcolor="#FBBC05", fontcolor="#202124"]; "Ventilated_Enclosure" [label="Local Exhaust Ventilation\n(For less hazardous, small-scale operations)", fillcolor="#34A853", fontcolor="#FFFFFF"];
} } enddot Caption: Hierarchy of engineering controls for handling this compound.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE should be based on a thorough risk assessment of the planned procedure. The following are mandatory when handling this compound:
-
Eye Protection: Safety goggles with side-shields are required at a minimum.[2] A face shield should be worn in addition to goggles when there is a risk of splashing or vigorous reaction.
-
Hand Protection: Wear protective gloves.[2] Given the flammability of the solid, consider wearing flame-retardant gloves over nitrile gloves.
-
Body Protection: A flame-retardant lab coat is essential.[4] Ensure that clothing worn underneath is made of natural fibers (e.g., cotton) and not synthetic materials that can melt and adhere to the skin in case of a fire.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, a NIOSH/MSHA-approved respirator appropriate for the concentration of airborne dust should be used.[1]
dot digraph "PPE_Donning_Sequence" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
subgraph "cluster_1" { label = "PPE Donning Sequence"; bgcolor="#FFFFFF"; "Lab_Coat" [label="1. Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Gloves" [label="2. Gloves", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Goggles" [label="3. Eye Protection\n(Goggles)", fillcolor="#FBBC05", fontcolor="#202124"]; "Face_Shield" [label="4. Face Shield\n(As needed)", fillcolor="#34A853", fontcolor="#FFFFFF"];
} } enddot Caption: Recommended sequence for donning PPE.
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to preventing incidents.
Handling Procedures
-
Avoid Dust Formation: Handle the solid gently to minimize the creation of dust.[1][2]
-
Inert Atmosphere Operations: For transfers and reactions where exposure to air and moisture must be strictly avoided, conduct all manipulations under an inert atmosphere (e.g., argon or nitrogen) in a glove box.
-
Grounding and Bonding: To prevent static discharge, which can be an ignition source for flammable solids, ensure that containers and receiving equipment are properly grounded and bonded.
-
Work Area: Keep the work area clean and free of combustible materials.[1] Have a Class D fire extinguisher readily available.
Storage Requirements
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It should be stored away from heat, sparks, open flames, and other ignition sources. Incompatible materials to avoid include strong oxidizing agents.
Section 4: Emergency Procedures
Preparedness for emergencies is a key component of a comprehensive safety plan.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][6] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[1][6] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Call a physician or poison control center immediately.[2] |
This table provides a quick reference for first aid procedures in the event of an exposure.
Spill and Fire Response
-
Spills: In the event of a spill, evacuate the area and prevent the generation of dust. Wear appropriate PPE, including respiratory protection. Sweep up the spilled solid and place it in a suitable, closed container for disposal.[1] Do not use water to clean up the spill.
-
Fire: For small fires, use a dry chemical, sand, or a Class D fire extinguisher.[4] Do NOT use water, as it may react with the material. For larger fires, evacuate the area and call for emergency services. Firefighters should wear self-contained breathing apparatus and full protective gear.[1] Hazardous combustion products include carbon monoxide, carbon dioxide, and indium oxide fumes.[1]
Conclusion: A Culture of Safety in Research
The responsible use of this compound in research and development demands a proactive and informed approach to safety. By understanding the material's properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established handling and emergency procedures, researchers can mitigate the associated risks. This technical guide serves as a foundational resource for fostering a culture of safety, enabling the continued advancement of science and technology without compromising the well-being of those at the forefront of innovation.
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Unlocking the reactivity of the C–In bond: alkyl indium reagents as a source of radicals under photocatalytic conditions. (n.d.). Royal Society of Chemistry. [Link]
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Indium (In) - Safety Data Sheet (SDS). (n.d.). Materials Science International, Inc. [Link]
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The toxicology of indium oxide. (2018). PubMed. [Link]
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Studies on the Toxicity and Distribution of Indium Compounds According to Particle Size in Sprague-Dawley Rats. (2014). PubMed Central. [Link]
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An In-Depth Technical Guide to Indium Tripropan-2-olate for Researchers and Drug Development Professionals
CAS Number: 38218-24-5
Introduction
Indium tripropan-2-olate, also known as indium(III) isopropoxide, is an organometallic compound with the chemical formula In(O-i-Pr)₃. As a member of the metal alkoxide family, it serves as a versatile precursor and catalyst in various chemical transformations. For researchers, particularly in materials science and drug development, understanding the synthesis, properties, and reactivity of this compound is crucial for its effective application. This guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical characteristics, and its role as a catalyst, with an eye toward its potential in pharmaceutical applications.
Physicochemical Properties
This compound is a white solid that is sensitive to moisture.[1] Its key physical and chemical properties are summarized in the table below. The compound's reactivity stems from the polarized Indium-Oxygen bond, which makes the oxygen atom nucleophilic and the indium atom electrophilic, functioning as a Lewis acid.
| Property | Value | Source(s) |
| CAS Number | 38218-24-5 | [2][3] |
| Molecular Formula | C₉H₂₁InO₃ | [3] |
| Molecular Weight | 292.08 g/mol | [3] |
| Melting Point | 145 °C (decomposes) | [4] |
| Appearance | White powder/solid | [4] |
| Solubility | Soluble in organic solvents such as benzene and isopropanol.[5] Insoluble in water. | [5] |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the reaction of anhydrous indium trichloride with sodium isopropoxide. This salt metathesis reaction is typically carried out in a non-aqueous solvent mixture to facilitate the precipitation of sodium chloride, driving the reaction to completion.
Experimental Protocol: Synthesis from Indium Trichloride and Sodium Isopropoxide
This protocol is based on the method described by Chatterjee, S. et al. (1976).[5]
Materials:
-
Anhydrous Indium Trichloride (InCl₃)
-
Sodium metal (Na)
-
Anhydrous Isopropanol (i-PrOH)
-
Anhydrous Benzene
-
An inert gas supply (e.g., Nitrogen or Argon)
-
Standard reflux and distillation glassware
Procedure:
-
Preparation of Sodium Isopropoxide: In a three-necked flask equipped with a reflux condenser and an inert gas inlet, dissolve a known quantity of sodium metal in an excess of anhydrous isopropanol with gentle heating to form a solution of sodium isopropoxide.
-
Reaction: To the freshly prepared sodium isopropoxide solution, add a stoichiometric amount of anhydrous indium trichloride dissolved in a mixture of anhydrous isopropanol and anhydrous benzene.
-
Reflux: Heat the reaction mixture to reflux for a period of 3-4 hours under an inert atmosphere. A white precipitate of sodium chloride will form.
-
Isolation of Product: After cooling the reaction mixture, the precipitated sodium chloride is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure to yield crude this compound. The product can be further purified by distillation or sublimation under high vacuum.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the indium alkoxide product, which is highly moisture-sensitive.
-
Solvent System: The benzene-isopropanol mixture is chosen to ensure the solubility of the reactants while allowing for the precipitation of the sodium chloride byproduct, which simplifies purification.
-
Reflux: Heating the reaction mixture to reflux increases the reaction rate and helps to ensure the reaction goes to completion.
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis: The Oppenauer Oxidation
This compound is an effective catalyst for the Oppenauer oxidation, a method for the selective oxidation of secondary alcohols to ketones.[1][2][6] This reaction is the reverse of the Meerwein-Ponndorf-Verley reduction and offers a mild alternative to other oxidation methods, particularly for substrates sensitive to harsh conditions.
Reaction Mechanism
The Oppenauer oxidation catalyzed by this compound proceeds through a six-membered transition state.[7][8][9][10]
-
Coordination: The indium alkoxide catalyst coordinates with the secondary alcohol substrate.
-
Hydride Transfer: In the presence of a hydride acceptor (e.g., acetone or pivalaldehyde), a six-membered transition state is formed. A hydride ion is transferred from the α-carbon of the substrate alcohol to the carbonyl carbon of the hydride acceptor.
-
Product Formation: The substrate alcohol is oxidized to a ketone, and the hydride acceptor is reduced to the corresponding alcohol. The indium alkoxide catalyst is regenerated and can participate in another catalytic cycle.
Caption: Catalytic cycle of the Oppenauer oxidation with an indium alkoxide catalyst.
Relevance to Drug Development
While direct applications of this compound in drug formulations are not widely documented, its utility as a precursor and catalyst holds potential for the pharmaceutical industry.
-
Synthesis of Pharmaceutical Intermediates: The Oppenauer oxidation is a valuable tool in the synthesis of complex organic molecules, including steroids and other natural products with pharmaceutical activity.[9][10] The mild and selective nature of the indium-catalyzed variant makes it suitable for multi-step syntheses where sensitive functional groups must be preserved.
-
Precursor for Nanomaterials: Indium alkoxides, including this compound, are used as precursors for the synthesis of indium oxide (In₂O₃) nanoparticles and thin films through sol-gel or chemical vapor deposition processes.[4][11] Indium-based nanoparticles are being explored for various biomedical applications, including as gas sensors and in drug delivery systems.[12] For instance, radioactive indium-111 has been incorporated into superparamagnetic iron oxide nanoparticles for dual-modal tumor imaging and targeted drug delivery.[13] The ability to synthesize well-defined indium oxide nanostructures from precursors like this compound is a critical first step in the development of such advanced therapeutic and diagnostic platforms.
Safety and Handling
This compound is a moisture-sensitive and flammable solid.[4] Appropriate safety precautions should be taken during its handling and storage.
-
Handling: Handle in a well-ventilated area, preferably in a glove box or under an inert atmosphere.[5] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition and moisture.
-
Decomposition: Hazardous decomposition products upon combustion may include indium oxide fumes.
Conclusion
This compound is a valuable organometallic compound with established applications as a catalyst in organic synthesis and as a precursor for advanced materials. For researchers and professionals in drug development, its utility in the mild and selective oxidation of alcohols presents opportunities for the synthesis of complex pharmaceutical intermediates. Furthermore, its role as a precursor to indium-based nanomaterials opens avenues for the development of novel drug delivery and diagnostic systems. A thorough understanding of its synthesis, properties, and reactivity is paramount to harnessing its full potential in these cutting-edge applications.
References
- Chatterjee, S., Bindal, S.R., & Mehrotra, R.C. (1976). A study of indium alkoxides In(OR)₃. Journal of the Indian Chemical Society, 53(9), 867-869.
-
Chatterjee, S., Bindal, S.R., & Mehrotra, R.C. (1976). Study of indium alkoxides In(OR)₃. OSTI.GOV. [Link]
-
Pharma Guideline. (2022). Oppenauer Oxidation and Dakin Reaction. [Link]
-
BYJU'S. What is Oppenauer Oxidation? Retrieved from [Link]
-
Wikipedia. Oppenauer oxidation. Retrieved from [Link]
-
ResearchGate. (2008). Homoleptic gallium(III) and indium(III) aminoalkoxides as precursors for sol-gel routes to metal oxide nanomaterials. [Link]
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Grokipedia. Oppenauer oxidation. Retrieved from [Link]
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001CHEMICAL. CAS No. 38218-24-5, Indium(III) isopropoxide. Retrieved from [Link]
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PubChem. Indium (III) isopropoxide. Retrieved from [Link]
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Semantic Scholar. (2012). Synthesis and Characterization of Indium Oxide Nanoparticles Using Indium Nitrate and Polyvinylpyrrolidone (PVP) as Precursors. [Link]
-
ResearchGate. (2019). Synthesis of Indium and Indium Oxide Nanoparticles from Indium Cyclopentadienyl Precursor and Their Application for Gas Sensing. [Link]
-
MySkinRecipes. INDIUM(III) ISOPROPOXIDE. Retrieved from [Link]
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Wikipedia. Indium(III) chloride. Retrieved from [Link]
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ResearchGate. (2010). Patent No. US 8,580,989 B2. [Link]
-
Hycultec GmbH. Indium(III) isopropoxide. Retrieved from [Link]
-
Dalton Transactions. (2024). Synthesis and theoretical study of a mixed-ligand indium(iii) complex for fabrication of β-In2S3 thin films via chemical vapor deposition. [Link]
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MDPI. (2023). Facile Synthesis of Heterogeneous Indium Nanoparticles for Formate Production via CO₂ Electroreduction. [Link]
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ResearchGate. Indium(III) chloride. Retrieved from [Link]
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PubMed. (2007). Indium hydroxides, oxyhydroxides, and oxides nanocrystals series. [Link]
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ResearchGate. (2010). Fluorinated Aminoalkoxide and Ketoiminate Indium Complexes as MOCVD Precursors for In₂O₃ Thin Film Deposition. [Link]
-
SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
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MDPI. (2021). Study on Indium (III) Oxide/Aluminum Thermite Energetic Composites. [Link]
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PubMed Central. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]
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MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
PubMed. (2014). Synthesis, characterization and theranostic evaluation of Indium-111 labeled multifunctional superparamagnetic iron oxide nanoparticles. [Link]
-
OAText. (2018). Two–dimensional (2D) 1H or proton NMR, 13C NMR, 15N NMR and 31P NMR spectroscopy comparative study on malignant and benign human cancer cells and tissues under synchrotron radiation with the passage of time. [Link]
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An In-Depth Technical Guide to the Vibrational Spectroscopy of Indium Tripropan-2-olate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the vibrational spectroscopy of indium tripropan-2-olate, also known as indium triisopropoxide [In(O-i-Pr)₃]. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and data interpretation strategies essential for the robust characterization of this organometallic compound using Fourier-Transform Infrared (FTIR) and Raman spectroscopy.
Introduction: The Significance of this compound and its Vibrational Fingerprint
This compound is a key precursor in the synthesis of indium-based materials, such as indium oxide (In₂O₃) and indium tin oxide (ITO) thin films, which are critical components in optoelectronic devices.[1] Its utility in catalysis, for instance in Oppenauer oxidations, further underscores its importance in organic synthesis.[2] The precise molecular structure and purity of In(O-i-Pr)₃ are paramount to the quality and performance of the resulting materials and the efficiency of the catalyzed reactions.
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a powerful, non-destructive means to probe the molecular structure of this compound. These techniques provide a unique "molecular fingerprint" by measuring the vibrational modes of the molecule's constituent bonds.[3] This fingerprint is highly sensitive to the local chemical environment, making it an invaluable tool for confirming the compound's identity, assessing its purity, and studying its interactions with other molecules. FTIR and Raman spectroscopy are complementary techniques; FTIR is particularly sensitive to polar bonds and hetero-nuclear functional groups, while Raman excels in analyzing non-polar and homo-nuclear bonds.[3][4]
Theoretical Framework: Understanding the Vibrational Modes of this compound
The vibrational spectrum of this compound is governed by the collective motions of its atoms. A thorough analysis of its spectrum requires an understanding of the expected vibrational modes arising from the isopropoxide ligands and the indium-oxygen bonds.
Group Theory and Symmetry Considerations
To a first approximation, assuming a simple monomeric structure with C₃ᵥ symmetry, group theory can predict the number and activity (infrared or Raman) of the vibrational modes.[5][6][7] However, it is important to note that metal alkoxides, including this compound, can exist as dimers, trimers, or higher oligomers in the solid state or in solution, which would alter the molecular symmetry and, consequently, the vibrational spectra.
Key Vibrational Regions and Expected Frequencies
The vibrational spectrum of this compound can be broadly divided into regions corresponding to the internal vibrations of the isopropoxide ligand and the vibrations of the In-O framework.
-
C-H Stretching Region (2800-3000 cm⁻¹): This region is dominated by the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methine (CH) groups of the isopropoxide ligands. These bands are typically strong in both FTIR and Raman spectra.
-
C-H Bending Region (1300-1500 cm⁻¹): Deformation and bending modes of the C-H bonds in the methyl and methine groups appear in this region.
-
C-O and C-C Stretching Region (900-1200 cm⁻¹): The stretching vibrations of the C-O and C-C bonds of the isopropoxide ligand are expected in this range. The position of the C-O stretching mode is particularly sensitive to the coordination environment of the oxygen atom.
-
In-O Stretching Region (400-700 cm⁻¹): The vibrations involving the indium-oxygen bonds are expected to appear in the far-infrared region of the spectrum. Based on studies of indium oxide and other indium-oxygen containing compounds, these modes are anticipated to be found below 700 cm⁻¹.[8][9][10][11] These bands are crucial for confirming the formation of the metal alkoxide.
Experimental Protocols: Acquiring High-Quality Spectra of an Air-Sensitive Compound
This compound is highly sensitive to moisture and atmospheric oxygen.[1] Therefore, stringent air-sensitive handling techniques are mandatory to obtain reliable and reproducible vibrational spectra.
Synthesis of this compound
A common method for the synthesis of indium tri-isopropoxide involves the reaction of anhydrous indium trichloride with sodium isopropoxide in a dry, inert solvent mixture like benzene and isopropanol. The product can be isolated after removal of the precipitated sodium chloride and the solvent. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Sample Preparation for FTIR Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR: This is often the most convenient method for air-sensitive solids.
-
Inert Atmosphere Transfer: Inside a glovebox, place a small amount of the this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Seal the sample compartment or continuously purge it with a dry, inert gas (e.g., nitrogen) during the measurement to prevent sample degradation.
-
Background Collection: A background spectrum of the clean, empty ATR crystal should be recorded under the same conditions prior to sample analysis.
-
Cleaning: After analysis, the ATR crystal must be carefully cleaned with a suitable dry solvent (e.g., anhydrous isopropanol or hexanes) inside the glovebox to remove all traces of the compound.
Sample Preparation for Raman Spectroscopy
Raman spectroscopy offers the advantage of being able to measure samples through glass containers.[12]
-
Sample Sealing: Inside a glovebox, place a small amount of the this compound powder into a glass capillary tube or a small glass vial.
-
Flame Sealing: Securely seal the capillary or vial using a flame or a tight-fitting cap with a septum.
-
Data Acquisition: Mount the sealed sample in the Raman spectrometer's sample holder. The laser can be focused through the glass onto the sample.
-
Power Considerations: Use a low laser power to avoid sample decomposition, especially if the compound is colored.
Data Analysis and Interpretation: From Raw Spectra to Molecular Insights
A detailed interpretation of the vibrational spectra of this compound involves the assignment of the observed bands to specific molecular vibrations. Due to the limited availability of published experimental spectra for this specific compound, a combination of comparative analysis with related compounds and computational modeling is the most robust approach.
Comparative Spectral Analysis
The vibrational spectra of other metal isopropoxides, such as aluminum isopropoxide (Al(O-i-Pr)₃)[13] and titanium isopropoxide (Ti(O-i-Pr)₄), can provide valuable insights for band assignments. The general positions of the ligand-based vibrations are expected to be similar, with shifts in the M-O and C-O stretching frequencies reflecting the different metal-oxygen bond strengths and coordination geometries.
Computational Vibrational Spectroscopy (DFT)
Density Functional Theory (DFT) is a powerful computational tool for predicting the vibrational frequencies and intensities of molecules.[8][14][15]
Workflow for DFT-based Spectral Analysis:
Step-by-Step DFT Protocol:
-
Model Building: Construct a 3D model of the this compound molecule. It is advisable to model both a monomeric and a dimeric or trimeric structure to account for potential oligomerization.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set to find the lowest energy structure.
-
Frequency Calculation: At the optimized geometry, perform a vibrational frequency calculation. This will yield the harmonic vibrational frequencies and their corresponding infrared and Raman intensities.
-
Visualization and Assignment: Visualize the calculated normal modes to understand the nature of each vibration (e.g., stretching, bending).
-
Comparison with Experiment: Compare the calculated spectrum with the experimental FTIR and Raman spectra. It is common to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data, as the harmonic approximation used in most calculations tends to overestimate frequencies.
Data Presentation: Tabulated Vibrational Data
| Wavenumber Range (cm⁻¹) | Tentative Assignment | Expected Activity | Notes |
| 2980 - 2850 | C-H stretching (asymmetric and symmetric) | FTIR & Raman (strong) | Characteristic of the isopropoxide ligands. |
| 1470 - 1450 | CH₃ asymmetric bending | FTIR & Raman (medium) | |
| 1380 - 1360 | CH₃ symmetric bending (umbrella mode) | FTIR & Raman (medium-strong) | |
| 1170 - 1120 | C-H bending, C-C stretching | FTIR & Raman (medium) | |
| 1050 - 950 | C-O stretching | FTIR (strong), Raman (medium) | Position is sensitive to coordination and oligomerization. |
| 700 - 400 | In-O stretching | FTIR (strong), Raman (strong) | Key region for confirming the metal-alkoxide bond. |
Conclusion and Future Outlook
This guide has provided a comprehensive framework for the vibrational spectroscopic analysis of this compound. By combining rigorous experimental techniques for handling this air-sensitive compound with a theoretical understanding of its vibrational modes and the power of computational chemistry, researchers can obtain high-quality, interpretable FTIR and Raman spectra. Such data is crucial for quality control, reaction monitoring, and fundamental studies of this important organometallic precursor.
Future work in this area would greatly benefit from a detailed experimental and computational study of this compound to definitively assign its vibrational spectrum and to investigate the influence of oligomerization on its spectral features. Such a study would provide a valuable reference for the materials science and drug development communities.
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Nuclear Magnetic Resonance (NMR) studies of Indium tripropan-2-olate
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Studies of Indium Tripropan-2-olate
Introduction
This compound, also known as indium triisopropoxide, is an organoindium compound with the chemical formula In(O-i-Pr)₃. It serves as a valuable precursor in materials science, particularly in the synthesis of indium oxide (In₂O₃) thin films and nanocrystals for applications in transparent conductive coatings and other electronic devices.[1][2][3][4] The precise control over the structure and reactivity of such precursors is paramount for achieving desired material properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for elucidating the structure, dynamics, and purity of chemical compounds. However, the physicochemical properties of this compound, specifically its limited solubility, present significant challenges to conventional solution-state NMR analysis. This guide provides a comprehensive overview of the NMR studies of this compound, with a necessary emphasis on solid-state NMR techniques and a comparative analysis with a more soluble analog.
Synthesis and Physicochemical Properties of this compound
A general and effective route to homoleptic indium alkoxides involves the alcoholysis of indium amides. For this compound, this is achieved by reacting an indium amide precursor with an excess of propan-2-ol.[1] A notable synthesis involves the reaction of In[N-t-Bu(SiMe₃)]₃ with propan-2-ol, which yields [In(O-i-Pr)₃]n as an insoluble, polymeric solid.[1]
The insolubility of this compound in common deuterated solvents is a critical characteristic that dictates the appropriate analytical methods for its study. While some suppliers suggest solubility in alcohols, ketones, and esters, this may reflect reactivity or the formation of suspensions rather than true solutions suitable for high-resolution NMR.[5][6] The polymeric or oligomeric nature, denoted by the 'n' in its formula, is a direct contributor to this insolubility.
Experimental Protocol: Synthesis of [In(O-i-Pr)₃]n
The following is a representative protocol for the synthesis of this compound, adapted from established methods for indium alkoxides.[1]
Materials:
-
Indium(III) tris(tert-butyl(trimethylsilyl)amide), In[N-t-Bu(SiMe₃)]₃
-
Anhydrous propan-2-ol (i-PrOH)
-
Anhydrous toluene
-
Schlenk line and glassware
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve In[N-t-Bu(SiMe₃)]₃ in anhydrous toluene in a Schlenk flask.
-
Slowly add a stoichiometric excess of anhydrous propan-2-ol to the stirred solution at room temperature.
-
A white precipitate of [In(O-i-Pr)₃]n will form upon addition of the alcohol.
-
Continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.
-
Isolate the solid product by filtration or centrifugation under an inert atmosphere.
-
Wash the precipitate with anhydrous toluene or hexane to remove any unreacted starting materials and byproducts.
-
Dry the resulting white powder under vacuum to yield pure [In(O-i-Pr)₃]n.
The Challenge of Solution-State NMR Characterization
High-resolution solution-state NMR spectroscopy relies on the rapid, isotropic tumbling of molecules in a liquid medium to average out anisotropic interactions, resulting in sharp spectral lines. The insolubility and polymeric nature of [In(O-i-Pr)₃]n preclude this, leading to several challenges:
-
Inability to Prepare a True Solution: The compound does not dissolve to a sufficient concentration in common non-coordinating deuterated solvents (e.g., CDCl₃, C₆D₆, toluene-d₈) to yield a detectable NMR signal.
-
Broad, Uninformative Spectra: If a suspension is analyzed, the resulting spectra will be characterized by extremely broad lines, rendering them useless for detailed structural elucidation.
-
Reaction with Coordinating Solvents: While dissolution might be forced by using coordinating solvents (e.g., DMSO-d₆, pyridine-d₅), this would likely lead to the formation of new adducts or solvated species, meaning the NMR spectrum would not represent the original, unsolvated this compound.
Solid-State NMR: The Method of Choice for Insoluble [In(O-i-Pr)₃]n
For insoluble and non-crystalline materials, solid-state NMR (ssNMR) is the definitive technique for structural characterization. By employing techniques such as magic-angle spinning (MAS), high-power decoupling, and cross-polarization (CP), ssNMR can provide detailed structural information even for disordered or polymeric materials.
¹H and ¹³C Solid-State NMR of this compound
-
¹H MAS NMR: The ¹H spectrum would be expected to show broad resonances corresponding to the methyl and methine protons of the isopropoxide ligands. High-speed MAS would be necessary to average out the strong homonuclear dipolar couplings between protons and improve resolution.
-
¹³C CP/MAS NMR: The ¹³C spectrum, typically acquired using cross-polarization from protons to enhance sensitivity, would show two main resonances corresponding to the methyl (CH₃) and methine (CHO) carbons of the isopropoxide ligands. The chemical shifts would be informative of the local electronic environment. The presence of multiple, distinct resonances for either carbon type could indicate the existence of crystallographically or chemically inequivalent isopropoxide ligands within the polymeric structure.
¹¹⁵In Solid-State NMR: A Direct Probe of the Metal Center
The indium nucleus itself can be directly probed by NMR. The most abundant NMR-active isotope is ¹¹⁵In, which has a natural abundance of 95.7%.[7] However, ¹¹⁵In is a quadrupolar nucleus (spin I = 9/2), which presents both challenges and opportunities.[7][8][9]
Challenges:
-
Large Quadrupole Moment: The large quadrupole moment of ¹¹⁵In interacts strongly with local electric field gradients, leading to very broad spectral lines, often spanning several megahertz.
-
High Magnetic Fields Required: To acquire high-quality ¹¹⁵In ssNMR spectra and minimize second-order quadrupolar broadening, experiments are best performed at the highest possible magnetic field strengths.[8][9][10]
Information Gained:
-
Coordination Number and Geometry: The ¹¹⁵In NMR parameters, including the chemical shift anisotropy (CSA) and the quadrupolar coupling constant (Cq), are extremely sensitive to the local coordination environment of the indium atom.[10][11] These parameters can be used to infer the coordination number and the symmetry of the indium site.
-
Structural Polymorphism: The presence of multiple ¹¹⁵In resonances in the ssNMR spectrum would be a clear indication of different indium environments within the material.
Case Study: NMR of a Soluble Analog - Indium tri-tert-butoxide
To provide a point of comparison and illustrate the type of information that can be obtained from solution-state NMR for a related, soluble indium alkoxide, we can examine Indium tri-tert-butoxide, [In(O-t-Bu)₃]₂. This compound is known to exist as a dimer in solution and in the solid state.[1]
The dimeric structure involves two indium centers bridged by two tert-butoxide ligands, with each indium also bearing two terminal tert-butoxide groups. This leads to two distinct ligand environments: bridging and terminal.
Variable-Temperature (VT) NMR of [In(O-t-Bu)₃]₂
At room temperature, the ¹H NMR spectrum of [In(O-t-Bu)₃]₂ might show a single, averaged resonance for the tert-butoxide protons due to rapid exchange between the terminal and bridging positions on the NMR timescale. Upon cooling, this exchange process can be slowed down, leading to the resolution of distinct signals for the terminal and bridging ligands. This is a classic application of variable-temperature (VT) NMR to study dynamic processes in solution.[12][13][14]
The study of such dynamic equilibria is crucial for understanding the reactivity and solution behavior of these metal alkoxides.
Data Summary: Expected NMR Data for Indium Alkoxides
| Compound | NMR Technique | Nucleus | Expected Chemical Shift (ppm) | Key Information Provided |
| [In(O-i-Pr)₃]n | Solid-State NMR | ¹H | Broad resonances | Presence of isopropoxide ligands |
| ¹³C | ~25 (CH₃), ~65 (CHO) | Number of inequivalent ligand environments | ||
| ¹¹⁵In | Highly variable | Coordination number, symmetry of the indium site, presence of different indium environments | ||
| [In(O-t-Bu)₃]₂ | Solution-State NMR | ¹H | ~1.3 (averaged at RT) | Dynamic exchange between terminal and bridging ligands; determination of exchange kinetics and thermodynamics via VT-NMR |
| ¹³C | ~32 (CH₃), ~70 (C) | Resolution into terminal and bridging signals at low temperature |
Visualizing Experimental Workflows and Structures
Workflow for Characterizing Insoluble this compound
Caption: Workflow for the synthesis and characterization of insoluble this compound.
Proposed Dimeric Structure of the Soluble Analog, [In(O-t-Bu)₃]₂
Caption: Dimeric structure of Indium tri-tert-butoxide with bridging and terminal ligands.
Conclusion
The NMR spectroscopic characterization of this compound is a prime example of how the physical properties of a material dictate the appropriate analytical approach. Its inherent insolubility renders conventional solution-state NMR impractical for studying the compound in its native state. Instead, solid-state NMR emerges as the indispensable tool for obtaining structural insights. ¹H and ¹³C ssNMR can confirm the presence and connectivity of the isopropoxide ligands, while ¹¹⁵In ssNMR provides a direct and sensitive probe of the metal coordination environment, which is crucial for understanding the polymeric nature of this important material precursor. By contrasting with soluble analogs like Indium tri-tert-butoxide, the power of variable-temperature solution-state NMR for studying dynamic equilibria in metal alkoxides is also highlighted. For researchers and scientists working with such materials, a comprehensive understanding of both solid-state and solution-state NMR techniques is essential for a complete and accurate characterization.
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Synthese und Charakterisierung von InIII-SnII-Halogenido-Alkoxiden und von Indiumtri-tert-butoxid. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of Indium (III) Isopropoxide
Section 1: Foundational Overview of Indium (III) Isopropoxide
Indium (III) isopropoxide, with the chemical formula In[OCH(CH₃)₂]₃, is an organometallic compound of significant interest in materials science and chemistry.[1][2] As a metal alkoxide, it serves as a critical molecular precursor for the synthesis of high-purity indium-based materials. Its primary applications include the fabrication of transparent conductive oxides like indium tin oxide (ITO) for flat-panel displays and solar cells, as well as its use as a catalyst in organic synthesis, such as in Oppenauer oxidations.[2][3][4]
The utility of Indium (III) isopropoxide is intrinsically linked to its chemical reactivity. The molecule is highly sensitive to moisture, readily undergoing hydrolysis to form indium hydroxide and eventually indium oxide.[5][6][7] Furthermore, like many metal alkoxides, it has a tendency to form oligomeric species in solution. These characteristics present a significant analytical challenge, demanding precise and carefully controlled methods for characterization. Mass spectrometry, particularly with soft ionization techniques, is an indispensable tool for verifying the molecular integrity, purity, and reaction behavior of this precursor.
Section 2: Core Principles for the Mass Spectrometric Analysis of Organometallics
The analysis of organometallic compounds such as Indium (III) isopropoxide by mass spectrometry requires a different strategic approach than that used for robust organic molecules.[8][9] The indium-oxygen bonds are labile, and the entire complex can easily fragment or react under harsh analytical conditions.
The Imperative of Soft Ionization: Electrospray Ionization (ESI) Hard ionization techniques like Electron Impact (EI) impart significant energy into the analyte, leading to extensive fragmentation that often obliterates the molecular ion, making it impossible to determine the parent mass.[10][11] In contrast, soft ionization methods transfer ions from the liquid phase to the gas phase with minimal internal energy. Electrospray Ionization (ESI) is the preeminent technique for this purpose in organometallic chemistry.[12][13] Its gentle nature is ideal for preserving weakly-bound complexes and providing a clear view of the parent molecular species.[13]
Anticipating Common Ion Species in ESI-MS When analyzing a neutral molecule like In(O-iPr)₃ by ESI, the molecular ion itself (M⁺) is not typically observed. Instead, ionization occurs through the formation of adducts with available cations.[10] It is crucial to anticipate these species to correctly interpret the spectrum:
-
Protonated Molecule [M+H]⁺: Formed by the addition of a proton.
-
Alkali Metal Adducts [M+Na]⁺, [M+K]⁺: Extremely common, arising from trace amounts of sodium and potassium salts in glassware, solvents, or on handling surfaces.[14] In some cases, these adducts may be more prominent than the protonated molecule.
-
Solvent Adducts: Association with solvent molecules can also occur.
Section 3: A Validated Experimental Workflow for ESI-MS Analysis
This protocol is designed as a self-validating system to ensure the acquisition of a high-fidelity mass spectrum of Indium (III) isopropoxide, minimizing in-source degradation and accurately identifying the parent molecule.
Core Objective: To observe the intact molecular ion adducts of In(O-iPr)₃ and control its in-source fragmentation for structural elucidation.
Materials and Reagents:
-
Indium (III) isopropoxide (CAS: 38218-24-5)[3]
-
Anhydrous, MS-grade isopropanol or acetonitrile
-
High-purity nitrogen gas (for nebulizer and drying gas)
-
Inert atmosphere glovebox or glove bag (recommended for sample preparation)
-
Calibrated ESI-Mass Spectrometer
Safety and Handling: Indium (III) isopropoxide is moisture-sensitive and flammable.[5][15] All handling should be performed in a dry, well-ventilated area, and personal protective equipment (gloves, safety glasses) must be worn.[15]
Experimental Protocol Steps
-
Sample Preparation (Inert Atmosphere Recommended): The causality behind performing this step under inert conditions is to prevent premature hydrolysis of the analyte, which would lead to spectra dominated by In-OH species rather than the target molecule.
-
In a glovebox, prepare a stock solution of Indium (III) isopropoxide at ~1 mg/mL in anhydrous isopropanol.
-
From the stock solution, create a dilute working solution for infusion at a final concentration of 1-10 µg/mL using anhydrous isopropanol or acetonitrile. The high dilution is essential for efficient desolvation and ionization in the ESI source.[13]
-
-
Instrument Configuration: The key to a successful analysis is to begin with the gentlest possible instrument conditions to locate the parent ion before intentionally inducing fragmentation.
-
Set up the ESI-MS instrument with the parameters outlined in the table below. Positive ion mode is selected to detect the cationic adducts that are expected to form.
-
| Parameter | Recommended Starting Value | Rationale |
| Ionization Mode | ESI Positive | To detect [M+H]⁺ and [M+Na]⁺ adducts. |
| Capillary Voltage | 3.5 kV | Standard voltage for stable spray generation. |
| Cone Voltage | 20 V | Crucial Parameter: A low initial voltage minimizes in-source fragmentation, preserving the molecular ion. |
| Source Temperature | 120 °C | Sufficient to aid desolvation without causing thermal degradation of the analyte. |
| Desolvation Temp. | 350 °C | Facilitates removal of solvent from the ESI droplets. |
| Nebulizer Gas (N₂) | Instrument Dependent | Adjusted to achieve a stable spray. |
| Drying Gas (N₂) Flow | Instrument Dependent | Optimized for efficient solvent evaporation. |
| Mass Range | 100 - 1000 m/z | Covers the expected monomeric and potential dimeric species. |
-
Data Acquisition and Validation:
-
Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition Phase 1 (Soft Ionization): Acquire spectra using the low cone voltage (20 V). The primary goal is to identify the peaks corresponding to [M+H]⁺ and [M+Na]⁺. Their presence validates the successful ionization of the intact molecule.
-
Acquisition Phase 2 (In-Source CID): Gradually increase the cone voltage in steps (e.g., to 40 V, 60 V, 80 V). Observe the systematic decrease in the intensity of the molecular ion adducts and the corresponding increase in the intensity of fragment ions. This confirms that the observed fragments are derived from the parent molecule.
-
Experimental Workflow Diagram
Section 4: Spectrum Interpretation and Mechanistic Fragmentation
Identifying the Molecular Ion and its Adducts The first step in data interpretation is to locate the ions corresponding to the intact molecule. Using the monoisotopic mass of Indium (III) isopropoxide (C₉H₂₁InO₃) of 292.053 Da, we can predict the expected m/z values for common adducts.[1][16]
| Ion Species | Formula | Calculated m/z | Notes |
| Protonated Molecule | [C₉H₂₁InO₃ + H]⁺ | 293.061 | Often observed in protic solvents. |
| Sodium Adduct | [C₉H₂₁InO₃ + Na]⁺ | 315.043 | Very common; may be the base peak.[14] |
| Potassium Adduct | [C₉H₂₁InO₃ + K]⁺ | 331.017 | Often observed alongside the sodium adduct.[14] |
| Dimer Adduct | [(C₉H₂₁InO₃)₂ + Na]⁺ | 607.104 | Possible at high concentrations or with gentle conditions. |
A key confirmatory feature is the isotopic pattern of indium. Natural indium consists of two stable isotopes: ¹¹³In (4.29%) and ¹¹⁵In (95.71%). This results in a characteristic isotopic signature for any indium-containing ion, with a primary peak (A) corresponding to ¹¹⁵In and a much smaller peak (A+2) corresponding to ¹¹⁵In being replaced by ¹¹³In, but due to the natural abundance, the most significant peaks will correspond to the primary isotope.
Proposed Fragmentation Pathway Under increased cone voltage (in-source CID) or in a tandem MS (MS/MS) experiment, the protonated molecule [M+H]⁺ will fragment.[17] The most probable fragmentation pathways for metal alkoxides involve the sequential neutral loss of alcohol or alkene molecules. For [In(O-iPr)₃+H]⁺, the charge is likely localized on an oxygen atom, facilitating these losses.
A plausible fragmentation cascade is as follows:
-
Initial Loss of Isopropanol: The protonated molecular ion loses a neutral molecule of isopropanol (60.1 Da).
-
Subsequent Loss of Propene: The resulting fragment can then undergo further fragmentation by losing a molecule of propene (42.08 Da), a common pathway for alkoxides.[18] This process can repeat.
| m/z (Calculated) | Proposed Formula | Description |
| 293.061 | [In(C₃H₇O)₃ + H]⁺ | Parent Ion: Protonated Molecule |
| 233.003 | [In(C₃H₇O)₂(OH)]⁺ | Loss of Propene (C₃H₆) |
| 190.922 | [In(C₃H₇O)(OH)₂]⁺ | Loss of a second Propene (C₃H₆) |
| 148.841 | [In(OH)₃ + H]⁺ | Loss of a third Propene (C₃H₆) |
Fragmentation Mechanism Diagram
Section 5: Conclusion
The mass spectrometric characterization of Indium (III) isopropoxide is a nuanced but highly informative process. Success hinges on acknowledging and controlling the compound's inherent reactivity, particularly its sensitivity to moisture. By employing electrospray ionization under gentle initial conditions, the intact molecular species can be clearly identified through its characteristic proton and alkali metal adducts. This approach provides unambiguous confirmation of the molecular weight. Furthermore, controlled in-source fragmentation or tandem MS experiments reveal a logical fragmentation pattern, primarily driven by the sequential loss of propene, which provides powerful structural confirmation. This guide provides the foundational strategy and detailed protocols for researchers to achieve reliable, high-quality mass spectrometry data for this important organometallic precursor, ensuring the integrity of materials and the validity of subsequent research.
Section 6: References
-
Vikse, K. L., & McIndoe, J. S. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of Mass Spectrometry, 54(5), 466-479. [8][9][12][19]
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. [20]
-
Holčapek, M. (2010). Structural analysis of organometallic compounds with soft ionization mass spectrometry. In Mass Spectrometry in Inorganic and Organometallic Chemistry. John Wiley & Sons, Ltd. [13]
-
Kromidas, S. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America. [14]
-
National Center for Biotechnology Information. (n.d.). Indium (III) isopropoxide. PubChem Compound Database. [1]
-
MedChemExpress. (2020). Indium(III) isopropoxide SDS. [21]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [10]
-
American Elements. (n.d.). Indium(III) Isopropoxide Solution. [16]
-
ChemicalBook. (n.d.). INDIUM(III) ISOPROPOXIDE. [5]
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Fisher Scientific. (2024). Safety Data Sheet - Indium(III) isopropoxide. [15]
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MySkinRecipes. (n.d.). INDIUM(III) ISOPROPOXIDE. [2]
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001CHEMICAL. (n.d.). Indium(III) isopropoxide. [3]
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MedChemExpress. (n.d.). Indium(III) isopropoxide. [4]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [18]
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Brown, P. L., & Ellis, J. (1982). The hydrolysis of metal ions. Part 4. Indium(III). Journal of the Chemical Society, Dalton Transactions, (4), 811-814. [6]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [17]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [11]
-
Wikipedia. (n.d.). Indium(III) hydroxide. [7]
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Methodological & Application
Indium tripropan-2-olate as a precursor for transparent conducting oxides
Application Note & Protocol Guide
Topic: Indium Tripropan-2-olate as a High-Purity Precursor for Solution-Processed Transparent Conducting Oxides
Audience: Researchers, materials scientists, and process development professionals in optoelectronics.
Foreword: The Critical Role of Precursor Chemistry in Next-Generation Transparent Conductors
Transparent conducting oxides (TCOs) represent a foundational materials class, enabling a vast array of technologies from flat-panel displays and solar cells to smart windows and flexible electronics.[1][2] The performance of these devices is inextricably linked to the quality of the TCO thin film—specifically, its delicate balance of high electrical conductivity and high optical transparency.[3][4] While numerous deposition techniques exist, solution-based methods like sol-gel processing are gaining significant traction due to their low cost, scalability, and facile compositional control.[5][6]
At the heart of any solution-based TCO fabrication lies the chemical precursor. Its intrinsic properties—purity, solubility, decomposition behavior, and reactivity—dictate the entire process, from ink formulation to the final film's microstructure and optoelectronic characteristics. This guide focuses on Indium (III) tripropan-2-olate (also known as indium triisopropoxide, In(O-i-Pr)₃), a metal-organic precursor of choice for high-performance indium-based TCOs.
Unlike common inorganic salts (e.g., chlorides or nitrates), this compound offers a cleaner decomposition pathway, minimizing the incorporation of deleterious impurities that can act as charge traps or scattering centers. Its defined molecular structure and reactivity allow for precise control over the hydrolysis and condensation reactions that form the foundational metal-oxide network.[5][7]
This document serves as both a scientific primer and a practical laboratory guide. It moves beyond a simple recitation of steps to provide the underlying chemical rationale, enabling researchers to not only replicate the protocols but also to innovate and adapt them for their specific applications. We will explore the synthesis of the precursor, its formulation into a stable sol-gel ink, the deposition of thin films, and the critical post-processing steps required to achieve high-quality TCOs.
This compound: A Molecular-Level Overview
The suitability of this compound as a TCO precursor stems directly from its molecular structure and chemical behavior.
-
Structure: The central indium atom is coordinated to three isopropoxide ligands. This sterically hindered structure contributes to its solubility in organic solvents and moderates its reactivity.
-
Reactivity: The indium-oxygen bonds are susceptible to hydrolysis, the key reaction initiating the sol-gel process. The isopropoxide ligands are excellent leaving groups, typically converting to isopropanol upon reaction with water. This leads to a clean conversion to indium hydroxide species, which then undergo condensation to form an In-O-In network.[5]
-
Decomposition: Upon thermal treatment, the organic ligands are cleanly removed, leaving behind indium oxide with minimal carbon residue, a common issue with other organic precursors that can degrade film transparency and conductivity.
Diagram: Chemical Structure of this compound
Caption: Molecular structure of Indium (III) tripropan-2-olate.
Safety & Handling Protocols
Working with indium compounds and organic solvents requires strict adherence to safety protocols.
| Hazard Class | Handling Precautions & PPE | First Aid Measures |
| Flammable Solids & Solvents | Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. Use explosion-proof equipment and ground all containers. | In case of fire: Use CO₂, dry chemical, or foam extinguishers.[8] |
| Skin & Eye Irritant | Wear protective gloves (nitrile), a lab coat, and chemical safety goggles with side-shields.[8][9] | Eyes: Rinse cautiously with water for at least 15 minutes. Skin: Wash with plenty of soap and water. Remove contaminated clothing.[8][10] |
| Harmful if Inhaled | Avoid breathing dust, fumes, or vapors. Use only outdoors or in a well-ventilated area. | Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[9][10] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[8] | - |
A full Safety Data Sheet (SDS) should always be consulted before handling this chemical. [8][9]
Experimental Section: From Precursor to TCO Film
This section provides a comprehensive workflow for fabricating tin-doped indium oxide (ITO) thin films using a sol-gel approach.
Diagram: Sol-Gel Workflow for TCO Film Fabrication
Caption: Step-by-step workflow for ITO thin film fabrication.
Protocol 1: Preparation of ITO Precursor Sol (5 at% Sn Doping)
Rationale: This protocol is designed to create a stable, 0.2 M solution of indium and tin precursors. 2-Methoxyethanol is chosen as the solvent for its ability to dissolve the precursors and its appropriate boiling point for film formation. Acetylacetone is added as a chelating agent or stabilizer; it coordinates with the metal ions, reducing their reactivity and preventing premature precipitation, thus extending the shelf life of the sol.[11]
Materials & Equipment:
-
Indium (III) tripropan-2-olate (In(O-i-Pr)₃)
-
Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)
-
2-Methoxyethanol (anhydrous)
-
Acetylacetone (AcAc)
-
Glass vials, magnetic stirrer, hot plate, analytical balance
-
Argon or Nitrogen gas line (for inert atmosphere)
Procedure:
-
Environment: Perform all steps in a fume hood, preferably under a dry, inert atmosphere (N₂ or Ar) to minimize uncontrolled hydrolysis from ambient moisture.
-
Indium Precursor: In a clean, dry 20 mL vial, dissolve 0.555 g of Indium (III) tripropan-2-olate in 10 mL of 2-Methoxyethanol. This corresponds to a 0.19 M concentration of In.
-
Tin Precursor: In a separate vial, dissolve 0.035 g of Tin (IV) chloride pentahydrate in 5 mL of 2-Methoxyethanol.
-
Doping: Slowly add the tin precursor solution dropwise to the indium precursor solution while stirring vigorously. This gradual addition prevents localized high concentrations of the highly reactive tin chloride, ensuring a homogeneous mixture.
-
Stabilization: Add 0.1 mL of acetylacetone to the combined solution. A slight color change (e.g., to pale yellow) may be observed, indicating chelation.
-
Homogenization: Seal the vial and stir the solution at room temperature for 24 hours to ensure complete dissolution and complexation.
-
Filtration: Before use, filter the sol through a 0.2 µm PTFE syringe filter to remove any particulates that could act as defect sites in the final film. The final solution is approximately 0.2 M in total metal concentration with 5 at% Sn doping.
Protocol 2: Sol-Gel Spin Coating and Film Formation
Rationale: Spin coating is a widely used technique for depositing uniform thin films on flat substrates.[6] The process involves a multi-step cycle: dispensing the sol, accelerating to a high speed to spread the liquid, and allowing the solvent to evaporate, leaving a solid precursor film. A low-temperature drying step removes residual solvent and initiates preliminary condensation. This cycle is repeated to build up the desired film thickness.[12]
Materials & Equipment:
-
Prepared ITO precursor sol
-
Substrates (e.g., glass slides, silicon wafers)
-
Spin coater
-
Programmable hot plate
-
Micropipette
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates. A typical procedure involves sequential 15-minute sonications in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun. An optional UV-Ozone or plasma treatment can be used to create a hydrophilic surface for better sol wetting.
-
Dispensing: Place the cleaned substrate on the spin coater chuck. Using a micropipette, dispense enough ITO sol to cover approximately 75% of the substrate surface (e.g., ~100 µL for a 1x1 inch substrate).
-
Spin Coating: Immediately start the spin coating program. A typical two-stage program is effective:
-
Stage 1 (Spread): 500 rpm for 5 seconds.
-
Stage 2 (Thinning): 3000 rpm for 30 seconds. (Note: Final film thickness is inversely proportional to the square root of the spin speed).
-
-
Drying: Carefully transfer the coated substrate to a hot plate preheated to 150°C. Bake for 5 minutes to evaporate the solvent and densify the gel layer.
-
Multi-layering: Repeat steps 2-4 until the desired film thickness is achieved. Each cycle typically deposits a layer of 20-40 nm. For a target thickness of ~150 nm, 4-6 cycles are usually required.
Protocol 3: Thermal Annealing for Crystallization and Conduction
Rationale: The as-deposited film is amorphous and contains residual organic and hydroxyl groups, resulting in poor electrical conductivity.[6] High-temperature annealing serves two critical purposes:
-
Pyrolysis: It provides the energy to completely remove residual organic components.
-
Crystallization: It drives the formation of the desired polycrystalline cubic bixbyite structure of In₂O₃.[13] This ordered lattice is essential for efficient electron transport. The annealing atmosphere (e.g., air) is crucial for controlling oxygen stoichiometry.
Materials & Equipment:
-
Tube furnace with gas flow control
-
Quartz tube and sample holder
Procedure:
-
Loading: Place the substrates with the dried films into a clean quartz sample holder and position it in the center of the tube furnace.
-
Atmosphere: Begin purging the tube with clean, dry air at a flow rate of 100 sccm.
-
Ramping: Program the furnace to ramp up to 500°C at a rate of 5°C/minute. A slow ramp rate helps prevent film cracking due to thermal stress.
-
Soaking: Hold the temperature at 500°C for 1 hour. This allows for complete pyrolysis and crystallization.
-
Cooling: Allow the furnace to cool naturally back to room temperature while maintaining the air flow. Do not remove the samples until the temperature is below 100°C to avoid thermal shock.
Film Characterization and Expected Results
A self-validating protocol requires rigorous characterization to confirm the desired outcome.
Diagram: The Interplay of TCO Properties
Caption: Key factors influencing TCO optoelectronic properties.
Expected Performance Metrics
The properties of the final ITO film are highly dependent on precise control over the deposition and annealing parameters. Below are typical results for a ~150 nm film fabricated according to the protocols above.
| Parameter | Characterization Technique | Expected Value | Rationale / Influencing Factors |
| Crystal Structure | X-Ray Diffraction (XRD) | Polycrystalline cubic bixbyite phase with a dominant (222) peak.[13] | Annealing temperature and time are critical for achieving high crystallinity. |
| Thickness | Ellipsometry / Profilometry | 140 - 160 nm | Controlled by sol concentration, spin speed, and number of layers. |
| Sheet Resistance (Rₛ) | Four-Point Probe | < 100 Ω/sq | Highly dependent on Sn doping concentration and annealing conditions.[4] |
| Resistivity (ρ) | Calculated from Rₛ and thickness | < 1.5 x 10⁻³ Ω·cm | Lower values indicate better film quality and efficient doping. |
| Carrier Concentration (n) | Hall Effect Measurement | 1 x 10²⁰ - 8 x 10²⁰ cm⁻³ | Primarily controlled by the atomic percentage of the Sn dopant.[4] |
| Hall Mobility (µ) | Hall Effect Measurement | 15 - 30 cm²/V·s | Influenced by crystallinity and defect density; higher values are desirable.[3] |
| Optical Transmittance | UV-Vis Spectroscopy | > 85% (in visible range, 400-700 nm) | High transparency is a hallmark of TCOs. Decreases at higher wavelengths due to free carrier absorption.[3] |
| Optical Band Gap (E₉) | Tauc Plot from UV-Vis data | 3.5 - 3.8 eV | Typical for In₂O₃-based materials.[3][14] |
Conclusion and Outlook
This compound stands out as a superior precursor for fabricating high-quality transparent conducting oxides via solution-based methods. Its clean decomposition and controlled reactivity, when coupled with optimized sol-gel protocols and thermal processing, enable the creation of ITO films with excellent electrical and optical properties. The methodologies detailed in this guide provide a robust and scientifically grounded framework for researchers. By understanding the causality behind each step—from precursor stabilization to thermal crystallization—scientists are empowered to not only reproduce these results but also to tailor the process for novel applications, such as flexible substrates, printed electronics, and advanced photonic devices.
References
- Indium(III) isopropoxide-SDS-MedChemExpress. (2020-04-20). MedChemExpress.
- Benoy, M. D., & Pradeep, B. (1997). Preparation and characterization of indium oxide (In₂O₃) films by activated reactive evaporation.
- SAFETY DATA SHEET - Indium(III) isopropoxide. (2024-03-31). Fisher Scientific.
- Indium - SAFETY D
- INDIUM CORPORATION OF AMERICA SAFETY D
- SAFETY DATA SHEET - Indium(III) oxide. (2025-04-28). Sigma-Aldrich.
- Xiao, Y., et al. Effect of precursor type on the morphological development of indium oxide thin films on Si substrates via chemical solution deposition. KAUST Repository.
- Atomic-Layer-Deposition of Indium Oxide Nano-films for Thin-Film Transistors. (2018-01-09). Nanoscale Research Letters.
- Biswas, P. K., et al. (2003). Surface characterization of sol–gel derived indium tin oxide films on glass.
- Chemical vapour deposition of In2O3 thin films from a tris-guanidinate indium precursor. (2011-10-07). Dalton Transactions.
- Schematic illustration of the hydrolysis reaction of metal alkoxide under hydrous conditions.
- Hydrolysis and Condensation of Tin(IV) Alkoxide Compounds: The Control of Structural Evolution. DTIC.
- Elam, J. W., et al. (2006). Atomic Layer Deposition of In2O3 Using Cyclopentadienyl Indium: A New Synthetic Route to Transparent Conducting Oxide Films.
- Modified procedure for the sol–gel processing of indium–tin oxide (ITO) films. (2025-08-07). Request PDF.
- Thermal atomic layer deposition of In2O3 thin films using dimethyl(N-ethoxy-2,2-dimethylcarboxylicpropanamide)indium and H2O. (2017-05-10). Applied Surface Science.
- Chopra, K. L., Major, S., & Pandya, D. K. (1983). Tin doped indium oxide films: Electrical properties. Journal of Applied Physics, 54(5), 2463-2472.
- Transparent Conducting Oxides—An Up-To-D
- The Future of Transparent Conductive Oxides in Market Applications. (2025-10-27).
- Formation of indium-tin-oxide films by dip coating process using indium dipropionate monohydroxide. (2025-08-05). Request PDF.
- Bias Stress Stability of Solution-Processed Nano Indium Oxide Thin Film Transistor. (2021-01-22). MDPI.
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Application Note & Protocol: High-Quality Indium Oxide (In₂O₃) Thin Films via Sol-Gel Synthesis Using Indium Tripropan-2-olate
Abstract
This document provides a comprehensive guide for the synthesis of high-quality, transparent, and conductive Indium Oxide (In₂O₃) thin films using a sol-gel method based on the Indium tripropan-2-olate precursor. This protocol is designed for researchers and scientists in materials science, condensed matter physics, and optoelectronics. The application note details the underlying chemical principles, a step-by-step experimental protocol from precursor solution preparation to final film annealing, and common characterization techniques. The causality behind experimental choices is emphasized to provide a deeper understanding of the synthesis process.
Introduction: The Merits of Sol-Gel Synthesized In₂O₃ Thin Films
Indium Oxide (In₂O₃) is a wide-bandgap semiconductor that, in its thin film form, offers a unique combination of high electrical conductivity and optical transparency in the visible spectrum.[1][2] These properties make it an indispensable material in a myriad of optoelectronic devices, including solar cells, flat-panel displays, light-emitting diodes (LEDs), and transparent electrodes.[3]
Among various deposition techniques, the sol-gel process stands out for its cost-effectiveness, simplicity, and ability to produce large-area, homogeneous films.[1][4] The sol-gel method begins with a liquid colloidal suspension of nanoparticles (the "sol") that undergoes a transition to a solid three-dimensional network (the "gel").[5] Subsequent heat treatment converts the gel into a dense oxide film.[5]
The choice of precursor is critical in any sol-gel synthesis. This compound [In(O-i-Pr)₃] is an excellent precursor due to its solubility in common organic solvents and its reactivity towards hydrolysis, which is essential for the formation of the indium hydroxide network. However, the high reactivity of metal alkoxides necessitates careful control over the hydrolysis and condensation reactions to prevent rapid precipitation and ensure the formation of a stable sol suitable for thin film deposition.[6][7] This protocol addresses this challenge through the use of a chelating agent to moderate the reactivity of the indium precursor.
The Chemistry of In₂O₃ Sol-Gel Formation
The synthesis of In₂O₃ thin films from this compound involves two primary chemical reactions: hydrolysis and condensation.[8][9]
-
Hydrolysis: The indium alkoxide precursor reacts with water, leading to the replacement of alkoxy groups (-O-i-Pr) with hydroxyl groups (-OH).[9][10]
In(O-i-Pr)₃ + 3H₂O → In(OH)₃ + 3(i-Pr)OH
-
Condensation: The newly formed indium hydroxide molecules then react with each other or with remaining alkoxide groups to form In-O-In bridges, releasing water or alcohol in the process. This polycondensation reaction leads to the formation of a three-dimensional oxide network, which is the backbone of the gel.[8][9]
2In(OH)₃ → In₂O₃ + 3H₂O
The rates of these reactions are highly dependent on factors such as the concentration of reactants, temperature, and pH. Uncontrolled, rapid hydrolysis and condensation can lead to the precipitation of large particles, resulting in inhomogeneous films. To achieve a stable sol with a desirable viscosity for spin coating, the reactivity of the indium precursor is moderated using a chelating agent.
The Role of the Chelating Agent
Chelating agents are organic molecules that can form multiple bonds with a single metal ion, creating a stable, ring-like structure called a chelate.[6][7] In this protocol, acetylacetone (AcacH) is used as a chelating agent. It modifies the indium precursor by replacing one or more of the isopropoxide groups, thereby reducing the number of sites available for rapid hydrolysis.[3][6] This stabilization prevents premature precipitation and allows for the formation of a uniform and stable sol.[6][11]
Experimental Protocol
Materials and Equipment
| Materials | Grade | Supplier |
| This compound [In(O-i-Pr)₃] | 99.9% | (e.g., Sigma-Aldrich, Alfa Aesar) |
| 2-Methoxyethanol | Anhydrous, 99.8% | (e.g., Sigma-Aldrich) |
| Acetylacetone (AcacH) | ≥99% | (e.g., Sigma-Aldrich) |
| Deionized Water | 18.2 MΩ·cm | In-house |
| Substrates | (e.g., Glass slides, Quartz, Silicon wafers) | --- |
| Acetone | ACS grade | (e.g., Fisher Scientific) |
| Isopropanol | ACS grade | (e.g., Fisher Scientific) |
| Nitrogen Gas | High purity | --- |
| Equipment |
| Magnetic stirrer with hotplate |
| Spin coater |
| Tube furnace or rapid thermal annealing (RTA) system |
| Glassware (beakers, flasks, graduated cylinders) |
| Syringe filters (0.2 µm pore size) |
| Ultrasonic bath |
Precursor Solution Preparation (0.2 M)
This protocol is for the preparation of a 0.2 M In₂O₃ precursor solution. The concentration can be adjusted to achieve different film thicknesses.[12]
-
Solvent and Precursor: In a clean, dry beaker under a nitrogen atmosphere or in a glovebox, add 20 mL of 2-methoxyethanol. While stirring, slowly add 1.38 g of this compound. Stir until the precursor is completely dissolved.
-
Chelation/Stabilization: To the solution, add acetylacetone as a chelating agent. A molar ratio of In:AcacH of 1:1 is recommended.[3] For this preparation, add 0.4 mL of acetylacetone to the solution and continue stirring for 1 hour at room temperature. The solution should be clear and yellowish.
-
Hydrolysis: Prepare a hydrolysis solution by mixing deionized water with 2-methoxyethanol. For a water-to-indium molar ratio of 1:1, mix 0.072 mL of deionized water with 5 mL of 2-methoxyethanol. Add this solution dropwise to the main precursor solution under vigorous stirring.
-
Aging: Cover the beaker and allow the sol to age for at least 24 hours at room temperature. This aging step is crucial for the completion of the hydrolysis and condensation reactions, leading to a stable sol with the appropriate viscosity for spin coating.
-
Filtration: Before use, filter the aged sol through a 0.2 µm syringe filter to remove any particulate matter.
Workflow for In₂O₃ Sol-Gel Synthesis
Caption: Workflow for the sol-gel synthesis of In₂O₃ thin films.
Substrate Preparation
Proper substrate cleaning is paramount for good film adhesion and uniformity.
-
Place the substrates in a beaker with acetone and sonicate for 15 minutes in an ultrasonic bath.
-
Rinse the substrates thoroughly with deionized water.
-
Place the substrates in a beaker with isopropanol and sonicate for another 15 minutes.
-
Rinse the substrates thoroughly with deionized water and dry them with a stream of high-purity nitrogen gas.
-
Optional: For silicon substrates, a native oxide layer may be present. This can be removed by dipping the substrate in a dilute hydrofluoric acid (HF) solution. (Caution: HF is extremely hazardous. Follow all safety protocols.)
Thin Film Deposition by Spin Coating
Spin coating is a widely used technique for depositing uniform thin films on flat substrates.[5]
-
Place a cleaned substrate on the chuck of the spin coater and secure it using the vacuum.
-
Dispense a small amount of the filtered sol onto the center of the substrate.
-
Start the spin coating program. A two-step program is often effective:
-
Step 1 (Spreading): 500 rpm for 10 seconds.
-
Step 2 (Thinning): 3000 rpm for 30 seconds.
-
-
After the spin coating process is complete, transfer the coated substrate to a hotplate and dry at 100-150°C for 10 minutes to evaporate the solvent.
-
For thicker films, the deposition and drying steps can be repeated multiple times.[13][14]
| Spin Coating Parameter | Typical Range | Effect on Film Thickness |
| Spin Speed (Step 2) | 1000 - 5000 rpm | Higher speed results in a thinner film |
| Spin Duration (Step 2) | 20 - 60 s | Longer duration can lead to a slightly thinner film |
| Sol Concentration | 0.1 - 0.5 M | Higher concentration results in a thicker film |
| Number of Coats | 1 - 10 | More coats result in a thicker film |
Thermal Annealing
The final and most critical step is the thermal annealing of the dried gel film. This process serves two main purposes:
-
Removal of residual organic compounds and hydroxyl groups.
-
Conversion of the amorphous indium oxide network into a crystalline In₂O₃ structure.
The annealing temperature has a significant impact on the crystallinity, grain size, and consequently, the electrical and optical properties of the film.[2][15][16]
-
Place the dried films in a tube furnace or on the stage of an RTA system.
-
Ramp up the temperature to the desired annealing temperature (typically between 400°C and 600°C) in an air or oxygen atmosphere.[2] A ramp rate of 5-10°C/minute is recommended for a tube furnace.
-
Hold the temperature for 1-2 hours.
-
Allow the furnace to cool down naturally to room temperature.
| Annealing Temperature | Expected Outcome |
| < 400°C | Amorphous or poorly crystalline film with high resistivity.[2] |
| 400 - 500°C | Polycrystalline film with the cubic bixbyite structure of In₂O₃. Good transparency and conductivity.[2][15] |
| > 600°C | Increased grain size, which may improve conductivity but can also lead to surface roughness.[2][13] |
Chemical Transformations During Synthesis
Caption: Key chemical transformations in the sol-gel process.
Characterization of In₂O₃ Thin Films
After synthesis, the properties of the In₂O₃ thin films should be characterized to ensure quality and suitability for the intended application.
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline structure, phase purity, grain size. The films should show diffraction peaks corresponding to the cubic bixbyite structure of In₂O₃, with a preferred orientation along the (222) plane often observed.[2][14][17] |
| Scanning Electron Microscopy (SEM) | Surface morphology, grain structure, and film thickness (from cross-sectional imaging).[2][15] |
| Atomic Force Microscopy (AFM) | Surface topography and roughness.[16][17] |
| UV-Visible Spectroscopy | Optical transmittance and absorbance, from which the optical bandgap can be calculated. High transmittance (>80%) in the visible region is desirable.[1][2] |
| Four-Point Probe or Hall Effect Measurements | Electrical resistivity, carrier concentration, and mobility.[1] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitation in the sol | - Too much water added too quickly.- Insufficient chelation. | - Add the hydrolysis solution more slowly under vigorous stirring.- Increase the aging time or slightly increase the chelating agent concentration. |
| Cracked or hazy films | - Film is too thick for a single coat.- Annealing ramp rate is too high. | - Dilute the precursor solution.- Deposit multiple thinner layers with intermediate drying.- Reduce the heating and cooling rates during annealing. |
| Poorly crystalline films | - Annealing temperature is too low. | - Increase the annealing temperature to at least 400°C.[2] |
| Poor film adhesion | - Improper substrate cleaning. | - Repeat the substrate cleaning procedure meticulously. |
Conclusion
The sol-gel method using this compound offers a versatile and cost-effective route to produce high-quality In₂O₃ thin films. By carefully controlling the hydrolysis and condensation reactions through the use of a chelating agent, and by optimizing the spin coating and annealing parameters, it is possible to tailor the structural, electrical, and optical properties of the films for specific applications. This protocol provides a robust foundation for the successful synthesis and characterization of In₂O₃ thin films for advanced optoelectronic devices.
References
- Biswas, S., et al. (2003). Surface characterization of sol–gel derived indium tin oxide films on glass.
- Atay, F., et al. (2005). Sol-gel growth and characterization of In2O3 thin films. Crystal Research and Technology, 40(9), 884-889.
- Mohammed, A. O., & Abbas, K. A. (2019). SPIN COATING METHOD FABRICATED OF In2O3 THIN FILMS. Annals of West University of Timisoara, Physics, 61, 55-64.
- Mohammed, D. A., & Jawad, M. F. (2018). Studying the Effect of Annealing Temperature on some Physical Properties of In2O3 Thin Films. Engineering and Technology Journal, 36(B), 124-127.
- Gudkova, S. A., et al. (2020). Phase formation of nanosized InGaZnO4 obtained by the sol-gel method with different chelating agents.
- Lin, T., et al. (2024). Study on the Effects of Precursor Concentration and Annealing Process of In2O3 thin Films Prepared by Sol-gel Method.
- Mohammed, A. O., & Abbas, K. A. (2019). Spin Coating Method Fabricated of In2O3 Thin Films.
- Adegbola, T. A., et al. (2024). Unraveling the molecular and growth mechanism of colloidal black In2O3−x. Nanoscale, 16, 9875-9886.
- Ivanovskaya, M. I., et al. (2021). Obtaining Sol-Gel by Means of Indium Oxide Thin Films With Added Tin on Glass Substrates. Glass and Ceramics, 78(3-4), 133-137.
- SPS-Europe. (n.d.).
- Walling, L., et al. (2023). Self-cleaning properties of sol-gel spin-coated In2O3 thin films with varying molarity. Karbala International Journal of Modern Science, 9(3), 478-484.
- Savarimuthu, E., et al. (2007). Synthesis and materials properties of transparent conducting In2O3 films prepared by sol–gel-spin coating technique. Journal of Physics and Chemistry of Solids, 68(7), 1380-1389.
- Kurajica, S. (2019). A Brief Review on the Use of Chelation Agents in Sol-gel Synthesis with Emphasis on -Diketones and -Ketoesters. Chemical and Biochemical Engineering Quarterly, 33(3), 295-301.
- Sinaga, E. A., et al. (2016). Synthesis of Indium Oxide (In2O3) Nano Particles Using Sol Gel Method as Active Material on Gas Sensor.
- Mohammed, D. A., & Jawad, M. F. (2018). Studying the Effect of Annealing Temperature on some Physical Properties of In2O3 Thin Films.
- Barboux, P., et al. (1991). Hydrolysis and Condensation of Transition Metal Alkoxide: Experiments and Simulations. Journal of Non-Crystalline Solids, 128(1), 1-11.
- El-Sayed, A. M. (2013). part 1: synthesis of In2O3 nanoparticles by sol-gel method using un-irradiated and γ-irradiated indium acetate.
- ResearchGate. (n.d.). Hydrolysis (a) and condensation (b, c) of metal alkoxides.
- Kurajica, S. (2019). A Brief Review on the Use of Chelation Agents in Sol-gel Synthesis with Emphasis on β-Diketones and β-Ketoesters. Semantic Scholar.
- Rahmani, E. (2023). Preparation and Characterization of Thin Films by Sol-Gel Method.
- ResearchGate. (n.d.). Hydrolysis-condensation in an alkoxide precursor crystal 55 leading to...
- Kurajica, S. (2019). A Brief Review on the Use of Chelation Agents in Sol-gel Synthesis with Emphasis on β-Diketones and β-Ketoesters.
- Google Patents. (1991). WO1991013848A1 - Preparation of indium alkoxides soluble in organic solvents.
- Brinker, C. J. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- Teowee, G., et al. (1993). Preparation and Characterization of Sol-Gel Derived Y>2>O>3> Thin Films.
- Kim, J., et al. (2023).
- Amanote Research. (n.d.). (PDF) Characterization of Sol-Gel-Derived and Crystallized. Amanote Research.
- Ivanovskaya, M. I., et al. (2011). Sol-Gel Synthesis and Features of the Structure of Au-In2O3 Nanocomposites. Glass Physics and Chemistry, 37(5), 560-567.
- Li, Z., et al. (2021). Properties and Mechanism of PEALD-In2O3 Thin Films Prepared by Different Precursor Reaction Energy.
- Li, J., et al. (2023). Effect of Annealing Temperature on the Structure and Properties of La2O3 High-K Gate Dielectric Films Prepared by the Sol-Gel Method. MDPI.
- Singh, A., et al. (2007). Homoleptic gallium(III) and indium(III) aminoalkoxides as precursors for sol–gel routes to metal oxide nanomaterials. Dalton Transactions, (47), 5543-5552.
- ResearchGate. (n.d.). Indium precursors and oxidants used for ALD of In2O3 films.
- Chen, Y., et al. (2021). β-Ga2O3 Thin Films via an Inorganic Sol–Gel Spin Coating: Preparation and Characterization.
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Application Notes and Protocols for Atomic Layer Deposition of Indium Oxide using an Isopropoxide Precursor
Abstract
This document provides a comprehensive guide for the deposition of high-quality indium oxide (In₂O₃) thin films via thermal Atomic Layer Deposition (ALD). It is intended for researchers, scientists, and professionals in materials science and drug development who are exploring the fabrication of transparent conducting oxides and other functional thin films. This guide focuses on the use of an indium precursor featuring an isopropoxide ligand, drawing technical insights from established processes for structurally similar precursors. Detailed protocols, process parameters, and expected film characteristics are presented to enable the successful implementation of In₂O₃ ALD.
Introduction to Indium Oxide and Atomic Layer Deposition
Indium oxide (In₂O₃) is a wide-bandgap semiconductor that is highly transparent to visible light and can be rendered electrically conductive through doping or by controlling native defects such as oxygen vacancies.[1] These properties make it a critical material in a variety of optoelectronic applications, including flat-panel displays, solar cells, and organic light-emitting diodes (OLEDs).[2][3]
Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce highly conformal and uniform films with precise thickness control at the atomic level.[4] The ALD process is based on sequential, self-limiting surface reactions between gaseous precursors and a substrate.[4] This layer-by-layer growth mechanism makes ALD particularly suitable for coating complex, high-aspect-ratio structures and for fabricating ultrathin films with high uniformity and quality.[4]
Precursor Chemistry: The Role of the Isopropoxide Ligand
The choice of precursor is paramount in developing a successful ALD process. For the deposition of indium oxide, a variety of indium precursors have been explored.[5] This guide focuses on the use of an indium precursor containing an isopropoxide ligand (-O-i-Pr or tripropan-2-olate). While a detailed ALD process for the homoleptic Indium(III) isopropoxide is not extensively documented in recent literature, valuable insights can be drawn from the behavior of a closely related heteroleptic liquid precursor, In(DMAMP)₂(OiPr).[2]
The isopropoxide ligand in this context is expected to participate in a ligand exchange reaction with a suitable co-reactant, such as water (H₂O) or ozone (O₃). The bulky nature of the isopropoxide group can influence the steric hindrance at the surface, which in turn affects the growth per cycle (GPC). The thermal stability of the precursor is also a critical factor, as it defines the upper limit of the ALD temperature window.[2]
The ALD Process for Indium Oxide
The ALD of indium oxide typically proceeds via a binary reaction sequence involving an indium precursor and an oxygen source (co-reactant). The process is cyclical, with each cycle depositing a sub-monolayer of In₂O₃.
Proposed Reaction Mechanism with Water as Co-reactant
A general reaction mechanism for an indium precursor with isopropoxide ligands and water can be proposed as follows:
-
Step A (Indium Precursor Pulse): The indium precursor is pulsed into the reactor and chemisorbs onto the hydroxylated substrate surface. This reaction involves the release of one or more isopropanol molecules as byproducts. Substrate-OH* + In(O-i-Pr)₃ → Substrate-O-In(O-i-Pr)₂* + i-PrOH
-
Step B (Purge): Excess, unreacted precursor and volatile byproducts are purged from the chamber with an inert gas (e.g., N₂ or Ar).
-
Step C (Water Pulse): Water vapor is introduced into the chamber and reacts with the remaining isopropoxide ligands on the surface, forming hydroxyl groups and releasing more isopropanol. Substrate-O-In(O-i-Pr)₂* + 2H₂O → Substrate-O-In(OH)₂* + 2 i-PrOH
-
Step D (Purge): Excess water and reaction byproducts are purged, leaving a hydroxylated surface ready for the next cycle.
This sequence of self-limiting reactions ensures the layer-by-layer growth characteristic of ALD.
Experimental Protocols
The following protocols are based on established procedures for a structurally related heteroleptic indium precursor containing an isopropoxide ligand and may require optimization for the specific precursor and ALD reactor used.[2]
Substrate Preparation
-
Clean substrates (e.g., silicon wafers, glass slides) by ultrasonication in a sequence of acetone, isopropanol, and deionized water for 10 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Perform a final surface treatment, such as an O₂ plasma clean or a UV-ozone treatment, to ensure a uniformly hydroxylated surface for consistent nucleation.
ALD Process Parameters
The successful deposition of high-quality In₂O₃ films is critically dependent on the optimization of several process parameters.
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Indium Precursor Temperature | 100 - 150 °C (to be optimized) | Must be high enough to provide sufficient vapor pressure but low enough to prevent thermal decomposition. |
| Substrate Temperature (ALD Window) | 200 - 300 °C | A stable growth rate is expected in this range. Below 200 °C, films may be amorphous; above 300 °C, precursor decomposition can occur.[2][6] |
| Co-reactant | Deionized Water (H₂O) or Ozone (O₃) | Water is a common co-reactant for alkoxide precursors. Ozone can offer higher reactivity at lower temperatures. |
| Indium Precursor Pulse Time | 0.5 - 2.0 seconds | Should be long enough to achieve saturation of the substrate surface. |
| Co-reactant Pulse Time | 0.5 - 2.0 seconds | Must be sufficient for the complete reaction with the chemisorbed precursor layer. |
| Purge Time | 10 - 30 seconds | Crucial for preventing chemical vapor deposition (CVD) reactions and ensuring self-limiting growth. |
| Carrier Gas Flow Rate | 50 - 200 sccm (N₂ or Ar) | Affects precursor delivery and purge efficiency. |
ALD Deposition Protocol
-
Load the prepared substrates into the ALD reactor.
-
Heat the reactor to the desired deposition temperature (e.g., 250 °C).
-
Heat the indium precursor to its optimal vaporization temperature.
-
Execute the ALD cycles according to the optimized pulse and purge times.
-
After the desired number of cycles, cool down the reactor under an inert gas flow before removing the samples.
Characterization of ALD-Grown Indium Oxide Films
The properties of the deposited In₂O₃ films should be thoroughly characterized to ensure they meet the requirements of the intended application.
| Property | Characterization Technique | Expected Results & Interpretation |
| Thickness and Growth per Cycle (GPC) | Ellipsometry, X-ray Reflectivity (XRR) | GPC is expected to be in the range of 0.03 - 0.1 nm/cycle.[2][6] A linear relationship between thickness and the number of ALD cycles confirms self-limiting growth. |
| Crystallinity and Phase | X-ray Diffraction (XRD) | Films grown below 200 °C may be amorphous, while those grown at higher temperatures are expected to be polycrystalline with a cubic In₂O₃ structure.[6] |
| Surface Morphology and Roughness | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) | Smooth and uniform films are characteristic of ALD. Roughness may increase with increasing deposition temperature and crystallinity.[7] |
| Chemical Composition and Purity | X-ray Photoelectron Spectroscopy (XPS) | Should confirm the presence of In and O and the absence of significant carbon or other impurities from the precursor ligands.[6] |
| Optical Properties | UV-Vis Spectroscopy | High transparency (>80%) in the visible range is expected. The optical bandgap can be determined from the absorption edge and is typically around 3.5 - 3.7 eV.[3] |
| Electrical Properties | Four-Point Probe, Hall Effect Measurements | Resistivity, carrier concentration, and mobility are key parameters. As-deposited films are typically n-type semiconductors. |
Visualizations
ALD Cycle for Indium Oxide
Caption: A schematic of the four-step ALD cycle for In₂O₃ deposition.
Experimental Workflow
Caption: The overall experimental workflow from substrate preparation to final analysis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Growth Rate | - Insufficient precursor or co-reactant pulse time. - Precursor temperature too low. - Deposition temperature outside the ALD window. | - Increase pulse times to ensure surface saturation. - Increase precursor temperature to increase vapor pressure. - Optimize the deposition temperature. |
| High Carbon Impurity | - Incomplete ligand exchange reactions. - Precursor decomposition. | - Increase co-reactant pulse time and/or exposure. - Lower the deposition temperature. |
| Film Non-uniformity | - Inadequate purge times. - Non-uniform temperature distribution in the reactor. | - Increase purge times to prevent CVD-like growth. - Verify reactor temperature profile. |
| Peeling or Poor Adhesion | - Improper substrate cleaning. - High film stress. | - Optimize substrate cleaning protocol. - Adjust deposition temperature. |
Safety Precautions
Indium(III) isopropoxide is a flammable solid and can cause skin and eye irritation.[6] Always handle this precursor in a well-ventilated area, preferably within a glovebox or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
The Atomic Layer Deposition of indium oxide using a precursor with an isopropoxide ligand offers a promising route for the fabrication of high-quality thin films for a range of applications. By carefully controlling the process parameters outlined in this guide, researchers can achieve uniform, conformal, and highly transparent In₂O₃ films. The provided protocols, based on insights from closely related chemistries, serve as a robust starting point for process development and optimization.
References
- Han, J. H., Park, B. K., Chung, T. M., Kim, C. G., & Han, J. H. (2020). Atomic layer deposition of pure In2O3 films for a temperature range of 200–300 °C using heteroleptic liquid In(DMAMP)2(OiPr) precursor.
- Ma, Q., Zheng, H. M., Shao, Y., Zhu, B., Liu, W. J., Ding, S. J., & Zhang, D. W. (2018). Atomic-layer-deposition of indium oxide nano-films for thin-film transistors. Nanoscale research letters, 13(1), 1-8.
- Properties and Mechanism of PEALD-In2O3 Thin Films Prepared by Different Precursor Reaction Energy. (2021).
- Agbenyeke, R., Jung, E., Park, B., Chung, T. M., Kim, C. G., & Han, J. (2017). Thermal atomic layer deposition of In2O3 thin films using dimethyl (N-ethoxy-2, 2-dimethylcarboxylicpropanamide) indium and H2O. Applied Surface Science, 419, 633-640.
- Mpofu, P., Rouf, P., O'Brien, N. J., Forsberg, U., & Pedersen, H. (2022). Thermal atomic layer deposition of In2O3 thin films using a homoleptic indium triazenide precursor and water. Dalton Transactions, 51(11), 4261-4268.
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Atomic layer deposition. (2023, December 22). In Wikipedia. [Link]
- Elam, J. W., Martinson, A. B. F., Pellin, M. J., & Hupp, J. T. (2006). Atomic layer deposition of In2O3 using cyclopentadienyl indium: a new synthetic route to transparent conducting oxide films.
- Maeng, W. J., Choi, D., Park, J., & Park, J. S. (2013). Atomic layer deposition of highly conductive indium oxide using a liquid precursor and water oxidant. Journal of the Korean Physical Society, 62(7), 1084-1088.
- Kim, S. B., Jayaraman, A., Chua, D., Davis, L. M., Zheng, S. L., Zhao, X., ... & Gordon, R. G. (2018). Obtaining a Low and Wide Atomic Layer Deposition Window (150–275 C) for In2O3 Films Using an InIII Amidinate and H2O. Chemistry–A European Journal, 24(38), 9525-9529.
- Mahmoodinezhad, A., Morales, C., Naumann, F., Plate, P., Meyer, R., Janowitz, C., ... & Flege, J. I. (2022). Low-temperature atomic layer deposition of indium oxide thin films using trimethylindium and oxygen plasma. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 40(2), 022401.
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Chemical Vapor Deposition (CVD) using Indium (III) isopropoxide precursor
An Application Note and Protocol Guide to Chemical Vapor Deposition (CVD) using Indium (III) Isopropoxide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the use of Indium (III) isopropoxide as a precursor for the Chemical Vapor Deposition (CVD) of indium-based thin films. This application note is designed to equip researchers and professionals with the necessary knowledge to safely and effectively utilize this precursor in their work, from understanding its fundamental properties to implementing detailed deposition protocols.
Introduction: The Role of Indium (III) Isopropoxide in Advanced Material Synthesis
Indium oxide (In₂O₃) and its doped derivatives, such as indium tin oxide (ITO), are critical materials in a wide array of optoelectronic applications, including solar cells, flat-panel displays, and gas sensors.[1][2] Chemical Vapor Deposition (CVD) stands out as a versatile technique for producing high-quality thin films of these materials.[3] The choice of precursor is paramount in any CVD process, dictating deposition characteristics and final film properties. Indium (III) isopropoxide [In(O-i-Pr)₃] is an organometallic compound that serves as a viable precursor for the deposition of indium-containing films.[4] Its utility stems from a balance of volatility and thermal stability, making it suitable for controlled vapor-phase deposition.
This guide will delve into the essential aspects of using Indium (III) isopropoxide for CVD, covering its physicochemical properties, safety protocols, a detailed deposition procedure, and expected film characteristics.
Physicochemical Properties of Indium (III) Isopropoxide
A thorough understanding of the precursor's properties is fundamental to designing a successful CVD process.
| Property | Value | Source |
| Chemical Formula | C₉H₂₁InO₃ | [5] |
| Molecular Weight | 292.08 g/mol | [4] |
| CAS Number | 38218-24-5 | [5][6] |
| Appearance | White to off-white powder/crystals | N/A |
| Purity | Typically >98% | [4] |
This table summarizes key physicochemical properties of Indium (III) isopropoxide.
Safety and Handling of Indium (III) Isopropoxide
Proper handling of chemical precursors is crucial for laboratory safety. While some sources classify Indium (III) isopropoxide as not a hazardous substance or mixture, it is imperative to follow standard laboratory safety protocols.[6]
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Safety goggles with side-shields are mandatory.[6]
-
Hand Protection: Wear protective gloves.[6]
-
Skin and Body Protection: An impervious lab coat should be worn.[6]
-
Respiratory Protection: Use a suitable respirator, especially when handling the powder outside of a controlled atmosphere.[6]
3.2. Handling and Storage
-
Avoid inhalation, and contact with eyes and skin.[5]
-
Use only in a well-ventilated area, preferably within a fume hood or glovebox.[5][6]
-
Store in a tightly closed container in a dry, well-ventilated place.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces.[5]
3.3. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do so. Seek medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with water.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[5][6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]
Detailed Protocol for CVD of Indium Oxide Thin Films
This section provides a step-by-step protocol for the deposition of indium oxide thin films using Indium (III) isopropoxide as the precursor. The parameters provided are a starting point and may require optimization based on the specific CVD system and desired film properties.
4.1. Substrate Preparation
-
Select appropriate substrates (e.g., silicon wafers, quartz, or glass slides).
-
Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Optional: Perform a plasma clean (e.g., with oxygen or argon plasma) to remove any residual organic contaminants and activate the surface.
4.2. CVD System Setup and Precursor Handling
-
Load the cleaned substrates into the CVD reactor chamber.
-
Load Indium (III) isopropoxide powder into a bubbler or sublimation vessel. It is recommended to handle the precursor in an inert atmosphere (e.g., a glovebox) to prevent exposure to moisture and air.
-
Attach the precursor vessel to the gas delivery line of the CVD system.
-
Heat the precursor vessel to a temperature range of 150-200 °C to ensure sufficient vapor pressure for transport into the reactor. The precise temperature will need to be optimized for your system.
-
Heat the gas lines from the precursor vessel to the reactor to a temperature slightly above the precursor temperature to prevent condensation.
4.3. Deposition Process
-
Evacuate the reactor chamber to a base pressure of less than 1 x 10⁻³ Torr.
-
Introduce a carrier gas (e.g., high-purity argon or nitrogen) through the precursor vessel to transport the Indium (III) isopropoxide vapor into the reactor. A typical flow rate is 20-100 sccm.
-
Introduce an oxidizing agent (e.g., O₂, H₂O vapor) into the reactor. The ratio of the indium precursor to the oxidant will influence the stoichiometry of the resulting film.
-
Heat the substrates to the desired deposition temperature, typically in the range of 300-500 °C. Polycrystalline indium oxide films can be obtained at temperatures below 400 °C.[1]
-
Maintain a stable reactor pressure during deposition, typically between 1 and 10 Torr.
-
The deposition time will determine the film thickness. A preliminary calibration run is recommended to determine the deposition rate.
-
After the desired deposition time, stop the precursor flow and turn off the substrate heater.
-
Allow the substrates to cool to room temperature under a flow of inert gas before removing them from the reactor.
4.4. Experimental Workflow Diagram
A schematic of the CVD experimental workflow.
Proposed Chemical Reaction Pathway
The thermal decomposition of Indium (III) isopropoxide in the presence of an oxidizing agent is the fundamental chemical process in this CVD application.
A simplified diagram of the proposed reaction pathway.
Characterization of Deposited Indium Oxide Films
The properties of the deposited indium oxide films should be thoroughly characterized to ensure they meet the requirements of the intended application.
| Characterization Technique | Property Measured | Typical Results for In₂O₃ |
| X-ray Diffraction (XRD) | Crystalline structure and orientation | Polycrystalline with a cubic bixbyite structure.[1] |
| Scanning Electron Microscopy (SEM) | Surface morphology and thickness | Can vary from dense films to flower-like microstructures depending on deposition conditions.[1] |
| UV-Vis Spectroscopy | Optical transmittance and bandgap | High transmittance (>80%) in the visible range; optical bandgap of ~3.6 eV.[1][7] |
| Four-Point Probe | Electrical resistivity | Can range from 10⁻³ to several Ω·cm depending on stoichiometry and crystallinity.[1][7] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Confirmation of In and O in the expected stoichiometry and oxidation states. |
A summary of common characterization techniques and expected results for CVD-grown indium oxide films.
Conclusion
Indium (III) isopropoxide is a valuable precursor for the deposition of high-quality indium oxide thin films via CVD. By carefully controlling the deposition parameters as outlined in this guide, researchers can achieve films with desirable optical and electrical properties suitable for a range of advanced applications. Adherence to safety protocols is paramount when working with this and any chemical precursor. The information provided herein serves as a robust starting point for the development and optimization of your specific deposition processes.
References
- Indium(III) isopropoxide-SDS-MedChemExpress. (2020-04-20). MedChemExpress.
- Chemical Safety Data Sheet MSDS / SDS - INDIUM(III) ISOPROPOXIDE - ChemicalBook. (2025-02-01). ChemicalBook.
- Preparation of Flowerlike Indium Oxide Films by a Simple CVD Method. (n.d.).
- Preparation and characterization of indium oxide (In₂O₃). (n.d.). Springer.
- Indium(III) oxide. (n.d.). Wikipedia.
- Chemical Vapor Deposition (CVD): Applications and Development. (2025-02-05). Sputtering Target.
- INDIUM (III) ISOPROPOXIDE CAS#: 118240-53-2. (n.d.). ChemicalBook.
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Application Note & Protocol: A Comprehensive Guide to the Synthesis of Indium Oxide Nanoparticles from Indium Tripropan-2-olate
Abstract
This document provides a detailed protocol for the synthesis of indium oxide (In₂O₃) nanoparticles, a critical material in modern electronics and emerging biomedical applications.[1][2][3] We focus on a robust and reproducible solvothermal method utilizing indium tripropan-2-olate as a precursor. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the scientific rationale behind the experimental choices, and comprehensive characterization methodologies. Our aim is to equip researchers with the necessary knowledge to not only replicate this synthesis but also to rationally modify it for specific applications.
Introduction: The Significance of Indium Oxide Nanoparticles
Indium oxide (In₂O₃) is a wide-bandgap n-type semiconductor renowned for its high electrical conductivity and optical transparency.[1][4] These properties have established it as a key component in optoelectronic devices, including flat-panel displays, solar cells, and organic light-emitting diodes (OLEDs).[1][3] In its nanostructured form, In₂O₃ exhibits enhanced properties due to its high surface-area-to-volume ratio, making it a promising material for gas sensors and catalysts.[1][3]
For professionals in drug development, inorganic nanoparticles like In₂O₃ offer exciting possibilities. Their tunable size and surface chemistry allow for their development as smart systems for targeted drug delivery and as imaging agents.[5] The synthesis method detailed herein provides a pathway to producing high-purity In₂O₃ nanoparticles with controlled size, a crucial factor for biomedical applications.[5][6]
Why this compound?
The choice of precursor is pivotal in nanoparticle synthesis. Metal alkoxides, such as this compound (In(O-i-Pr)₃), are excellent precursors due to their high reactivity towards hydrolysis.[1] This reaction is the cornerstone of the sol-gel and solvothermal processes, allowing for the formation of metal hydroxides and subsequently, metal oxides under controlled conditions. The use of a single-source precursor like this compound can lead to a more homogeneous nucleation and growth process, resulting in nanoparticles with a narrow size distribution.
Health & Safety Precautions
Handling of all chemicals and nanomaterials should be performed in accordance with good laboratory practice.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[7][8]
-
Ventilation: All procedures involving solvents and the precursor should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.[8][9]
-
Nanoparticle Handling: Dry nanoparticle powders can be easily aerosolized. Handle with care, preferably in a designated nanoparticle handling enclosure.[7][8] Avoid creating dust.[8][9]
-
Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, according to institutional and local regulations.
Reaction Mechanism and Synthesis Pathway
The synthesis of In₂O₃ nanoparticles from this compound proceeds via a two-step mechanism: hydrolysis and condensation, followed by thermal decomposition (calcination).
-
Hydrolysis: The this compound precursor reacts with water, leading to the replacement of the isopropoxide groups with hydroxyl groups to form indium hydroxide (In(OH)₃).
In(O-i-Pr)₃ + 3H₂O → In(OH)₃ + 3(i-Pr)OH
-
Condensation: The newly formed indium hydroxide molecules undergo condensation to form a polymeric network of In-O-In bonds, resulting in a gel.[1]
2In(OH)₃ → In₂O(OH)₄ + H₂O[1]
-
Calcination: The intermediate indium hydroxide is then heated at an elevated temperature. This step removes residual organic compounds and water, and induces a phase transformation to the desired crystalline indium oxide (In₂O₃).[1][10]
In₂O(OH)₄ → In₂O₃ + 2H₂O (Simplified representation)
The solvothermal method described in this protocol utilizes an autoclave to conduct the reaction above the boiling point of the solvent. This allows for greater control over the nucleation and growth of the nanoparticles, leading to a more uniform size and shape distribution.[1][11]
Experimental Protocol: Solvothermal Synthesis of In₂O₃ Nanoparticles
This protocol details the solvothermal synthesis of In₂O₃ nanoparticles from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound (In(O-i-Pr)₃) | 99.9% (metals basis) | Sigma-Aldrich |
| 2-Propanol (Isopropanol) | Anhydrous, 99.5% | Fisher Scientific |
| Deionized Water | 18.2 MΩ·cm | Millipore |
| Ethanol | ACS Grade | VWR |
Equipment
-
Teflon-lined stainless steel autoclave (50 mL capacity)
-
Schlenk line or glovebox for inert atmosphere handling
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Oven
-
Furnace for calcination
Step-by-Step Synthesis Procedure
-
Precursor Solution Preparation:
-
In a dry, nitrogen-filled glovebox or under an inert atmosphere using a Schlenk line, weigh 0.58 g (2 mmol) of this compound.
-
Transfer the precursor to a dry 100 mL flask.
-
Add 20 mL of anhydrous 2-propanol to the flask.
-
Stir the mixture at room temperature until the precursor is fully dissolved.
-
-
Hydrolysis:
-
In a separate vial, prepare a solution of 0.1 mL of deionized water in 5 mL of 2-propanol.
-
Slowly add the water/2-propanol solution dropwise to the stirring precursor solution. A white precipitate of indium hydroxide should form immediately.
-
-
Solvothermal Treatment:
-
Transfer the resulting suspension to a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 150 °C for 24 hours.[1] The elevated temperature and pressure facilitate the growth of crystalline indium hydroxide nanoparticles.[1]
-
After 24 hours, allow the autoclave to cool down to room temperature naturally.
-
-
Purification of Indium Hydroxide Nanoparticles:
-
Open the autoclave and collect the white precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Discard the supernatant.
-
Wash the precipitate by re-dispersing it in 20 mL of ethanol and centrifuging again. Repeat this washing step two more times to remove any unreacted precursors and byproducts.
-
After the final wash, dry the white powder in an oven at 80 °C for 12 hours. At this stage, you have indium hydroxide (In(OH)₃) nanoparticles.
-
-
Calcination to Indium Oxide (In₂O₃):
-
Place the dried In(OH)₃ powder in a ceramic crucible.
-
Transfer the crucible to a furnace.
-
Heat the furnace to 500 °C at a ramp rate of 5 °C/min and hold at 500 °C for 2 hours in an air atmosphere.[1] This step converts the indium hydroxide to crystalline indium oxide.[1][10]
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting pale-yellow powder is your final In₂O₃ nanoparticle product.
-
Experimental Workflow Diagram
Caption: Workflow for the solvothermal synthesis of In₂O₃ nanoparticles.
Characterization of Synthesized In₂O₃ Nanoparticles
Proper characterization is essential to confirm the synthesis of the desired material and to understand its properties.
Structural Analysis: X-ray Diffraction (XRD)
-
Purpose: To identify the crystal structure and phase purity of the synthesized nanoparticles.
-
Expected Results: The XRD pattern should show diffraction peaks corresponding to the cubic bixbyite structure of In₂O₃.[4] The absence of other peaks indicates the high purity of the sample. The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.
Morphological Analysis: Transmission Electron Microscopy (TEM)
-
Purpose: To visualize the size, shape, and morphology of the nanoparticles.
-
Expected Results: TEM images will reveal the morphology of the In₂O₃ nanoparticles, which are expected to be roughly spherical.[12] The particle size distribution can be determined by measuring a large number of particles from the micrographs.
Optical Properties: UV-Visible Spectroscopy
-
Purpose: To determine the optical band gap of the synthesized In₂O₃ nanoparticles.
-
Expected Results: The UV-Vis absorption spectrum will show a sharp absorption edge in the UV region. The optical band gap can be calculated from a Tauc plot. For In₂O₃ nanoparticles, the band gap is expected to be in the range of 3.55-3.75 eV.[4]
Chemical Composition: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the formation of In-O bonds and the removal of organic residues.
-
Expected Results: The FTIR spectrum of the final product should show characteristic absorption bands corresponding to In-O stretching vibrations.[12] The absence of bands related to organic groups from the precursor confirms the purity of the material.
Potential Applications in Drug Development
The synthesized In₂O₃ nanoparticles can be explored for various applications in the field of drug development:
-
Drug Delivery Systems: The surface of the In₂O₃ nanoparticles can be functionalized with targeting ligands and loaded with therapeutic agents for targeted drug delivery.[5]
-
Bioimaging: Due to their unique optical properties, In₂O₃ nanoparticles can be investigated as contrast agents in various imaging modalities.
-
Biosensors: The high surface area and semiconductor properties of In₂O₃ nanoparticles make them suitable for the development of sensitive biosensors for the detection of disease biomarkers.
Summary of Key Parameters
| Parameter | Value | Rationale |
| Precursor Concentration | 2 mmol in 20 mL | Affects nucleation and growth kinetics |
| Solvent | Anhydrous 2-Propanol | Controls the hydrolysis rate |
| Reaction Temperature | 150 °C | Promotes crystallinity of the intermediate |
| Reaction Time | 24 hours | Allows for complete reaction and particle growth |
| Calcination Temperature | 500 °C | Ensures complete conversion to cubic In₂O₃ |
| Calcination Time | 2 hours | Sufficient for phase transformation |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of high-quality indium oxide nanoparticles from this compound. By understanding the underlying chemical principles and the rationale for each experimental step, researchers can confidently reproduce and adapt this method for their specific research needs, from fundamental materials science to advanced applications in drug development.
References
-
Taylor & Francis. (n.d.). Synthesis and characterisation of In(OH)3 and In2O3 nanoparticles by sol-gel and solvothermal methods. Retrieved from [Link]
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ACS Material LLC. (n.d.). Safety Data Sheet – Indium Nanoparticles. Retrieved from [Link]
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Newlight Photonics. (n.d.). Material Safety Data Sheet - Indium. Retrieved from [Link]
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Almontasser, A. (2021). Synthesis and characterization of indium oxide nanoparticles. ResearchGate. Retrieved from [Link]
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Kareem, M. A., Rasheed, R. T., Al-Algawi, S. D., & Jaffer, L. A. (2022). Solvothermal Synthesis and Characterization of Indium Oxid Nanoparticles. Iraqi Journal of Science, 57(4C), 2880–2890. Retrieved from [Link]
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ESPI Metals. (n.d.). Indium Safety Data Sheet. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Synthesis and Characterization of Indium Oxide Nanoparticles. Retrieved from [Link]
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Sonsupap, S., Swatsitang, E., Maensiri, S., & Wongsaprom, K. (2014). Synthesis and Characterization of Indium Oxide Nanoparticles Using Indium Nitrate and Polyvinylpyrrolidone (PVP) as Precursors. Chiang Mai Journal of Science, 41(4), 853-861. Retrieved from [Link]
-
AZoNano. (n.d.). Indium Oxide (In2O3) Nanoparticles - Properties, Applications. Retrieved from [Link]
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MDPI. (n.d.). Structural and Gas-Sensitive Characteristics of In2O3: Effect of Hydrothermal/Solvothermal Synthesis Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Indium Oxide Nanoparticles | Request PDF. Retrieved from [Link]
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US Research Nanomaterials, Inc. (n.d.). Indium Nanoparticles (In) Material Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of indium oxide nanoparticles by solid state chemical reaction | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Indium oxide (In2O3) nanoparticles using Aloe vera plant extract: Synthesis and optical properties. Retrieved from [Link]
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National Institutes of Health. (n.d.). Scalable Production of Metal Oxide Nanoparticles for Optoelectronics Applications. Retrieved from [Link]
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PubMed Central. (2017). Applications of nanoparticle systems in drug delivery technology. Retrieved from [Link]
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Wikipedia. (n.d.). Indium(III) oxide. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Photocatalytic Applications of Indium Tripropan-2-olate Derived Materials
Foreword for the Modern Researcher
In the quest for novel materials to address pressing environmental and energy challenges, the focus has increasingly turned to the rational design of semiconductor photocatalysts. Among these, indium-based materials have garnered significant attention due to their unique electronic and optical properties. This guide moves beyond a generic overview, providing an in-depth, actionable framework for the synthesis, characterization, and application of photocatalytic materials derived from a specific, high-purity precursor: Indium tripropan-2-olate (In(OPr-i)₃) .
As a senior application scientist, my objective is to not only present protocols but to illuminate the scientific reasoning that underpins them. This document is structured to empower researchers, from graduate students to seasoned professionals in drug development and materials science, to confidently fabricate and evaluate these promising photocatalysts. We will delve into the nuances of the sol-gel process, a versatile and cost-effective method for which this compound is an ideal precursor[1], and explore the subsequent application of the derived indium oxide (In₂O₃) nanoparticles in critical photocatalytic processes.
Part 1: Synthesis of Indium Oxide (In₂O₃) Nanoparticles via Sol-Gel Method
The sol-gel technique offers exquisite control over the final material's purity, homogeneity, and particle size, all of which are critical parameters for high-performance photocatalysis[2][3]. This compound is particularly suited for this method due to its controlled hydrolysis and condensation reactions.
Underlying Chemistry: From Alkoxide to Oxide
The sol-gel process, in this context, is a chemical transformation that takes a molecular precursor (the "sol," a colloidal suspension of nanoparticles) to a solid, three-dimensional network (the "gel"). The fundamental reactions are:
-
Hydrolysis: The this compound precursor reacts with water, replacing the isopropoxide (-OPr-i) groups with hydroxyl (-OH) groups. The rate of this reaction is a critical control point. In(OPr-i)₃ + 3H₂O → In(OH)₃ + 3(i-PrOH)
-
Condensation: The newly formed indium hydroxide molecules then react with each other (or with remaining alkoxide groups) to form In-O-In bridges, releasing water or isopropanol. This process builds the inorganic network of the gel. 2In(OH)₃ → In₂O₃ + 3H₂O
Experimental Workflow: Sol-Gel Synthesis
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for photocatalytic dye degradation.
Materials & Equipment:
-
Synthesized In₂O₃ nanopowder
-
Methylene Blue (MB)
-
Photoreactor with a light source (e.g., 300W Xenon lamp with appropriate filters)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
Syringe filters (0.22 µm)
Protocol:
-
Suspension Preparation: Prepare a 100 mL aqueous solution of 10 ppm Methylene Blue. Disperse 10 mg of the synthesized In₂O₃ powder into this solution to achieve a catalyst loading of 0.1 g/L.
-
Adsorption-Desorption Equilibrium: Place the suspension in the photoreactor and stir in complete darkness for 30-60 minutes. This step is critical to ensure that any decrease in MB concentration is due to photocatalysis and not merely physical adsorption onto the catalyst surface.
-
Initiate Photocatalysis: After establishing equilibrium, take a "time zero" aliquot (approx. 3 mL). Turn on the light source to begin the irradiation.
-
Sampling: Collect aliquots (approx. 3 mL) at regular intervals (e.g., 15, 30, 45, 60, 90, 120 minutes). Immediately filter each aliquot through a 0.22 µm syringe filter to remove the In₂O₃ nanoparticles. Trustworthiness Note: Filtering is essential to stop the reaction and prevent catalyst interference during spectroscopic analysis.
-
Analysis: Measure the absorbance of the filtered samples using a UV-Vis spectrophotometer at the maximum absorbance wavelength of Methylene Blue (~664 nm).
-
Data Interpretation: The degradation efficiency can be calculated using the formula: Efficiency (%) = (C₀ - Cₜ) / C₀ * 100, where C₀ is the initial concentration at t=0 and Cₜ is the concentration at time t. The results can be plotted as C/C₀ versus time.
Further Applications: A Brief Outlook
-
Photocatalytic Hydrogen Production: The In₂O₃ catalyst can be dispersed in a water/sacrificial agent (e.g., methanol) solution in a sealed quartz reactor. The reactor is purged with an inert gas (e.g., Argon) and then irradiated. The evolved hydrogen is quantified using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD).
-
CO₂ Reduction: In a gas-phase reactor, the In₂O₃ catalyst is coated on a substrate. A mixture of CO₂ and water vapor is passed through the reactor under irradiation. The products (e.g., CO, CH₄) are analyzed using a GC. Studies have shown that oxygen vacancies in In₂O₃ can promote CO₂ photoreduction. [4]
Part 4: Concluding Remarks for the Advanced Practitioner
The use of this compound as a precursor provides a reliable and reproducible route to high-purity indium oxide photocatalysts. The sol-gel method, detailed herein, offers considerable flexibility to modify the material's properties, for instance, by introducing dopants or creating composites, to further enhance photocatalytic activity under visible light. [5][6]The protocols provided serve as a robust baseline for further innovation in the development of next-generation photocatalytic systems for environmental remediation and sustainable energy production.
References
- Vertex AI Search. INDIUM(III) ISOPROPOXIDE.
- AZoNano. Indium Oxide (In2O3) Nanoparticles - Properties, Applications.
- ResearchGate. Photoreforming driven by indium hydroxide/oxide nano-objects.
- ResearchGate. Synthesis and characterization of indium oxide nanoparticles.
- ResearchGate. Synthesis and Characterization of Indium Oxide Nanoparticles | Request PDF.
- ResearchGate. Synthesis of indium oxide nanoparticles by solid state chemical reaction | Request PDF.
- Wikipedia. Indium(III) oxide.
- MedchemExpress.com. Indium(III) isopropoxide | Hydrogen Transfer Catalyst.
- 001CHEMICAL. CAS No. 38218-24-5, Indium(III) isopropoxide.
- ResearchGate. Recent progress of indium-based photocatalysts: Classification, regulation and diversified applications | Request PDF.
- CORE. Sol-gel Syntheses of Photocatalysts for the Removal of Pharmaceutical Products in Water.
- PMC. Surface indium vacancies promote photocatalytic H2O2 production over In2S3.
- PMC - NIH. Indium‐Iron Oxide Nanosized Solid Solutions as Photocatalysts for the Degradation of Pollutants under Visible Radiation.
- OSTI.GOV. Effect of Precursor Selection on the Photocatalytic Performance of Indium Oxide Nanomaterials for Gas-Phase CO 2 Reduction.
- Sol-gel synthesis, characterization and photocatalytic activity of mesoporous TiO>2>/γ-Al>2>O>3> granules.
- Semantic Scholar. Sol-gel synthesis of advanced materials and their photocatalytic applications in North America.
- MDPI. Synthesis, Characterization, and Photocatalytic Properties of Sol-Gel Ce-TiO 2 Films.
- ResearchGate. Controllable preparation of YPrO3 photocatalystvia sol-gel method with enhanced photocatalytic performance under ultraviolet light.
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Application Note & Protocol: High-Performance Doped Indium Oxide Films via Indium Tripropan-2-olate Co-Precursor Strategy
For: Researchers, scientists, and drug development professionals exploring advanced material synthesis.
Introduction: The Imperative for Advanced Transparent Conducting Oxides
Indium oxide (In₂O₃) stands as a cornerstone material in optoelectronics, primarily due to its unique combination of high electrical conductivity and excellent optical transparency in the visible spectrum.[1][2] These properties make it indispensable for applications such as flat-panel displays, solar cells, and touch screens.[3] The electrical conductivity of intrinsic indium oxide, an n-type semiconductor with a wide bandgap of approximately 3.6 to 3.8 eV, is primarily attributed to oxygen vacancies and interstitial indium atoms.[1][4] However, to meet the demands of next-generation devices, enhancing its conductivity without compromising transparency is a critical research endeavor. This is typically achieved through doping with higher valence elements.
This application note details a robust methodology for the synthesis of high-quality doped indium oxide thin films utilizing Indium(III) tripropan-2-olate (also known as indium isopropoxide) as a primary precursor. This organometallic compound offers significant advantages in solution-based deposition techniques like sol-gel and chemical vapor deposition (CVD) due to its solubility in organic solvents and its controlled reactivity.[3] We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground our claims in authoritative scientific literature.
The Role of Indium Tripropan-2-olate as a Precursor
This compound [In(O-i-Pr)₃] is a versatile precursor for the deposition of indium oxide films. Its molecular structure allows for facile hydrolysis and condensation reactions, which are the fundamental steps in sol-gel processes. In chemical vapor deposition, its volatility enables efficient transport to the substrate surface.
The choice of a co-precursor for doping is crucial. The co-precursor must be compatible with the indium precursor and the solvent system, and it should decompose cleanly to incorporate the dopant atoms into the indium oxide lattice. The general mechanism involves the co-hydrolysis and co-condensation of the indium and dopant precursors, leading to a homogeneously mixed-oxide network.
Experimental Section: Synthesis and Doping Protocols
This section outlines detailed protocols for the preparation of doped indium oxide thin films using a sol-gel spin-coating method and a chemical vapor deposition approach.
Sol-Gel Spin-Coating Protocol
The sol-gel method offers excellent control over film thickness and composition, making it a cost-effective and versatile technique.[5][6][7]
3.1.1 Precursor Sol Preparation
-
Indium Precursor Solution: In a nitrogen-filled glovebox, dissolve a calculated amount of Indium(III) tripropan-2-olate in 2-methoxyethanol to achieve a desired molar concentration (e.g., 0.2 M). Stir the solution for at least 2 hours at room temperature to ensure complete dissolution.
-
Dopant Precursor Solution: In a separate vial, dissolve the chosen dopant precursor (e.g., tin(IV) chloride for tin doping, or another suitable metal alkoxide or salt) in 2-methoxyethanol. The molar ratio of the dopant to indium should be carefully calculated based on the desired doping concentration (e.g., 1-10 at%).
-
Co-Precursor Sol Formation: Slowly add the dopant precursor solution to the indium precursor solution under vigorous stirring.
-
Stabilization: Add a stabilizing agent, such as acetylacetone (in a 1:1 molar ratio with the total metal precursors), to control the hydrolysis and condensation rates, thereby preventing premature gelation.
-
Aging: Allow the final sol to age for 24 hours at room temperature. A clear, homogeneous solution is indicative of a stable sol ready for deposition.
3.1.2 Thin Film Deposition and Annealing
-
Substrate Preparation: Thoroughly clean the substrates (e.g., glass or silicon wafers) by sequential ultrasonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.
-
Spin Coating: Dispense the aged sol onto the substrate and spin-coat at a specific speed (e.g., 3000 rpm for 30 seconds) to achieve the desired film thickness.
-
Pre-heating: Immediately after spin-coating, pre-heat the film on a hot plate at a low temperature (e.g., 150 °C for 10 minutes) to evaporate the solvent.
-
Layer-by-Layer Deposition: Repeat the spin-coating and pre-heating steps to build up a film of the desired thickness.
-
Final Annealing: Anneal the multi-layered film in a tube furnace at a high temperature (e.g., 400-600 °C) in a controlled atmosphere (e.g., air or nitrogen) for 1-2 hours to promote crystallization and densification of the indium oxide film.
Chemical Vapor Deposition (CVD) Protocol
CVD is a powerful technique for producing highly uniform and conformal thin films, particularly advantageous for complex geometries.[8][9][10]
3.2.1 CVD System and Precursor Delivery
-
Precursor Handling: Place the Indium(III) tripropan-2-olate and the chosen volatile dopant co-precursor in separate bubblers within the CVD system. Heat the bubblers to a temperature that ensures a sufficient and stable vapor pressure.
-
Carrier Gas: Use an inert carrier gas, such as argon or nitrogen, to transport the precursor vapors into the reaction chamber. The flow rates of the carrier gas through each bubbler must be precisely controlled to maintain the desired stoichiometry in the gas phase.
-
Oxidizing Agent: Introduce an oxidizing agent, typically oxygen or water vapor, into the reaction chamber separately.
3.2.2 Deposition and Characterization
-
Substrate Preparation: Clean the substrates as described in the sol-gel protocol.
-
Deposition Conditions: Place the substrate on a heated susceptor within the reaction chamber. The substrate temperature is a critical parameter and typically ranges from 300 to 500 °C.
-
Deposition Process: Introduce the precursor vapors and the oxidizing agent into the chamber. The chemical reaction on the hot substrate surface leads to the formation of the doped indium oxide film.
-
Post-Deposition Annealing: In some cases, a post-deposition annealing step in a controlled atmosphere may be beneficial to improve the crystallinity and electrical properties of the film.
Causality Behind Experimental Choices
The selection of experimental parameters is critical for achieving the desired film properties.
| Parameter | Rationale and Impact |
| Precursor Concentration | Affects the viscosity of the sol-gel solution and the growth rate in CVD. Higher concentrations can lead to thicker films but may also increase the risk of cracking. |
| Dopant Concentration | Directly influences the carrier concentration and thus the electrical conductivity of the film.[11] An optimal doping level exists, beyond which carrier mobility may decrease due to increased scattering.[12] |
| Annealing Temperature | Promotes the removal of organic residues, enhances crystallinity, and facilitates the activation of dopants. Too high a temperature can lead to dopant segregation or reactions with the substrate. |
| Annealing Atmosphere | An oxidizing atmosphere can reduce oxygen vacancies, potentially decreasing conductivity but improving transparency. A reducing or inert atmosphere can create more oxygen vacancies, increasing conductivity. |
| Substrate Temperature (CVD) | Determines the surface mobility of adatoms and the reaction kinetics. It significantly impacts the film's microstructure and crystallinity. |
Characterization of Doped Indium Oxide Films
A comprehensive characterization is essential to validate the success of the doping process and to understand the structure-property relationships.
| Characterization Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline structure, phase purity, and crystallite size.[13] |
| Scanning Electron Microscopy (SEM) | Surface morphology, film thickness, and grain size.[14] |
| UV-Vis Spectroscopy | Optical transmittance and calculation of the optical bandgap.[1] |
| Four-Point Probe & Hall Effect | Electrical resistivity, carrier concentration, and carrier mobility.[1] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the constituent elements. |
Visualizing the Process: Workflow and Mechanisms
Conclusion and Future Outlook
The use of Indium(III) tripropan-2-olate as a co-precursor provides a reliable and versatile route for the fabrication of high-quality doped indium oxide thin films. Both sol-gel and CVD methods, when optimized, can yield films with excellent electrical and optical properties suitable for a wide range of optoelectronic applications. The key to successful synthesis lies in the careful control of precursor chemistry, deposition parameters, and post-deposition processing. Future research may focus on exploring novel dopants and co-doping strategies to further enhance the performance of indium oxide-based transparent conductors.[15][16][17] The development of low-temperature processing techniques is also a critical area of investigation to enable the use of flexible polymer substrates.
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- Development and Characterization of Transparent Hydrogen-Doped Indium Oxide Layers for Use in Selective Contacts of Germanium Thermophotovoltaic Cells - ACS Public
- Amorphous Doped Indium Tin Oxide Thin-Films by Atomic Layer Deposition.Insights into Their Structural, Electronic - PUBDB.
- Indium(III) oxide - Wikipedia.
- Sol-gel synthesized indium tin oxide as a transparent conducting oxide with solution-processed black phosphorus for its integr
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- Surface characterization of sol–gel derived indium tin oxide films on glass.
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- Tin doped indium oxide thin films: Electrical properties - American Institute of Physics.
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- Synergistic Effects of Co-Doping on Photocatalytic Activity of Titanium Dioxide on Glucose Conversion to Value-Added Chemicals | ACS Omega.
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- Indium precursors and oxidants used for ALD of In2O3 films.
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- Solution Combustion Synthesis of Hafnium-Doped Indium Oxide Thin Films for Transparent Conductors - MDPI.
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- Highly conducting, transparent, and flexible indium oxide thin film prepared by atomic layer deposition using a new liquid precursor Et2InN(SiMe3)2. | Semantic Scholar.
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Indium tripropan-2-olate in the fabrication of transparent electronics
An Application Guide to Indium Tripropan-2-olate in the Fabrication of Transparent Electronics
Authored by a Senior Application Scientist
Introduction: The Invisible Revolution of Transparent Electronics
Transparent electronics are a cornerstone of modern technology, enabling a vast array of devices such as touch screens, flat-panel displays, solar cells, and smart windows.[1][2] The magic behind these innovations lies in a class of materials known as Transparent Conducting Oxides (TCOs).[1] These materials are unique in that they possess high electrical conductivity and high optical transparency in the visible spectrum.[1][3] Among the most widely utilized TCOs are Indium Tin Oxide (ITO) and Indium Zinc Oxide (IZO).[1][4]
The fabrication of high-quality TCO thin films is paramount to the performance of these devices. A critical component in this process is the choice of the precursor material, which provides the metallic element for the oxide film. This compound, also known as indium isopropoxide, has emerged as a superior precursor for depositing indium-based TCOs.[5] Its solubility in organic solvents and its reactivity make it highly suitable for various deposition techniques, including sol-gel processes and Chemical Vapor Deposition (CVD).[5] This guide provides a detailed overview and practical protocols for utilizing this compound in the fabrication of transparent electronic components.
Chapter 1: Understanding the Precursor: this compound
This compound ([In(OPrⁱ)₃]) is a metal-organic compound that serves as a soluble and reactive source of indium for thin-film deposition. Its chemical properties allow for precise control over the formation of uniform, high-purity indium-based oxide films.
1.1 Key Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₂₁InO₃ |
| Molecular Weight | 292.08 g/mol |
| Appearance | White to off-white powder/crystals |
| Melting Point | 145 °C (decomposes) |
| Boiling Point | 82 °C |
| Solubility | Soluble in various organic solvents |
| Primary Application | Precursor for Indium Oxide (In₂O₃), ITO, and IZO thin films |
(Data sourced from MySkinRecipes[5])
1.2 The Role of this compound in Film Formation
The utility of this compound stems from its thermal decomposition and hydrolysis reactions. In sol-gel synthesis, it reacts with water and other reagents in a controlled manner to form a stable "sol" of nanoparticles, which can then be coated onto a substrate to form a "gel" film. In CVD, the compound is vaporized and thermally decomposed on a heated substrate surface to form the desired oxide film. This versatility makes it a key ingredient in both solution-based and vapor-phase deposition techniques.[5]
Chapter 2: Fabrication Workflows and Protocols
The following sections provide detailed, step-by-step protocols for fabricating TCO thin films using this compound. These protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and high-quality results.
2.1 General Workflow Overview
The overall process, from precursor to a functional transparent conducting film, involves several key stages: precursor solution preparation (for sol-gel) or vaporization (for CVD), deposition onto a prepared substrate, and post-deposition thermal treatment (annealing) to crystallize the film and optimize its properties.
Caption: The sol-gel deposition process for ITO thin films.
Materials and Equipment:
-
This compound (In(OPrⁱ)₃)
-
Tin(IV) chloride pentahydrate (SnCl₄·5H₂O) or other soluble tin source
-
2-Methoxyethanol (solvent) [6]* Monoethanolamine (MEA) or Acetylacetone (stabilizer) [6]* Glass or silicon substrates
-
Beakers, magnetic stirrer, and hotplate
-
Spin coater
-
Tube furnace or rapid thermal annealing (RTA) system
Step-by-Step Methodology:
-
Substrate Cleaning: Thoroughly clean the substrates by sonicating sequentially in acetone, isopropyl alcohol, and deionized water for 15 minutes each. Dry the substrates with a nitrogen gun.
-
Precursor Solution Preparation (0.1 M):
-
In a sealed vessel, dissolve the appropriate amounts of this compound and a tin source (e.g., to achieve a 90:10 In:Sn atomic ratio) in 2-methoxyethanol. [6] * Add a stabilizer, such as monoethanolamine, dropwise while stirring. The molar ratio of stabilizer to metal precursors is typically 1:1. The stabilizer prevents premature precipitation and improves the stability and quality of the sol. [6] * Stir the mixture at approximately 50-60°C for at least 2 hours to ensure a clear, homogeneous solution is formed. [6]3. Thin Film Deposition:
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense the precursor solution onto the substrate to cover the surface.
-
Spin coat at 3000 rpm for 30 seconds. This process creates a uniform wet film.
-
-
Drying (Pre-heating):
-
Immediately transfer the coated substrate to a hotplate preheated to ~300°C for 10 minutes. This step evaporates the solvent and removes organic residuals. [7] * For thicker films, repeat steps 3 and 4 multiple times.
-
-
Annealing (Crystallization):
-
Place the dried films in a furnace.
-
Anneal at a temperature between 400°C and 600°C in air for 1 hour. [8][9]Higher annealing temperatures generally lead to better crystallinity and lower resistivity, but must be compatible with the substrate material. [8] * For enhanced conductivity, a subsequent annealing step in a reducing atmosphere (e.g., N₂/H₂) can be performed to create oxygen vacancies, which act as charge carriers. [10] 2.3 Protocol 2: Chemical Vapor Deposition (CVD) of Indium Oxide (In₂O₃)
-
CVD is a vapor-phase technique capable of producing highly uniform and conformal films. [11][12]It is particularly suitable for industrial-scale production.
Causality: In MOCVD (Metal-Organic CVD), a volatile organometallic precursor is transported by a carrier gas into a reaction chamber containing a heated substrate. The precursor thermally decomposes on the hot surface, leading to the deposition of a thin film of the desired material. The reaction byproducts are then exhausted from the chamber. The film's properties are controlled by parameters like substrate temperature, pressure, and precursor flow rate. [13]
Caption: The Chemical Vapor Deposition (CVD) process for In₂O₃.
Materials and Equipment:
-
This compound
-
High-purity carrier gas (e.g., Argon or Nitrogen)
-
Oxidizing agent (e.g., O₂, H₂O vapor)
-
CVD reactor with a heated substrate stage and mass flow controllers
-
Schlenk line or glovebox for precursor handling
Step-by-Step Methodology:
-
Precursor Handling and Loading: Load this compound into a bubbler inside a glovebox or under an inert atmosphere to prevent premature reaction with air/moisture.
-
System Preparation: Place a cleaned substrate onto the heater stage in the CVD reactor. Evacuate the chamber and then introduce the carrier gas to stabilize the pressure.
-
Deposition:
-
Heat the substrate to the desired deposition temperature, typically in the range of 250-400°C. [13] * Heat the precursor bubbler to a temperature sufficient to generate adequate vapor pressure (e.g., 80-120°C).
-
Use the carrier gas to transport the precursor vapor into the reaction chamber. Simultaneously, introduce the oxidizing agent (e.g., oxygen).
-
Maintain stable pressure, temperature, and gas flow rates for the desired deposition time to achieve the target film thickness. Growth rates can exceed 15 nm/s under certain conditions. [11]4. Cool Down: After deposition, turn off the precursor and reactant gas flows and cool the substrate down to room temperature under an inert gas flow.
-
Chapter 3: Characterization of Transparent Conducting Films
After fabrication, it is crucial to characterize the films to ensure they meet the required specifications for electronic devices. The key metrics are electrical resistivity, optical transmittance, and structural quality.
| Technique | Property Measured | Typical Results for High-Quality Films |
| Four-Point Probe | Sheet Resistance (Rₛ) | < 100 Ω/sq [14][15] |
| Hall Effect Measurement | Carrier Concentration (n), Mobility (µ) | n > 10²⁰ cm⁻³, µ > 20 cm²/V·s [3] |
| UV-Vis Spectroscopy | Optical Transmittance | > 85-90% in the visible range (400-700 nm) [3][13] |
| Tauc Plot Analysis | Optical Band Gap (E₉) | 3.5 - 3.7 eV for In₂O₃ [12] |
| X-Ray Diffraction (XRD) | Crystallinity, Crystal Structure, Grain Size | Polycrystalline cubic bixbyite structure for In₂O₃/ITO [10][16] |
| Scanning Electron Microscopy (SEM) | Surface Morphology, Thickness | Uniform, crack-free surface with well-defined grains [16] |
Chapter 4: Safety and Handling
Proper safety protocols are mandatory when working with indium compounds and the associated chemicals and equipment.
-
Chemical Handling: Always handle this compound and solvents in a well-ventilated fume hood. [17]Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. [18]* Ingestion and Inhalation: Avoid ingesting or inhaling dust or fumes from indium compounds. [18][19]In case of inhalation, move to fresh air and seek medical attention if breathing is difficult. [17]* Storage: Store this compound in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. [5][17]* Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Chapter 5: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Film Adhesion | Improper substrate cleaning; Contaminated surface. | Re-clean substrates using a rigorous sonication procedure. Consider a plasma cleaning step. |
| High Resistivity | Incomplete removal of organics; Poor crystallinity; Insufficient charge carriers. | Increase annealing temperature or duration. [8]Perform a post-anneal in a reducing atmosphere (N₂/H₂) to create oxygen vacancies. [10] |
| Low Optical Transmittance | Film is too thick; Surface roughness causing light scattering; Incomplete precursor decomposition. | Reduce deposition time or spin coating concentration/speed. Optimize annealing conditions to improve film quality and reduce roughness. |
| Cracked/Non-uniform Film | High stress in the film; Inappropriate spin coating parameters; Unstable sol-gel solution. | Optimize the ramp rate during annealing. Adjust spin speed and acceleration. Ensure the sol-gel solution is stable and properly aged. |
References
-
INDIUM(III) ISOPROPOXIDE - MySkinRecipes. (n.d.). Available from: [Link]
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Indium - ESPI Metals. (n.d.). Available from: [Link]
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Safety Data Sheet: Indium - Carl ROTH. (2025). Available from: [Link]
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SAFETY DATA SHEET Indium (pieces). (2017). Available from: [Link]
-
Li, Z. L., et al. (n.d.). Preparation of Flowerlike Indium Oxide Films by a Simple CVD Method. Advanced Materials Research. ResearchGate. Available from: [Link]
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MATERIAL SAFETY DATA SHEET: INDIUM. (2002). Available from: [Link]
-
Sharma, T. P., & Pandey, C. P. (n.d.). Transparent conducting films. Pramana. Available from: [Link]
-
Kim, J., et al. (2023). Composition Engineering of Indium Zinc Oxide Semiconductors for Damage-Free Back-Channel Wet Etching Metallization of Oxide Thin-Film Transistors. MDPI. Available from: [Link]
-
Modified procedure for the sol–gel processing of indium–tin oxide (ITO) films. (n.d.). ResearchGate. Available from: [Link]
-
The preparation process of ITO sol and ITO thin films. (n.d.). ResearchGate. Available from: [Link]
-
Lee, H., et al. (n.d.). Enhancement of Electrical Properties of Sol–Gel Indium–Tin–Oxide Films by Microwave Irradiation and Plasma Treatment. MDPI. Available from: [Link]
-
Kim, M. S., et al. (n.d.). Growth and Characterization of Indium-Doped Zinc Oxide Thin Films Prepared by Sol–Gel Method. Journal of the Korean Physical Society. Available from: [Link]
-
Fabrication and characterization of highly transparent and conductive indium tin oxide films made with different solution-based methods. (n.d.). ResearchGate. Available from: [Link]
-
Indium-zinc-oxide thin films produced by low-cost chemical solution deposition: Tuning the microstructure, optical and electrical properties with the processing conditions. (2018). National Institutes of Health (NIH). Available from: [Link]
-
Hot-Probe Characterization of Transparent Conductive Thin Films. (2021). MDPI. Available from: [Link]
-
Deposition of indium tin oxide by atmospheric pressure chemical vapour deposition. (n.d.). ResearchGate. Available from: [Link]
-
Structural and optical properties of indium oxide thin films prepared by an ultrasonic spray CVD process. (n.d.). ResearchGate. Available from: [Link]
-
Characterization of Indium Tin Oxide (ITO) Thin Films towards Terahertz (THz) Functional Device Applications. (n.d.). MDPI. Available from: [Link]
-
(PDF) Indium-zinc-oxide thin films produced by low-cost chemical solution deposition: Tuning the microstructure, optical and electrical properties with the processing conditions. (2018). ResearchGate. Available from: [Link]
-
New amidinate complexes of indium(III): Promising CVD precursors for transparent and conductive In2O3 thin films. (n.d.). ResearchGate. Available from: [Link]
-
Preparation of ITO Thin Films by Sol-Gel Process and Their Characterizations. (2005). Semantic Scholar. Available from: [Link]
-
hot-probe-characterization-of-transparent-conductive-thin-films. (2021). Bohrium. Available from: [Link]
-
Highly conducting, transparent, and flexible indium oxide thin film prepared by atomic layer deposition using a new liquid precursor Et2inN(SiMe3)2. (2014). Dongguk University. Available from: [Link]
-
Step coverage study of indium-tin-oxide thin films by spray CVD on non-flat substrates at different temperatures. (n.d.). ResearchGate. Available from: [Link]
-
Nanostructured transparent conducting oxide electrodes through nanoparticle assembly. (n.d.). Elektronische Hochschulschriften der LMU München. Available from: [Link]
-
Transparent Conducting Oxides—An Up-To-Date Overview. (n.d.). National Institutes of Health (NIH). Available from: [Link]
-
Purdue researchers build transparent conductors without expensive rare-earth indium. (2023). Purdue University. Available from: [Link]
-
Indium-gallium-zinc oxide thin-film preparation via single-step radio frequency sputter deposition using mixed-oxide. (2023). Semantic Scholar. Available from: [Link]
-
Thin Films for Next Generation Technologies: A Comprehensive Review of Fundamentals, Growth, Deposition Strategies, Applications, and Emerging Frontiers. (n.d.). MDPI. Available from: [Link]
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Low-temperature synthesis of indium oxide films with Indium tripropan-2-olate
An Application Guide to the Low-Temperature Synthesis of Indium Oxide Films with Indium Tripropan-2-olate
Authored by Gemini, Senior Application Scientist
Abstract
Indium oxide (In₂O₃) is a cornerstone transparent conducting oxide (TCO) essential for next-generation optoelectronic devices, including flexible displays, solar cells, and smart windows. Traditional fabrication methods often necessitate high-temperature processing, precluding the use of temperature-sensitive polymer substrates. This guide provides a comprehensive overview and detailed protocols for the low-temperature synthesis of high-quality indium oxide thin films using this compound (indium isopropoxide) as a molecular precursor. We delve into the principles of solution-based sol-gel deposition, offering field-proven insights into precursor chemistry, process optimization, and film characterization. The methodologies outlined herein are designed to be robust and reproducible, enabling researchers to achieve crystalline, transparent, and conductive In₂O₃ films at temperatures compatible with a wide array of substrates.
Introduction: The Imperative for Low-Temperature TCOs
The demand for flexible, lightweight, and cost-effective electronics has driven significant research into materials and processes that are compatible with polymer substrates like polyethylene terephthalate (PET) and polyimide. Indium oxide is a wide bandgap semiconductor (3.5–3.7 eV) that, when appropriately processed, combines high optical transparency in the visible spectrum with excellent electrical conductivity.[1][2] While techniques like sputtering are common, they often require high vacuum and subsequent high-temperature annealing to achieve optimal film quality.
Solution-based approaches, particularly those employing metal-organic precursors, offer a compelling alternative.[3] this compound, hereafter referred to as indium isopropoxide [In(O-iPr)₃], stands out as a superior precursor for these low-temperature routes. Its utility stems from its solubility in common organic solvents and its susceptibility to controlled hydrolysis and condensation reactions, which are the chemical foundation of the sol-gel process. This allows for the formation of a stable indium-oxo network in solution, which can be deposited as a uniform film and converted to crystalline In₂O₃ at significantly reduced temperatures (< 350°C).[4]
Precursor Chemistry: The Sol-Gel Pathway
The sol-gel process, in this context, is a chemical route that transforms a molecular precursor (indium isopropoxide) into a solid oxide network through a series of controlled reactions in a liquid medium. Understanding this chemistry is paramount to controlling the final film properties.
The core reactions are:
-
Hydrolysis: The indium isopropoxide precursor reacts with water (often present in trace amounts in the solvent or introduced deliberately), replacing an alkoxide group (-O-iPr) with a hydroxyl group (-OH).
-
In(O-iPr)₃ + H₂O → In(O-iPr)₂(OH) + i-PrOH
-
-
Condensation: Two partially hydrolyzed precursor molecules react with each other to form an indium-oxygen-indium (In-O-In) bridge, eliminating either water (oxolation) or an alcohol (alcoxolation).
-
2 In(O-iPr)₂(OH) → (i-Pr)₂In-O-In(O-iPr)₂ + H₂O
-
These reactions proceed, forming progressively larger oligomeric and polymeric species, eventually creating a colloidal suspension, or "sol." The viscosity of this sol can be precisely controlled, making it ideal for deposition techniques like spin-coating.
// Nodes Precursor [label="Indium Isopropoxide\nIn(O-iPr)₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolyzed [label="Hydrolyzed Intermediate\nIn(O-iPr)₂(OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol [label="Indium-Oxo 'Sol'\n(Oligomers/Polymers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gel [label="Deposited 'Gel' Film", fillcolor="#F1F3F4", fontcolor="#202124"]; In2O3 [label="Crystalline In₂O₃ Film", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes Precursor [label="Indium Isopropoxide\nIn(O-iPr)₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolyzed [label="Hydrolyzed Intermediate\nIn(O-iPr)₂(OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol [label="Indium-Oxo 'Sol'\n(Oligomers/Polymers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gel [label="Deposited 'Gel' Film", fillcolor="#F1F3F4", fontcolor="#202124"]; In2O3 [label="Crystalline In₂O₃ Film", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Precursor -> Hydrolyzed [label="+ H₂O\n(Hydrolysis)"]; Hydrolyzed -> Sol [label="Condensation\n(-H₂O or -ROH)"]; Sol -> Gel [label="Spin-Coating"]; Gel -> In2O3 [label="Low-Temp Annealing\n(Pyrolysis & Crystallization)"]; } Caption: Chemical transformation pathway from precursor to final film.
Safety and Precursor Handling
Researcher Trustworthiness Checkpoint: Proper handling of precursors is non-negotiable for reproducible results and laboratory safety.
-
This compound: This compound is a moisture-sensitive solid.[5] Exposure to atmospheric humidity will initiate uncontrolled hydrolysis, compromising the precursor's integrity and the reproducibility of your sol formulation.
-
Handling: Always handle in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Storage: Store in a desiccator or glovebox, tightly sealed.
-
-
Solvents: Solvents like 2-methoxyethanol and isopropanol are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, is required at all times.[6]
Detailed Protocol: Sol-Gel Synthesis via Spin-Coating
This protocol describes the fabrication of In₂O₃ thin films on glass or silicon substrates. It can be adapted for polymer substrates by ensuring the final annealing temperature is below the substrate's glass transition temperature.
Materials and Equipment
-
Precursor: Indium (III) tripropan-2-olate (In(OCH(CH₃)₂)₃, 99.9%+)
-
Solvent: 2-Methoxyethanol (anhydrous, 99.8%)
-
Stabilizer: Acetylacetone (AcacH)
-
Substrates: Glass slides, silicon wafers, or polymer sheets (e.g., Kapton®)
-
Equipment:
-
Nitrogen-filled glovebox
-
Analytical balance
-
Magnetic stirrer and hotplate
-
Spin-coater
-
Tube furnace or programmable hotplate for annealing
-
Ultrasonic bath
-
Protocol Steps
Step 1: Substrate Cleaning (Critical for Adhesion)
-
Causality: A pristine substrate surface is essential for uniform film wetting and strong adhesion. Organic residues or particulates will lead to pinholes and delamination.
-
Procedure:
-
Sequentially sonicate substrates in soapy deionized (DI) water, acetone, and isopropanol for 15 minutes each.
-
Rinse thoroughly with DI water between each solvent sonication.
-
Dry the substrates under a stream of dry nitrogen.
-
Optional but Recommended: Treat with an oxygen plasma or UV-Ozone cleaner for 5-10 minutes to create a hydrophilic surface, which improves wetting by the precursor solution.
-
Step 2: Precursor Solution Preparation (0.1 M)
-
Causality: The concentration directly influences film thickness, while the stabilizer (acetylacetone) controls the hydrolysis rate. AcacH acts as a chelating agent, reducing the reactivity of the indium precursor and preventing premature precipitation, thus extending the sol's shelf-life.
-
Procedure (perform in a glovebox):
-
Weigh 292.1 mg of this compound and add it to a sterile, dry vial.
-
Add 10 mL of anhydrous 2-methoxyethanol to the vial.
-
Stir the mixture at room temperature until the precursor is fully dissolved.
-
Add a molar equivalent of acetylacetone (approx. 99 µL) to the solution. This is the stabilization step.
-
Seal the vial and continue stirring for at least 2 hours to ensure a homogeneous solution. The solution should be clear and colorless.
-
Step 3: Film Deposition via Spin-Coating
-
Causality: Spin-coating uses centrifugal force to spread the liquid sol into a uniform thin layer. The final thickness is inversely proportional to the square root of the spin speed.
-
Procedure:
-
Place the cleaned substrate onto the spin-coater chuck.
-
Dispense enough precursor solution to cover approximately 75% of the substrate surface.
-
Spin the substrate at 3000 rpm for 30 seconds. This will result in a uniform, thin "gel" film.
-
// Edges SubstrateClean -> SpinCoat; SolPrep -> SpinCoat; SpinCoat -> Pyrolysis [label="Wet Film"]; Pyrolysis -> Anneal [label="Amorphous Film"]; Anneal -> Characterization [label="Crystalline In₂O₃ Film", fontcolor="#4285F4"]; } Caption: Experimental workflow for sol-gel synthesis of In₂O₃ films.
Step 4: Thermal Treatment (Pyrolysis and Annealing)
-
Causality: This is the most critical phase. A low-temperature pyrolysis step first removes the residual solvent and organic ligands. The subsequent higher-temperature anneal provides the energy for the amorphous indium-oxo network to crystallize into the desired cubic bixbyite In₂O₃ structure.
-
Procedure:
-
Pyrolysis: Place the coated substrate on a hotplate pre-heated to 150°C for 10 minutes. This removes the bulk of the solvent and organic components.
-
Annealing: Transfer the substrate to a tube furnace. Heat in air to a temperature between 300°C and 350°C and hold for 1 hour.[4] The choice of temperature is a trade-off: higher temperatures generally lead to better crystallinity and conductivity but may damage sensitive substrates.
-
Allow the furnace to cool naturally to room temperature before removing the sample.
-
Expected Results and Characterization
A successfully synthesized film will be transparent and colorless. The quality of the film should be validated using standard characterization techniques.
| Parameter | Process Variable | Typical Range | Resulting Film Property | Expected Outcome |
| Concentration | Precursor Molarity | 0.05 - 0.2 M | Film Thickness, Density | Higher concentration leads to thicker films per coat. |
| Deposition | Spin Speed | 1000 - 5000 rpm | Film Thickness | Thickness decreases with increasing speed. |
| Conversion | Annealing Temp. | 250 - 400 °C | Crystallinity, Conductivity | Crystallinity improves with temperature.[4] |
| Conversion | Annealing Time | 30 - 120 min | Grain Growth | Longer times can promote larger crystal grains. |
Self-Validating System:
-
X-Ray Diffraction (XRD): The XRD pattern should show peaks corresponding to the cubic bixbyite phase of In₂O₃, with a prominent (222) peak. The absence of sharp peaks after pyrolysis but their appearance after annealing confirms the amorphous-to-crystalline transition.[4][7]
-
Scanning Electron Microscopy (SEM): Top-down SEM images should reveal a dense, uniform, and crack-free film morphology.
-
UV-Vis Spectroscopy: The film should exhibit high transparency (>80%) in the visible region (400-800 nm).[8] The optical bandgap can be calculated from the absorption edge and is expected to be around 3.6-3.7 eV.[2]
-
Hall Effect Measurement: This provides the key electrical properties: carrier concentration (n-type), mobility (µ), and resistivity (ρ). For low-temperature processed films, resistivities in the range of 10⁻² to 10⁻³ Ω·cm are achievable.
Troubleshooting
| Issue | Probable Cause | Solution |
| Film is hazy or opaque | Incomplete removal of organics; premature precipitation in the sol. | Increase annealing time/temperature (if substrate allows); ensure precursor solution is fresh and properly stabilized. |
| Film cracks or peels | Excessive film thickness per layer; high stress. | Reduce precursor concentration; use a slower ramp rate during annealing. |
| Poor electrical conductivity | Low crystallinity; residual carbon impurities. | Increase annealing temperature; ensure a clean pyrolysis step and sufficient oxygen during annealing. |
| Inconsistent results | Moisture contamination of precursor or solvent; unclean substrates. | Adhere strictly to inert atmosphere handling for the precursor; use anhydrous solvents; rigorously follow the substrate cleaning protocol. |
References
- Benchchem. (n.d.). Low-Temperature Synthesis of Indium Oxide from Indium Formate: Application Notes and Protocols.
-
Nanoscale Research Letters. (n.d.). Atomic-Layer-Deposition of Indium Oxide Nano-films for Thin-Film Transistors. Retrieved from [Link]
-
SpringerLink. (2017). Atomic-Layer-Deposition of Indium Oxide Nano-films for Thin-Film Transistors. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Properties and Mechanism of PEALD-In2O3 Thin Films Prepared by Different Precursor Reaction Energy. Retrieved from [Link]
-
Northwestern University. (n.d.). Atomic Layer Deposition of In2O3 Using Cyclopentadienyl Indium: A New Synthetic Route to Transparent Conducting Oxide Films. Retrieved from [Link]
-
ScienceDirect. (2017). Thermal atomic layer deposition of In2O3 thin films using dimethyl(N-ethoxy-2,2-dimethylcarboxylicpropanamide)indium and H2O. Retrieved from [Link]
-
ResearchGate. (n.d.). Sol-gel growth and characterization of In2O3 thin films. Retrieved from [Link]
-
ResearchGate. (n.d.). Low-Temperature Fabrication of High Performance Indium Oxide Thin Film Transistors. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). This compound. Retrieved from [Link]
-
Baghdad Science Journal. (2024). Preparing Indium Films and Studying the Effect Oxidation on Their Properties. Retrieved from [Link]
-
Baghdad Science Journal. (2024). Preparing Indium Films and Studying the Effect Oxidation on Their Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis and Solution Stability of Alkoxide Precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). Obtaining Sol-Gel by Means of Indium Oxide Thin Films With Added Tin on Glass Substrates. Retrieved from [Link]
-
KOASAS. (2015). Indium oxide thin film prepared by low temperature atomic layer deposition using liquid precursors and ozone oxidant. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Surface characterization of sol–gel derived indium tin oxide films on glass. Retrieved from [Link]
-
Materials Science International, Inc. (n.d.). Indium (In) - Safety Data Sheet (SDS). Retrieved from [Link]
-
ResearchGate. (n.d.). Indium oxide thin film prepared by low temperature atomic layer deposition using liquid precursors and ozone oxidant. Retrieved from [Link]
-
AIP Publishing. (n.d.). Low-temperature atomic layer deposition of indium oxide thin films using trimethylindium and oxygen plasma. Retrieved from [Link]
-
INIS-IAEA. (2015). Indium oxide thin film prepared by low temperature atomic layer deposition using liquid precursors and ozone oxidant. Retrieved from [Link]
-
UCSB Nanofab Wiki. (2005). Material Safety Data Sheet - Indium MSDS. Retrieved from [Link]
-
University of Thi-Qar. (n.d.). Optical properties of Indium oxide thin films deposited by thermal evaporation. Retrieved from [Link]
-
SLU. (n.d.). The Synthesis and Solution Stability of Alkoxide Precursors. Retrieved from [Link]
- Google Patents. (n.d.). WO1991013848A1 - Preparation of indium alkoxides soluble in organic solvents.
-
ResearchGate. (n.d.). The Synthesis and Solution Stability of Alkoxide Precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Bath Deposition of Indium Oxyhydroxysulfide Thin Films: Effect of the Bath on Film Composition. Retrieved from [Link]
-
SciSpace. (2007). Indium-tin oxide thin films prepared by chemical vapor deposition. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Controlling morphology of In2O3 nanostructures with Indium tripropan-2-olate
Application Note & Protocol
Title: A Researcher's Guide to Morphological Control of In₂O₃ Nanostructures Using Indium Tripropan-2-olate
Abstract: Indium (III) oxide (In₂O₃) is a wide-bandgap n-type semiconductor with significant potential in optoelectronics, gas sensing, and catalysis. The functional properties of In₂O₃ are critically dependent on its nanostructured morphology. This guide provides a comprehensive overview and detailed protocols for controlling the morphology of In₂O₃ nanostructures through solvothermal synthesis, using this compound (In(OⁱPr)₃) as a high-purity, reactive precursor. We delve into the fundamental reaction mechanisms and systematically explore how key synthesis parameters—solvent, temperature, additives, and precursor concentration—can be manipulated to selectively yield morphologies such as nanocubes and nanorods. This document is intended for researchers, materials scientists, and engineers seeking to rationally design and synthesize In₂O₃ nanostructures with tailored properties for advanced applications.
Part 1: The Chemistry of Morphological Control
The Precursor: this compound (Indium Isopropoxide)
This compound, In(OCH(CH₃)₂)₃, is a metal alkoxide precursor favored for the synthesis of high-purity indium oxide. Its primary advantage lies in its reactivity towards hydrolysis and its clean decomposition, leaving behind minimal contaminants compared to inorganic salts like chlorides or nitrates. The indium-oxygen bonds in the alkoxide are susceptible to cleavage by nucleophilic attack, initiating the transformation into In₂O₃. This controlled reactivity is the cornerstone of tuning the final nanostructure morphology.
The Core Mechanism: Hydrolysis and Condensation
The conversion of this compound to indium oxide is a classic sol-gel type process that occurs in two fundamental stages, particularly under solvothermal conditions where a source of water is present, either explicitly added or as a trace impurity in the solvent.
-
Hydrolysis: The process begins with the nucleophilic attack of a water molecule on the indium center, leading to the replacement of an isopropoxide group (-OⁱPr) with a hydroxyl group (-OH) and the release of isopropanol. This can proceed in steps to form various indium hydroxide or oxyhydroxide species.
In(OⁱPr)₃ + x H₂O → In(OⁱPr)₃₋ₓ(OH)ₓ + x ⁱPrOH
-
Condensation: Subsequently, two partially hydrolyzed precursor molecules react. This can occur via two pathways:
-
Oxolation: An indium hydroxide group reacts with an indium isopropoxide group, forming an In-O-In bridge and releasing an isopropanol molecule.
-
Olation: Two indium hydroxide groups react to form an In-O-In bridge and release a water molecule.
-
Under the high temperature and pressure of a solvothermal reaction, these intermediate hydroxide or oxyhydroxide species (like In(OH)₃ or InOOH) serve as monomers that nucleate and grow into crystalline In₂O₃.[1] The rate of hydrolysis versus the rate of condensation is a critical factor that dictates the nucleation and growth kinetics, and thereby the final morphology of the nanostructures.[2]
Sources
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Topic: Indium Tripropan-2-olate for Quantum Dot Synthesis
A Senior Application Scientist's Guide to Leveraging Indium Alkoxide Chemistry for High-Quality III-V Quantum Dot Synthesis
Introduction: The Critical Role of Precursor Chemistry in III-V Quantum Dot Synthesis
Indium Phosphide (InP) and other III-V semiconductor quantum dots (QDs) are at the forefront of next-generation technologies, from vibrant displays and solid-state lighting to biomedical imaging and quantum computing. Their appeal lies in their broad spectral tunability, high carrier mobility, and, notably, their composition free of heavy metals like cadmium, which is a significant advantage for both environmental and biological applications.[1]
However, the synthesis of high-quality, monodisperse III-V QDs has historically been more challenging than that of their II-VI counterparts (e.g., CdSe).[2] These challenges are largely attributed to the highly covalent nature of III-V bonds and the reactivity of the group V precursors.[2] A critical, yet often complex, aspect of achieving monodispersity and high photoluminescence quantum yields is the meticulous control over precursor chemistry. The choice of the indium precursor, in particular, dictates the kinetics of nucleation and growth, which are the fundamental processes governing the final size and quality of the nanocrystals.[3][4][5][6]
While indium carboxylates (e.g., indium acetate, indium myristate) and halides have been the workhorses in this field, they are not without their drawbacks. For instance, residual carboxylic acids in indium carboxylate precursors can interfere with the reaction of the phosphorus precursor, leading to poor control over the formation of InP nanocrystals. This guide focuses on an alternative, less conventional precursor: This compound (Indium isopropoxide, In(O-i-Pr)₃). We will explore the chemical rationale for its use, its potential advantages, and provide detailed protocols for its application in the synthesis of InP quantum dots.
This compound: A Chemical Perspective on an Alternative Precursor
This compound is a metal alkoxide precursor. From a chemical standpoint, its structure and properties offer several potential advantages over traditional carboxylate-based precursors:
-
Absence of Protic Acidity: Unlike indium carboxylate precursors, which are often prepared with an excess of carboxylic acid that can be difficult to remove, this compound is inherently free of acidic protons. This eliminates a significant variable that can unpredictably alter the reactivity of highly sensitive phosphorus precursors like tris(trimethylsilyl)phosphine (P(TMS)₃).
-
Alternative Reactivity Pathway: The decomposition of this compound and its reaction with P(TMS)₃ proceeds through a different mechanism than carboxylates. The isopropoxide ligands are excellent leaving groups, potentially allowing for cleaner and more controlled conversion to InP monomers at lower temperatures or with different kinetics. This altered reactivity can be harnessed to better separate the nucleation and growth phases, a key requirement for achieving narrow size distributions.
-
In-Situ Ligand Exchange: The isopropoxide ligands can be readily displaced by other coordinating ligands introduced into the reaction, such as fatty acids or amines. This allows for dynamic control over the reactivity of the indium precursor during the synthesis, providing another lever for tuning the final QD properties.
By moving away from the conventional carboxylate system, researchers can potentially gain more precise control over the initial burst of nucleation, leading to more uniform QD ensembles.
Proposed Mechanism of InP Quantum Dot Formation via Hot-Injection
The "hot-injection" method is a cornerstone of high-quality nanocrystal synthesis.[7][8] It involves the rapid injection of one precursor (typically the more reactive one) into a hot solution containing the other precursor and coordinating ligands. This sudden increase in monomer concentration induces a singular, rapid nucleation event, which is then followed by a more controlled growth phase on the existing nuclei.
When using this compound, the process can be visualized as follows:
-
Indium Precursor Solution Preparation: this compound is dissolved in a high-boiling, non-coordinating solvent like 1-octadecene (ODE). Coordinating ligands, such as oleic acid or oleylamine, are added. These ligands dynamically bind to the indium center, forming a stable, soluble complex and modulating its reactivity. The solution is heated to a high temperature (e.g., 280-320 °C).
-
Phosphorus Precursor Injection: A solution of a phosphorus precursor, most commonly P(TMS)₃, dissolved in a solvent like ODE or trioctylphosphine (TOP), is rapidly injected into the hot indium solution.
-
Nucleation and Growth: The P(TMS)₃ reacts with the indium complex, eliminating silyl-isopropoxide byproducts and forming InP monomers. The high temperature and sudden supersaturation of InP monomers lead to a burst of nucleation, forming tiny InP nanocrystal seeds. Subsequent monomer addition occurs on the surface of these seeds, causing them to grow. The size of the final quantum dots is controlled by factors such as reaction time, temperature, and precursor concentrations.
Caption: Reaction pathway for InP QD synthesis using this compound via hot-injection.
Experimental Protocols
Safety First: All procedures should be performed inside a fume hood using standard Schlenk line techniques under an inert atmosphere (e.g., Argon or Nitrogen). P(TMS)₃ is highly pyrophoric and toxic and must be handled with extreme caution in a glovebox. Solvents should be properly dried and degassed before use.
Protocol 1: Hot-Injection Synthesis of InP Quantum Dots
This protocol is a representative method and may require optimization based on desired QD size and available equipment.
Materials:
-
Indium(III) tripropan-2-olate (In(O-i-Pr)₃)
-
Tris(trimethylsilyl)phosphine (P(TMS)₃)
-
Oleic Acid (OA)
-
1-Octadecene (ODE)
-
Toluene (anhydrous)
-
Methanol
-
Acetone
Procedure:
-
Indium Precursor Preparation:
-
In a 50 mL three-neck flask equipped with a condenser, thermocouple, and septum, combine Indium(III) tripropan-2-olate (e.g., 0.2 mmol), oleic acid (e.g., 0.6 mmol), and 10 mL of 1-octadecene.
-
Heat the mixture to 120 °C under vacuum for 1 hour to remove water and other volatile impurities.
-
Switch the atmosphere to Argon and heat the solution to the injection temperature (e.g., 300 °C). Allow the temperature to stabilize.
-
-
Phosphorus Precursor Preparation (inside a glovebox):
-
Prepare a stock solution by dissolving P(TMS)₃ (e.g., 0.1 mmol) in 2 mL of 1-octadecene.
-
Load this solution into a syringe.
-
-
Injection and Growth:
-
Once the indium solution is stable at the target temperature, rapidly inject the P(TMS)₃ solution.
-
A rapid color change should be observed, indicating nucleation.
-
Immediately after injection, reduce the temperature to a growth temperature (e.g., 280 °C).
-
Allow the quantum dots to grow at this temperature. The growth time determines the final size; this can range from 5 to 60 minutes. Aliquots can be taken periodically to monitor growth via UV-Vis spectroscopy.
-
-
Quenching the Reaction:
-
To stop the growth, rapidly cool the reaction flask by removing the heating mantle and using a cool water bath or by injecting a small amount of room-temperature solvent (e.g., toluene).
-
Protocol 2: Purification of InP Quantum Dots
-
Transfer the cooled crude QD solution into a centrifuge tube.
-
Add an excess of a non-solvent mixture, such as acetone/methanol (1:1 v/v), until the solution becomes turbid and the QDs precipitate.
-
Centrifuge the mixture (e.g., 4000 rpm for 10 minutes).
-
Discard the supernatant and re-disperse the QD pellet in a minimal amount of an appropriate solvent, such as toluene.
-
Repeat the precipitation and re-dispersion steps two more times to ensure all unreacted precursors and excess ligands are removed.
-
For final storage, disperse the purified QDs in a non-polar solvent like toluene or hexane and store in a dark, inert environment.
Key Parameter Optimization and Data Presentation
The final properties of the synthesized quantum dots are highly dependent on several key parameters. Systematic optimization is crucial for achieving targeted emission wavelengths and high quality.
| Parameter | Typical Range | Effect on Quantum Dots | Rationale & Expert Insights |
| Injection Temperature | 280 - 320 °C | Higher temperatures generally lead to faster reaction kinetics and can result in smaller, more monodisperse QDs if the nucleation event is sharp and well-defined. | The injection temperature must be high enough to induce rapid precursor decomposition and a singular nucleation event. Too low a temperature can lead to continuous nucleation and a broad size distribution. |
| Growth Temperature | 250 - 300 °C | Higher growth temperatures accelerate the rate of crystal growth, leading to larger QDs in a shorter amount of time. | The growth temperature is typically lower than the injection temperature to favor controlled growth on existing nuclei rather than fostering new nucleation events. |
| In:P Molar Ratio | 1:1 to 4:1 | An indium-rich environment (In:P > 1) often promotes better surface passivation and can lead to higher photoluminescence quantum yields. | The ratio of precursors directly influences the availability of monomers for nucleation and growth. Fine-tuning this ratio is a key aspect of optimizing both size and optical properties. |
| Ligand Concentration | 2-10 equivalents to In | Affects QD stability, solubility, and surface passivation. Higher concentrations of ligands like oleic acid can slow down growth rates, allowing for better size control. | Ligands dynamically bind to the QD surface, preventing aggregation and passivating surface trap states. The choice and concentration of ligands are critical for achieving high quantum efficiency. |
| Growth Time | 5 - 60 min | Longer growth times lead to larger quantum dots (red-shifted emission). | The relationship between time and size allows for tuning the emission color. Monitoring the absorption spectrum over time is essential to stop the reaction when the desired size is reached. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad Size Distribution (Polydisperse Sample) | 1. Injection was too slow. 2. Injection temperature was too low. 3. Impurities (e.g., water) in solvents or precursors. | 1. Ensure the injection is as rapid and forceful as possible. 2. Increase the injection temperature to ensure a sharp nucleation event. 3. Use rigorously dried and degassed solvents and high-purity precursors. |
| Low or No Photoluminescence | 1. Incomplete surface passivation. 2. Non-optimal In:P ratio. 3. Oxidation of the QD surface. | 1. Increase the concentration of coordinating ligands (e.g., oleic acid). 2. Experiment with different In:P ratios (e.g., 2:1 or 3:1). 3. Ensure the entire synthesis and purification process is conducted under a strictly inert atmosphere. |
| Uncontrolled/Rapid Growth | 1. Growth temperature is too high. 2. Insufficient ligand concentration to cap the surface and moderate growth. | 1. Lower the growth temperature after injection. 2. Increase the amount of oleic acid or other stabilizing ligands in the initial reaction mixture. |
| Precipitation During Reaction | 1. Insufficient ligand coverage. 2. Reaction temperature is too high, causing ligand desorption or decomposition. | 1. Increase the ligand-to-indium molar ratio. 2. Lower the growth temperature and ensure it does not exceed the thermal stability of the chosen ligands. |
Visualization of the Experimental Workflow
Caption: Overall workflow for InP QD synthesis and purification.
References
-
ResearchGate. (n.d.). Synthetic methods of InP QDs. a) Hot‐injection via injecting P(TMS)3... Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of QD synthesis by hot‐injection. The typical procedure... Retrieved from [Link]
-
OSTI.gov. (2023). Indium – Polycarboxylic Acid Ligand Interactions Modify InP Quantum Dot Nucleation and Growth. Retrieved from [Link]
-
Journal of Materials Chemistry C (RSC Publishing). (n.d.). Improving the ensemble optical properties of InP quantum dots by indium precursor modification. Retrieved from [Link]
-
ACS Publications. (n.d.). Luminescent InP Quantum Dots with Tunable Emission by Post-Synthetic Modification with Lewis Acids. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Supporting Information Indium-Based Quantum Dots Trapped in Solid-State Matrices: A One-Pot Synthesis, Thermoresponsive Properti. Retrieved from [Link]
-
ChemRxiv. (n.d.). Predicting Indium Phosphide Quantum Dot Properties from Synthetic Procedures Using Machine Learning. Retrieved from [Link]
-
PMC - NIH. (2012). Improved Precursor Chemistry for the Synthesis of III-V Quantum Dots. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Single Crystal X-ray Diffraction Structure of an Indium Arsenide Nanocluster. Retrieved from [Link]
- Google Patents. (n.d.). WO2016129813A1 - Indium phosphide based quantum dot and preparation method therefor.
-
PMC - NIH. (n.d.). Sustainable Synthesis of InP Quantum Dots via Rieke-Indium Reduction: Size Control and Ensemble Optical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of the indium precursor concentration on the luminescence... Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Indium-based quantum dots trapped in solid-state matrices: a one-pot synthesis, thermoresponsive properties, and enhanced micropollutant removal. Retrieved from [Link]
-
ChemRxiv. (n.d.). Indium – Polycarboxylic Acid Ligand Interactions Modify InP Quantum Dot Nucleation and Growth. Retrieved from [Link]
-
Nanografi. (2023). Indium Phosphide Quantum Dots: Advancements in Properties, Synthesis, and Applications. Retrieved from [Link]
-
ChemRxiv | Cambridge Open Engage. (2023). Indium – Polycarboxylic Acid Ligand Interactions Modify InP Quantum Dot Nucleation and Growth. Retrieved from [Link]
-
OSTI.GOV. (2023). Indium–Poly(carboxylic acid) Ligand Interactions Modify InP Quantum Dot Nucleation and Growth (Journal Article). Retrieved from [Link]
-
YouTube. (2021). QD Nucleation and Growth - Beyond Classical Mechanisms | Brandi Cossairt. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in carboxylate-based indium(iii)–organic frameworks. Retrieved from [Link]
-
ResearchGate. (2020). Mild Chemical Synthesis of Indium(0) Nanoparticles. Characterization and Application in Allylations of Carbonyl Compounds. Retrieved from [Link]
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- 5. chemrxiv.org [chemrxiv.org]
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- 8. researchgate.net [researchgate.net]
Application Note & Protocol: High-Quality Indium Oxide Thin Film Deposition via Spray Pyrolysis of Indium Tripropan-2-olate
Introduction: The Strategic Advantage of Indium Alkoxide Precursors in Spray Pyrolysis
Indium Oxide (In₂O₃) is a wide-bandgap n-type semiconductor that is a cornerstone material for transparent conducting oxides (TCOs).[1] Its combination of high electrical conductivity and optical transparency in the visible spectrum makes it indispensable for applications such as flat-panel displays, solar cells, and gas sensors.[2][3][4][5] When doped with tin, it forms the ubiquitous Indium Tin Oxide (ITO).[6][7]
Spray pyrolysis is a highly versatile and cost-effective thin-film deposition technique that is easily scalable for large-area applications.[8][9] The process involves atomizing a precursor solution into fine droplets, which are then directed onto a heated substrate. Upon contact, the droplets undergo thermal decomposition, forming a thin film of the desired material.[8][10]
The choice of precursor is critical as it dictates the decomposition chemistry and, consequently, the purity and quality of the final film. While inorganic salts like indium chloride or nitrate are common, they can introduce impurities (e.g., chlorine) that are detrimental to film performance.[11] Indium tripropan-2-olate (Indium Isopropoxide, In(O-iPr)₃) presents a superior alternative. As a metal-organic precursor, it offers cleaner decomposition, yielding volatile organic byproducts and leading to higher purity In₂O₃ films. Its reactivity also makes it suitable for deposition at moderate temperatures.[7]
This guide provides a comprehensive framework for researchers, from materials synthesis to device fabrication, for depositing high-quality In₂O₃ thin films using this compound.
The Pyrolytic Transformation: From Precursor to Film
The deposition process is a multi-stage thermal event that begins the moment a precursor droplet approaches the heated substrate. Understanding this pathway is key to controlling the final film properties.
-
Aerosol Generation: The precursor solution, containing this compound dissolved in a suitable solvent, is atomized into a fine mist. Ultrasonic or pneumatic nebulizers are typically employed for this purpose.[8]
-
Droplet Transport: A carrier gas (e.g., compressed air, N₂) transports the aerosolized droplets towards the heated substrate.
-
Solvent Evaporation: As a droplet nears the hot surface, the solvent begins to evaporate, concentrating the indium precursor within the shrinking droplet.
-
Precursor Decomposition (Pyrolysis): Upon impact with the substrate, the concentrated precursor rapidly absorbs thermal energy and undergoes pyrolysis. The indium isopropoxide decomposes, ideally according to the following reaction, to form indium oxide: 2In(OCH(CH₃)₂)₃ + 9O₂ → In₂O₃ + 12H₂O + 18CO The byproducts are volatile and are carried away, leaving behind a solid In₂O₃ film.
-
Film Growth & Densification: Subsequent droplets arrive at the surface, and the process repeats. The overlapping decomposed droplets coalesce and densify, forming a continuous polycrystalline thin film. Post-deposition annealing can further improve crystallinity and reduce defects.[12]
Experimental Design: Workflow and Key Parameters
A successful deposition relies on the precise control of several interconnected parameters. The overall workflow is visualized below, followed by a detailed breakdown of each critical variable.
Caption: Figure 2: Key Film Properties and Characterization Techniques
| Property | Characterization Technique | Expected Results for a High-Quality Film |
| Structure & Crystallinity | X-Ray Diffraction (XRD) | Polycrystalline cubic In₂O₃ structure, with a preferred orientation (e.g., along the (222) plane). [13]Sharp diffraction peaks indicate good crystallinity. |
| Surface Morphology | Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) | A dense, uniform, and crack-free surface with well-defined grains. Low surface roughness (RMS < 10 nm). [11][12] |
| Optical Transmittance | UV-Visible Spectroscopy | Average transmittance >85% in the visible spectrum (400-700 nm). [14][15]A sharp absorption edge in the UV region. |
| Optical Band Gap | Tauc Plot from UV-Vis data | A direct band gap in the range of 3.5 - 3.8 eV. [1][14] |
| Electrical Resistivity | Four-Point Probe or Hall Effect Measurement | Low sheet resistance. For undoped In₂O₃, resistivity is typically in the range of 10⁻² to 10⁻³ Ω·cm. [12][14] |
| Carrier Concentration & Mobility | Hall Effect Measurement | n-type conductivity with high carrier concentration (10¹⁸ - 10²⁰ cm⁻³) and mobility (>15 cm²/V·s). [12][14] |
Troubleshooting Common Deposition Issues
| Issue Observed | Probable Cause(s) | Recommended Solution(s) |
| Powdery, non-adherent film | Substrate temperature is too high, causing premature decomposition in the gas phase. | Decrease the substrate temperature in increments of 10-20 °C. |
| Hazy or opaque film | Incomplete precursor decomposition (temperature too low). Precursor concentration is too high. [16] | Increase substrate temperature. Dilute the precursor solution. |
| Cracked or peeling film | High thermal stress due to rapid cooling. Mismatch in thermal expansion coefficients. Excessive film thickness. | Allow the film to cool down slowly on the heater. Reduce the total deposition time. |
| High electrical resistance | Poor crystallinity or presence of organic residues. Film is too thin or porous. | Increase substrate temperature or perform post-deposition annealing. [16]Increase deposition time for a denser film. |
| Non-uniform, spotty film | Clogged spray nozzle. Inconsistent spray rate or rastering speed. | Clean the nozzle thoroughly. Ensure a stable solution flow and uniform nozzle movement across the substrate. |
References
-
AZoM. (2004). Indium Oxide ( In2O3 ) - Properties and Applications. AZoM.com. [Link]
-
Malik, O., & de la Hidalga-W, F. J. (2013). Spray Deposited Thin Films of Tin-Doped Indium Oxide for Optoelectronic Applications. Advanced Materials Research, 677, 173-178. [Link]
-
Wikipedia. (n.d.). Indium tin oxide. Wikipedia. [Link]
-
MySkinRecipes. (n.d.). INDIUM(III) ISOPROPOXIDE. [Link]
-
Nanografi Advanced Materials. (2021). Indium Tin Oxide and Its Applications On Mobile Device Screens. [Link]
-
Chemistry For Everyone. (2025). What Are Common Applications Of Indium Tin Oxide?. YouTube. [Link]
-
ResearchGate. (n.d.). Growth and characterization of indium oxide thin films prepared by spray pyrolysis. [Link]
-
Indian Academy of Sciences. (n.d.). Characterization of molybdenum-doped indium oxide thin films by spray pyrolysis technique. [Link]
-
Scirp.org. (n.d.). Spray Pyrolysis Deposition of Single and Mixed Oxide Thin Films. [Link]
-
Benoy, M. D., & Pradeep, B. (1997). Preparation and characterization of indium oxide (In2O3) films by activated reactive evaporation. Bulletin of Materials Science, 20(8), 1029-1038. [Link]
-
MDPI. (n.d.). Indium-Doped ZnO Thin Films Obtained Using Spray Pyrolysis for Position-Sensitive Photodetection. [Link]
-
Journal of Inorganic Materials. (2010). Preparation and Characteristics of Indium Oxide Thin Films. [Link]
-
ResearchGate. (n.d.). Preparation and characterization of indium oxide and indium tin oxide films by activated reactive evaporation. [Link]
-
Baghdad Science Journal. (2024). Preparing Indium Films and Studying the Effect Oxidation on Their Properties. [Link]
-
Slideshare. (n.d.). Thin film deposition using spray pyrolysis. [Link]
-
Semantic Scholar. (2017). Characterization and Structural Property of Indium Tin Oxide Thin Films. [Link]
-
KAUST Repository. (n.d.). Effect of precursor type on the morphological development of indium oxide thin films on Si substrates via chemical solution deposition. [Link]
-
Semantic Scholar. (2017). THIN FILM DEPOSITION BY SPRAY PYROLYSIS TECHNIQUES. [Link]
-
ResearchGate. (n.d.). Influence of precursor concentration on the structural, optical and electrical properties of indium oxide thin film prepared by a sol–gel method. [Link]
-
PubMed. (2015). Indium oxide thin-film transistors processed at low temperature via ultrasonic spray pyrolysis. [Link]
-
ResearchGate. (n.d.). Process parameters for the spray deposition of the In 2 O 3 thin films. [Link]
-
ResearchGate. (n.d.). Synthesis of In2S3 thin films by spray pyrolysis from precursors with different [S]/[In] ratios. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. azom.com [azom.com]
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- 5. youtube.com [youtube.com]
- 6. Spray Deposited Thin Films of Tin-Doped Indium Oxide for Optoelectronic Applications | Scientific.Net [scientific.net]
- 7. INDIUM(III) ISOPROPOXIDE [myskinrecipes.com]
- 8. Thin film deposition using spray pyrolysis | PPTX [slideshare.net]
- 9. THIN FILM DEPOSITION BY SPRAY PYROLYSIS TECHNIQUES | Semantic Scholar [semanticscholar.org]
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Application Notes and Protocols for Inkjet Printing of Indium Oxide from Indium Tripropan-2-olate Based Inks
Introduction: The Convergence of Precision Deposition and Transparent Conducting Oxides
Indium oxide (In₂O₃) stands as a cornerstone material in the realm of transparent conducting oxides (TCOs), pivotal for the fabrication of a myriad of optoelectronic devices, including flat-panel displays, solar cells, and touch screens. The advent of additive manufacturing techniques, particularly inkjet printing, offers a paradigm shift from conventional vacuum-based deposition methods. Inkjet printing presents a cost-effective, scalable, and material-efficient pathway for the direct patterning of functional materials onto a variety of substrates.
This guide provides a comprehensive overview and detailed protocols for the formulation of indium tripropan-2-olate based inks and their subsequent use in the inkjet printing of high-quality indium oxide thin films. As a metal alkoxide, this compound serves as an excellent molecular precursor that can be chemically converted to indium oxide through a thermal decomposition process. This document is intended for researchers and professionals in materials science, chemistry, and drug development who are exploring novel fabrication techniques for electronic and biomedical applications.
Section 1: The Chemistry of the Process - From Precursor to Functional Film
The successful inkjet printing of indium oxide from an this compound precursor hinges on a two-stage chemical transformation. The first is the formulation of a stable, jettable ink, and the second is the conversion of the printed precursor into the desired metal oxide.
Ink Formulation: A Balancing Act of Chemistry and Physics
The formulation of a suitable ink is arguably the most critical step in the inkjet printing process. The ink must satisfy a stringent set of rheological properties, including viscosity and surface tension, to ensure reliable droplet formation and ejection from the printer nozzle. Furthermore, the ink must be chemically stable to prevent premature decomposition or aggregation of the precursor.
For an this compound based ink, the solvent system is of paramount importance. This compound is susceptible to hydrolysis, which can lead to the formation of insoluble indium hydroxide species and subsequent nozzle clogging. Therefore, anhydrous or low-water content solvents are preferred. A combination of a primary solvent to dissolve the indium precursor and co-solvents to fine-tune the ink's properties is a common strategy.
The following diagram illustrates the key considerations in the ink formulation process:
Caption: Key components and target properties for formulating an this compound based ink.
Thermal Decomposition: The Crucial Conversion Step
Once the ink is printed onto the substrate, a post-processing thermal treatment, known as annealing, is required. This step serves two primary purposes:
-
Solvent Evaporation: The removal of residual solvents from the printed film.
-
Precursor Conversion: The thermal decomposition of this compound into indium oxide.
The decomposition of this compound proceeds via a series of complex reactions involving the breaking of indium-oxygen-carbon bonds and the formation of new indium-oxygen-indium bonds, ultimately leading to the creation of an In₂O₃ network. The temperature and atmosphere of the annealing process significantly impact the final properties of the indium oxide film, including its crystallinity, grain size, and electrical conductivity.[1]
The transformation from precursor to functional oxide is depicted below:
Caption: The thermal conversion of the printed precursor to a functional indium oxide film.
Section 2: Experimental Protocols
The following protocols provide a starting point for the inkjet printing of indium oxide from this compound. Optimization of these parameters will be necessary depending on the specific printer, substrate, and desired film properties.
Protocol 1: Ink Formulation
Materials:
-
Indium(III) tripropan-2-olate (99.9+%)
-
2-Methoxyethanol (anhydrous, 99.8%)
-
Isopropanol (anhydrous, 99.5+%)
-
Acetylacetone (optional, as a stabilizer)
-
Syringe filters (0.2 µm, PTFE)
Procedure:
-
In a clean, dry glass vial inside a glovebox or a controlled low-humidity environment, dissolve indium(III) tripropan-2-olate in 2-methoxyethanol to achieve the desired precursor concentration (e.g., 0.1 M).
-
Stir the solution at room temperature until the precursor is fully dissolved.
-
Add isopropanol as a co-solvent to adjust the viscosity and surface tension. A good starting point is a 1:1 volume ratio of 2-methoxyethanol to isopropanol.
-
If stability issues are observed (e.g., precipitation), a small amount of a chelating agent like acetylacetone (e.g., 0.5% by volume) can be added to stabilize the precursor.
-
Continuously stir the final ink formulation for at least 1 hour.
-
Filter the ink through a 0.2 µm PTFE syringe filter to remove any particulate matter before loading it into the inkjet printer cartridge.
Table 1: Representative Ink Formulation Parameters
| Parameter | Recommended Range | Purpose |
| Precursor Concentration | 0.05 - 0.2 M | Controls film thickness and precursor loading. |
| Primary Solvent | 2-Methoxyethanol | Dissolves the indium precursor. |
| Co-solvent(s) | Isopropanol, Ethylene Glycol | Adjusts viscosity and surface tension. |
| Viscosity | 1 - 20 mPa·s | Critical for proper droplet ejection. |
| Surface Tension | 20 - 40 mN/m | Influences droplet formation and wetting on the substrate. |
Protocol 2: Substrate Preparation and Printing
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Deionized water
-
Acetone
-
Isopropanol
-
Plasma cleaner (optional)
-
Inkjet printer (Drop-on-Demand)
Procedure:
-
Clean the substrates by sonicating them sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
For improved wettability and adhesion, it is highly recommended to treat the substrate surface with oxygen plasma for 1-5 minutes.
-
Load the formulated ink into a clean printer cartridge.
-
Set the printing parameters, such as drop spacing and printhead voltage, according to the printer manufacturer's guidelines. A smaller drop spacing will result in a more uniform film.
-
Print the desired pattern onto the prepared substrates.
Protocol 3: Post-Print Annealing
Materials:
-
Hot plate or tube furnace
-
Controlled atmosphere (air, nitrogen, or forming gas)
Procedure:
-
Carefully place the printed substrates on a hot plate or in a tube furnace.
-
Drying Step: Heat the substrates at a low temperature (e.g., 100-150°C) for 10-15 minutes to slowly evaporate the solvents and prevent film cracking.
-
Annealing Step: Ramp up the temperature to the desired annealing temperature (typically between 250°C and 400°C) and hold for 30-60 minutes. The optimal temperature will depend on the desired film properties.[1]
-
Allow the substrates to cool down slowly to room temperature to avoid thermal shock.
Section 3: Characterization of the Printed Indium Oxide Films
A suite of characterization techniques should be employed to evaluate the quality and performance of the inkjet-printed indium oxide films.
Table 2: Key Characterization Techniques and Expected Outcomes
| Technique | Property Measured | Expected Outcome for a High-Quality Film |
| X-ray Diffraction (XRD) | Crystalline structure and phase purity | Polycrystalline cubic bixbyite structure of In₂O₃. |
| Scanning Electron Microscopy (SEM) | Surface morphology and film uniformity | Uniform and crack-free film with well-defined grains. |
| UV-Vis Spectroscopy | Optical transmittance and bandgap | High transparency (>80%) in the visible region and a bandgap of ~3.5-3.7 eV. |
| Four-Point Probe | Sheet resistance | Low sheet resistance, indicating good electrical conductivity. |
| Hall Effect Measurement | Carrier concentration and mobility | n-type conductivity with high carrier concentration and mobility. |
The following workflow diagram summarizes the entire process from ink formulation to the characterization of the final indium oxide film:
Caption: A comprehensive workflow for the inkjet printing of indium oxide films.
Section 4: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Nozzle Clogging | - Ink instability (hydrolysis) - Particulate contamination - Solvent evaporation at the nozzle | - Use anhydrous solvents and a stabilizer. - Filter the ink before use. - Use a co-solvent with a higher boiling point. |
| Poor Film Uniformity | - Inconsistent droplet ejection - Poor wetting on the substrate | - Optimize printing parameters (voltage, frequency). - Ensure proper substrate cleaning and surface treatment (e.g., plasma). |
| Cracked Films | - Rapid solvent evaporation - Mismatch in thermal expansion between film and substrate | - Implement a slower drying step before annealing. - Reduce the annealing ramp rate. |
| High Sheet Resistance | - Incomplete conversion of the precursor - Film porosity | - Increase annealing temperature or duration. - Optimize ink formulation and printing for denser films. |
Conclusion and Future Outlook
The inkjet printing of indium oxide from this compound based inks offers a versatile and promising route for the fabrication of transparent conducting electrodes and other electronic components. By carefully controlling the ink formulation, printing parameters, and post-processing conditions, it is possible to achieve high-quality films with desirable optical and electrical properties. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore and optimize this exciting technology for their specific applications, paving the way for the next generation of printed electronics.
References
-
Bias Stress Stability of Solution-Processed Nano Indium Oxide Thin Film Transistor. (2021). MDPI. Retrieved from [Link]
-
Sustainable Fabrication of Indium Oxide Nano Thin Film by Tuning Wettability and Rheological Behavior of Inkjet Inks. (n.d.). Journal of Nanostructures. Retrieved from [Link]
-
Inkjet printing of amorphous indium aluminum oxide active layers for high-performance thin-film transistors. (2025). PMC. Retrieved from [Link]
-
Solution Combustion Synthesis of Hafnium-Doped Indium Oxide Thin Films for Transparent Conductors. (n.d.). MDPI. Retrieved from [Link]
-
Atomically Thin Amorphous Indium–Oxide Semiconductor Film Developed Using a Solution Process for High-Performance Oxide Transistors. (n.d.). MDPI. Retrieved from [Link]
-
TG-DTA curves of the thermal decomposition of the precursor at a heating rate of 10 o C/min in static air. (n.d.). ResearchGate. Retrieved from [Link]
-
Sustainable Fabrication of Indium Oxide Nano Thin Film by Tuning Wettability and Rheological Behavior of Inkjet Inks. (n.d.). Journal of Nanostructures. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Indium Tripropan-2-olate for Sol-Gel Synthesis
Welcome to the technical support center for the optimization of indium tripropan-2-olate (indium isopropoxide) precursor concentration in sol-gel synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this precursor for creating high-quality indium oxide (In₂O₃) thin films and nanoparticles. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of indium isopropoxide in sol-gel processes.
Q1: Why choose indium isopropoxide as a precursor for sol-gel synthesis of In₂O₃?
Indium isopropoxide, In(OPrⁱ)₃, is a metal alkoxide precursor that offers several advantages in sol-gel synthesis. Its reactivity allows for low-temperature processing, and it can be used to produce high-purity, homogeneous In₂O₃ materials.[1][2] The hydrolysis and condensation reactions of metal alkoxides are well-studied, providing a degree of control over the final material properties.[3][4][5][6]
Q2: What is the fundamental chemistry of the sol-gel process using indium isopropoxide?
The sol-gel process, in this context, involves two primary reactions:
-
Hydrolysis: Indium isopropoxide reacts with water, replacing isopropoxide groups (-OPrⁱ) with hydroxyl groups (-OH).
-
Condensation: The hydrolyzed molecules react with each other to form indium-oxygen-indium (In-O-In) bridges, releasing water or isopropanol. This polymerization process leads to the formation of a "sol," a colloidal suspension of solid particles in a liquid, which then evolves into a "gel," an interconnected solid network.[1][7]
Q3: What are the critical parameters to control when optimizing the precursor concentration?
The precursor concentration directly influences the viscosity of the sol, the thickness of the resulting film, and the morphology of the final material.[8][9] Key parameters that are interconnected with precursor concentration include:
-
Solvent: The choice of solvent (e.g., isopropanol, ethanol) affects the solubility and reactivity of the precursor.[10][11]
-
Water-to-precursor ratio (h): This ratio controls the rate of hydrolysis and condensation.
-
Catalyst (acid or base): Catalysts can modify the rates of hydrolysis and condensation, influencing the structure of the gel.
-
Aging time: Allowing the sol to age can impact its viscosity and the final film properties.[9]
-
Annealing temperature: The post-deposition heat treatment is crucial for removing residual organics and crystallizing the In₂O₃.[12][13][14]
Q4: What are the typical concentration ranges for indium isopropoxide in sol-gel synthesis?
While the optimal concentration is application-specific, typical ranges for indium-based precursors in sol-gel synthesis fall between 0.025 M and 0.3 M.[8][15][16][17] Lower concentrations tend to produce thinner, more uniform films, while higher concentrations can lead to thicker films but may also increase the risk of defects.[9][18]
Troubleshooting Guide
This section provides solutions to common problems encountered during the sol-gel synthesis of In₂O₃ using indium isopropoxide.
Issue 1: The precursor solution is cloudy or forms a precipitate immediately after mixing.
| Potential Cause | Explanation | Recommended Solution |
| Uncontrolled Hydrolysis | Indium isopropoxide is highly reactive with moisture. Premature and rapid hydrolysis can lead to the formation of insoluble indium hydroxide species. | Work in a controlled, low-humidity environment (e.g., a glovebox). Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Poor Precursor Solubility | The precursor may not be fully dissolving in the chosen solvent, especially at higher concentrations. | Consider gentle heating and stirring to aid dissolution. Ensure the solvent is appropriate for indium isopropoxide; isopropanol is a common choice.[10] |
| Incorrect Reagent Addition Order | Adding water too quickly or before the precursor is fully dissolved can shock the system, causing rapid precipitation. | Dissolve the indium isopropoxide in the solvent completely before slowly adding the water/catalyst mixture dropwise while stirring vigorously. |
Issue 2: The deposited film is cracked or peels off the substrate.
| Potential Cause | Explanation | Recommended Solution |
| High Precursor Concentration | A high concentration leads to a thicker gel layer, which can generate significant stress during drying and annealing, causing cracks.[19] | Reduce the precursor concentration. Alternatively, apply multiple thin layers with an intermediate drying or low-temperature annealing step between each coating.[20] |
| Rapid Solvent Evaporation | If the solvent evaporates too quickly during spin coating or drying, it can induce stress in the film. | Optimize the spin coating parameters (lower speed, shorter time). Dry the film at a lower temperature for a longer duration. |
| Poor Substrate Adhesion | The sol may not be wetting the substrate surface properly, leading to poor adhesion and peeling.[19] | Ensure the substrate is meticulously cleaned. A pre-treatment with a plasma cleaner or a suitable chemical wash can improve surface hydrophilicity.[21] |
Issue 3: The final In₂O₃ film has low transparency and high haze.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Combustion of Organics | Residual organic compounds from the precursor and solvent can char during annealing, reducing transparency. | Increase the annealing temperature or duration to ensure complete removal of organic residues. A thermogravimetric analysis (TGA) of the dried gel can help determine the optimal annealing temperature.[22] |
| Surface Roughness | High surface roughness can scatter light, leading to haze. This can be caused by particle aggregation in the sol. | Filter the sol before deposition to remove any aggregates. Adjust the sol chemistry (e.g., catalyst, water content) to promote the formation of smaller, more uniform particles. |
| Crystallite Size | Very large crystallites can also contribute to light scattering. | Optimize the annealing profile. A slower ramping rate or a multi-step annealing process can help control crystal growth. |
Issue 4: The electrical conductivity of the In₂O₃ film is poor.
| Potential Cause | Explanation | Recommended Solution | | Residual Hydroxyl Groups | Incomplete condensation can leave residual -OH groups in the film, which can act as charge carrier traps.[14] | Increase the annealing temperature to promote further condensation and the formation of a more complete In-O-In network.[14] | | Low Film Density/Porosity | A porous film will have a lower density of charge carriers and more grain boundaries, which can impede electron transport.[22] | Increasing the precursor concentration can lead to denser films.[9] Optimizing the annealing process can also increase film density. | | Lack of Oxygen Vacancies | Oxygen vacancies are a primary source of charge carriers in In₂O₃.[23] | Annealing in a reducing atmosphere (e.g., forming gas, vacuum) can create oxygen vacancies and increase carrier concentration. |
Experimental Protocol: Optimization of Indium Isopropoxide Concentration
This protocol outlines a systematic approach to determine the optimal precursor concentration for your specific application.
Objective: To investigate the effect of indium isopropoxide concentration on the structural, optical, and electrical properties of In₂O₃ thin films.
Materials:
-
This compound (In(OPrⁱ)₃)
-
Anhydrous 2-propanol
-
Deionized water
-
Nitric acid (as a catalyst)
-
Substrates (e.g., glass, silicon wafers)
Experimental Workflow Diagram:
Caption: Workflow for optimizing indium isopropoxide concentration.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a series of precursor solutions with varying concentrations of indium isopropoxide (e.g., 0.05 M, 0.1 M, 0.15 M, 0.2 M) in anhydrous 2-propanol.
-
In a separate container, prepare a hydrolysis solution of deionized water and nitric acid (catalyst) in 2-propanol. A typical molar ratio might be In:H₂O:HNO₃ = 1:2:0.05.
-
Slowly add the hydrolysis solution to the precursor solution dropwise while stirring vigorously.
-
Cover the solutions and let them age for 24 hours at room temperature.
-
-
Thin Film Deposition:
-
Clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Deposit the sol onto the substrates using spin coating (e.g., 3000 rpm for 30 seconds).
-
Dry the coated substrates on a hotplate at 100°C for 10 minutes to evaporate the solvent.
-
-
Annealing:
-
Place the dried films in a furnace and anneal at a suitable temperature (e.g., 500°C) for 1 hour in air.[20]
-
-
Characterization:
-
Structural Properties: Analyze the crystallinity and phase of the In₂O₃ films using X-ray Diffraction (XRD).
-
Morphological Properties: Examine the surface morphology, grain size, and film thickness using Scanning Electron Microscopy (SEM).
-
Optical Properties: Measure the transmittance and calculate the optical bandgap using a UV-Vis Spectrophotometer.
-
Electrical Properties: Determine the sheet resistance and resistivity using a four-point probe method.
-
Data Presentation: Expected Outcomes
The following table summarizes hypothetical but expected results from the optimization experiment, illustrating the trade-offs associated with varying precursor concentrations.
| Precursor Conc. (M) | Film Thickness (nm) | Avg. Grain Size (nm) | Transmittance at 550 nm (%) | Resistivity (Ω·cm) |
| 0.05 | 45 | 25 | 92 | 5.2 x 10⁻² |
| 0.10 | 90 | 35 | 88 | 8.9 x 10⁻³ |
| 0.15 | 140 | 42 | 85 | 3.1 x 10⁻³ |
| 0.20 | 200 | 40 | 81 | 4.5 x 10⁻³ |
Analysis of Trends:
-
Film Thickness: As expected, film thickness increases with higher precursor concentration.[8]
-
Grain Size: Grain size may initially increase with concentration due to a greater availability of material for crystal growth, but may decrease at very high concentrations due to the formation of a less ordered network.
-
Transmittance: Higher thickness and potentially larger grain sizes at increased concentrations can lead to a slight decrease in optical transmittance.[17]
-
Resistivity: Resistivity generally decreases as the film becomes thicker and denser. However, at very high concentrations, increased defects or stress may lead to a slight increase in resistivity.
Troubleshooting Logic Diagram:
Caption: A logical guide for troubleshooting common film issues.
References
-
Biswas, S., et al. (2003). Surface characterization of sol–gel derived indium tin oxide films on glass. Bulletin of Materials Science, 26(6), 581-587. [Link]
-
AL-Haddad, R. M. S., & Mohammed, M. H. (2016). Preparation and Characterization of Indium Oxide Nanoparticles by Sol-Gel Method and its NO2 Gas Sensing Properties. Engineering and Technology Journal, 34(2 Part B), 220-229. [Link]
-
Jothibas, M., Manoharan, C., Dhanap, S., & Johnson Jeyakumar, S. (2013). Influence of Precursor Concentration on Sprayed In2O3 Thin Films. Asian Journal of Chemistry, 25(Suppl), 59-64. [Link]
-
AL-Haddad, R. M. S., & Mohammed, M. H. (2015). Preparation and Characterization of Indium Oxide Nanoparticles by Sol-Gel Method and its NO2 Gas Sensing Properties. Eng. & Tech. Journal, 34(B), 220-229. [Link]
-
Chatterjee, A., et al. (1997). Optical, structural, and electrical properties of indium oxide thin films prepared by the sol-gel method. Journal of Applied Physics, 82(8), 3901-3907. [Link]
-
Girtan, M., & Rusu, G. I. (2003). Sol-gel growth and characterization of In2O3 thin films. Journal of Optoelectronics and Advanced Materials, 5(3), 707-712. [Link]
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Jothibas, M., Manoharan, C., & Dhanapandian, S. (2013). Effect of precursor concentration on the preparation of in2o3 thin films prepared by spray pyrolysis. International Journal of Current Research, 5(1), 132-136. [Link]
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Patil, P. S., et al. (2000). Effect of precursor concentration on the properties of ITO thin films. Materials Chemistry and Physics, 65(3), 254-259. [Link]
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Jothibas, M., et al. (2013). Influence of Precursor Concentration on Sprayed In2O3 Thin Films. Asian Journal of Chemistry, 25(S1), S59-S64. [Link]
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Azmi, A., et al. (2020). Influence of precursor concentration on the structural, optical and electrical properties of indium oxide thin film prepared by a sol–gel method. Journal of Materials Science: Materials in Electronics, 31(18), 15729-15737. [Link]
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Lee, K., et al. (2023). Defects observed during sol-gel silica film deposition. ResearchGate. [Link]
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Singh, S., et al. (2020). Sol-gel synthesized indium tin oxide as a transparent conducting oxide with solution-processed black phosphorus for its integration into solar-cells. AIP Advances, 10(10), 105214. [Link]
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Li, Y., et al. (2004). A sol–gel method to synthesize indium tin oxide nanoparticles. Journal of the American Ceramic Society, 87(7), 1345-1347. [Link]
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Lee, K., et al. (2023). The sol-gel thin film deposition process flow and common defects. ResearchGate. [Link]
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Stoica, T., et al. (2005). Properties of high-porosity sol-gel derived indium-tin oxide films. Journal of Optoelectronics and Advanced Materials, 7(1), 343-348. [Link]
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Weng, S., et al. (2023). The influence of stabiliser concentration on the formation of In2O3 thin films. RSC Advances, 13(45), 31693-31700. [Link]
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Lee, K., et al. (2023). The sol-gel thin film deposition process flow and common defects. ResearchGate. [Link]
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Quora. (2012). Nanotechnology: What are some of the disadvantages of the sol-gel fabrication method? Quora. [Link]
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de Oliveira, A. A. M., et al. (2007). Synthesis of indium tin oxide nanoparticles by a nonhydrolytic sol-gel method. Materials Research, 10(4), 363-366. [Link]
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Mehrotra, R. C., & Mehrotra, A. (1972). A study of indium alkoxides In(OR)3. Indian Journal of Chemistry, 10, 532-534. [Link]
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Cannas, C., et al. (2006). Solution Synthesis of Thin Films in the SnO2−In2O3 System: A Case Study of the Mixing of Sol−Gel and Metal-Organic Solution Processes. Chemistry of Materials, 18(15), 3593-3600. [Link]
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Innocenzi, P., & Malfatti, L. (2018). Hydrophobic Thin Films from Sol–Gel Processing: A Critical Review. Coatings, 8(9), 302. [Link]
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de Oliveira, A. A. M., et al. (2007). Synthesis of indium tin oxide nanoparticles by a nonhydrolytic sol-gel method. ResearchGate. [Link]
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Kim, H., et al. (2021). Fabrication of Sol Gel Solution-Based Zinc–Tin Oxide/Carbon Nanotube Hybrid Thin-Film for Thin-Film Transistors. Nanomaterials, 11(11), 3073. [Link]
-
Devi, R. K., et al. (2009). Homoleptic gallium(III) and indium(III) aminoalkoxides as precursors for sol–gel routes to metal oxide nanomaterials. Dalton Transactions, (15), 2569-2577. [Link]
-
Zhang, J., et al. (2021). Bias Stress Stability of Solution-Processed Nano Indium Oxide Thin Film Transistor. Electronics, 10(3), 241. [Link]
-
Ivanovskaya, M., et al. (2011). Sol-Gel Synthesis and Features of the Structure of Au-In2O3 Nanocomposites. Glass Physics and Chemistry, 37(5), 560-567. [Link]
-
Kim, S. H., & Cho, W. J. (2021). Enhancement of Electrical Properties of Sol–Gel Indium–Tin–Oxide Films by Microwave Irradiation and Plasma Treatment. Coatings, 11(11), 1334. [Link]
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Singh, S., et al. (2021). Sol-gel synthesized indium tin oxide as a transparent conducting oxide with solution-processed black phosphorus for its integration into solar-cells. ResearchGate. [Link]
-
Borovikov, Y. A., et al. (2013). Obtaining Sol-Gel by Means of Indium Oxide Thin Films With Added Tin on Glass Substrates. Glass and Ceramics, 70(11-12), 400-404. [Link]
-
Bouhaf, K. (2017). Optimization Of Indium Oxide Thin Films Properties Prepared By Sol Gel Spin Coating Process For Optoelectronic Applications. (Doctoral dissertation, Université Mohamed Khider Biskra). [Link]
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Wikipedia. (n.d.). Sol–gel process. In Wikipedia. Retrieved January 8, 2026, from [Link]
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Adebayo, O. A., et al. (2022). Hydrolysis and condensation reactions of titanium isopropoxide for TiO 2 production. ResearchGate. [Link]
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ResearchGate. (2015). Can Aluminium Isopropoxide be used in low temperature treatment with the sol-gel process? ResearchGate. [Link]
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Kumar, P., et al. (2016). Hydrolysis and water condensation reactions of titanium isopropoxide. ResearchGate. [Link]
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NPTEL-NOC IITM. (2017, December 8). Sol Gel method for nano metal oxide synthesis [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Hydrolysis and condensation reactions involved in “sol–gel” processing. ResearchGate. [Link]
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Sangermano, M., et al. (2019). Hydrolysis and condensation reactions in sol-gel processes (acidic conditions). ResearchGate. [Link]
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ResearchGate. (2016). Can I replace isopropanol with ethanol as solvent medium in TiO2 sols synthesis from titanium isopropoxide? ResearchGate. [Link]
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Wikipedia. (n.d.). Titanium. In Wikipedia. Retrieved January 8, 2026, from [Link]
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Troubleshooting indium oxide film adhesion from Indium tripropan-2-olate
Technical Support Center: Indium Oxide Film Adhesion
Welcome to the technical support center for indium oxide (In₂O₃) thin film deposition using indium tripropan-2-olate, also known as indium isopropoxide. This guide is designed for researchers and scientists encountering film adhesion issues. It provides in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My In₂O₃ film is peeling or delaminating from the substrate after annealing.
Question: I've successfully coated my glass/silicon substrate with a sol-gel solution of this compound. After annealing, the entire film lifts off. What is causing this catastrophic adhesion failure?
Answer:
Complete delamination is almost always a symptom of insufficient surface energy on the substrate, leading to poor interfacial bonding. [1][2][3]The indium precursor requires a reactive surface to form strong chemical bonds (In-O-Substrate) during the sol-gel and annealing processes. [4]If the substrate surface is hydrophobic (low surface energy), the precursor solution won't "wet" the surface properly, and the resulting film will be weakly bound through van der Waals forces, which are easily overcome by the mechanical stress induced during annealing. [2] Core Problem: Inadequate Substrate Surface Preparation. Organic residues, adsorbed moisture, or a native oxide layer with the wrong termination can render the surface chemically inert.
Troubleshooting Workflow: Substrate Cleaning & Activation
The goal is to create a clean, hydrophilic surface with a high density of hydroxyl (-OH) groups, which act as bonding sites for the indium precursor.
// Connections start -> p1; p1 -> p1_si [label="Si"]; p1 -> p1_glass [label="Glass"]; p1_si -> p2_si; p1_glass -> p2_glass; {p2_si, p2_glass} -> p3; p3 -> p3_uv [label="Option A"]; p3 -> p3_o2 [label="Option B"]; {p3_uv, p3_o2} -> v1; v1 -> v2; v2 -> v3_pass [label="Yes"]; v2 -> v3_fail [label="No"]; v3_fail -> p3 [style=dashed, label="Re-treat"]; v3_pass -> end_node; } .enddot Caption: Troubleshooting workflow for film delamination.
Detailed Experimental Protocols
Protocol 1: RCA-1 Cleaning for Silicon/Quartz Substrates The RCA-1 clean is highly effective at removing organic residues. [5][6]
-
Preparation: Prepare a solution with a ratio of 5:1:1 for Deionized (DI) Water : Ammonium Hydroxide (NH₄OH, 27%) : Hydrogen Peroxide (H₂O₂, 30%). [6]2. Heating: In a Pyrex beaker, heat the DI water and NH₄OH solution to 70-80°C. [7]3. Immersion: Once heated, remove from the hot plate and carefully add the H₂O₂. The solution will bubble. Immerse the substrates in this solution for 10-15 minutes. [7][6]4. Rinsing: Transfer the wafers to a DI water overflow bath for thorough rinsing.
-
Drying: Dry the substrates using a nitrogen gun.
Protocol 2: UV-Ozone Surface Activation UV-Ozone treatment is a dry, non-destructive method to remove final traces of organic contaminants and generate a high-energy, hydrophilic surface. [8][9][10]It works by using UV light to generate reactive ozone, which oxidizes organic impurities. [11]
-
Placement: Place the pre-cleaned substrates into the UV-Ozone cleaner chamber.
-
Proximity: Ensure the substrate surface is within a few millimeters of the UV lamp for maximum efficiency. [8]3. Exposure: Treat the substrates for 5-10 minutes. This is typically sufficient to achieve a near-atomically clean surface. [8]4. Verification: The surface should be visibly "water-break-free," indicating high hydrophilicity.
| Treatment Parameter | Recommended Value | Rationale |
| RCA-1 Temperature | 70-80 °C | Optimizes the oxidative cleaning efficiency of the peroxide mixture without excessive decomposition. [7] |
| RCA-1 Time | 10-15 min | Sufficient time to remove organic contaminants and particles. [7] |
| UV-Ozone Time | 5-10 min | Effectively removes trace organics and increases surface energy for improved wetting. [8][12] |
| Post-Clean Contact Angle | < 10 degrees | A quantitative measure of a high-energy, hydrophilic surface ready for coating. [11] |
Issue 2: My film has cracks or a "mud-tile" pattern after annealing.
Question: My film adheres to the substrate, but it's covered in a network of cracks. What's causing this and how can I fix it?
Answer:
This issue, often called "mud cracking," is typically caused by excessive internal stress in the film. [13]During annealing, several processes occur simultaneously: solvent evaporation, decomposition of the this compound precursor into indium oxide, and densification of the film. If the film is too thick, the volumetric shrinkage during this process is constrained by the rigid substrate, leading to high tensile stress that exceeds the film's mechanical strength, causing it to crack. [14] Core Problem: High Internal Stress due to Film Thickness or Inappropriate Annealing.
Troubleshooting Workflow: Stress Mitigation
The key is to reduce the stress generated during film formation and drying. This can be achieved by modifying the coating process to produce thinner layers or by optimizing the annealing ramp rate.
// Connections start -> a1; start -> a2; a1 -> a1_1; a1 -> a1_2; a2 -> a2_1; a2 -> a2_2; {a1_1, a1_2, a2_1, a2_2} -> end_node; } .enddot Caption: Troubleshooting workflow for film cracking.
Guidelines and Parameters
1. Spin Coating Parameter Adjustment: The final thickness of a spin-coated film is highly dependent on the spin speed and the solution's viscosity. [15][16]
-
Spin Speed: Higher spin speeds result in thinner films. If you are coating at 2000 rpm, try increasing the speed to 4000-5000 rpm. [13][17]A thinner film will have less total volume change during annealing, thus generating lower stress.
-
Solution Concentration: A more dilute precursor solution will also result in a thinner film. If your current concentration is 0.4 M, try reducing it to 0.2 M. [17]Be aware that this may require multiple coating steps to achieve a desired final functional thickness, with a low-temperature drying step in between each layer.
2. Annealing Profile Optimization: A rapid temperature increase can cause solvents to evaporate too quickly and the precursor-to-oxide conversion to happen non-uniformly, building up stress.
-
Ramp Rate: Reduce the heating ramp rate. Instead of going directly to 350°C, try a ramp rate of 2-5°C/minute.
-
Intermediate Steps: Introduce intermediate holding steps. For example, hold at 150°C for 10-15 minutes to gently drive off residual solvent before ramping to the final annealing temperature for crystallization.
| Parameter | Troubled State | Recommended Change | Rationale |
| Film Thickness | > 200 nm (single coat) | < 100 nm per coat | Thicker films generate higher internal stress upon solvent removal and densification. [13][14] |
| Spin Speed | 1000-2000 rpm | 3000-5000 rpm | Increases centrifugal force, leading to a thinner, more uniform film. [16] |
| Annealing Ramp Rate | > 10 °C/min | 2-5 °C/min | Allows for more controlled solvent evaporation and precursor decomposition, reducing stress buildup. |
| Final Annealing Temp. | > 400 °C (for glass) | 275-350 °C | Higher temperatures can increase thermal mismatch stress, especially on substrates like soda-lime glass. [18][13] |
Issue 3: The precursor solution is unstable and forms precipitates.
Question: My this compound solution becomes cloudy or forms a gel over time. How can I prevent this?
Answer:
This compound is highly susceptible to hydrolysis. Ambient moisture can react with the precursor, initiating condensation reactions that lead to the formation of insoluble indium hydroxide or oxide particles, making the solution unusable for creating high-quality films.
Core Problem: Premature Hydrolysis and Condensation of the Precursor.
Preventative Measures:
-
Solvent Purity: Always use anhydrous (dry) solvents (e.g., 2-propanol, ethanol) for preparing your solution.
-
Inert Atmosphere: Handle the solid this compound and prepare the solution inside a glovebox with a dry, inert atmosphere (N₂ or Ar).
-
Stabilizers: The addition of a chelating agent, like acetylacetone, can stabilize the precursor solution. The chelating agent coordinates with the indium metal center, making it less susceptible to nucleophilic attack by water.
-
Storage: Store the prepared solution in a tightly sealed container, preferably in a desiccator or glovebox.
References
-
RCA clean. (n.d.). In Wikipedia. Retrieved January 8, 2026. [Link]
-
Standard Operating Procedure: RCA Clean. (2017, September 8). University of Washington Nanofabrication Facility. [Link]
-
RCA-1 Si wafer cleaning. (n.d.). UBC Nanofab. [Link]
-
Vig, J. R. (1985). UV/ozone cleaning of surfaces. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 3(3), 1027-1034. [Link]
-
Optimizing Thin-Film Deposition with UV Ozone Cleaning. (2024, December 20). AZoM. [Link]
-
UV/Ozone Cleaner. (n.d.). Materials Research Laboratory - University of Illinois. [Link]
-
What is surface free energy and how it effect the thin film preparation? (2021, October 31). Quora. [Link]
-
Spin Coating Theory. (n.d.). Laurell Technologies Corporation. [Link]
-
Kim, J. H., et al. (2020). Unveiling the Annealing-Dependent Mechanical Properties of Freestanding Indium Tin Oxide Thin Films. ACS Applied Materials & Interfaces, 12(27), 30880-30888. [Link]
-
The UV/Ozone Process for Ultra-Cleaning before Vacuum Deposition. (n.d.). UVOCS. [Link]
-
Investigation of Influence of Spin Coating Parameters on the Morphology of ZnO Thin Films by Taguchi Method. (n.d.). Arab Journals Platform. [Link]
-
A comprehensive study of spin coating as a thin film deposition technique and spin coating equipment. (n.d.). Techno Press. [Link]
-
Why is my rGO/In₂O₃ thin film peeling off after spin coating and annealing at 350°C on a hot plate, despite using ethyl cellulose as a binder? (2020, September 23). ResearchGate. [Link]
-
Effects of annealing temperature and hard coating layer on mechanical flexibility of indium tin oxide electrode. (n.d.). Seoul National University of Science & Technology. [Link]
-
El-Shabasy, M. (1995). Perspective of adhesion of thin films. Journal of materials science, 30(1), 125-136. [Link]
-
Wang, R. X., et al. (2005). The Effect of Thermal Annealing on the Properties of Indium Tin Oxide Thin Films. 2005 8th International Conference on Solid-State and Integrated Circuit Technology Proceedings. [Link]
-
Peng, Y. M., et al. (2012). Effects of Annealing Temperature of Indium Tin Oxide Thin Films Prepared onto Glass by Sol-Gel Spin Coating Method. Advanced Materials Research, 512-515, 111-114. [Link]
-
Li, Y., et al. (2022). Mechanical Properties of Tensile Cracking in Indium Tin Oxide Films on Polycarbonate Substrates. Coatings, 12(4), 522. [Link]
-
How Does Surface Energy & Adhesion Work? (2024, July 4). JTAPE. [Link]
-
How Does Surface Energy Relate To Work Of Adhesion? (2025, June 20). YouTube. [Link]
-
Cardoso, V. F., et al. (2020). Spin Coating and Micro-Patterning Optimization of Composite Thin Films Based on PVDF. Polymers, 12(3), 677. [Link]
-
What Does Surface Energy Mean and Why Is It Important For Adhesive Selection? (2018, August 1). BDK UK. [Link]
-
Effect of annealing temperature and capping ligands on the electron mobility and electronic structure of indium oxide nanocrystal thin films: a comparative study with oleic acid, benzoic acid, and 4-aminobenzoic acid. (n.d.). RSC Publishing. [Link]
-
Sol-gel synthesized indium tin oxide as a transparent conducting oxide with solution-processed black phosphorus for its integration into solar-cells. (2020, October 9). AIP Publishing. [Link]
-
Preparation of ITO Thin Films by Sol-Gel Method. (n.d.). J-STAGE. [Link]
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Modified procedure for the sol–gel processing of indium–tin oxide (ITO) films. (2025, August 7). ResearchGate. [Link]
-
preparation of indium tin oxide (ito) thin films by sol-gel method: the effect of coating speed on structural and optical properties. (n.d.). Universiti Tun Hussein Onn Malaysia. [Link]
-
Obtaining Sol-Gel by Means of Indium Oxide Thin Films With Added Tin on Glass Substrates. (2025, August 5). ResearchGate. [Link]
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Interface Formation and the Adhesion of Deposited Thin Films. (n.d.). DTIC. [Link]
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OLED. (n.d.). In Wikipedia. Retrieved January 8, 2026. [Link]
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Chemical Deposition of SiO2 on InP. (n.d.). DTIC. [Link]
-
Bias Stress Stability of Solution-Processed Nano Indium Oxide Thin Film Transistor. (2021, January 22). MDPI. [Link]
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Exploring Chemical Catalytic Mechanisms for Enhancing Bonding Energy in Direct Silicon Dioxide Wafer Bonding. (n.d.). MDPI. [Link]
-
Preparing Indium Films and Studying the Effect Oxidation on Their Properties. (2025, April 20). ResearchGate. [Link]
-
Chemical Deposition of SiO2 on InP. (n.d.). DTIC. [Link]
-
Effect of Precursor Type on the Morphological Development of Indium Oxide Thin Films on Si Substrates Via Chemical Solution Deposition. (n.d.). KAUST Repository. [Link]
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- 18. mdpi.com [mdpi.com]
Preventing hydrolysis of Indium (III) isopropoxide in solution
Welcome to the technical support center for Indium (III) isopropoxide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and use of this moisture-sensitive precursor. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Indium (III) isopropoxide and why is it so sensitive to moisture?
Indium (III) isopropoxide, with the chemical formula In(O-i-Pr)₃, is an organometallic compound known as a metal alkoxide. It is widely used as a precursor for synthesizing indium-based materials like indium oxide (In₂O₃) and indium tin oxide (ITO) for applications in transparent conductive films, semiconductors, and catalysts.[1][2]
Its high sensitivity stems from the chemical nature of the indium-oxygen bond. The indium center is electrophilic (electron-seeking), while the oxygen of the isopropoxide ligand is nucleophilic. Water (H₂O) is a polar molecule that can readily attack this bond. This reaction, known as hydrolysis, is thermodynamically favorable and often rapid, leading to the replacement of isopropoxide ligands with hydroxyl (-OH) groups.
Q2: What is hydrolysis and how does it negatively impact my experiments?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For Indium (III) isopropoxide, this process is not a single event but a cascade.
-
Initial Hydrolysis: One of the isopropoxide ligands is replaced by a hydroxyl group.
-
Condensation: The newly formed hydroxyl group on one indium complex can then react with another indium isopropoxide molecule (or another hydrolyzed molecule) in a condensation reaction. This forms a more stable Indium-Oxygen-Indium (In-O-In) bridge and releases isopropanol.
-
Precipitation: This process of hydrolysis and condensation continues, forming larger oligomeric and polymeric species that are insoluble in common organic solvents, eventually leading to the formation of indium hydroxide (In(OH)₃) or indium oxide hydroxide (InOOH) as a precipitate.[3]
This unwanted side reaction has severe consequences for experimental outcomes:
-
Inaccurate Stoichiometry: The precursor concentration in the solution is no longer known, leading to non-reproducible results.
-
Poor Material Quality: The presence of indium hydroxide/oxide particulates can introduce defects into thin films, cause agglomeration in nanoparticle synthesis, and reduce the overall quality and performance of the final material.[4][5]
Caption: Key steps for preparing a pristine precursor solution.
Materials:
-
Indium (III) isopropoxide solid
-
Anhydrous solvent (e.g., isopropanol, toluene)
-
Schlenk flask with a sidearm
-
Magnetic stir bar
-
Rubber septum
-
Schlenk line with vacuum and inert gas (Argon or Nitrogen) source
-
Dry syringes and needles
Methodology:
-
Glassware Preparation: Place the Schlenk flask and magnetic stir bar in an oven at >120°C for at least 4 hours.
-
Assembly and Purging: Remove the flask from the oven and immediately assemble it with the stir bar inside and a rubber septum on the neck. Connect the sidearm to the Schlenk line.
-
Inert Atmosphere Creation: Carefully evacuate the flask under vacuum, then backfill with inert gas. Repeat this "vac-fill" cycle at least three times to remove all residual air and moisture. Leave the flask under a positive pressure of inert gas.
-
Adding the Solid: Briefly remove the septum and add the pre-weighed Indium (III) isopropoxide powder to the flask. It is crucial to do this under a positive flow of inert gas from the line to prevent air from entering the flask. Immediately reseal the flask with the septum.
-
Adding the Solvent: Using a clean, dry syringe, draw up the required volume of anhydrous solvent. Pierce the septum and slowly add the solvent to the flask.
-
Dissolution: Place the flask on a magnetic stir plate and stir until the solid is fully dissolved. The resulting solution should be clear and colorless to light yellow. [6]7. Use: The solution is now ready for use. Transfer it to your reaction vessel using a dry syringe or cannula under a continuous inert atmosphere. Do not store this solution.
By adhering to these stringent, anhydrous, and anaerobic conditions, you can significantly mitigate the risk of hydrolysis and ensure the reliability and reproducibility of your experimental results.
References
-
INDIUM(III) ISOPROPOXIDE - MySkinRecipes. (n.d.). Retrieved from [Link]
-
The hydrolysis of metal ions. Part 4. Indium(III) - Semantic Scholar. (1983). Retrieved from [Link]
-
Indium(III) isopropoxide - HY-133023 Hycultec GmbH. (n.d.). Retrieved from [Link]
-
Synthesis of a Nonagglomerated Indium Tin Oxide Nanoparticle Dispersion - ResearchGate. (2008). Retrieved from [Link]
-
Safety Data Sheet: Indium(III) iodide - Carl ROTH. (n.d.). Retrieved from [Link]
-
Forced Hydrolysis of In(0H)3– arison of Model with Experiments - Chemical Engineering | University of Utah. (n.d.). Retrieved from [Link]
-
Hydrothermal synthesis of indium hydroxide nanocubes - ResearchGate. (2005). Retrieved from [Link]
-
Characterization of indium hydroxide powders synthesized by a precipitation method. (2012). Retrieved from [Link]
-
Synthesis of indium oxide nanoparticles by solid state chemical reaction | Request PDF - ResearchGate. (2014). Retrieved from [Link]
-
Mild Chemical Synthesis of Indium(0) Nanoparticles. Characterization and Application in Allylations of Carbonyl Compounds - ResearchGate. (2020). Retrieved from [Link]
-
Synthesis of Indium Nanoparticles: Digestive Ripening under Mild Conditions | Request PDF. (2011). Retrieved from [Link]
-
Chemical Spotlight | Titanium Isopropoxide. (n.d.). Retrieved from [Link]
-
Can anyone inform me how to control the hydrolysis of titanium isopropoxide? (2013). Retrieved from [Link]
-
Structural evolution of indium hydroxide powders prepared by a precipitation method. (2012). Retrieved from [Link]
-
Bias Stress Stability of Solution-Processed Nano Indium Oxide Thin Film Transistor - MDPI. (2021). Retrieved from [Link]
-
Fundamentals of Forced Hydrolysis of Indium Hydroxide - Semantic Scholar. (1996). Retrieved from [Link]
Sources
Technical Support Center: Indium Tripropan-2-olate Precursor Solutions
Welcome to the technical support center for indium tripropan-2-olate, In(OiPr)3, precursor solutions. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organometallic compound for applications ranging from semiconductor thin films to advanced nanomaterials. We will address common challenges related to solution aging, provide detailed troubleshooting guides, and offer protocols to ensure the consistency and success of your experiments.
Section 1: Understanding Precursor Solution Aging
The stability of your this compound solution is paramount for reproducible results. Aging is not merely a function of time but involves distinct chemical transformations that alter the active species in your solution.
FAQ 1: What exactly is "aging" in an this compound solution?
Aging refers to the chemical evolution of the precursor solution over time, primarily driven by reactions with trace amounts of water. This compound is highly sensitive to moisture.[1] When exposed to water, it undergoes hydrolysis and condensation reactions. These reactions convert the initial monomeric precursor, In(OiPr)3, into larger oligomeric or polymeric species (e.g., dimers, trimers) and eventually into indium oxide or hydroxide nanoparticles.[2] This process fundamentally changes the chemical nature of the solution, affecting its performance in deposition or synthesis processes.
FAQ 2: What is the chemical mechanism behind the aging process?
The aging process occurs in two primary steps:
-
Hydrolysis: A water molecule attacks the electron-deficient indium atom, leading to the substitution of an isopropoxide group (–OiPr) with a hydroxyl group (–OH). This reaction produces isopropanol as a byproduct.
-
Condensation: The newly formed hydroxyl groups are reactive and can condense with other precursor molecules. This occurs via two main pathways:
-
Olation: A hydroxyl group on one indium complex reacts with another indium precursor, forming a hydroxyl bridge (In–(OH)–In) and releasing an isopropanol molecule.
-
Oxolation: Two hydroxyl groups react to form an oxo bridge (In–O–In) and release a water molecule. This water can then participate in further hydrolysis, accelerating the aging process.
-
These condensation reactions extend the molecular network, leading to the formation of larger particles that may remain suspended or precipitate out of the solution.
FAQ 3: What are the signs of an aged precursor solution?
Identifying an aged solution is key to preventing failed experiments. The signs can be subtle or obvious.
| Sign | Description | Implication |
| Increased Viscosity | The solution feels thicker or flows more slowly. | Indicates the formation of larger oligomeric species in the solution. |
| Opalescence/Haze | The solution is no longer perfectly clear and scatters light. | Signifies the presence of suspended nanoparticles, a hallmark of advanced aging. |
| Precipitation | Visible solid particles have formed and settled at the bottom. | The solution is significantly degraded. The concentration of the active precursor is reduced and non-uniform. |
| Inconsistent Film Properties | Films deposited from the same solution over time show different electrical or optical characteristics.[3] | The chemical nature of the depositing species has changed, impacting material properties. |
| Poor Film Morphology | Deposited films appear rough, hazy, or contain pinholes. | Particulate matter from the aged solution is being incorporated into the film, disrupting uniform growth.[4] |
Section 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you might encounter and links them to precursor solution aging.
Q1: My spin-coated films are hazy and show poor uniformity. Is the precursor solution the cause?
Answer: Very likely. Haze and non-uniformity are classic symptoms of using a partially hydrolyzed or "aged" precursor solution.
-
Causality: The aging process creates nano- to micro-scale particles within the solution. During spin-coating, these particles are deposited onto the substrate along with the soluble precursor. They act as scattering centers, causing haze, and disrupt the formation of a smooth, continuous film, leading to poor uniformity and increased surface roughness.[4][5]
-
Troubleshooting Steps:
-
Visual Inspection: Check your solution for any signs of opalescence or precipitation against a dark background.
-
Filter the Solution: As a potential salvage measure, you can try filtering the solution through a 0.2 µm PTFE syringe filter immediately before use. This may remove larger agglomerates. Caution: This does not reverse the aging process but may allow for temporary use. The concentration of the filtered solution will be lower than the original.
-
Use a Fresh Solution: The most reliable solution is to prepare a fresh batch of the this compound precursor solution.
-
Q2: The resistivity of my indium oxide films has increased significantly between deposition runs. How can I confirm if precursor aging is the problem?
Answer: A change in electrical properties is a strong indicator of precursor degradation. An aged solution often leads to films with higher resistivity.
-
Causality: Fresh In(OiPr)3 solutions decompose cleanly during annealing to form indium oxide (In₂O₃). Aged solutions contain In-OH and In-O-In bridged species. These species can decompose differently, potentially leaving behind more residual carbon or hydroxyl groups in the final film.[5] These impurities act as charge carrier traps or scattering sites, reducing mobility and increasing resistivity.[6]
-
Troubleshooting Workflow:
Q3: I am synthesizing In₂O₃ nanoparticles and the particle size distribution has become broad and inconsistent. Could the precursor be the issue?
Answer: Absolutely. The precursor quality is critical in colloidal synthesis.
-
Causality: Nanoparticle synthesis relies on controlled nucleation and growth from a molecular precursor. If the solution has already begun to hydrolyze and form oligomers (pre-nucleation), you are no longer starting with a uniform molecular precursor. This leads to uncontrolled, heterogeneous nucleation, resulting in a broad particle size distribution and poor morphological control.[7]
-
Troubleshooting Steps:
-
Discard Aged Solution: For nanoparticle synthesis, it is not recommended to use filtered or partially aged solutions. The presence of oligomers will invariably compromise the results.
-
Strict Anhydrous Technique: Prepare your reaction solution using strict air-free techniques (e.g., Schlenk line or glovebox). Use freshly distilled, anhydrous solvents.
-
Fresh is Best: Always use a freshly opened bottle of this compound solid or a freshly prepared solution for the most consistent results.
-
Section 3: Protocols for Mitigation and Quality Control
Proactive measures are the best way to manage precursor solution integrity.
Protocol 1: Recommended Preparation and Handling of this compound Solution
This protocol minimizes exposure to atmospheric moisture.
-
Environment: Whenever possible, perform these steps inside a nitrogen-filled glovebox. If a glovebox is unavailable, use Schlenk line techniques and a positive pressure of inert gas (N₂ or Ar).
-
Materials:
-
Procedure:
-
Transfer the desired amount of In(OiPr)₃ solid to your flask under inert atmosphere.
-
Using a cannula or a dry syringe, add the required volume of anhydrous solvent to the flask.
-
Seal the flask immediately. If using a Schlenk flask, ensure the inert gas flow is maintained.
-
Stir the solution at room temperature until the solid is fully dissolved. Gentle heating (40-50 °C) can be applied if necessary, but avoid high temperatures which can accelerate degradation.[10]
-
Once dissolved, allow the solution to cool to room temperature.
-
Storage: Store the solution in a sealed container, wrapped with parafilm, inside a desiccator or glovebox. For best results, use the solution within 24-48 hours of preparation.
-
Protocol 2: Quick Quality Control (QC) Check for Solution Viability
Before committing to a critical experiment, perform this simple check.
-
Objective: To visually assess for the presence of light-scattering nanoparticles indicative of aging.
-
Procedure:
-
In a dark room or enclosure, take an aliquot of your precursor solution in a clear glass vial.
-
Shine a laser pointer (a simple red or green one will suffice) through the vial.
-
Observation:
-
Good Solution: The laser beam will pass through the solution with no visible path.
-
Aged Solution: You will see a visible beam path (the Tyndall effect), indicating the presence of colloidal particles that are scattering the laser light. The more pronounced the beam, the more advanced the aging.
-
-
Action: If a Tyndall effect is observed, the solution is aged and should be discarded for high-precision applications.
-
Section 4: Advanced Topics & FAQs
FAQ 4: Can stabilizers be added to prolong the shelf-life of the solution?
Yes, stabilizers can be effective. Small amounts of chelating agents like diethanolamine or acetylacetone can be added to the solution.[8] These molecules coordinate with the indium center, increasing its coordination number and making it less susceptible to nucleophilic attack by water. However, be aware that these additives may alter the decomposition temperature and could be a source of carbon impurities in the final film. Their use must be evaluated for your specific application.
FAQ 5: What are the implications of precursor aging for drug delivery applications?
While this compound is not directly used as a drug, indium-based compounds are critical in nuclear medicine, particularly using the Indium-111 isotope for diagnostic imaging.[11][12] In this context, indium is often chelated by a larger organic molecule to be targeted within the body.
The principles of precursor integrity are paramount. If one were to synthesize a novel indium-based therapeutic or delivery vehicle from an alkoxide precursor, solution aging would be intolerable. The presence of oligomers or nanoparticles would lead to:
-
Inconsistent Dosing: The effective concentration of the active indium species would be unknown.
-
Failed Conjugation: The reactive sites on the indium species would be altered, preventing proper binding to targeting ligands.
-
Toxicity Concerns: The formation of unintended indium oxide/hydroxide nanoparticles could lead to unpredictable biodistribution and potential toxicity.[13]
In the highly regulated field of drug development, starting materials must be of the highest purity and consistency.
References
- ResearchGate. (2025). Pharmacological applications of non-radioactive indium(III) complexes: A field yet to be explored.
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- CNR-IRIS. (2024). Intrinsic doping and ageing of indium oxide thin films. CNR-IRIS Repository.
- Science Through Time. (2025). What Are The Modern Uses Of Indium? YouTube.
- KAUST Repository. (n.d.). Effect of precursor type on the morphological development of indium oxide thin films on Si substrates via chemical solution deposition. KAUST Repository.
- PUBDB. (n.d.).
- INIS-IAEA. (n.d.). A study of indium alkoxides In(OR)3. INIS Repository.
- ResearchGate. (2025). Tailoring Electrical Stability of Indium Oxide Thin-Film Transistors via Solution Aging-Induced Defect Modulation.
- Indium Corporation. (n.d.). Inorganic Compounds.
- American Elements. (n.d.). Indium(III) Isopropoxide. American Elements.
- ResearchGate. (2025). Preparation of indium tin oxide (ITO) thin film with (400) preferred orientation by sol–gel spin coating method.
- Oxford Academic. (n.d.). Health effects of indium compounds in animal experiments.
- SciSpace. (n.d.). A single-source precursor approach to solution processed indium arsenide thin films. SciSpace.
- INIS-IAEA. (n.d.). Metal alkoxides as starting materials for hydrolysis processes. INIS Repository.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). A Researcher's Guide to Selecting the Right Indium Precursor. BenchChem.
- MDPI. (2021). Bias Stress Stability of Solution-Processed Nano Indium Oxide Thin Film Transistor. Micromachines.
- MySkinRecipes. (n.d.). INDIUM(III) ISOPROPOXIDE. MySkinRecipes.
- Google Patents. (n.d.). KR20210052305A - Indium precursor compound, preparing method of thin film using the same, and substrate prepared thereof.
- Springer. (n.d.). Surface characterization of sol–gel derived indium tin oxide films on glass.
- Google Patents. (n.d.). WO1991013848A1 - Preparation of indium alkoxides soluble in organic solvents.
- ResearchGate. (n.d.). Effect of Precursors Aging Time on the Photocatalytic Activity of ZnO Thin Films.
- ResearchGate. (n.d.). Effects of Al Precursors on the Characteristics of Indium–Aluminum Oxide Semiconductor Grown by Plasma-Enhanced Atomic Layer Deposition.
- MedchemExpress. (n.d.). Indium(III) isopropoxide. MedchemExpress.
- BenchChem. (2025). A Comparative Guide to Indium Carbonate and Indium Hydroxide as Precursors. BenchChem.
- Semantic Scholar. (n.d.). Fundamentals of Forced Hydrolysis of Indium Hydroxide. Semantic Scholar.
- KAUST Repository. (n.d.). Effect of Precursor Type on the Morphological Development of Indium Oxide Thin Films on Si Substrates Via Chemical Solution Deposition. KAUST Repository.
- Kurt J. Lesker Company. (2016). Challenges for Non-Ideal Atomic Layer Deposition Processes & Systems. Kurt J. Lesker Company.
- ResearchGate. (2025). Influence of precursor concentration on the structural, optical and electrical properties of indium oxide thin film prepared by a sol–gel method.
- ResearchGate. (2025). Characterization of indium hydroxide powders synthesized by a precipitation method.
- AZoNano. (n.d.). Importance of Precursor Selection in CVD/ALD Processes. AZoNano.
- VerGo Pharma Research. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services. VerGo Pharma Research.
- Thermo Fisher Scientific. (n.d.). Indium(III) isopropoxide, 99.9% (metals basis). Thermo Fisher Scientific.
- Alfa Chemistry. (n.d.). CAS 38218-24-5 Indium(III) isopropoxide solution. Alfa Chemistry.
- Indium Corporation. (n.d.). Indium Hydroxide.
- Wikipedia. (n.d.).
- Sigma-Aldrich. (n.d.). Drug Delivery. Sigma-Aldrich.
- Royal Society of Chemistry. (2018). Recent developments in molecular precursors for atomic layer deposition. Organometallic Chemistry: Volume 42.
- ACS Publications. (n.d.). Journal of Medicinal Chemistry.
- MDPI. (n.d.). Chemical Compatibility of n-Type Dopants for SWCNT Cathodes in Inverted Perovskite Solar Cells.
- Letters in Applied NanoBioScience. (2021). Indium Tin Oxide Nanocomposites - Green Synthesis, Characterization, Morphology and Optical Properties Using Almond Gum. Letters in Applied NanoBioScience.
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Reducing carbon contamination in CVD from Indium tripropan-2-olate
Technical Support Center: Indium Tripropan-2-olate CVD
Introduction
Welcome to the technical support guide for researchers utilizing this compound, In(OⁱPr)₃, as a precursor for the Chemical Vapor Deposition (CVD) of indium oxide (In₂O₃) thin films. While In(OⁱPr)₃ offers excellent volatility and thermal properties suitable for CVD[1][2], its metal-organic nature presents a persistent challenge: the unintentional incorporation of carbon into the deposited film.[3] Carbon impurities can degrade the electrical and optical properties of the film, compromising device performance.[4]
This guide provides a structured approach to understanding, troubleshooting, and mitigating carbon contamination. It is designed for scientists and engineers seeking to optimize their In₂O₃ deposition process for high-purity, device-quality films.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding carbon contamination from In(OⁱPr)₃.
Q1: What is the primary source of carbon contamination when using this compound?
A1: The carbon contamination originates directly from the organic ligands of the precursor molecule itself—the three propan-2-olate (isopropoxide) groups attached to the indium atom. During the CVD process, the goal is to break the Indium-Oxygen bonds and liberate the organic ligands, which should then be completely combusted or desorbed. However, incomplete decomposition or side reactions can cause carbon-containing fragments to become incorporated into the growing In₂O₃ film.[3]
Q2: How does the decomposition mechanism of In(OⁱPr)₃ contribute to carbon incorporation?
A2: Metal alkoxide precursors like In(OⁱPr)₃ can decompose through several thermal pathways. The ideal pathway involves the clean scission of the In-O bond and complete oxidation of the resulting isopropoxide radicals into volatile byproducts like CO₂, H₂O, and acetone. However, undesirable side reactions, such as β-hydride elimination, can produce unsaturated hydrocarbons (e.g., propene) which are more difficult to fully oxidize and are prone to polymerization on the substrate surface, leading to carbon incorporation. The specific pathway that dominates is highly dependent on process conditions, especially temperature.[5]
Q3: What role does oxygen play in this process?
A3: Oxygen is a critical reactant, not just a carrier gas. Its primary role is to act as an oxidant to combust the organic ligands released from the precursor molecule into volatile byproducts (CO, CO₂, H₂O). An insufficient supply of reactive oxygen species at the substrate surface is a major cause of incomplete combustion and subsequent carbon contamination. The partial pressure of oxygen directly influences the film's stoichiometry and purity.[6][7] In some cases, oxygen vacancies in the indium oxide lattice, which affect conductivity, can also be influenced by the oxygen concentration during deposition.[6][8]
Q4: Can the CVD reactor itself be a source of contamination?
A4: Yes. While the precursor is the primary source, the reactor can contribute in two ways:
-
Residual Contamination: Hydrocarbons from previous runs, pump oil backstreaming, or improper cleaning can adsorb on the chamber walls and be released during the high-temperature process.[9][10]
-
Material Outgassing: Certain components within the chamber can outgas carbon-containing species when heated.
Therefore, a rigorous chamber cleaning and maintenance protocol is essential for achieving high-purity films.[11][12]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving carbon contamination issues.
Issue 1: High Carbon Content Detected in Film (via XPS, AES, or SIMS)
High carbon content is the most direct indicator of a suboptimal process. The troubleshooting workflow below outlines a logical sequence for identifying and correcting the root cause.
}
Protocol 1: Optimizing Deposition Temperature
The deposition temperature is the most critical parameter influencing precursor decomposition kinetics.[13] A temperature that is too low results in incomplete ligand removal, while a temperature that is too high can cause gas-phase nucleation and incorporation of carbonaceous byproducts.[14][15]
Objective: To identify the temperature window that maximizes precursor decomposition efficiency while minimizing carbon incorporation.
Step-by-Step Methodology:
-
Establish Baseline: Begin with a known or literature-suggested deposition temperature for In₂O₃, typically in the range of 300-450°C.[16][17]
-
Design Experiment: Create a temperature matrix, varying the substrate temperature in increments of 25°C (e.g., 325°C, 350°C, 375°C, 400°C, 425°C). Keep all other parameters (pressure, gas flows, deposition time) constant.
-
Deposit Films: Deposit a thin film at each temperature point on identical substrates.
-
Characterize Films:
-
Use X-ray Photoelectron Spectroscopy (XPS) to quantify the atomic percentage of carbon in each film.
-
Measure sheet resistance and optical transmittance to correlate carbon content with film properties.
-
-
Analyze Data: Plot the carbon atomic percentage as a function of temperature. The optimal temperature will be in the region where carbon content is minimized without compromising other film properties like growth rate or crystallinity.
Protocol 2: Adjusting the Oxygen-to-Precursor Ratio
The ratio of the oxidant (O₂) to the indium precursor is crucial for ensuring complete combustion of the organic ligands.
Objective: To supply sufficient oxygen to fully oxidize the isopropoxide ligands without introducing excessive defects into the In₂O₃ lattice.
Step-by-Step Methodology:
-
Set Optimal Temperature: Use the optimal deposition temperature determined in Protocol 1.
-
Vary O₂ Flow: While keeping the precursor flow rate constant, perform a series of depositions with varying O₂ flow rates. Start with a 1:10 precursor:O₂ molar ratio and increase the oxygen flow incrementally.
-
Characterize and Analyze: As in the previous protocol, use XPS to measure carbon content and correlate it with the O₂/precursor ratio. An excess of oxygen will typically ensure low carbon but may affect other properties, so finding a balance is key.[7]
Data Summary: Effect of Key CVD Parameters
The following table summarizes the general effects of process parameters on carbon contamination and film quality.
| Parameter | Low Value Effect | High Value Effect | Recommended Action for High Carbon |
| Deposition Temp. | Incomplete decomposition, high C% | Gas-phase reaction, potential for higher C% from byproducts[14] | Perform temperature series to find optimal window (Protocol 1) |
| O₂/Precursor Ratio | Insufficient oxidation, high C% | Complete oxidation, low C%; may increase film stress or defects | Increase O₂ flow rate systematically (Protocol 2) |
| Chamber Pressure | Increased boundary layer, longer residence time | Shorter residence time, faster gas velocity | Lower pressure to reduce residence time of byproducts |
| Precursor Flow Rate | Low growth rate | Potential for gas-phase reaction, insufficient O₂ ratio | Decrease flow rate to ensure complete reaction on surface |
Protocol 3: Chamber Cleaning and Maintenance
A clean deposition environment is non-negotiable for producing high-purity films.[9] Residual carbon from previous depositions can act as a contamination source.
Objective: To remove all potential sources of carbon contamination from the CVD reactor chamber prior to deposition.
Step-by-Step Methodology:
-
Mechanical Cleaning (if applicable): If the chamber is open to atmosphere, physically wipe down internal surfaces with lint-free cloths and appropriate solvents (e.g., isopropanol), following all safety protocols.
-
In-Situ Plasma Cleaning: This is the most effective method for removing stubborn residues.
-
Chemistry: Use a fluorine-based plasma (e.g., NF₃ or CF₄ with O₂) or a pure oxygen plasma.[12][18][19] Fluorine-based plasmas are highly effective at etching carbon and oxide deposits.
-
Procedure: a. Heat the chamber to a temperature of 300-400°C. b. Introduce the cleaning gas mixture (e.g., 50-100 sccm NF₃, 100-500 sccm Ar). c. Strike a plasma (typically 100-300 W RF power). d. Run the plasma clean for 15-30 minutes. The endpoint can often be determined by monitoring optical emission spectroscopy (OES) for the disappearance of relevant species. e. Thoroughly purge the chamber with an inert gas (e.g., N₂ or Ar) to remove all cleaning gas remnants.
-
-
Bake-Out: After cleaning and before deposition, perform a high-vacuum bake-out at a temperature higher than your process temperature (e.g., 450-500°C) for several hours to desorb any water or volatile organic compounds from the chamber walls.[9]
}
References
- Effects of carbon incorporation on the refractive index of PECVD silicon oxide layers. (2020). AIP Publishing.
- Quick Cleaning Process for Silicon Carbide Chemical Vapor Deposition Reactor. (2017). Journal of The Electrochemical Society.
- Preparation of Flowerlike Indium Oxide Films by a Simple CVD Method. (n.d.).
- Quantification and Mitigation of Electron-Beam-Induced Carbon Contamin
- Effect of deposition temperature on the properties of amorphous carbon thin film deposited using natural precursor by thermal CVD. (2025).
- Impact of Carbon Impurities on Air Stability of MOCVD 2D-MoS₂. (2023). MDPI.
- Exploring CVD Method for Synthesizing Carbon–Carbon Composites as Materials to Contact with Nerve Tissue. (2023). PubMed Central.
- Cleaning process in high density plasma chemical vapor deposition. (n.d.). Drexel Research Discovery.
- CVD Chamber Cleaning and Etching with Octafluoropropane. (n.d.). F2 Chemicals Ltd.
- Method of cleaning a CVD reaction chamber using an active oxygen species. (2004).
- How to reduce carbon contamination when working
- What is the role of oxygen vacancies in indium oxide and effect on optical,structural and electrical properties of indium oxide? (2016).
- What may be the causes of carbon contamination during the sputtering process? (2019).
- Effects of oxygen flow on the properties of indium tin oxide films. (2025).
- Improving the Properties of Indium Tin Oxide Thin Films by the Incorporation of Carbon Nanotubes with Solution-based Techniques. (2025).
- The Role of Carbon in Metal–Organic Chemical Vapor Deposition-Grown MoS₂ Films. (n.d.). MDPI.
- New amidinate complexes of indium(iii): promising CVD precursors for transparent and conductive In2O3 thin films. (n.d.). Dalton Transactions.
- Chemical vapour deposition of In2O3 thin films from a tris-guanidinate indium precursor. (2011). Dalton Transactions.
- Properties and Mechanism of PEALD-In2O3 Thin Films Prepared by Different Precursor Reaction Energy. (2021).
- Chemical Vapor Deposition (CVD) | Comprehensive Lecture. (2024). YouTube.
- Thermal atomic layer deposition of In2O3 thin films using dimethyl(N-ethoxy-2,2-dimethylcarboxylicpropanamide)indium and H2O. (2017). Applied Surface Science.
- Study on the Role of Oxygen Vacancies of Indium Tin Oxide by Density Functional Theory and Accelerated Quantum Chemical Molecular Dynamics Method. (2005). IEICE Technical Committee.
- Effect of Deposition Temperature on the Surface, Structural, and Mechanical Properties of HfO₂ Using Chemical Vapor Deposition (CVD). (2022). MDPI.
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Technical Support Center: Crystallinity Enhancement of In₂O₃ Films from Indium Tripropan-2-olate
Introduction: This guide is designed for researchers and scientists working with Indium tripropan-2-olate as a precursor for Indium Oxide (In₂O₃) thin films. The crystallinity of these films is a critical parameter that directly influences their electronic and optical properties, such as conductivity, mobility, and transparency. Achieving a highly crystalline, well-ordered In₂O₃ structure is paramount for applications in transparent conductive oxides, thin-film transistors, and gas sensors. This document provides a comprehensive set of troubleshooting steps, frequently asked questions, and validated protocols to overcome common challenges and systematically improve the crystallinity of your films.
Frequently Asked Questions (FAQs)
Q1: Why are my as-deposited In₂O₃ films amorphous when using an this compound precursor?
As-deposited films from metal-organic precursors like this compound, particularly via solution-based methods like spin-coating or dip-coating, are often amorphous. This is because the deposition process typically occurs at or near room temperature, which is insufficient to provide the necessary energy for the indium and oxygen atoms to arrange themselves into a thermodynamically stable crystalline lattice. The resulting film is a disordered solid network of indium, oxygen, and residual organic components from the precursor and solvent.
Q2: What is the most critical step for converting my amorphous film to a crystalline one?
Post-deposition thermal annealing is the single most important step. This process provides the thermal energy required to drive the decomposition of residual organic and hydroxyl groups, facilitate the diffusion of indium and oxygen atoms, and promote nucleation and growth of crystalline grains.[1] Annealing at temperatures above 350 °C is generally sufficient to initiate the complete conversion of the precursor into crystalline In₂O₃.[2]
Q3: How does the annealing temperature affect the final crystallinity of the In₂O₃ film?
The annealing temperature has a profound impact. As the temperature increases, the crystallite size tends to grow, and the overall crystal quality improves.[1][3] This is observable in X-ray Diffraction (XRD) analysis as sharper and more intense diffraction peaks. For instance, films annealed at 300-400 °C may show no diffraction peaks, indicating an amorphous state, while annealing at 500 °C can induce crystallization into the cubic In₂O₃ phase.[3][4]
Q4: What is the expected crystal structure and XRD signature for a high-quality In₂O₃ film?
Crystalline In₂O₃ typically adopts a body-centered cubic (bcc) bixbyite structure.[5][6] In XRD patterns, this structure is characterized by several diffraction peaks. The most prominent peak, corresponding to the preferred orientation for polycrystalline films, is typically the (222) plane, which appears at a 2θ value of approximately 30.6°.[3] Other significant peaks include (400), (440), and (321).[1][3] The presence of sharp, well-defined peaks is a hallmark of good crystallinity.[7]
Q5: Can the precursor solution itself influence the final film quality?
Absolutely. The choice of solvent, precursor concentration, and the presence of stabilizers can significantly affect the hydrolysis and condensation reactions during film formation. The solvent's boiling point and its ability to coordinate with the indium precursor can influence the film's density and the ease of organic removal during annealing.[8] For instance, 2-methoxyethanol is a commonly used solvent as it evaporates effectively, leading to fewer impurities.[8] The precursor concentration can also affect the film thickness and morphology.[9][10]
Troubleshooting Guide: Common Crystallinity Issues
This section addresses specific problems encountered during the synthesis of crystalline In₂O₃ films.
Issue 1: Film Remains Amorphous After Annealing (No XRD Peaks)
-
Potential Cause 1: Insufficient Annealing Temperature. The thermal energy provided was below the crystallization threshold for In₂O₃. The conversion of precursor species like indium hydroxide (In(OH)₃), a common intermediate, to In₂O₃ typically requires temperatures in the range of 340-600 °C.[2]
-
Solution 1: Increase Annealing Temperature. Systematically increase the annealing temperature in increments (e.g., 50 °C). A common effective range for crystallizing solution-processed In₂O₃ is 450-550 °C.[2][3]
-
Potential Cause 2: Insufficient Annealing Time. The duration at the peak temperature was too short to allow for complete atomic rearrangement and crystallite growth.
-
Solution 2: Increase Annealing Duration. Extend the hold time at the target annealing temperature. A typical duration is 1 hour, but extending this to 2 hours may improve results.[3]
Issue 2: Low-Intensity and Broad XRD Peaks
-
Potential Cause 1: Small Crystallite Size. Broad peaks in an XRD pattern are often an indication of very small crystallites (nanocrystals), according to the Scherrer equation.[3]
-
Solution 1: Optimize Annealing Conditions. Increase the annealing temperature or duration. Higher thermal energy promotes the growth of larger, more ordered crystals, which results in sharper, more intense XRD peaks.[11]
-
Potential Cause 2: High Density of Crystal Defects. Structural defects within the lattice can disrupt long-range order and contribute to peak broadening.
-
Solution 2: Anneal in an Oxygen-Rich Atmosphere. Annealing in air or a controlled oxygen environment can help to reduce oxygen vacancies, which are common defects in oxide films, thereby improving the stoichiometry and structural quality of the In₂O₃ lattice.[1]
-
Potential Cause 3: Incomplete Precursor Decomposition. Residual organic fragments or hydroxyl groups trapped within the film can inhibit crystal growth and contribute to a disordered structure.
-
Solution 3: Introduce a Two-Step Annealing Process. First, perform a low-temperature bake (e.g., 150-200 °C) to gently remove residual solvent and initiate precursor decomposition. Follow this with a high-temperature anneal (e.g., 500 °C) for crystallization. This can lead to a denser, more uniform film.
Issue 3: Film Cracks or Delaminates During High-Temperature Annealing
-
Potential Cause 1: High Thermal Stress. A significant mismatch in the coefficient of thermal expansion (CTE) between the In₂O₃ film and the substrate can induce stress upon heating and cooling, leading to cracking.
-
Solution 1: Reduce Heating and Cooling Rates. Employ a slower temperature ramp rate in your furnace program (e.g., 2-5 °C/minute). A gradual temperature change minimizes thermal shock and allows stress to dissipate.
-
Potential Cause 2: Excessive Film Shrinkage. The removal of large amounts of solvent and the decomposition of organic ligands cause significant volume reduction (densification), which can create tensile stress and lead to cracking, especially in thicker films.[2]
-
Solution 2: Deposit Thinner Films. Reduce the precursor concentration or increase the spin-coating speed to create thinner films. Thinner films are better able to accommodate stress without cracking.
-
Solution 3: Optimize the Drying Step. Ensure the film is thoroughly dried at a low temperature (e.g., 80-100 °C) on a hotplate immediately after deposition and before high-temperature annealing. This removes the bulk of the solvent more gently.[2]
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision process.
Caption: Experimental workflow from precursor solution to crystalline In₂O₃ film.
Caption: Troubleshooting decision tree for improving In₂O₃ film crystallinity.
Experimental Protocols
Protocol 1: Standard In₂O₃ Precursor Solution Preparation
-
Environment: Perform all steps in a nitrogen-filled glovebox or under an inert atmosphere to minimize premature hydrolysis of the precursor by ambient moisture.
-
Solvent: Use anhydrous 2-methoxyethanol as the solvent.
-
Preparation:
-
Measure the required amount of Indium (III) tripropan-2-olate powder to prepare a 0.2 M solution.
-
Slowly add the powder to the anhydrous 2-methoxyethanol while stirring vigorously with a magnetic stir bar.
-
Continue stirring for at least 12 hours at room temperature to ensure complete dissolution and a homogeneous solution.
-
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities before use.
Protocol 2: Thin Film Deposition by Spin Coating
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., silicon wafer, quartz, or glass) by sequential ultrasonication in acetone, isopropyl alcohol, and deionized water (15 minutes each). Dry the substrate with a nitrogen gun.
-
Hydrophilization (Optional): Treat the substrate surface with UV-Ozone or an oxygen plasma for 5 minutes to create a hydrophilic surface, ensuring uniform wetting by the precursor solution.
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense approximately 100 µL of the 0.2 M precursor solution onto the center of the substrate.
-
Spin the substrate at 3000 RPM for 30 seconds.
-
-
Drying: Immediately transfer the coated substrate to a hotplate preheated to 100 °C and bake for 10 minutes to evaporate the solvent.
Protocol 3: Post-Deposition Annealing for Crystallization
-
Furnace: Use a tube furnace or a box furnace with precise temperature control.
-
Procedure:
-
Place the dried, coated substrates into the center of the furnace.
-
Purge the furnace with ambient air or a specific gas (e.g., O₂) if desired.
-
Program the furnace with the following profile:
-
Ramp from room temperature to the target temperature (e.g., 500 °C) at a rate of 5 °C/minute.
-
Hold at the target temperature for 1 hour.
-
Cool down naturally to room temperature (do not open the furnace until the temperature is below 100 °C).
-
-
-
Characterization: The resulting film is now ready for characterization by XRD to confirm crystallinity.
Data Summary: Effect of Annealing Temperature
The following table summarizes the expected impact of annealing temperature on the structural properties of In₂O₃ films, based on established trends in the literature.
| Annealing Temperature (°C) | Resulting Film Structure | Typical XRD Peak Characteristics | Crystallite Size |
| < 300 °C | Amorphous | No discernible peaks | N/A |
| 350 - 450 °C | Onset of Crystallization | Broad, low-intensity peaks | Small (< 20 nm) |
| 450 - 550 °C | Polycrystalline (Cubic) | Sharper, higher-intensity peaks (e.g., (222), (400)) | Medium (20-50 nm) |
| > 550 °C | Highly Crystalline | Very sharp, intense peaks | Large (> 50 nm) |
Note: The exact temperatures and crystallite sizes can vary based on precursor solution, film thickness, and substrate type.
References
Sources
- 1. Effect of Annealing on the Physical Characteristics of In2O3 Nanoparticle Films | IIETA [iieta.org]
- 2. mdpi.com [mdpi.com]
- 3. uotechnology.edu.iq [uotechnology.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [repository.kaust.edu.sa]
- 9. researchgate.net [researchgate.net]
- 10. aminer.org [aminer.org]
- 11. staff.univ-batna2.dz [staff.univ-batna2.dz]
Technical Support Center: Substrate Compatibility for Indium Tripropan-2-olate Based Deposition
Welcome to the technical support center for researchers and scientists working with Indium tripropan-2-olate for thin-film deposition. This guide is designed to provide you with in-depth, field-proven insights into substrate compatibility and to help you troubleshoot common issues encountered during your experiments. Our goal is to ensure the scientific integrity and success of your work by explaining the causality behind experimental choices.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding substrate selection and preparation for deposition using this compound.
Q1: What are the primary deposition techniques for which this compound is a suitable precursor?
This compound, an indium alkoxide, is a versatile precursor suitable for several deposition techniques, primarily:
-
Chemical Vapor Deposition (CVD): In CVD, the precursor is vaporized and reacts on a heated substrate to form a thin film. The thermal decomposition of this compound is a key reaction in this process.
-
Atomic Layer Deposition (ALD): ALD is a surface-controlled process that allows for the deposition of ultrathin, conformal films with atomic-level precision. The self-limiting surface reactions of the indium precursor are crucial for this technique.[1][2]
-
Sol-Gel Deposition: This wet-chemical technique involves the hydrolysis and condensation of the precursor to form a "sol" (a colloidal solution) that is then applied to a substrate and converted into a dense film through heat treatment.[3][4]
Q2: Which substrates are generally compatible with this compound based deposition?
A wide range of substrates can be used, with the choice largely depending on the intended application of the resulting indium oxide (In₂O₃) or doped-indium oxide thin film. Commonly used substrates include:
-
Silicon (Si) and Silicon Dioxide (SiO₂): These are standard substrates in the semiconductor industry.
-
Glass and Quartz: Widely used for applications requiring optical transparency, such as displays and solar cells.
-
Sapphire (Al₂O₃): Often used for epitaxial growth of high-quality crystalline films.
-
Flexible Polymers: Such as polyethylene terephthalate (PET) and polycarbonate (PC), are gaining importance for applications in flexible electronics.[5][6]
Q3: How critical is substrate cleaning, and what are the general guidelines?
Substrate cleaning is arguably one of the most critical steps for achieving good film adhesion and uniformity. A contaminated surface can lead to a host of problems, including film peeling, pinholes, and non-uniform film growth. The general cleaning procedure involves a multi-step process to remove organic and inorganic contaminants. A standard protocol is provided in the "Protocols" section of this guide.
Q4: What is the role of substrate temperature in the deposition process?
Substrate temperature is a critical parameter that influences several aspects of the deposition process:
-
Precursor Decomposition: For CVD, the temperature must be high enough to induce the thermal decomposition of the this compound precursor.[7][8]
-
Surface Reactions: In ALD, the temperature window must be carefully chosen to ensure self-limiting surface reactions while preventing precursor decomposition or desorption.[1][2]
-
Film Crystallinity: Higher temperatures generally promote the growth of crystalline films, while lower temperatures may result in amorphous films.
-
Adhesion: The substrate temperature can affect the interfacial chemistry and, consequently, the adhesion of the film to the substrate.
Troubleshooting Guide
This section provides a detailed guide to diagnosing and solving common problems encountered during thin-film deposition using this compound.
Problem 1: Poor Film Adhesion (Peeling or Delamination)
Description: The deposited film flakes off, peels, or can be easily removed from the substrate.
Possible Causes:
-
Inadequate Substrate Cleaning: Residual organic or particulate contamination on the substrate surface is a primary cause of poor adhesion.
-
Low Surface Energy of the Substrate: Some substrates, particularly polymers, have low surface energy, which can hinder the wetting and bonding of the deposited film.
-
Mismatched Coefficients of Thermal Expansion (CTE): A significant difference in the CTE between the film and the substrate can lead to high stress at the interface upon cooling from the deposition temperature, causing the film to peel or crack.
-
Lack of Suitable Surface Functional Groups: The absence of reactive sites (e.g., hydroxyl groups) on the substrate surface can lead to weak chemical bonding with the depositing film.[9]
-
Incorrect Deposition Temperature: A temperature that is too low may not provide sufficient energy for the formation of strong interfacial bonds.
Diagnostic Steps:
-
Visual Inspection: Examine the delaminated film and the substrate. Look for signs of contamination on the substrate where the film has peeled off.
-
Contact Angle Measurement: Measure the contact angle of a water droplet on the cleaned substrate. A high contact angle indicates low surface energy and potentially inadequate cleaning.
-
Review Deposition Parameters: Check the deposition temperature and compare it with recommended values for the specific substrate.
Recommended Solutions:
-
Improve Substrate Cleaning: Implement a rigorous cleaning protocol (see the "Protocols" section). Consider a final plasma cleaning step to remove any remaining organic residues and to activate the surface.
-
Surface Modification: For low-energy substrates like polymers, a plasma treatment (e.g., oxygen or argon plasma) can increase the surface energy and introduce reactive functional groups.[5][6]
-
Use of Adhesion Layers: Depositing a thin adhesion layer (e.g., a few nanometers of titanium or chromium) can significantly improve the adhesion of the indium oxide film to the substrate.
-
Optimize Deposition Temperature: Experiment with a range of deposition temperatures to find the optimal condition for good adhesion without introducing excessive thermal stress.
-
Gradual Cooling: After deposition, cool the substrate slowly to minimize stress resulting from CTE mismatch.
Troubleshooting Workflow for Poor Adhesion:
Caption: Troubleshooting workflow for poor film adhesion.
Problem 2: Non-Uniform Film Thickness or Hazy Appearance
Description: The deposited film has an uneven thickness across the substrate, or it appears cloudy or hazy.
Possible Causes:
-
Non-Uniform Substrate Temperature: Temperature gradients across the substrate can lead to variations in the deposition rate.
-
Inadequate Precursor Flow: An inconsistent flow of the this compound precursor can result in non-uniform deposition.
-
Gas Phase Reactions: At higher temperatures, the precursor may undergo homogeneous nucleation in the gas phase, leading to the formation of particles that then deposit on the substrate, causing a hazy appearance.[10]
-
Incomplete Precursor Decomposition/Reaction: If the temperature is too low or the residence time is too short, the precursor may not fully react, leading to the incorporation of organic residues in the film.
-
Contamination in the Reaction Chamber: Any contaminants in the deposition chamber can interfere with the film growth.
Diagnostic Steps:
-
Thickness Mapping: Use techniques like ellipsometry or profilometry to map the film thickness across the substrate.
-
Optical Microscopy/SEM: Examine the film morphology for the presence of particles or other defects.
-
Review Deposition Parameters: Check for stability in temperature, pressure, and gas flow rates during the deposition process.
Recommended Solutions:
-
Ensure Uniform Heating: Verify the temperature uniformity of your substrate heater.
-
Optimize Precursor Delivery: Ensure the precursor vaporizer is at a stable temperature and that the gas lines are properly heated to prevent condensation.
-
Adjust Deposition Temperature and Pressure: Lowering the deposition temperature or pressure can sometimes reduce gas-phase nucleation.
-
Optimize Gas Flow Dynamics: Adjust the carrier gas flow rate and the reactor geometry to ensure a uniform distribution of the precursor over the substrate.
-
Chamber Cleaning: Regularly clean the deposition chamber to remove any accumulated deposits.
Problem 3: High Film Resistivity or Poor Optical Transparency
Description: The deposited indium oxide film exhibits higher than expected electrical resistivity or lower than expected optical transparency.
Possible Causes:
-
Carbon Contamination: Incomplete decomposition of the propan-2-olate ligands from the precursor can lead to carbon incorporation in the film, which increases resistivity and reduces transparency.
-
Incorrect Stoichiometry: The film may be oxygen-deficient or oxygen-rich, both of which can negatively impact its electrical and optical properties.
-
Amorphous Film Structure: Amorphous films generally have higher resistivity than their crystalline counterparts.
-
Film Porosity: A porous film will have a lower density and can exhibit higher resistivity and light scattering.
Diagnostic Steps:
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the film to check for carbon contamination and the In:O ratio.
-
Four-Point Probe Measurement: Measure the sheet resistance of the film.
-
UV-Vis Spectroscopy: Measure the optical transmittance of the film.
-
X-ray Diffraction (XRD): Determine the crystallinity of the film.
Recommended Solutions:
-
Optimize Oxidizer Flow: In CVD or ALD, adjust the flow of the oxidizing agent (e.g., O₂, H₂O) to achieve the desired stoichiometry.
-
Post-Deposition Annealing: Annealing the film in an oxygen-containing or a reducing atmosphere can improve crystallinity, reduce defects, and adjust the stoichiometry.
-
Optimize Deposition Temperature: A higher deposition temperature can promote more complete precursor decomposition and lead to a denser, more crystalline film.
-
Plasma-Assisted Deposition: Using a plasma-assisted process can enhance the reactivity of the precursor and the oxidant, leading to cleaner films at lower temperatures.
Substrate Compatibility Table
The following table provides a summary of the compatibility of common substrates with this compound based deposition.
| Substrate | Recommended Deposition Temperature Range (°C) | Key Considerations | Potential Issues |
| Silicon (Si) | 200 - 400 | Native oxide layer should be removed for direct contact, or can be used as a dielectric layer. | Good adhesion is generally achieved with proper cleaning. |
| Silicon Dioxide (SiO₂) | 200 - 400 | The hydroxylated surface provides good nucleation sites for the precursor. | Excellent adhesion is typically observed. |
| Glass (Soda-lime, Borosilicate) | 200 - 450 | Good for transparent conductive oxide (TCO) applications. | Sodium diffusion from soda-lime glass at high temperatures can affect film properties. |
| Quartz | 200 - 500 | High-temperature stability and excellent optical transparency. | Good adhesion, but can be more expensive than glass. |
| Sapphire (Al₂O₃) | 300 - 600 | Ideal for epitaxial growth of high-quality crystalline In₂O₃ films. | Lattice mismatch should be considered for epitaxial growth. |
| PET (Polyethylene terephthalate) | 100 - 180 | Low processing temperature is required to avoid substrate damage. | Poor adhesion is a common issue; surface treatment is often necessary. CTE mismatch can be significant. |
| PC (Polycarbonate) | 100 - 150 | Similar to PET, requires low-temperature deposition. | Prone to poor adhesion and requires surface modification.[5][6] |
Experimental Protocols
Standard Substrate Cleaning Protocol
This protocol is a general guideline and may need to be adapted for specific substrates and equipment.
-
Initial Cleaning:
-
Place the substrates in a beaker.
-
Add a solution of deionized (DI) water and a laboratory-grade detergent.
-
Ultrasonicate for 15 minutes.
-
Rinse thoroughly with DI water.
-
-
Solvent Cleaning:
-
Sequentially ultrasonicate the substrates in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Rinse with DI water between each solvent step.
-
-
Acid/Base Cleaning (for inorganic substrates like Si, glass):
-
Immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Alternatively, an RCA clean (SC-1 and SC-2) can be performed for silicon wafers.
-
Rinse thoroughly with DI water.
-
-
Final Rinse and Drying:
-
Rinse the substrates extensively with high-purity DI water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Store the cleaned substrates in a clean, dry environment (e.g., a desiccator or a nitrogen-purged box) until they are loaded into the deposition chamber.
-
Generic Deposition Protocol (CVD Example)
This is a generalized protocol for the CVD of indium oxide using this compound. The specific parameters will need to be optimized for your system.
-
Precursor Preparation:
-
Heat the this compound precursor in a bubbler to a stable temperature (e.g., 120-150 °C) to achieve a suitable vapor pressure.
-
Heat the precursor delivery lines to a temperature slightly higher than the bubbler to prevent condensation.
-
-
Substrate Loading and Chamber Preparation:
-
Load the cleaned substrate into the deposition chamber.
-
Pump the chamber down to its base pressure.
-
Heat the substrate to the desired deposition temperature (e.g., 300-400 °C).
-
-
Deposition:
-
Introduce a carrier gas (e.g., nitrogen or argon) through the precursor bubbler to transport the precursor vapor into the chamber.
-
Simultaneously, introduce an oxidizing gas (e.g., oxygen or water vapor) into the chamber.
-
Maintain a stable pressure in the chamber during deposition.
-
Continue the deposition for the desired amount of time to achieve the target film thickness.
-
-
Post-Deposition:
-
Stop the precursor and oxidant flows.
-
Cool the substrate down to room temperature under a flow of inert gas.
-
Vent the chamber and remove the coated substrate.
-
References
- Erdogan, N., et al. (2020). ITO/Au/ITO multilayer thin films on transparent polycarbonate with enhanced EMI shielding properties. Current Applied Physics, 20(4), 489-497.
- Königer, T., & Münsted, H. (2008). Coatings of indium tin oxide nanoparticles on various flexible polymer substrates: Influence of surface topography and oscillatory bending on electrical properties.
- Niederberger, M., & Pinna, N. (2009). Metal Oxide Nanoparticles in Organic Solvents: Synthesis, Formation, Assembly and Application. Springer Science & Business Media.
- Wu, M., et al. (2019). Sol-Gel preparation of cobalt oxide under different conditions. AIP Advances, 9(10), 105214.
- Lab furnace. (2024). Common CVD malfunctions and troubleshooting methods.
- Mishra, Y. K., & Adelung, R. (2018). Sol–Gel-Synthesized Metal Oxide Nanostructures: Advancements and Prospects for Spintronic Applications—A Comprehensive Review.
- Sonsupap, S., et al. (2015). Synthesis and Characterization of Indium Oxide Nanoparticles Using Indium Nitrate and Polyvinylpyrrolidone (PVP) as Precursors. Chiang Mai Journal of Science, 42(4), 752-760.
- Lin, L., et al. (2000). Inhibition of Crystallite Growth in the Sol-Gel Synthesis of Nanocrystalline Metal Oxides. Science, 288(5469), 1224-1227.
- Pern, J. H., et al. (2011). Fluorinated Aminoalkoxide and Ketoiminate Indium Complexes as MOCVD Precursors for In 2 O 3 Thin Film Deposition. Inorganic Chemistry, 50(21), 10864-10874.
- Hotchkiss, P. J., et al. (2011). The Impact of the Surface Modification on Tin-Doped Indium Oxide Nanocomposite Properties.
- Kintek Solution. (2023). Cvd Systems Common Problems And How To Solve Them.
- Mennig, M., et al. (1994). Characterization of Oxide Layers Deposited by Sol-Gel. Journal of Sol-Gel Science and Technology, 2(1-3), 579-583.
- Hubbard-Hall Inc. (n.d.).
- Ginzburg-Turgeman, R., et al. (2011). Improving the adhesion of polymethacrylate thin films onto indium tin oxide electrodes using a silane-based “Molecular Adhesive”. Journal of Colloid and Interface Science, 361(1), 373-379.
- Chen, C. H., et al. (2024). Investigations of In2O3 Added SiC Semiconductive Thin Films and Manufacture of a Heterojunction Diode.
- Al-Ghamdi, A. A., & El-Tantawy, F. (2010). Electro-Mechanical Behaviour of Indium Tin Oxide Coated Polymer Substrates for Flexible Electronics. Journal of Ovonic Research, 6(6), 291-302.
- Leterrier, Y. (2003). Adhesion Techniques for Films on Flexible Substrates. Thin Solid Films, 433(1-2), 164-171.
- D'Elia, E., et al. (2011). A Study of Adhesion of Silicon Dioxide on Polymeric Substrates for Optoelectronic Applications. Journal of Adhesion Science and Technology, 25(19), 2635-2647.
- Mackus, A. J. M., et al. (2019). Atomic Layer Deposition Process Development.
- Gordon, R. G., & Barry, S. T. (2022). U.S.
- Mpofu, P., et al. (2020).
- Cameron, D. C., et al. (2011). Chemical vapour deposition of In2O3 thin films from a tris-guanidinate indium precursor. Dalton Transactions, 40(37), 9425-9430.
- Devi, A., et al. (2007). Homoleptic gallium(III) and indium(III) aminoalkoxides as precursors for sol–gel routes to metal oxide nanomaterials. Dalton Transactions, (48), 5761-5771.
- Swagelok. (n.d.). Solving ALD Semiconductor Processing Challenges.
- Hinkle, C. L., et al. (2008). Thermal decomposition of InP surfaces: Volatile component loss, morphological changes, and pattern formation. Applied Physics Letters, 92(7), 071912.
- George, S. M. (2010). Atomic Layer Deposition: An Overview. Chemical Reviews, 110(1), 111-131.
- Wikipedia. (n.d.).
- Mpofu, P., et al. (2020). Thermal atomic layer deposition of In2O3 thin films using a homoleptic indium triazenide precursor and water. Dalton Transactions, 49(36), 12693-12700.
- Araujo, R. B., et al. (2023). Thermal decomposition of trimethylindium and indium trisguanidinate precursors for InN growth: An ab initio and kinetic modeling study. The Journal of Chemical Physics, 158(17), 174313.
- Elam, J. W., et al. (2006). Atomic Layer Deposition of In2O3 Using Cyclopentadienyl Indium: A New Synthetic Route to Transparent Conducting Oxide Films.
- Kurtz, A. D. (2016). Challenges for Non-Ideal Atomic Layer Deposition Processes & Systems. AVEM.
- Armstrong, N. R., et al. (2005). Controlling the work function of indium tin oxide: differentiating dipolar from local surface effects. Langmuir, 21(11), 5055-5062.
- Araujo, R. B., et al. (2023). Thermal Decomposition of Trimethylindium and Indium Trisguanidinate Precursors for InN Growth: An Ab-Initio and Kinetic Modellin. ChemRxiv.
- Liu, Y., et al. (2011). Direct surface functionalization of indium tin oxide via electrochemically induced assembly.
- Mpofu, P., et al. (2020). Thermal atomic layer deposition of In2O3 thin films using a homoleptic indium triazenide precursor and water. Dalton Transactions, 49(36), 12693-12700.
- Araujo, R. B., et al. (2023). Thermal Decomposition of Trimethylindium and Indium Trisguanidinate Precursors for InN Growth: An Ab-Initio and Kinetic Modellin. ChemRxiv.
- Various Authors. (2016). How to improve Au and SiO2 adhesion?.
- Lavoie, C. (2005). Chemical Vapor Deposition (CVD). MIT OpenCourseWare.
- Haga, H., & Min, E. (1999). Improvement of bonding strength between Au/Ti and SiO2 films by Si layer insertion. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 17(3), 858-861.
- Ippolito, S. J., et al. (2016). Chemical Vapour Deposition of Gas Sensitive Metal Oxides. Sensors, 16(11), 1947.
- de Oliveira, A. J. A., et al. (2012). Synthesis of indium tin oxide nanoparticles by a nonhydrolytic sol-gel method. Journal of the Brazilian Chemical Society, 23(1), 146-151.
- Alev, O., & Okyay, A. K. (2017).
- Ivanovskaya, M. I., et al. (2011). Sol-Gel Synthesis and Features of the Structure of Au-In2O3 Nanocomposites. Glass Physics and Chemistry, 37(5), 561-568.
- Vaishan, V. S., et al. (2015). Obtaining Sol-Gel by Means of Indium Oxide Thin Films With Added Tin on Glass Substrates.
- Li, Y., et al. (2005). A sol–gel method to synthesize indium tin oxide nanoparticles. Journal of the American Ceramic Society, 88(5), 1354-1356.
Sources
- 1. Atomic layer deposition - Wikipedia [en.wikipedia.org]
- 2. Thermal atomic layer deposition of In2O3 thin films using a homoleptic indium triazenide precursor and water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Sol–Gel-Synthesized Metal Oxide Nanostructures: Advancements and Prospects for Spintronic Applications—A Comprehensive Review | MDPI [mdpi.com]
- 5. Estimation of the work of adhesion between ITO and polymer substrates: a surface thermodynamics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Thermal decomposition of trimethylindium and indium trisguanidinate precursors for InN growth: An ab initio and kinetic modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of the Surface Modification on Tin-Doped Indium Oxide Nanocomposite Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Post-Deposition Annealing of Indium Oxide Films from Indium Tripropan-2-olate
This guide is designed for researchers, scientists, and drug development professionals working with indium oxide (In₂O₃) thin films derived from the metal-organic precursor, Indium tripropan-2-olate (also known as indium isopropoxide). The post-deposition annealing step is a critical determinant of the final optoelectronic properties of the film. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this process and achieve high-quality, consistent results.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles specific problems you might encounter during the post-deposition annealing of your indium oxide films. Each issue is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.
Issue 1: My annealed film has high resistivity or is not conductive.
This is one of the most common challenges and can stem from several factors related to incomplete precursor decomposition, insufficient charge carrier formation, or the presence of insulating species.
Causality Explained:
The conductivity of indium oxide films is primarily due to the presence of oxygen vacancies, which act as electron donors.[1] For films derived from this compound, the organic ligands must be completely removed during annealing to form a pure In₂O₃ lattice. Incomplete decomposition can leave behind residual carbon or hydroxyl groups, which can act as charge traps or create insulating barriers between crystalline grains, thus hindering electron transport. Furthermore, an annealing atmosphere that is too oxygen-rich can fill oxygen vacancies, reducing the carrier concentration and increasing resistivity.[2]
Troubleshooting Protocol:
-
Verify Precursor Purity: Ensure the this compound precursor is of high purity and has been stored under inert conditions to prevent premature hydrolysis.
-
Optimize Annealing Temperature:
-
If the temperature is too low: The thermal energy may be insufficient to completely break down the this compound and form the crystalline In₂O₃ structure.
-
Action: Gradually increase the annealing temperature in increments of 25-50°C. A common temperature range for the decomposition of this precursor and crystallization of indium oxide is 300-500°C.[3]
-
-
Control the Annealing Atmosphere:
-
For creating oxygen vacancies: Annealing in a vacuum or an inert atmosphere (like N₂ or Ar) is generally effective in promoting the formation of oxygen vacancies and thus increasing conductivity.[2][4]
-
For removing organic residue: A controlled amount of oxygen in the initial phase of annealing can aid in the combustion of residual organic species. A two-step annealing process can be beneficial: an initial ramp in a low-oxygen environment followed by a soak in an inert atmosphere.
-
-
Characterize for Residual Impurities:
-
Action: Utilize X-ray Photoelectron Spectroscopy (XPS) to analyze the elemental composition of your film. Look for significant carbon or hydroxyl (O-H) signals in the O 1s and C 1s spectra, which would indicate incomplete precursor removal.[5]
-
Issue 2: The annealed film appears hazy or lacks high optical transparency.
Haze in transparent conductive oxide films is typically caused by light scattering from surface roughness or internal voids.
Causality Explained:
For films derived from this compound, improper hydrolysis and condensation during the sol-gel or chemical solution deposition process can lead to a non-uniform film structure. During annealing, this can result in uncontrolled crystallization, leading to large, non-uniform grains and a rough surface.[6] Additionally, if the precursor decomposition is too rapid, it can lead to the formation of voids within the film, which also scatter light.
Troubleshooting Protocol:
-
Optimize the Sol-Gel Solution:
-
Action: Ensure proper hydrolysis of the this compound by carefully controlling the water-to-precursor ratio and the pH of the solution. The use of chelating agents can help to control the hydrolysis and condensation rates.
-
-
Refine the Deposition Technique:
-
Action: For spin-coating, adjust the spin speed and time to achieve a uniform film thickness. For dip-coating, control the withdrawal speed.
-
-
Implement a Two-Step Annealing Profile:
-
Action: Start with a low-temperature pre-annealing step (e.g., 100-150°C) to slowly evaporate the solvent and initiate the decomposition of the organic ligands. Follow this with a high-temperature ramp to promote uniform crystallization.
-
-
Characterize Surface Morphology:
-
Action: Use Atomic Force Microscopy (AFM) to quantify the surface roughness of your films.[7] A high root-mean-square (RMS) roughness will correlate with increased haze.
-
Issue 3: The annealed film shows poor adhesion to the substrate, cracking, or peeling.
Adhesion issues are often related to stress induced by the significant volume change that occurs during the conversion of the precursor gel to a dense oxide film.
Causality Explained:
The thermal decomposition of this compound and the subsequent crystallization into indium oxide involve a substantial loss of volume as organic components are removed and the material densifies. This shrinkage can induce significant stress in the film. If this stress exceeds the adhesive force between the film and the substrate, it can lead to cracking and delamination.
Troubleshooting Protocol:
-
Substrate Cleaning and Surface Preparation:
-
Action: Ensure the substrate is meticulously cleaned to remove any organic residues that could interfere with adhesion. A plasma treatment of the substrate can improve surface energy and promote better film adhesion.
-
-
Control Film Thickness:
-
Action: Thicker films are more prone to cracking due to higher accumulated stress. If possible, reduce the film thickness or build it up in multiple, thinner layers with an intermediate annealing step for each layer.
-
-
Slow Down the Heating and Cooling Rates:
-
Action: A rapid heating or cooling rate can induce thermal shock and exacerbate stress. Use a slower ramp rate during annealing (e.g., 1-5°C/minute) to allow for more gradual stress relaxation.
-
-
Introduce a Barrier Layer:
-
Action: In some cases, depositing a thin barrier layer (e.g., SiO₂) on the substrate before depositing the indium oxide precursor solution can improve adhesion.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal annealing temperature for indium oxide films made from this compound?
There is no single "ideal" temperature, as it depends on the desired film properties and the specific deposition method. However, a general range is between 300°C and 500°C.[3] Below 300°C, the decomposition of the organic precursor may be incomplete, leading to high resistivity and poor transparency. Above 500°C, you risk excessive grain growth, which can increase surface roughness and potentially introduce defects.
Q2: Which annealing atmosphere is best: air, vacuum, or an inert gas?
The choice of atmosphere is a critical parameter for tuning the film's properties:
-
Air: Annealing in air can help to effectively remove residual organic components through combustion. However, it can also lead to a more stoichiometric In₂O₃ with fewer oxygen vacancies, resulting in higher resistivity.[2]
-
Vacuum/Inert Gas (N₂, Ar): These atmospheres are ideal for creating oxygen-deficient films, which maximizes the carrier concentration and conductivity.[2][4] However, care must be taken to ensure that the organic components are fully decomposed. A two-step process, with an initial low-temperature anneal in air followed by a high-temperature anneal in vacuum or an inert gas, can offer the best of both worlds.
Q3: How does the annealing time affect the film properties?
Longer annealing times at a given temperature will generally lead to increased crystallinity and larger grain sizes. This can be beneficial for conductivity up to a certain point, as it reduces grain boundary scattering. However, excessively long annealing times can lead to a rougher surface and potential diffusion of impurities from the substrate into the film. A typical annealing duration is between 30 minutes to a few hours.
Q4: My XRD pattern shows an amorphous film even after annealing. What should I do?
This indicates that the annealing temperature was not high enough to induce crystallization. You will need to increase the annealing temperature. In-situ XRD studies have shown that for some solution-processed indium oxide films, crystallization begins to occur at temperatures above 200°C, with significant improvement in crystallinity at higher temperatures.
Q5: I see a high carbon signal in my XPS data after annealing. How can I reduce it?
A persistent carbon signal indicates incomplete removal of the organic ligands from the this compound precursor. To address this:
-
Increase the annealing temperature and/or duration.
-
Introduce a controlled amount of oxygen during the initial phase of annealing to promote combustion of the organic residues.
-
Consider a UV-ozone treatment before the thermal anneal to break down surface organic contaminants.
Data Presentation
Table 1: Influence of Annealing Parameters on Indium Oxide Film Properties
| Annealing Parameter | Effect on Crystallinity | Effect on Conductivity | Effect on Transparency |
| Temperature Increase | Increases grain size and improves crystallinity. | Generally increases due to improved crystallinity and carrier mobility, but can decrease at very high temperatures due to defect formation. | Can improve by removing organic residues, but may decrease at very high temperatures due to increased surface roughness. |
| Atmosphere: Air | Promotes crystallization. | Tends to decrease due to the filling of oxygen vacancies.[2] | Can improve by burning off organic residues. |
| Atmosphere: Vacuum/Inert | Promotes crystallization. | Tends to increase due to the formation of oxygen vacancies.[2][4] | Generally high, assuming complete removal of organic precursors. |
| **Atmosphere: Forming Gas (H₂/N₂) ** | Can enhance crystallinity. | Significantly increases due to the creation of a high density of oxygen vacancies. | Can be very high, but care must be taken to avoid over-reduction of the film. |
| Longer Annealing Time | Increases grain size and can improve crystallinity. | Can improve due to reduced grain boundary scattering, but may plateau or decrease with excessive time. | Can be affected by increased surface roughness over longer durations. |
Experimental Protocols
Protocol 1: Two-Step Annealing for Optimal Conductivity and Transparency
-
Pre-Annealing (Organic Burn-off):
-
Place the substrate with the as-deposited film in a tube furnace.
-
Introduce a controlled, low flow of air or a mixture of O₂/N₂.
-
Ramp the temperature to 250-300°C at a rate of 5°C/minute.
-
Hold at this temperature for 30-60 minutes to facilitate the decomposition and removal of organic residues.
-
-
High-Temperature Crystallization:
-
Evacuate the furnace or switch to an inert gas (N₂ or Ar) flow.
-
Ramp the temperature to the final annealing temperature (e.g., 400-500°C) at a rate of 10°C/minute.
-
Hold at the final temperature for 1-2 hours to promote crystallization and the formation of oxygen vacancies.
-
-
Controlled Cooling:
-
Cool the furnace down to room temperature at a slow, controlled rate (e.g., 5°C/minute) to prevent thermal shock and cracking.
-
Visualization
Troubleshooting Workflow for Post-Deposition Annealing of Indium Oxide Films
Caption: Troubleshooting workflow for common issues in annealing indium oxide films.
References
-
Xiao, N., Yuvaraja, S., Chettri, D., Liu, Z., Lu, Y., Liao, C.-H., Tang, X., & Li, X. (2023). The influence of annealing atmosphere on sputtered indium oxide thin-film transistors. Journal of Physics D: Applied Physics, 56(38), 385104. [Link]
- Flores-Martinez, M., et al. (2014). Influence of the annealing temperature on the properties of undoped indium oxide thin films obtained by the sol–gel method. Journal of Sol-Gel Science and Technology, 71(2), 266-273.
- Kim, H. J., et al. (2021). Bias Stress Stability of Solution-Processed Nano Indium Oxide Thin Film Transistor. Electronics, 10(3), 258.
-
Xiao, N., Tang, X., Wang, C., & Li, X. (2022). Effect of Precursor Type on the Morphological Development of Indium Oxide Thin Films on Si Substrates Via Chemical Solution Deposition. SSRN Electronic Journal. [Link]
-
Xiao, N., Tang, X., Wang, C., & Li, X. (2022). Effect of precursor type on the morphological development of indium oxide thin films on Si substrates via chemical solution deposition. KAUST Repository. [Link]
- Han, H.-W., Yun, Y.-H., & Choi, S.-C. (2010). Effects of Annealing Condition on the Preparation of Indium-Tin Oxide (ITO) Thin Films via Sol-Gel Spin Coating Process. Materials Science Forum, 654-656, 1718-1721.
- Biswas, P. K., et al. (2003). Surface characterization of sol–gel derived indium tin oxide films on glass.
- Peng, Y.-M., et al. (2012). Effects of Annealing Temperature of Indium Tin Oxide Thin Films Prepared onto Glass by Sol-Gel Spin Coating Method.
-
Electrical and Optical Studies of Reactively Sputtered Indium Oxide Thin Films. (n.d.). ResearchGate. Retrieved from [Link]
-
Typical XPS profile of the annealed Indium oxide nanoparticles at ~400 C for ~4 h. (n.d.). ResearchGate. Retrieved from [Link]
-
AFM images of In2O3 thin films annealed at (a) 350°C, (b) 450°C, and (c) 550°C. (n.d.). ResearchGate. Retrieved from [Link]
- Terzini, E., et al. (2000). Reduction of haze in tin oxide transparent conductive coatings on glass.
-
TG-DTA curves of the thermal decomposition of the precursor at a heating rate of 10 o C/min in static air. (n.d.). ResearchGate. Retrieved from [Link]
-
AFM topographies of Thermally annealed In(NO 3 ) 3 films onto ZrO 2... (n.d.). ResearchGate. Retrieved from [Link]
- Influence of post-deposition annealing on the indium tin oxide thin films grown by pulsed laser. (2020). Chalcogenide Letters, 17(12), 643-651.
-
Indium–tin oxide coatings via chemical solution deposition. (n.d.). ResearchGate. Retrieved from [Link]
- Rozati, S. M., et al. (2007). Study of Annealing Effects on Physical Properties of Transparent Conducting Oxide. Defence Science Journal, 57(5), 629-634.
- Anand, A., et al. (2014). Annealing Studies of Copper Indium Oxide (Cu₂In₂O₅) Thin Films Prepared by RF Magnetron Sputtering.
-
What is the role of oxygen vacancies in indium oxide and effect on optical,structural and electrical properties of indium oxide? (2016). ResearchGate. Retrieved from [Link]
- Faisal, M. H., & Salman, S. H. (2023). Preparing Indium Films and Studying the Effect Oxidation on Their Properties. Baghdad Science Journal, 21(Special Issue 1 (SI. 1)), 0055-0055.
- Tin-doped indium oxide thin films deposited by sol–gel dip-coating technique. (2002). Thin Solid Films, 420-421, 91-96.
-
Bias stability of solution-processed In 2 O 3 thin film transistors. (n.d.). ResearchGate. Retrieved from [Link]
-
(a) The broadly surveyed XPS spectra of the In2O3 films; (b) the... (n.d.). ResearchGate. Retrieved from [Link]
-
Atomic-Layer-Deposition of Indium Oxide Nano-films for Thin-Film Transistors. (n.d.). ResearchGate. Retrieved from [Link]
- XPS Investigation of Indium-Saving Indium–Tin Oxide (ITO) Thin Films. (2022). Nanosistemi, Nanomateriali, Nanotehnologii, 20(2), 305-320.
- Kulesza-Matras, A., et al. (2022). Impact of Annealing in Various Atmospheres on Characteristics of Tin-Doped Indium Oxide Layers towards Thermoelectric Applications.
- Boukhili, W., et al. (2023). Spectroscopic study of the effect of annealing temperature and atmosphere on the opto-electrical properties of sputtered ITO thin films.
- Air and Vacuum Annealing Effect on the Highly Conducting and Transparent Properties of the Undoped Zinc Oxide Thin Films Prepare. (2023).
-
Thermal decomposition of InP surfaces: Volatile component loss, morphological changes, and pattern formation. (n.d.). ResearchGate. Retrieved from [Link]
- Air and Vacuum Annealing Effect on the Highly Conducting and Transparent Properties of the Undoped Zinc Oxide Thin Films Prepared by DC Magnetron Sputtering. (2023).
- Structural and electronic properties of indium-tin-oxide sol-gel films for various post-annealing treatment. (2015). Journal of the Korean Physical Society, 67(3), 563-567.
-
Investigation of Annealing Effects on Sol-gel Deposited Indium Tin Oxide Thin Films in Different Atmospheres. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermal Decomposition of Trimethylindium and Indium Trisguanidinate Precursors for InN Growth: An Ab-Initio and Kinetic Modelling Study. (2023). ResearchGate. Retrieved from [Link]
- Faisal, M. H., & Salman, S. H. (2023). Preparing Indium Films and Studying the Effect Oxidation on Their Properties. Baghdad Science Journal, 21(SI 1), 55-62.
- Thermal decomposition of trimethylindium and indium trisguanidinate precursors for InN growth: An ab initio and kinetic modeling study. (2023). The Journal of Chemical Physics, 158(17), 174313.
- Thermal Decomposition of Trimethylindium and Indium Trisguanidinate Precursors for InN Growth: An Ab-Initio and Kinetic Modellin. (2023). ChemRxiv.
-
Sol Gel Dip Coated Indium Oxide Films and Their Properties. (n.d.). ResearchGate. Retrieved from [Link]
-
Thin Film Engineering of Indium Tin Oxide for Large Area Optoelectronic Application. (n.d.). Society of Vacuum Coaters. Retrieved from [Link]
Sources
Controlling particle size in nanoparticle synthesis with Indium tripropan-2-olate
Welcome to the technical support center for nanoparticle synthesis utilizing Indium tripropan-2-olate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for controlling particle size and addressing common challenges during experimental work. The information herein is curated to ensure scientific integrity and is based on established principles in materials science and nanoparticle engineering.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound as a precursor for nanoparticle synthesis.
Q1: Why use this compound as a precursor for nanoparticle synthesis?
This compound, an indium alkoxide, is an excellent precursor for synthesizing indium-based nanoparticles, such as indium oxide (In₂O₃), due to its high reactivity and ability to form well-defined crystalline structures upon hydrolysis or thermal decomposition.[1][2] The use of a single-source precursor like an alkoxide can offer better control over stoichiometry and purity of the final nanoparticles compared to mixed precursor systems.
Q2: What are the primary mechanisms for forming nanoparticles from this compound?
There are two primary pathways for nanoparticle formation using this compound:
-
Sol-Gel Process (Hydrolysis and Condensation): In the presence of water, the isopropoxide ligands of the indium precursor undergo hydrolysis to form indium hydroxide (In(OH)₃) species. These species then undergo condensation to form In-O-In bridges, leading to the formation of a sol of indium hydroxide nanoparticles. Subsequent heat treatment (calcination) converts the indium hydroxide to indium oxide. The controlled addition of water is a critical parameter in this process.[1][3][4]
-
Thermal Decomposition: In a high-boiling point solvent, this compound can be thermally decomposed to form indium oxide nanoparticles directly. This method often involves the use of capping agents to control particle growth and prevent aggregation at elevated temperatures.[5][6][7]
Q3: What is the role of surfactants and capping agents in the synthesis?
Surfactants or capping agents are crucial for controlling the size, shape, and stability of the nanoparticles.[8][9][10][11] They adsorb to the surface of the growing nanoparticles, preventing uncontrolled growth and aggregation through steric hindrance.[8] Common capping agents for indium-based nanoparticle synthesis include oleylamine, oleic acid, and polyvinylpyrrolidone (PVP).[8][11][12][13] Oleylamine, for instance, can also act as a solvent and can form complexes with the indium precursor, influencing the reaction kinetics.[8][9][10]
Q4: How does temperature influence the particle size?
Temperature plays a critical role in both the sol-gel and thermal decomposition methods.
-
In sol-gel synthesis , the calcination temperature significantly affects the final particle size. Higher calcination temperatures generally lead to larger particle sizes due to enhanced atomic diffusion and crystal growth.[14]
-
In thermal decomposition , the reaction temperature influences the nucleation and growth rates. Higher temperatures can lead to faster nucleation and the formation of smaller particles, but can also promote Ostwald ripening, where larger particles grow at the expense of smaller ones, leading to a broader size distribution if not carefully controlled.
Troubleshooting Guide
This guide provides solutions to common problems encountered during nanoparticle synthesis with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Particle Size / Broad Size Distribution | 1. Uncontrolled Hydrolysis: Too rapid addition of water or presence of adventitious water can lead to uncontrolled nucleation and growth. 2. Temperature Fluctuations: Inconsistent reaction temperature affects nucleation and growth kinetics. 3. Ineffective Capping Agent: Insufficient concentration or inappropriate type of capping agent. | 1. Control Water Content: Use dry solvents and control the rate of water addition. The amount of water can be precisely controlled to influence particle size.[4][15] 2. Maintain Stable Temperature: Use a reliable heating mantle with a temperature controller. 3. Optimize Capping Agent: Increase the concentration of the capping agent or try a different one. The ratio of the capping agent to the precursor is a key parameter to control.[8] |
| Particle Aggregation | 1. Insufficient Surface Coverage: Not enough capping agent to stabilize the nanoparticles. 2. High Reaction Temperature: Can overcome the stabilizing effect of the capping agent. 3. Post-Synthesis Handling: Improper washing or drying can lead to aggregation. | 1. Increase Capping Agent Concentration: Ensure complete surface coverage of the nanoparticles. 2. Lower Reaction Temperature: Find a balance between crystallinity and stability. 3. Proper Purification: Wash the nanoparticles with appropriate solvents to remove excess reactants without causing aggregation. Centrifugation and redispersion in a non-polar solvent is a common technique. |
| No Nanoparticle Formation | 1. Reaction Temperature Too Low: Insufficient energy for precursor decomposition or condensation. 2. Incorrect Precursor to Reagent Ratio: For sol-gel, insufficient water for hydrolysis. For thermal decomposition, the temperature may not be high enough for the given solvent. | 1. Increase Reaction Temperature: Gradually increase the temperature while monitoring the reaction. 2. Adjust Reagent Ratios: Systematically vary the concentration of water or other reagents. |
| Irregular Particle Shape | 1. Non-Optimal Capping Agent: Different capping agents have different binding affinities to various crystal facets, which can influence the final shape.[11] 2. Reaction Kinetics: A very fast reaction rate can lead to irregularly shaped particles. | 1. Screen Different Capping Agents: Experiment with different surfactants like oleic acid in combination with oleylamine to control the growth on different crystal faces.[11] 2. Slow Down the Reaction: Lower the reaction temperature or the rate of precursor/reagent addition. |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of In₂O₃ Nanoparticles
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Deionized Water
-
Ammonia solution (for pH adjustment)
-
Oleylamine (capping agent)
Procedure:
-
Dissolve a specific amount of this compound in anhydrous ethanol in a three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add oleylamine to the solution and stir for 30 minutes to ensure proper coordination with the precursor.
-
Prepare a separate solution of deionized water in ethanol.
-
Slowly add the water/ethanol solution dropwise to the indium precursor solution while stirring vigorously. The rate of addition is critical for controlling the initial hydrolysis and nucleation.
-
After the addition is complete, adjust the pH of the solution to the desired value (e.g., pH 9-10) using an ammonia solution to promote condensation.
-
Age the resulting gel for a specified time (e.g., 24 hours) at room temperature.
-
Collect the precipitate by centrifugation and wash it several times with ethanol to remove unreacted precursors and byproducts.
-
Dry the obtained indium hydroxide powder in a vacuum oven.
-
Calcination: Heat the dried powder in a furnace at a specific temperature (e.g., 400-600 °C) for a set duration to convert the indium hydroxide to crystalline In₂O₃ nanoparticles. The calcination temperature directly influences the final particle size.[14]
Protocol 2: Thermal Decomposition Synthesis of In₂O₃ Nanoparticles
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
High-boiling point solvent (e.g., 1-octadecene)
-
Oleylamine (capping agent/solvent)
-
Oleic acid (co-capping agent)
Procedure:
-
In a three-neck flask, combine this compound, 1-octadecene, oleylamine, and oleic acid.
-
Heat the mixture under an inert atmosphere with continuous stirring to a specific temperature (e.g., 250-300 °C).
-
Hold the reaction at this temperature for a defined period (e.g., 1-2 hours) to allow for the decomposition of the precursor and the growth of nanoparticles.
-
Cool the reaction mixture to room temperature.
-
Add a non-solvent like ethanol to precipitate the nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with a mixture of a polar solvent (e.g., ethanol) and a non-polar solvent (e.g., hexane) to remove residual reactants.
-
Dry the purified nanoparticles under vacuum.
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages and decision points in the synthesis of nanoparticles using this compound.
Caption: Workflow for nanoparticle synthesis using this compound.
References
-
The Role of Water in the Synthesis of Indium Nanoparticles. (n.d.). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
- Mourdikoudis, S., & Liz-Marzán, L. M. (2013). Oleylamine in Nanoparticle Synthesis.
- Mourdikoudis, S. (2020). Oleylamine in Nanoparticle Synthesis*. In Colloidal Synthesis of Plasmonic Nanometals (pp. 481-515). Jenny Stanford Publishing.
- Mourdikoudis, S., & Liz-Marzán, L. M. (2013). Oleylamine in Nanoparticle Synthesis.
- Synthesis of In2O3 Nanocrystals via Hydro/Solvothermal Route and Their Photoluminescence Properties. (2013). International Journal of Electrochemical Science, 8, 1794-1801.
-
Mourdikoudis, S., & Liz-Marzán, L. M. (n.d.). Oleylamine in Nanoparticle Synthesis. ResearchGate. Retrieved January 8, 2026, from [Link]
-
Synthesis of In 2 O 3 nanoparticles by thermal decomposition of a citrate gel precursor. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
- Synthesis of indium nanoparticles at ambient temperature; simultaneous phase transfer and ripening. (2016). Journal of Nanoparticle Research, 18(12), 363.
-
Nonaqueous Synthesis of Metal Oxide Nanoparticles: Review and Indium Oxide as Case Study for the Dependence of Particle Morphology on Precursors and Solvents. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
The role of water in the synthesis of indium nanoparticles. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Synthesis of In2O3 nanoparticles by thermal decomposition of a citrate gel precursor. (n.d.). SciSpace. Retrieved January 8, 2026, from [Link]
- Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles. (2021). Nanoscale Horizons, 6(3), 227-246.
-
TG-DTA curves of the thermal decomposition of the precursor at a heating rate of 10 o C/min in static air. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF INDIUM NANOPARTICLES. (2017). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Mild Chemical Synthesis of Indium(0) Nanoparticles. Characterization and Application in Allylations of Carbonyl Compounds. (2020). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Synthesis of indium nanoparticles at ambient temperature; simultaneous phase transfer and ripening. (2016). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Part II: Synthesis of In 2 O 3 Nanoparticles by Thermal Decomposition of Un-irradiated and γ-irradiated Indium Acetylacetonate. (n.d.). SciELO. Retrieved January 8, 2026, from [Link]
-
Facile Synthesis of Heterogeneous Indium Nanoparticles for Formate Production via CO 2 Electroreduction. (2023). MDPI. Retrieved January 8, 2026, from [Link]
- Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives. (2018).
-
Facile Synthesis of Heterogeneous Indium Nanoparticles for Formate Production via CO2 Electroreduction. (2023). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Preparation of In(OH)3 Nanorods and Nanocubes and the Effect on In2O3 Particle Size in the Microreactor. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Effect of precursor type on the morphological development of indium oxide thin films on Si substrates via chemical solution deposition. (n.d.). KAUST Repository. Retrieved January 8, 2026, from [Link]
-
Nonaqueous Synthesis of Metal Oxide Nanoparticles: Review and Indium Oxide as Case Study for the Dependence of Particle Morphology on Precursors and Solvents. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Synthesis of indium oxide nanoparticles by solid state chemical reaction. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
A Size-Controllable Preparation Method for Indium Tin Oxide Particles Using a Membrane Dispersion Micromixer. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
- Release of indium from In2O3 nanoparticles in model solutions and synthetic seaw
- Controlling particle size in the Stöber process and incorporation of calcium. (2016).
- Annealing Temperature Effect on Hydrothermally Prepared Indium Oxide Spherical Nano Particles. (2017).
-
Hydrothermal synthesis of indium hydroxide nanocubes. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Improvement of particle size of indium tin oxide nanoparticles by in-situ dispersion method for solution based transparent heater. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Laser ablation synthesis of indium oxide nanoparticles in water. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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- 7. Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
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Minimizing defects in ALD of indium oxide using Indium tripropan-2-olate
Technical Support Center: Atomic Layer Deposition of Indium Oxide
Focus Topic: Minimizing Defects in ALD of Indium Oxide using Indium tripropan-2-olate
Prepared by: Senior Application Scientist, Gemini Division
A Note on the Precursor: The use of this compound, also known as indium isopropoxide [In(O-i-Pr)₃], for the Atomic Layer Deposition (ALD) of indium oxide is an emerging area. While extensive literature exists for precursors like trimethylindium (TMIn) and cyclopentadienyl indium (InCp), specific data for indium isopropoxide is less common.[1][2] This guide is built upon the fundamental principles of ALD, the known chemistry of metal alkoxide precursors, and established findings from other indium oxide ALD processes. The recommendations provided are designed to serve as a robust starting point for your process development.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using an alkoxide precursor like this compound?
A1: The primary challenge with metal-alkoxide precursors is managing carbon and hydrogen impurities from the isopropoxide ligands. Incomplete reactions can leave residual C-H and C-O fragments in the film, which can degrade electrical and optical properties. Furthermore, their reactivity, particularly with water, can be lower than that of organometallics like TMIn, potentially requiring higher deposition temperatures or more reactive co-reactants like plasma.[3][4]
Q2: What is a typical "ALD window" and why is it important for defect minimization?
A2: The ALD window is the range of deposition temperatures where the growth per cycle (GPC) is constant and self-limiting.[3] Operating within this window is critical for minimizing defects.
-
Below the window: The precursor may condense on the substrate, leading to uncontrolled, CVD-like growth and high impurity levels. The reaction energy is also too low for complete ligand exchange, resulting in significant contamination.
-
Above the window: The precursor can thermally decompose on the surface, which also leads to CVD-like growth, increased surface roughness, and potential incorporation of carbon from decomposed ligands.[3] For most indium precursors, this decomposition becomes significant above 300-350 °C.[3]
Q3: Which co-reactant (H₂O, O₃, or O₂ Plasma) is best for the this compound process?
A3: The choice depends on your desired film properties and temperature constraints.
-
Water (H₂O): This is the most common co-reactant for thermal ALD. The reaction mechanism involves hydrolysis, where the isopropoxide ligands react with surface hydroxyls (-OH) to form isopropanol, which is then purged away. This process may require higher temperatures (e.g., >250 °C) to proceed efficiently and avoid -OH group incorporation.
-
Ozone (O₃): Ozone is a stronger oxidant than water and can facilitate more complete combustion of the precursor ligands at lower temperatures, potentially leading to films with lower carbon contamination.
-
Oxygen (O₂) Plasma: Plasma-Enhanced ALD (PEALD) provides highly reactive oxygen radicals that can produce dense, high-purity films at much lower temperatures (e.g., 100-250 °C).[3] This is particularly useful for temperature-sensitive substrates but can introduce plasma damage if not carefully controlled.
Q4: My film growth is not linear with the number of cycles. What does this mean?
A4: Non-linear growth indicates a problem with the ALD process itself. A common issue is a "nucleation delay" during the first ~20-50 cycles, where the precursor does not react efficiently with the initial substrate surface. This results in islanded growth and non-uniform coverage. Proper substrate pre-treatment is crucial to ensure a reactive surface with uniform nucleation sites (e.g., -OH groups).[5]
Troubleshooting Guide: Common Defects & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: High Carbon Impurity Content
-
Q: My XPS/EDX analysis shows significant carbon content (>5 at.%) in the film. What is the cause and how can I fix it?
-
A: Cause & Elaboration: This is the most anticipated defect with an alkoxide precursor. It stems from incomplete reaction of the bulky isopropoxide ligands. Either the precursor pulse is too short to fully saturate the surface, or the purge step is insufficient, leaving unreacted precursor that decomposes in subsequent steps. The co-reactant may also lack the energy to fully remove the ligands.
-
Solutions:
-
Extend Purge Time: This is the first and most critical parameter to check. Double your current purge time to ensure all physisorbed precursor and reaction byproducts (isopropanol) are removed from the chamber.
-
Optimize Deposition Temperature: Increase the temperature in 25 °C increments. Higher thermal energy promotes more complete ligand exchange reactions. Be careful not to exceed the precursor's decomposition temperature.
-
Increase Co-reactant Dose: Extend the pulse time of your H₂O or O₃ to ensure the surface reactions go to completion.
-
Switch to a Stronger Co-reactant: If thermal methods are insufficient, transitioning from H₂O to O₃ or an O₂ plasma can provide the necessary reactivity to break down the ligands more effectively at lower temperatures.[3]
-
-
Issue 2: Poor Stoichiometry (Indium-Rich Films)
-
Q: My film is hazy or metallic in appearance, and analysis shows an In:O ratio greater than 2:3. Why is this happening?
-
A: Cause & Elaboration: This indicates incomplete oxidation of the indium atoms after the ligands have been removed. The result is a film with a high number of oxygen vacancies, which act as electron donors, increasing conductivity but reducing transparency.[6]
-
Solutions:
-
Increase Co-reactant Pulse/Exposure: Ensure an ample supply of the oxidant. For thermal processes, lengthen the H₂O/O₃ pulse. For PEALD, you can increase both the O₂ flow rate and the plasma exposure time.
-
Increase Plasma Power (PEALD): In a PEALD process, increasing the plasma power (e.g., from 100W to 200W) generates a higher density of reactive oxygen radicals, promoting more efficient oxidation.
-
Post-Deposition Annealing: Annealing the film in an oxygen or air atmosphere at 300-400 °C can effectively fill oxygen vacancies and improve stoichiometry and transparency.
-
-
Issue 3: High Surface Roughness (AFM)
-
Q: My films are rough (>1 nm RMS for a 20 nm film) and appear cloudy. What are the likely causes?
-
A: Cause & Elaboration: High roughness can originate from two primary sources: precursor decomposition at temperatures above the ALD window, or an amorphous-to-crystalline transition during growth.[3] Decomposition creates random nucleation sites and a CVD-like growth mode, while crystallization can lead to large, uneven grains.
-
Solutions:
-
Verify the ALD Window: Systematically lower the deposition temperature. A sharp increase in GPC and roughness at higher temperatures is a clear sign of decomposition.[3]
-
Lower Deposition Temperature: To obtain smoother, amorphous films, deposit at a lower temperature (e.g., 100-150 °C), followed by a post-deposition anneal to control crystallization. Amorphous films are often smoother due to the lack of distinct grains.[3]
-
Check for Nucleation Issues: Poor initial nucleation can lead to islanded growth that coalesces into a rough film. Ensure the substrate is properly cleaned and pre-treated.
-
-
Issue 4: Film Non-Uniformity and Nucleation Delay
-
Q: The film is thicker at the edges of my substrate than in the center, or there is no growth on certain materials.
-
A: Cause & Elaboration: This is a classic nucleation problem. The surface chemistry of your substrate is not uniformly reactive to the this compound precursor. For example, a hydrogen-terminated silicon (Si-H) surface is much less reactive than a hydroxyl-terminated surface (Si-OH).
-
Solutions:
-
Implement a Pre-treatment Step: Before deposition, treat the substrate to create a uniform, reactive surface. An in-situ O₂ plasma or ozone exposure is highly effective at creating a fresh, hydroxylated surface that promotes uniform precursor adsorption.[7]
-
Deposit a Seed Layer: For very difficult-to-grow-on surfaces, depositing a ~1-2 nm seed layer of a material with good nucleation characteristics (like Al₂O₃) can provide a uniform template for subsequent In₂O₃ growth.
-
-
Data Summary & Recommended Protocols
Table 1: Key ALD Process Parameters and Their Impact on Defects
| Parameter | Typical Range | Effect of Increasing the Parameter | Associated Defects When Incorrect |
| Precursor Temperature | 100 - 180 °C | Increases vapor pressure. | Too Low: Insufficient dose, low GPC. Too High: Precursor decomposition before delivery. |
| Deposition Temperature | 150 - 350 °C | Increases reaction rate, may cause decomposition. | Too Low: High impurities, low density. Too High: Decomposition, high roughness.[3] |
| Precursor Pulse Time | 0.5 - 4.0 s | Ensures surface saturation. | Too Short: Incomplete coverage, low GPC, pinholes. |
| Precursor Purge Time | 5 - 30 s | Removes unreacted precursor and byproducts. | Too Short: CVD-like growth, high carbon impurity, hazy films. |
| Co-reactant Pulse Time | 0.5 - 4.0 s | Ensures complete surface reaction. | Too Short: Incomplete oxidation (In-rich), high impurities. |
| Co-reactant Purge Time | 5 - 30 s | Removes co-reactant and byproducts. | Too Short: Parasitic reactions, particle formation. |
Protocol 1: Standard Substrate Preparation
A pristine and reactive substrate surface is non-negotiable for high-quality ALD.
-
Solvent Clean: Sequentially sonicate the substrate in acetone, then isopropanol, for 10 minutes each.
-
Rinse: Thoroughly rinse the substrate with deionized (DI) water.
-
Dry: Dry the substrate using a nitrogen (N₂) gun.
-
Load: Immediately transfer the substrate into the ALD reactor load-lock.
-
In-Situ Pre-treatment (Critical): Before deposition, perform an in-situ surface treatment inside the reactor. An O₂ plasma clean (e.g., 5 minutes at 100W) or an ozone exposure (e.g., 5 minutes) is highly recommended to remove adventitious carbon and ensure a uniformly hydroxylated surface.[7]
Protocol 2: Baseline ALD Process for Indium Oxide
Use these parameters as a starting point. Saturation curves must be generated for your specific reactor to confirm ideal pulse and purge times.
-
Stabilize Temperature: Set the reactor and substrate temperature to 250 °C . Set the this compound source temperature to 150 °C .
-
Cycle Sequence:
-
This compound pulse: 2.0 seconds
-
Nitrogen (N₂) purge: 15.0 seconds
-
Water (H₂O) vapor pulse: 1.0 seconds
-
Nitrogen (N₂) purge: 15.0 seconds
-
-
Repeat: Repeat for the desired number of cycles to achieve the target thickness.
-
Optimization: Perform saturation experiments by varying one parameter at a time (e.g., precursor pulse, purge time) while keeping others constant and measuring the resulting growth per cycle.
Visualization of Workflows and Defect Relationships
Diagram 1: The Four-Step ALD Cycle
Caption: A typical four-step ALD process showing the sequential precursor and co-reactant pulses separated by inert gas purges.
Diagram 2: Cause-and-Effect Diagram for Common Defects
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Properties and Mechanism of PEALD-In2O3 Thin Films Prepared by Different Precursor Reaction Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www-docs.b-tu.de [www-docs.b-tu.de]
- 6. Thermal atomic layer deposition of In2O3 thin films using a homoleptic indium triazenide precursor and water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
Technical Support Center: Enhancing the Conductivity of TCO Films from Indium Tripropan-2-olate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with transparent conductive oxide (TCO) films derived from Indium tripropan-2-olate. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to overcome common experimental hurdles and optimize the conductivity of your TCO films.
Introduction: The Nuances of Solution-Processed Indium Oxide Films
This compound, as a metal-organic precursor, offers a versatile route to fabricating indium oxide (In₂O₃)-based TCO films through solution-based methods like spin-coating, dip-coating, or inkjet printing. These techniques are often favored for their low cost and scalability. However, the journey from precursor solution to a highly conductive and transparent film is paved with challenges. The chemical transformations, including hydrolysis, condensation, and thermal decomposition, must be precisely controlled to achieve the desired material properties. This guide will address the critical parameters that influence the final conductivity of your films, focusing on practical solutions to common problems.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the fabrication of TCO films from this compound.
Q1: My as-deposited film is highly resistive. Is this normal?
A1: Yes, it is entirely normal for as-deposited films prepared from this compound to exhibit very high resistance, often in the megaohm range or higher. This is due to several factors inherent to the solution-based process:
-
Amorphous Structure: The as-deposited film is typically amorphous and lacks the long-range crystalline order necessary for efficient electron transport.
-
Residual Organics and Hydroxyl Groups: The film contains residual organic fragments from the isopropoxide ligands and hydroxyl (-OH) groups from solvent and atmospheric water exposure. These act as scattering centers for electrons, impeding their movement.
-
Stoichiometry: The initial film may not have the optimal oxygen stoichiometry. An excess of oxygen can fill vacancies that would otherwise contribute to conductivity.
A post-deposition annealing step is crucial to crystallize the film, remove residual impurities, and create the oxygen vacancies that are the primary source of charge carriers in undoped indium oxide.
Q2: What is the primary mechanism for conductivity in undoped In₂O₃ films?
A2: The conductivity in undoped indium oxide, a wide-bandgap semiconductor, primarily arises from non-stoichiometry, specifically the presence of oxygen vacancies.[1] These vacancies act as donor sites, releasing electrons into the conduction band and thus increasing the charge carrier concentration. The formation of these vacancies can be controlled through the annealing atmosphere and temperature.
Q3: Why is my film's transparency decreasing after doping?
A3: A decrease in transparency, particularly at higher doping concentrations, can be attributed to increased scattering of photons by crystal defects created by the dopant atoms.[2] While doping is intended to increase the number of charge carriers, excessive doping can disrupt the crystal lattice, leading to a trade-off between conductivity and transparency. Finding the optimal doping concentration is key to balancing these two properties. For instance, in tin-doped indium oxide (ITO), a common composition is around 90% In₂O₃ and 10% SnO₂ by weight.[3]
Q4: Can the choice of solvent affect the final film quality?
A4: Absolutely. The solvent plays a critical role in the stability of the this compound precursor solution and the morphology of the resulting film. Protic solvents like alcohols can react with the precursor, leading to premature hydrolysis and precipitation. Aprotic solvents are often preferred to control the reaction kinetics. The solvent's boiling point and viscosity also influence the film's thickness and uniformity during the deposition process.
Troubleshooting Guides
This section provides detailed troubleshooting for more complex issues, including step-by-step protocols and explanations of the underlying science.
Issue 1: Low Conductivity After Annealing
If your film remains highly resistive even after an annealing step, consider the following factors:
1. Annealing Temperature and Duration:
-
Problem: The annealing temperature may be too low to induce full crystallization and remove residual organic and hydroxyl groups.[4] Conversely, excessively high temperatures can lead to defect formation or reactions with the substrate.
-
Expert Insight: For solution-processed indium oxide, a minimum annealing temperature of around 250-300°C is often necessary to initiate the formation of the metal-oxide network.[4] Optimal conductivity is typically achieved at higher temperatures, often in the range of 400-600°C.
-
Troubleshooting Protocol:
-
Perform a systematic study of the annealing temperature, varying it in increments of 50°C (e.g., from 300°C to 600°C) while keeping the duration and atmosphere constant.
-
Characterize the electrical and structural properties of the films at each temperature using techniques like four-point probe measurements and X-ray diffraction (XRD).
-
Plot conductivity versus annealing temperature to identify the optimal processing window.
-
2. Annealing Atmosphere:
-
Problem: The annealing atmosphere significantly influences the concentration of oxygen vacancies, which are crucial for conductivity. Annealing in an oxygen-rich environment (like air) can fill these vacancies, reducing the carrier concentration and increasing resistivity.[5][6]
-
Expert Insight: To enhance conductivity, annealing in a reducing or inert atmosphere is generally preferred. Common choices include:
-
Vacuum: Annealing under vacuum can effectively create oxygen vacancies.[6]
-
Inert Gas (N₂, Ar): These atmospheres prevent oxidation and can help in the removal of residual organics. Annealing in a nitrogen atmosphere has been shown to improve the electrical properties of ITO films.[5]
-
Forming Gas (N₂/H₂ mixture): The hydrogen in forming gas acts as a reducing agent, creating a high concentration of oxygen vacancies.
-
-
Troubleshooting Protocol:
-
If you are currently annealing in air, switch to an inert (N₂) or reducing (forming gas) atmosphere.
-
If using a tube furnace, ensure a continuous flow of the desired gas during the entire annealing process (including ramp-up and cool-down) to prevent atmospheric oxygen from entering.
-
Compare the sheet resistance of films annealed in different atmospheres to determine the most effective one for your system.
-
3. Incomplete Precursor Decomposition:
-
Problem: Residual organic components from the this compound precursor can remain in the film even after annealing, acting as charge carrier traps and scattering centers.
-
Expert Insight: The decomposition of metal-organic precursors is a complex process. The addition of a small amount of an acid or base catalyst to the precursor solution can sometimes facilitate a more complete reaction and cleaner decomposition.
-
Troubleshooting Protocol:
-
Consider adding a stabilizing agent or a catalyst to your precursor solution. For example, acetylacetone is often used as a chelating agent to control the hydrolysis rate of metal alkoxides.
-
Use analytical techniques like Fourier-transform infrared spectroscopy (FTIR) to check for the presence of organic residues in your annealed films. The absence of C-H and O-H vibrational modes is a good indicator of complete decomposition.
-
Issue 2: Poor Film Adhesion and Cracking
1. Substrate Cleaning:
-
Problem: An improperly cleaned substrate surface can lead to poor wetting of the precursor solution, resulting in non-uniform films and weak adhesion.
-
Expert Insight: The substrate surface must be hydrophilic and free of organic contaminants.
-
Troubleshooting Protocol:
-
Implement a rigorous substrate cleaning procedure. A common method involves sequential sonication in acetone, isopropanol, and deionized water.
-
Follow this with a surface treatment to enhance hydrophilicity, such as an oxygen plasma treatment or a UV-ozone cleaning step.
-
2. Film Thickness:
-
Problem: As the film thickness increases, the stress within the film also increases. If this stress exceeds the adhesion strength, it can lead to cracking and delamination, particularly during the annealing and cooling phases.
-
Expert Insight: For solution-processed films, it is often better to build up a thicker film through multiple thin depositions with an intermediate drying or low-temperature annealing step, rather than depositing a single thick layer.
-
Troubleshooting Protocol:
-
Reduce the concentration of your precursor solution or increase the spin-coating speed to deposit thinner single layers.
-
After each deposition, perform a soft-bake on a hot plate (e.g., at 100-150°C) to drive off the solvent before the next layer is applied.
-
Repeat this process to achieve the desired final thickness before performing the final high-temperature anneal.
-
Issue 3: Optimizing Doping for Enhanced Conductivity
While undoped In₂O₃ can be conductive, doping is the most effective way to achieve the low resistivity required for most applications.[7]
1. Choice of Dopant:
-
Problem: The effectiveness of a dopant depends on its ability to substitute for indium in the crystal lattice and donate free electrons.
-
Expert Insight:
-
Tin (Sn): The most common n-type dopant for In₂O₃, forming Indium Tin Oxide (ITO).[8] Tin (Sn⁴⁺) substitutes for Indium (In³⁺), donating one free electron.[1]
-
Fluorine (F): Fluorine is another effective n-type dopant. As an anion, it substitutes for oxygen (O²⁻) and acts as a single donor.[9][10] Fluorine doping can also help to suppress the formation of defects.[11]
-
-
Troubleshooting Protocol:
-
Introduce a dopant precursor into your this compound solution. Common choices include tin(IV) chloride, tin(II) 2-ethylhexanoate for tin doping, or ammonium fluoride for fluorine doping.
-
Systematically vary the dopant concentration in your precursor solution (e.g., from 1 at.% to 10 at.% relative to indium).
-
For each concentration, fabricate and anneal the films under optimized conditions and measure their resistivity and optical transmittance. This will allow you to identify the optimal doping level that provides the best balance of properties.
-
Data Summary and Visualization
Table 1: Effect of Annealing Atmosphere on TCO Properties
| Annealing Atmosphere | Typical Effect on Carrier Concentration | Typical Effect on Mobility | Overall Effect on Conductivity | Reference |
| Air / Oxygen | Decrease | May Increase or Decrease | Decrease | [5][6] |
| Vacuum | Increase | Increase | Significant Increase | [6] |
| Inert (N₂, Ar) | Increase | Increase | Increase | [5] |
| Reducing (N₂/H₂) | Significant Increase | Increase | Significant Increase | [12] |
Table 2: Common Dopants for Indium Oxide and Their Effects
| Dopant | Dopant Precursor Example | Doping Mechanism | Typical Effect on Conductivity | Reference |
| Tin (Sn) | Tin(IV) chloride, Tin(II) 2-ethylhexanoate | Sn⁴⁺ substitutes for In³⁺ | Significant Increase | [1][8] |
| Fluorine (F) | Ammonium fluoride, Trifluoroacetic acid | F⁻ substitutes for O²⁻ | Significant Increase | [9][10] |
| Titanium (Ti) | Titanium isopropoxide | Ti⁴⁺ substitutes for In³⁺ | Increase | [13] |
Experimental Workflow Diagrams
Caption: Workflow for TCO film fabrication from this compound.
Caption: Troubleshooting logic for low conductivity in TCO films.
References
-
Impact of Annealing in Various Atmospheres on Characteristics of Tin-Doped Indium Oxide Layers towards Thermoelectric Applications. (2024). MDPI. Retrieved from [Link]
-
Annealing Studies of Copper Indium Oxide (Cu₂In₂O₅) Thin Films Prepared by RF Magnetron Sputtering. (n.d.). MDPI. Retrieved from [Link]
-
Effect of annealing treatment on properties of Ce-doped indium oxide (ICO) transparent conductive oxide films. (2023). ResearchGate. Retrieved from [Link]
-
Effects of Annealing Temperature of Indium Tin Oxide Thin Films Prepared onto Glass by Sol-Gel Spin Coating Method. (n.d.). Scientific.Net. Retrieved from [Link]
-
Spectroscopic study of the effect of annealing temperature and atmosphere on the opto-electrical properties of sputtered ITO thin films. (2023). Indian Academy of Sciences. Retrieved from [Link]
-
Thickness-dependent properties of transparent conductive oxides for epsilon-near-zero applications. (n.d.). arXiv. Retrieved from [Link]
-
A Brief Review of Transparent Conducting Oxides (TCO): The Influence of Different Deposition Techniques on the Efficiency of Solar Cells. (2023). PMC - NIH. Retrieved from [Link]
-
Amorphous Doped Indium Tin Oxide Thin-Films by Atomic Layer Deposition.Insights into Their Structural, Electronic. (n.d.). PUBDB. Retrieved from [Link]
-
Review on Transparent Conductive Oxides Thin Films deposited by Sol-gel spin coating technique. (n.d.). DergiPark. Retrieved from [Link]
-
What could be the reason for increase in conductivity with decrease in the film thickness for an undoped transparent conducting oxide thin film?. (2013). ResearchGate. Retrieved from [Link]
-
Fluoride Doping in Crystalline and Amorphous Indium Oxide Semiconductors. (2022). FSU | Department of Chemistry & Biochemistry. Retrieved from [Link]
-
Impact of fluorine doping on solution-processed In–Ga–Zn–O thin-film transistors using an efficient aqueous route. (2020). AIP Publishing. Retrieved from [Link]
-
Fluoride Doping in Crystalline and Amorphous Indium Oxide Semiconductors. (2022). Scholars' Mine. Retrieved from [Link]
-
Transparent conducting film. (n.d.). Wikipedia. Retrieved from [Link]
-
Tin-doped indium oxide films for highly flexible transparent conducting electrodes. (n.d.). ResearchGate. Retrieved from [Link]
-
Study on Fluorine-Doped Indium Oxide Films Deposited by RF Magnetron Sputtering. (n.d.). ResearchGate. Retrieved from [Link]
-
Advancements in Transparent Conductive Oxides for Photoelectrochemical Applications. (n.d.). PMC - NIH. Retrieved from [Link]
-
Intrinsic doping and ageing of indium oxide thin films. (2024). CNR-IRIS. Retrieved from [Link]
-
Chemical and Thin-Film Strategies for New Transparent Conducting Oxides. (n.d.). Northwestern University. Retrieved from [Link]
-
Tailoring Electrical Stability of Indium Oxide Thin-Film Transistors via Solution Aging-Induced Defect Modulation. (n.d.). ACS Publications. Retrieved from [Link]
-
Indium-tin-oxide films prepared by dip coating using an ethanol solution of indium chloride and tin chloride. (n.d.). ResearchGate. Retrieved from [Link]
-
Defects evolution and their impacts on conductivity of indium tin oxide thin films upon thermal treatment. (2015). Journal of Applied Physics | AIP Publishing. Retrieved from [Link]
-
Bias Stress Stability of Solution-Processed Nano Indium Oxide Thin Film Transistor. (2021). MDPI. Retrieved from [Link]
-
Doping mechanisms of tin-doped indium oxide films. (n.d.). OUCI. Retrieved from [Link]
-
Solution Combustion Synthesis of Hafnium-Doped Indium Oxide Thin Films for Transparent Conductors. (n.d.). MDPI. Retrieved from [Link]
-
Tin doped indium oxide thin films: Electrical properties. (1998). American Institute of Physics. Retrieved from [Link]
-
Effects of Doping Ratio and Thickness of Indium Tin Oxide Thin Films Prepared by Magnetron Sputtering at Room Temperature. (2023). MDPI. Retrieved from [Link]
-
Defect Structure Studies of Bulk and Nano-Indium-Tin Oxide. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of Precursor Type on the Morphological Development of Indium Oxide Thin Films on Si Substrates Via Chemical Solution Deposition. (n.d.). KAUST Repository. Retrieved from [Link]
-
Investigation on the Transparent Conducting Oxide (TCO) material used in CIGS thin film solar cell in Midsummer AB. (n.d.). DiVA portal. Retrieved from [Link]
-
Indium tin oxide with titanium doping for transparent conductive film application on CIGS solar cells. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. indium.com [indium.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Advancements in Transparent Conductive Oxides for Photoelectrochemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 9. chem.fsu.edu [chem.fsu.edu]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Effects of Annealing Temperature of Indium Tin Oxide Thin Films Prepared onto Glass by Sol-Gel Spin Coating Method | Scientific.Net [scientific.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Indium Tripropan-2-olate Solutions
Welcome to the technical support center for Indium tripropan-2-olate, also known as indium isopropoxide [In(O-i-Pr)₃]. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organometallic precursor. This compound is a valuable reagent, particularly in the synthesis of indium-based materials like indium oxide (In₂O₃) nanoparticles and thin films for advanced electronics.[1][2][3][4][5] However, its utility is matched by its reactivity, especially its sensitivity to atmospheric conditions.
This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the long-term stability and efficacy of your this compound solutions. By understanding the chemical principles behind its handling and storage, you can prevent experimental failure and ensure reproducible results.
Troubleshooting Guide: Diagnosing Solution Degradation
This section addresses the most common issues encountered during the storage and use of this compound solutions.
Q1: Why has my clear this compound solution become cloudy or formed a white precipitate?
A1: This is the most definitive sign of solution degradation, and the primary cause is hydrolysis .
-
Causality: this compound is extremely sensitive to moisture.[6] The indium center is electrophilic and highly susceptible to nucleophilic attack by water molecules. This reaction displaces the isopropoxide ligands, leading to the formation of indium hydroxide species, which are generally insoluble in the nonpolar organic solvents used to dissolve the alkoxide. This process can continue until insoluble indium trihydroxide [In(OH)₃] or, upon heating or over time, indium oxide (In₂O₃) is formed, which precipitates out of the solution.[7]
-
Troubleshooting Steps:
-
Confirm the identity of the precipitate. If possible, isolate a small amount and analyze it using techniques like FTIR, which would show characteristic O-H stretches absent in the parent compound.
-
Once precipitation is observed, the solution's concentration is no longer reliable, and it should be considered compromised for stoichiometric-sensitive reactions.
-
-
Preventative Action: The only remedy is prevention. This involves the rigorous exclusion of moisture from the solvent, the storage vessel, and the headspace above the solution. All handling must be performed under a strictly dry, inert atmosphere (e.g., argon or nitrogen).[8][9]
Q2: My solution, which was initially colorless, has developed a yellow or brown tint. What does this signify?
A2: While slight coloration can sometimes be present in commercial solutions, a noticeable change in color over time often indicates oxidation or reaction with impurities .
-
Causality: Although hydrolysis is the primary degradation pathway, metal alkoxides can also be susceptible to oxidation if exposed to air, especially over long periods or in the presence of light.[7] The color change may result from the formation of peroxo species or other coordination complexes with oxygen. Alternatively, the discoloration could be due to a reaction with impurities in the solvent or from slow thermal decomposition.[10]
-
Troubleshooting Steps:
-
Assess the performance of the solution in a small-scale, well-understood reaction. A significant decrease in yield or the formation of unexpected byproducts suggests degradation.
-
Ensure that the solvent used was of the highest purity and properly deoxygenated before use.
-
-
Preventative Action: Use high-purity, anhydrous, and deoxygenated solvents. Store solutions in amber glass vessels or in the dark to prevent potential light-induced decomposition.[11] Always maintain a positive pressure of a high-purity inert gas.
Q3: My reactions are giving inconsistent or low yields. Could my stored this compound solution be the problem?
A3: Absolutely. A decline in reactivity is a common, yet often overlooked, symptom of gradual degradation.
-
Causality: Unlike the obvious formation of a precipitate, slow, low-level hydrolysis or oxidation can occur without visible signs.[8] This sub-visual degradation consumes the active In(O-i-Pr)₃ molecules, effectively lowering the molarity of your solution. When you dispense a volume assuming the original concentration, you are adding fewer moles of the active reagent than intended, leading to incomplete reactions and poor yields.
-
Troubleshooting Steps:
-
Before conducting a critical experiment with a stored solution, perform a small-scale test reaction to validate its efficacy.
-
If possible, quantify the active alkoxide concentration through titration (e.g., with a known amount of a protic reagent).
-
-
Preventative Action: Implement a "first in, first out" inventory system. For solutions stored for extended periods, re-validation is recommended. The most robust solution is to prepare fresh solutions more frequently or to use commercially available, specially packaged reagents like those in Sure/Seal™ bottles, which are designed for moisture-free dispensing.[12][13]
Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What is the single most critical factor for the long-term stability of this compound solutions?
A1: The rigorous and absolute exclusion of atmospheric moisture and oxygen . Metal alkoxides are fundamentally reactive towards water.[6][7] All stabilization strategies are built upon this core principle. This requires specialized handling techniques such as using a glove box or a Schlenk line.[9]
Q2: What are the ideal storage conditions (container, atmosphere, temperature)?
A2: The ideal conditions are summarized in the table below. The key is to use a container with an airtight seal and to replace any air in the headspace with a dry, inert gas. While refrigeration can slow thermal decomposition, it can also create a negative pressure differential upon cooling, potentially pulling in atmosphere if the seal is not perfect.[11] Therefore, the quality of the seal is paramount.
Q3: Which solvents are best for preparing and storing these solutions?
A3: The best solvents are those that are anhydrous, aprotic, and non-reactive with the alkoxide.
-
Recommended: High-purity, anhydrous grades of hydrocarbon solvents such as toluene, hexanes, or heptane are excellent choices.
-
Acceptable with Caution: Ethers like tetrahydrofuran (THF) can be used, but they must be rigorously dried and checked for peroxides, as these can be an oxidation hazard.
-
Avoid: Protic solvents like alcohols (methanol, ethanol) will react via alcoholysis, exchanging the isopropoxide ligands.[7] Chlorinated solvents should also be avoided due to potential reactivity.
Q4: How do I properly dispense the solution without compromising the entire bottle?
A4: Proper dispensing technique is crucial.
-
Use Syringe Transfer Under Inert Gas: The recommended method is to use a clean, oven-dried syringe and needle to pierce a self-sealing septum cap (like those on Sure/Seal™ bottles).[12][13]
-
Maintain Positive Pressure: Before drawing the liquid, introduce a slight overpressure of dry argon or nitrogen into the bottle using a separate needle connected to a gas line. This prevents any air from being drawn back into the bottle as you withdraw the solution.
-
Minimize Punctures: If using a septum-sealed bottle repeatedly, try to puncture the septum in the same location to maintain its integrity.[11] For long-term storage of a portion of the reagent, it is best to transfer the required amount to a separate, dedicated storage flask with a PTFE valve.[13]
Protocols for Stabilization and Long-Term Storage
Adherence to these protocols is essential for preparing solutions that remain stable for months.
Protocol 3.1: Preparation of Anhydrous, Deoxygenated Solvent
This protocol describes the preparation of a suitable solvent (e.g., toluene) for the indium alkoxide solution.
-
Initial Drying: Pre-dry the solvent by standing it over a suitable drying agent (e.g., activated molecular sieves, 4Å) for at least 24 hours.
-
Distillation (Highest Purity): For ultimate purity, set up a distillation apparatus under an inert atmosphere. Add a chemical drying agent/oxygen scavenger (e.g., sodium metal with benzophenone as an indicator) to the solvent in the distillation pot.
-
Scientist's Note: The benzophenone will turn a deep blue or purple color when the solvent is free of both water and oxygen, providing a visual confirmation of solvent quality.
-
-
Collection: Distill the solvent directly into a clean, oven-dried, and argon-flushed storage flask (e.g., a Schlenk flask).
-
Degassing (Alternative Method): If distillation is not feasible, the solvent can be deoxygenated by vigorously bubbling dry argon or nitrogen through it for at least 30-60 minutes. This is less effective at removing water than distillation but is sufficient for removing dissolved oxygen.
-
Storage: Store the purified solvent in a sealed flask under a positive pressure of inert gas.
Protocol 3.2: Preparation and Storage of a Stabilized this compound Solution
This entire procedure must be performed in an inert atmosphere glovebox or using Schlenk line techniques.
-
Glassware Preparation: Ensure all glassware (storage flask, beakers, stir bars) is rigorously cleaned and then oven-dried at >120°C for at least 4 hours to remove all traces of adsorbed water. Allow the glassware to cool to room temperature inside a desiccator or under a stream of inert gas.[12]
-
Inert Atmosphere Transfer: Transfer the dried glassware and the solid this compound into an argon- or nitrogen-filled glovebox.
-
Dissolution: Weigh the desired amount of In(O-i-Pr)₃ into the storage flask. Using a graduated cylinder or cannula transfer, add the required volume of the anhydrous, deoxygenated solvent prepared in Protocol 3.1.
-
Mixing: Add a stir bar and stir the solution until all the solid has completely dissolved.
-
Sealing and Storage: Seal the flask with a greased glass stopper or a PTFE valve stopcock and a self-sealing septum.[13] If using a commercial bottle like a Sure/Seal™, ensure the cap is securely tightened.
-
Labeling and Final Storage: Clearly label the flask with the compound name, concentration, solvent, and preparation date. For added protection, wrap the threads of the cap/stopper with Parafilm or PTFE tape and store it in a cool, dark, and dry location.
Data Summary & Visualization
Table 1: Summary of Storage Conditions and Expected Stability
| Parameter | Standard Practice | Best Practice for Long-Term Stability | Rationale |
| Atmosphere | Sealed container | High-purity (>99.998%) Argon or Nitrogen headspace | Prevents hydrolysis and oxidation, the primary degradation pathways.[8][9] |
| Container | Standard screw-cap bottle | Glass flask with a PTFE valve or a commercial Sure/Seal™ bottle | Provides a superior, chemically inert seal against atmospheric contamination.[12][13] |
| Temperature | Room Temperature | 4°C to Room Temperature (in a dark location) | Reduces the rate of potential thermal decomposition.[10] The seal's integrity is more critical than low temperature. |
| Solvent Purity | Anhydrous Grade Solvent | Freshly distilled or sparged anhydrous, aprotic solvent | Minimizes contaminants (water, oxygen, peroxides) that can initiate degradation. |
| Expected Shelf-Life | Weeks to Months | Many Months to Years (with proper technique) | Strict exclusion of contaminants dramatically extends the useful life of the reagent. |
Diagrams
Caption: The primary hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for preparing a stable stock solution.
References
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Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Stability of transition and post-transition metal alkoxides. Retrieved from [Link]
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Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
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Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). The Synthesis and Solution Stability of Alkoxide Precursors | Request PDF. Retrieved from [Link]
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SlideShare. (n.d.). Metal Alkoxide. Retrieved from [Link]
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ACS Publications. (2020). Synthesis, Characterization, and the Effect of Lewis Bases on the Nuclearity of Iron Alkoxide Complexes. Inorganic Chemistry. Retrieved from [Link]
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National Institutes of Health. (2025). Influence of Thiolate versus Alkoxide Ligands on the Stability of Crystallographically Characterized Mn(III)-Alkylperoxo Complexes. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). The Synthesis and Solution Stability of Alkoxide Precursors. Retrieved from [Link]
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Wikipedia. (n.d.). Transition metal alkoxide complex. Retrieved from [Link]
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CatSci Ltd. (n.d.). The Stability of Organometallics. Retrieved from [Link]
-
ChemRxiv. (2023). Thermal Decomposition of Trimethylindium and Indium Trisguanidinate Precursors for InN Growth: An Ab-Initio and Kinetic Modelling. Retrieved from [Link]
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INIS-IAEA. (n.d.). A study of indium alkoxides In(OR)3. Retrieved from [Link]
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Reddit. (2023). Can someone explain "organometallic compounds" like I'm five?. r/chemistry. Retrieved from [Link]
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Gelest. (n.d.). Polymeric Metal Alkoxides. Retrieved from [Link]
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AZoNano. (n.d.). Indium Oxide (In2O3) Nanoparticles - Properties, Applications. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and characterization of indium oxide nanoparticles. Retrieved from [Link]
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Optoelectronics and Advanced Materials - Rapid Communications. (2008). Indium oxide (In2O3) nanoparticles using Aloe vera plant extract: Synthesis and optical properties. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of indium oxide nanoparticles by solid state chemical reaction | Request PDF. Retrieved from [Link]
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ThaiScience. (n.d.). Synthesis and Characterization of Indium Oxide Nanoparticles Using Indium Nitrate and Polyvinylpyrrolidone (PVP) as Precursors. Retrieved from [Link]
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INIS-IAEA. (1985). Stability of organometallic compounds in processes of their synthesis and decomposition. Retrieved from [Link]
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American Elements. (n.d.). Indium(III) Isopropoxide Solution. Retrieved from [Link]
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INIS-IAEA. (1980). Thermal decomposition of indium trialkylated compounds. Retrieved from [Link]
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ResearchGate. (2023). Thermal decomposition of trimethylindium and indium trisguanidinate precursors for InN growth: An ab initio and kinetic modeling study. Retrieved from [Link]
-
Britannica. (n.d.). Organometallic compound - Stability, Reactivity, Bonding. Retrieved from [Link]
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National Technical University of Ukraine. (n.d.). Electrochemical Stability of Indium-Tin Oxides. Retrieved from [Link]
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PubMed. (2023). Thermal decomposition of trimethylindium and indium trisguanidinate precursors for InN growth: An ab initio and kinetic modeling study. Retrieved from [Link]
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ResearchGate. (2023). Thermal Decomposition of Trimethylindium and Indium Trisguanidinate Precursors for InN Growth: An Ab-Initio and Kinetic Modelling Study. Retrieved from [Link]
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Fisher Scientific. (n.d.). Indium(III) isopropoxide, 99+% (metals basis), 5% w/v isopropanol. Retrieved from [Link]
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Journal of the Chemical Society, Dalton Transactions. (n.d.). The hydrolysis of metal ions. Part 4. Indium(III). Retrieved from [Link]
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Fisher Scientific. (n.d.). Indium(III) isopropoxide, 99.9% (metals basis). Retrieved from [Link]
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MDPI. (2021). Bias Stress Stability of Solution-Processed Nano Indium Oxide Thin Film Transistor. Retrieved from [Link]
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MDPI. (2025). Bias Stress Stability of Solution-Processed Nano Indium Oxide Thin Film Transistor. Retrieved from [Link]
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Technical Support Center: In-situ Monitoring of Indium Tripropan-2-olate Decomposition in CVD
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Chemical Vapor Deposition (CVD) of indium-based thin films using Indium tripropan-2-olate, In(OiPr)3. This guide is designed for researchers and process engineers to navigate the complexities of precursor decomposition and to effectively utilize in-situ monitoring techniques for process optimization and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the use of In(OiPr)3 in CVD processes.
Q1: Why is this compound a common precursor for Indium Oxide (In₂O₃) CVD?
This compound is favored due to its suitable volatility and thermal stability, which allows for consistent vapor-phase delivery to the reactor. Unlike pyrophoric precursors like trialkylindium compounds, it is easier and safer to handle.[1] Its decomposition pathway can yield high-quality, polycrystalline In₂O₃ thin films, a material widely used for applications like transparent conducting oxides.[2]
Q2: What is the typical temperature range for In(OiPr)₃ decomposition and In₂O₃ film growth?
The deposition temperature is a critical parameter that influences film properties. Polycrystalline In₂O₃ films are typically grown at substrate temperatures ranging from 350°C to 550°C.[2][3] The optimal temperature depends on reactor pressure, co-reactants (like O₂ or H₂O), and desired film characteristics such as crystallinity and conductivity.
Q3: What are the primary gas-phase species and by-products expected during decomposition?
The thermal decomposition of In(OiPr)₃ is a complex process. In-situ monitoring is crucial for understanding the reaction pathways. Key species you can expect to detect include:
-
Parent Precursor: Unreacted In(OiPr)₃ and its oligomers.
-
Primary Decomposition Fragments: Isopropanol, acetone, and propene are common by-products resulting from the breakdown of the isopropoxide ligands.
-
Intermediate Species: Organo-indium fragments may be present in the gas phase before complete oxidation on the substrate surface.
Q4: Which in-situ monitoring techniques are most effective for this process?
For real-time analysis of the gas phase during CVD, Quadrupole Mass Spectrometry (QMS) and Fourier-Transform Infrared Spectroscopy (FTIR) are highly effective.
-
QMS: Provides real-time information on the composition of the gas phase by identifying species based on their mass-to-charge ratio (m/z). It is excellent for detecting precursor fragments and reaction by-products.
-
FTIR Spectroscopy: Identifies molecules based on their characteristic vibrational frequencies (infrared absorption). It is particularly useful for monitoring the disappearance of the precursor and the appearance of stable by-products like isopropanol and acetone.[4]
In-Situ Monitoring Experimental Workflow
Effective troubleshooting begins with a robust monitoring setup. The following diagram illustrates a typical workflow for integrating in-situ analytical tools with a CVD reactor.
Caption: Experimental setup for CVD with integrated QMS and FTIR in-situ monitoring.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the CVD of In₂O₃ from this compound.
Issue 1: Low or No Film Deposition
| Potential Cause | Explanation & In-Situ Diagnostic Clues | Recommended Actions |
| 1a. Inadequate Precursor Volatilization | The bubbler/source temperature is too low, resulting in insufficient precursor vapor pressure. QMS/FTIR Signal: Very low or no signal corresponding to the precursor or its fragments. The baseline signal remains unchanged after opening the precursor line. | Increase the bubbler temperature in 5°C increments. Ensure all gas lines between the bubbler and the reactor are heated to prevent condensation. |
| 1b. Precursor Decomposition Before Reaching Substrate | The precursor is decomposing prematurely in the gas lines or showerhead due to excessive temperatures. QMS Signal: High intensity of ligand fragments (e.g., m/z 45 for isopropanol) but a weak parent ion signal for the precursor. | Reduce the temperature of the gas delivery lines and/or the showerhead. Confirm that the thermal gradient is sharp and localized at the substrate. |
| 1c. Substrate Temperature Too Low | The thermal energy at the substrate surface is insufficient to drive the decomposition reaction. QMS/FTIR Signal: Strong signal for the unreacted precursor in the exhaust gas, indicating it is passing through the reactor without decomposing. | Increase the substrate temperature in 25°C increments. Monitor the precursor signal in the exhaust; a significant drop indicates the onset of decomposition. |
Issue 2: Poor Film Quality (e.g., Hazy, Poor Adhesion, High Defect Density)
| Potential Cause | Explanation & In-Situ Diagnostic Clues | Recommended Actions |
| 2a. Gas-Phase Nucleation (Particle Formation) | High precursor concentration or incorrect pressure/temperature conditions lead to particle formation in the gas phase, which then fall onto the substrate.[5][6] This is a common cause of hazy or rough films. In-Situ Clue: Often difficult to detect with QMS/FTIR but may be observed as signal instabilities or pressure fluctuations. A laser light scattering system, if available, would directly detect particles. | Reduce the precursor flow rate by lowering the bubbler temperature or carrier gas flow. Increase the total reactor flow rate (dilution) to reduce precursor partial pressure. Optimize the reactor pressure. |
| 2b. Incomplete Decomposition or By-product Incorporation | The reaction is not going to completion, leading to the incorporation of organic residues or partially decomposed species into the film. This can cause poor crystallinity and adhesion. QMS Signal: Detection of high-mass organo-indium fragments in the exhaust. FTIR Signal: Incomplete removal of C-H and O-H vibrational bands. | Increase substrate temperature to promote complete ligand removal. Introduce or increase the flow of an oxidizer (e.g., O₂, H₂O) to facilitate the oxidation of indium and the combustion of organic by-products. |
| 2c. Chamber Contamination | Residual gases or contaminants from previous runs are interfering with the deposition process.[6] QMS Signal: Before starting the deposition, perform a residual gas analysis (RGA) scan. Look for unexpected peaks, especially water (m/z 18), nitrogen (m/z 28), or hydrocarbons. A high water background can significantly affect oxide growth. | Perform a chamber bake-out and ensure a low base pressure (<10⁻⁶ Torr) is achieved before deposition.[6] Run a cleaning plasma if the system is so equipped. |
Troubleshooting Logic Flow
The following diagram outlines a logical approach to diagnosing deposition issues using in-situ data.
Caption: A decision tree for troubleshooting CVD processes based on in-situ data.
Standard Operating Protocols
Protocol 1: QMS Analysis of Gas-Phase Species
This protocol details how to use a QMS to monitor the gas phase during a CVD run.
-
System Preparation: Ensure the QMS is differentially pumped and the sampling orifice is positioned to sample gas from the reactor exhaust line, downstream of the substrate.
-
Background Scan: Before introducing any gases, perform a Residual Gas Analysis (RGA) scan from 1-200 amu to establish a baseline and check for leaks or contamination (look for H₂O, N₂, O₂).
-
Precursor Signature: With the substrate at a low temperature (e.g., 100°C) to prevent decomposition, introduce the In(OiPr)₃ precursor with the carrier gas. Perform a scan to identify the fragmentation pattern of the unreacted precursor.
-
Decomposition Monitoring: Ramp the substrate to the target deposition temperature. Continuously monitor key m/z values in a trend analysis mode.
-
Data Interpretation: A successful process will show a decrease in precursor-related peaks and a simultaneous increase in by-product peaks as the deposition temperature is reached.
Table 1: Common m/z Fragments for In(OiPr)₃ Decomposition
| m/z | Tentative Assignment | Significance |
| 115 | In⁺ | Indium ion, indicates decomposition. |
| 59 | [OCH(CH₃)₂]⁺ | Isopropoxy ligand fragment.[7] |
| 45 | [CH₃CHOH]⁺ | Fragment from Isopropanol by-product. |
| 43 | [CH₃CO]⁺ | Fragment from Acetone by-product. |
| 41 | [C₃H₅]⁺ | Fragment from Propene by-product. |
Note: The parent ion for monomeric In(OiPr)₃ (m/z 292) may be difficult to detect due to its high mass and tendency to fragment in the ionizer.
Protocol 2: FTIR Monitoring of Gas-Phase Species
This protocol outlines the use of an FTIR spectrometer with a gas cell for process monitoring.
-
System Setup: Integrate a heated gas cell into the exhaust line of the CVD reactor. Align the infrared beam through the cell to the detector.
-
Background Spectrum: With the reactor under vacuum and at temperature, collect a background spectrum. This will be subtracted from subsequent sample spectra to isolate the signals from the process gases.
-
Precursor Spectrum: Introduce the In(OiPr)₃ precursor and carrier gas (substrate at low temperature). Collect a spectrum to establish the characteristic absorption bands of the precursor (primarily C-H and C-O stretches).
-
Real-Time Monitoring: During the deposition process, collect spectra at regular intervals (e.g., every 30-60 seconds).
-
Data Analysis: Create a trend plot of the absorbance at specific wavenumbers corresponding to the precursor and expected by-products.
Table 2: Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Species Assignment |
| ~2970, 2870 | C-H stretch | Precursor, Isopropanol, Acetone |
| ~1715 | C=O stretch | Acetone (by-product) |
| ~1130, 1160 | C-O stretch | Precursor, Isopropanol |
| ~3400 (broad) | O-H stretch | Isopropanol, Water (by-products) |
A successful deposition is characterized by a decrease in the intensity of the precursor's C-O and C-H bands and a corresponding increase in the bands for acetone and isopropanol.[4]
References
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Girtan, M. (2011). Structural and optical properties of indium oxide thin films prepared by an ultrasonic spray CVD process. ResearchGate. [Link]
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Gaskell, J. M., & Sheel, D. W. (2012). Deposition of indium tin oxide by atmospheric pressure chemical vapour deposition. ResearchGate. [Link]
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Denton Vacuum. (2024). How to Prevent Defects in Thin Film Sputtering and Evaporation. [Link]
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Hopfe, V., et al. (2003). In-situ monitoring for CVD processes. Thin Solid Films, 442(1-2), 60-65. [Link]
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Sputtering Targets. (n.d.). Five Challenges in Thin Film Deposition and How to Solve Them. [Link]
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Maruyama, T., & Tabata, K. (1991). Indium-tin oxide thin films prepared by chemical vapor deposition. Journal of Applied Physics, 70(7), 3848-3850. [Link]
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Mondol, A. S., et al. (2017). New amidinate complexes of indium(III): Promising CVD precursors for transparent and conductive In2O3 thin films. ResearchGate. [Link]
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Pascual-García, C., et al. (2019). Trends in mass spectrometry imaging for cardiovascular diseases. PMC. [Link]
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Kovacs, D. W., et al. (2015). Aerosol-assisted CVD of thioether-functionalised indium aminoalkoxides. SpringerLink. [Link]
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Hebisch, R., et al. (2021). Determination of indium and its compounds in workplace air using mass spectrometry with inductively coupled plasma (ICP-MS). Publisso. [Link]
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Jeon, H., et al. (2017). In-situ monitoring method of PECVD process equipment condition. ResearchGate. [Link]
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Semancik, S., & Cavicchi, R. E. (1998). In-Situ Monitoring of Micro-Chemical Vapor Deposition (µ-CVD): Experimental Results and Spice Modeling. SciSpace. [Link]
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Kondo, M., et al. (2009). Step coverage study of indium-tin-oxide thin films by spray CVD on non-flat substrates at different temperatures. ResearchGate. [Link]
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Davoudi, M. M., et al. (2024). Advancements in In-Situ Monitoring Technologies for Detecting Process-Induced Defects in the Directed Energy Deposition Process: A Comprehensive Review. MDPI. [Link]
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Zhang, Y., et al. (2021). Bias Stress Stability of Solution-Processed Nano Indium Oxide Thin Film Transistor. MDPI. [Link]
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Li, Y., et al. (2020). CVD growth of large-area InS atomic layers and device applications. Nanoscale. [Link]
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Péricard, S., et al. (2021). Mass Spectrometry for the Monitoring of Lipoprotein Oxidations by Myeloperoxidase in Cardiovascular Diseases. MDPI. [Link]
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Tanyeli, I., et al. (2022). An in Situ Study of Precursor Decomposition via Refractive Index Sensing in p-Type Transparent Copper Chromium Oxide. Chalmers Research. [Link]
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Schrader, B., et al. (2012). Mass Spectrometric Investigations on Aluminum Isopropoxide Containing Plasmas. ResearchGate. [Link]
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Funaki, A., et al. (2023). In2S3 thin films via open-air chemical vapor deposition using indium-diethyldithiocarbamate. Deposition and characterization. INIS-IAEA. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Indium Tripropan-2-olate vs. Indium Acetylacetonate for High-Quality Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of fabricating high-performance transparent conducting oxides (TCOs) and other advanced thin-film materials, the choice of the indium precursor is a critical determinant of the final film quality. This guide provides an in-depth technical comparison of two commonly employed precursors: indium tripropan-2-olate (indium isopropoxide) and indium acetylacetonate. By examining their chemical properties, decomposition behaviors, and performance in various deposition techniques, this document aims to equip researchers with the necessary insights to make informed decisions for their specific applications.
Precursor Characteristics: A Tale of Two Ligands
The fundamental differences between this compound and indium acetylacetonate lie in their ligand structures, which profoundly influence their physical properties, reactivity, and decomposition pathways.
This compound , an alkoxide, is characterized by the chemical formula In(O-iPr)₃. Its physical and chemical properties make it a suitable candidate for solution-based deposition techniques as well as chemical vapor deposition (CVD) methods.
Indium Acetylacetonate , a β-diketonate complex with the formula In(acac)₃, is a crystalline solid at room temperature.[1] It is a versatile precursor used in a wide array of deposition techniques including sol-gel, spray pyrolysis, atomic layer deposition (ALD), and CVD.[2][3][4][5]
Below is a summary of their key properties:
| Property | This compound | Indium Acetylacetonate |
| Formula | C₉H₂₁InO₃ | C₁₅H₂₁InO₆ |
| Molecular Weight | 292.08 g/mol | 412.14 g/mol [1] |
| Appearance | Yellow powder | White crystalline solid[1] |
| Melting Point | 145 °C (decomposes) | ~186 °C |
| Boiling Point | 82 °C | Sublimes |
| Solubility | Soluble in alcohols, ketones, and esters[5][6] | Soluble in organic solvents |
Decomposition Mechanisms: The Pathway to Indium Oxide
The manner in which a precursor decomposes is fundamental to the quality of the resulting thin film. The decomposition temperature and byproducts can significantly impact crystallinity, morphology, and purity.
Indium Acetylacetonate decomposes at a relatively high temperature. A study comparing several indium precursors found that the complete decomposition of In(acac)₃ in a chemical solution deposition process occurs at approximately 461°C. This is a lower decomposition temperature compared to indium chloride (InCl₃) and indium nitrate (In(NO₃)₃), suggesting its suitability for lower-temperature processing.[7] The decomposition of the acetylacetonate ligand can, however, sometimes lead to carbon contamination in the resulting films if the process is not carefully controlled.[3]
This compound , being an alkoxide, is generally expected to undergo hydrolysis and condensation reactions in sol-gel processes or thermal decomposition in CVD at lower temperatures compared to the more thermally stable acetylacetonate. The isopropoxide ligands can be removed through reactions with water or by thermal elimination, ideally forming volatile byproducts like isopropanol. This can potentially lead to cleaner film growth with less carbon incorporation.
Comparative Performance in Thin Film Deposition
Chemical Solution Deposition (Sol-Gel & Spin Coating)
Indium Acetylacetonate is a well-established precursor for sol-gel synthesis of indium tin oxide (ITO) and undoped indium oxide films.[4][8] A comparative study of different indium precursors for In₂O₃ films deposited via chemical solution deposition revealed that In(acac)₃ resulted in the smallest average grain size (137 nm²) compared to InCl₃ (988 nm²), In(NO₃)₃ (305 nm²), and In(OAc)₃ (219 nm²).[7] This suggests that indium acetylacetonate can be advantageous for producing films with fine-grained microstructures, which can lead to smoother surfaces.
This compound is also utilized in sol-gel processes, often favored for its reactivity which allows for the formation of the oxide network at lower temperatures. The use of alkoxide precursors like indium isopropoxide in sol-gel formulations can lead to highly uniform and pure films due to the clean decomposition of the organic ligands.
Chemical Vapor Deposition (CVD) and Related Techniques
Indium Acetylacetonate has been successfully used in atmospheric-pressure CVD to produce transparent and conductive ITO thin films.[5] Polycrystalline films with low resistivity (1.8 x 10⁻⁴ Ω·cm) and high transmittance (>90%) were achieved at a reaction temperature of 450°C.[5] It is also a viable precursor for atomic layer deposition (ALD), although it can sometimes exhibit low growth rates.[2]
This compound is suitable for CVD and aerosol-assisted CVD (AACVD) due to its volatility. AACVD of indium oxide from an indium precursor solution has been shown to produce transparent films composed of spherical microparticles.[9] The ability of alkoxide precursors to decompose cleanly at lower temperatures can be an advantage in CVD processes, potentially reducing the thermal budget and minimizing substrate damage.
Experimental Data Summary
The following table summarizes key experimental findings for thin films deposited using each precursor. Note: The data is compiled from different studies with varying experimental conditions and should be interpreted as indicative rather than a direct comparison.
| Parameter | This compound derived films | Indium Acetylacetonate derived films |
| Deposition Method | Sol-gel, AACVD | Sol-gel, Spray Pyrolysis, CVD, ALD |
| Decomposition Temp. | Lower (inferred) | ~461°C (in CSD)[7] |
| Grain Size | - | 137 nm² (average, in CSD)[7] |
| Resistivity | - | 1.8 x 10⁻⁴ Ω·cm (CVD, ITO)[5], 4.75 x 10⁻⁴ Ω·cm (Spray Pyrolysis, ITO)[3] |
| Transmittance | - | >90% (CVD, ITO)[5], 85% (Spray Pyrolysis, ITO)[3] |
| Crystallinity | Polycrystalline (AACVD)[9] | Polycrystalline (CVD, ALD)[2][5] |
Experimental Protocols
Sol-Gel Deposition of ITO Films using Indium Acetylacetonate
This protocol is based on a typical sol-gel process for ITO thin films.
-
Precursor Solution Preparation:
-
Dissolve indium acetylacetonate and a tin precursor (e.g., tin(II) acetylacetonate) in a suitable solvent such as 2-methoxyethanol or ethanol.
-
Add a stabilizer, like acetylacetone or an amine, to control the hydrolysis and condensation rates.
-
Stir the solution at room temperature or slightly elevated temperature until a clear, homogeneous sol is obtained.
-
-
Film Deposition:
-
Clean the substrate (e.g., glass or silicon wafer) thoroughly.
-
Deposit the precursor solution onto the substrate using spin-coating or dip-coating.
-
-
Drying and Annealing:
-
Dry the coated substrate on a hot plate at a low temperature (e.g., 100-150°C) to evaporate the solvent.
-
Perform a higher temperature annealing step (e.g., 400-600°C) in a furnace to decompose the organic components and crystallize the ITO film.
-
Aerosol Assisted Chemical Vapor Deposition (AACVD) of Indium Oxide
This is a general protocol for AACVD, a technique suitable for precursors like this compound.
-
Precursor Solution Preparation:
-
Dissolve this compound in a suitable organic solvent.
-
-
Aerosol Generation:
-
Generate an aerosol of the precursor solution using an ultrasonic atomizer.
-
-
Deposition:
-
Transport the aerosol into a heated reactor containing the substrate using an inert carrier gas (e.g., nitrogen or argon).
-
The precursor decomposes on the hot substrate surface to form an indium oxide film.
-
-
Cooling:
-
Cool the reactor down to room temperature in an inert atmosphere before removing the coated substrate.
-
Conclusion and Outlook
Both this compound and indium acetylacetonate are viable precursors for the deposition of high-quality indium oxide and related thin films. The choice between them depends on the specific requirements of the application and the deposition technique to be employed.
Indium acetylacetonate is a well-characterized and versatile precursor, particularly for applications where fine-grained microstructures are desired. Its higher thermal stability makes it suitable for a broader range of processing temperatures in techniques like CVD and ALD.
This compound , as an alkoxide, offers the potential for lower-temperature processing and cleaner decomposition, which can be advantageous in reducing carbon contamination and minimizing the thermal budget. It is particularly well-suited for sol-gel and AACVD methods.
Ultimately, for a given application, empirical optimization of the precursor chemistry and deposition parameters is crucial to achieve the desired thin film properties. Future research focusing on a direct comparative study of these two precursors under identical deposition conditions would be highly valuable to the materials science community.
References
-
MySkinRecipes. INDIUM(III) ISOPROPOXIDE. [Link]
- Nilsen, O., et al. "Thin films of In2O3 by atomic layer deposition using In(acac)3." Thin Solid Films 517.23 (2009): 6320-6322.
- Gao, Y., et al. "Preparation of ITO films using a spray pyrolysis solution containing an acetylacetone chelating agent." Materials Science-Poland 32.1 (2014): 66-70.
- Willis, A. L., et al. "Metal acetylacetonates as general precursors for the synthesis of early transition metal oxide nanomaterials.
- Maruyama, T., and K. Fukui. "Indium-tin oxide thin films prepared by chemical vapor deposition." Journal of applied physics 70.7 (1991): 3848-3851.
- Szkutnik, P. D., et al. "Influence of precursor nature on the thermal growth of Tin–Indium oxide layers by MOCVD.
- Kim, H., et al. "Thermal atomic layer deposition of In2O3 thin films using dimethyl (N-ethoxy-2, 2-dimethylcarboxylicpropanamide) indium and H2O." Applied Surface Science 416 (2017): 648-654.
- Vaishan, V. S., P. D. Patel, and N. G. Patel. "Obtaining Sol-Gel by Means of Indium Oxide Thin Films With Added Tin on Glass Substrates." Glass and Ceramics 72.7-8 (2015): 271-275.
- Ramasamy, K., et al. "Synthesis of Indium Oxide Microparticles using Aerosol Assisted Chemical Vapour Deposition." RSC advances 5.86 (2015): 70487-70490.
- Lupan, O., et al. "Indium-tin oxide thin films prepared by chemical vapor deposition." Journal of Physics D: Applied Physics 42.13 (2009): 135403.
- Kim, J., et al. "Crystallinity-Preserving Atomic Layer Etching of Ultrathin In2O3 for Stable Oxide Nanoelectronics." ACS nano 16.1 (2022): 1346-1355.
- Su, C., et al. "Preparation of ITO Thin Films by Sol-Gel Process and Their Characterizations." Synthetic metals 153.1-3 (2005): 9-12.
- Kim, H. J., et al. "Enhancement of Electrical Properties of Sol–Gel Indium–Tin–Oxide Films by Microwave Irradiation and Plasma Treatment.
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- Kundu, S., et al. "Surface characterization of sol–gel derived indium tin oxide films on glass.
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Plasma ALD. In(acac) 3 , Indium(III) acetylacetonate, CAS# 14405-45-9. [Link]
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A Senior Application Scientist's Guide to Indium Precursor Selection: Indium Tripropan-2-olate vs. Indium Chloride in Nanoparticle Synthesis
In the synthesis of advanced nanomaterials, the choice of precursor is a foundational decision that dictates the trajectory of the entire experimental process and ultimately defines the characteristics of the final product. For researchers and drug development professionals working with indium-based nanoparticles—such as indium oxide (In₂O₃), indium phosphide (InP), or copper indium sulfide (CIS)—the selection between an organometallic precursor like indium tripropan-2-olate (indium isopropoxide) and a simple metal halide like indium chloride (InCl₃) is a critical juncture. This guide provides an in-depth, objective comparison of these two common precursors, grounded in experimental evidence and mechanistic causality, to empower you to make the most informed decision for your specific application.
The Precursor's Role: A Tale of Two Chemistries
The fundamental difference between this compound and indium chloride lies in their chemical nature, which in turn governs their reactivity, stability, and the synthetic pathways they are best suited for.
-
This compound (In(O-i-Pr)₃): As a metal alkoxide, this precursor is characterized by its highly reactive indium-oxygen bonds. This reactivity makes it exceptionally sensitive to hydrolysis, where water molecules readily attack the indium center, displacing the isopropoxide ligands.[1] This rapid hydrolysis is the cornerstone of sol-gel and non-aqueous solvothermal syntheses, allowing for the formation of indium-oxygen networks under controlled conditions. However, this same reactivity demands stringent handling procedures, typically requiring anhydrous solvents and inert atmospheres to prevent premature and uncontrolled reactions.
-
Indium Chloride (InCl₃): This inorganic salt is significantly more stable under ambient conditions compared to its alkoxide counterpart.[2] Its utility stems from its solubility in water and other polar solvents, making it an ideal candidate for aqueous-based methods like hydrothermal and co-precipitation syntheses.[3][4] In these methods, the reaction is typically driven by changing the pH or temperature to induce hydrolysis and precipitation. Alternatively, InCl₃ can be used in non-aqueous systems where it is chemically reduced by a strong agent like sodium borohydride (NaBH₄) to produce metallic indium nanoparticles.[5][6]
Here is a visualization of the molecular structures of the two precursors.
Synthesis Workflows: Causality and Experimental Choices
The choice of precursor directly informs the selection of the synthesis methodology. The underlying causality relates to how the chemical bonds in the precursor are broken and how new bonds are formed to create the nanoparticle lattice.
Workflow for this compound: The Sol-Gel/Solvothermal Route
This pathway is dictated by the precursor's susceptibility to hydrolysis and condensation. The key to a successful synthesis is controlling the rate of these reactions to separate the nucleation and growth phases, which is essential for achieving a narrow particle size distribution.
Causality: Using a non-aqueous solvent like ethanol or toluene limits the water source, slowing down the reaction. Water is then introduced in a controlled manner, or the reaction relies on the slow, in-situ generation of water (e.g., through an esterification reaction). This deliberate control prevents a sudden burst of nucleation that would lead to polydisperse particles or amorphous aggregates. The process often yields an intermediate like indium hydroxide [In(OH)₃] or an oxy-hydroxide, which requires a subsequent calcination (high-temperature heating) step to dehydrate the material and crystallize it into the desired indium oxide phase.[1][7]
Workflow for Indium Chloride: The Hydrothermal & Chemical Reduction Routes
The stability and solubility of InCl₃ open up different, often simpler, synthetic routes.
Causality (Hydrothermal): In an aqueous solution, InCl₃ dissociates into In³⁺ and Cl⁻ ions. The synthesis is controlled by manipulating solution chemistry. A mineralizer or pH-modifying agent, such as urea or sodium hydroxide, is added.[4] Upon heating in a sealed autoclave, the pressure rises, increasing the solubility of the indium hydroxide intermediate. This process facilitates a "dissolution-recrystallization" mechanism, where the intermediate slowly dissolves and recrystallizes into the more thermodynamically stable In₂O₃ phase, often yielding highly crystalline nanoparticles directly without the need for post-synthesis calcination.[8]
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A Senior Application Scientist's Guide to Validating the Stoichiometry of In₂O₃ Films from Indium Tripropan-2-olate
Authored for Researchers, Scientists, and Drug Development Professionals
Indium (III) oxide (In₂O₃) is a cornerstone material in modern electronics, prized for its unique combination of high electrical conductivity and optical transparency. These properties make it indispensable for applications such as transparent conducting electrodes in solar cells and flat-panel displays, gas sensors, and as a component in emerging transistor technologies. The performance of In₂O₃ thin films is critically dependent on their stoichiometry—the precise ratio of indium to oxygen atoms. Deviations from the ideal 2:3 ratio can introduce defects, alter the bandgap, and degrade charge carrier mobility, ultimately compromising device performance.
This guide provides an in-depth comparison of methods for synthesizing and, crucially, validating the stoichiometry of In₂O₃ films, with a focus on films derived from the metal-organic precursor Indium tripropan-2-olate. We will explore alternative synthesis routes and present a rigorous, comparative analysis of the key analytical techniques required to ensure the production of high-quality, stoichiometric films.
Part 1: Synthesis of In₂O₃ Films
The Sol-Gel Method Using this compound
This compound, In(O-i-Pr)₃, is an alkoxide precursor well-suited for solution-based deposition techniques like the sol-gel method. This approach is valued for its relative simplicity, low cost, and ability to coat large and complex surfaces. The underlying chemistry involves a two-step process:
-
Hydrolysis: The indium alkoxide reacts with water, replacing the isopropoxide (-O-i-Pr) ligands with hydroxyl (-OH) groups.
-
Condensation: These hydroxylated intermediates then react with each other, eliminating water molecules to form In-O-In bridges, gradually building the inorganic oxide network.
The final step is a thermal annealing process, which removes residual organic components and crystallizes the amorphous film into the desired polycrystalline cubic In₂O₃ structure.[1][2]
A detailed workflow for depositing In₂O₃ films via the sol-gel method is as follows:
-
Precursor Solution Preparation: Dissolve this compound in a suitable solvent, such as 2-methoxyethanol, often with a stabilizing agent like acetic acid.[3]
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., silicon wafer, glass) using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath to remove organic residues.
-
Film Deposition: Use a technique like spin-coating or dip-coating to apply the precursor solution onto the cleaned substrate. The thickness of the wet film is controlled by parameters such as spin speed or withdrawal speed.
-
Drying/Pyrolysis: Heat the coated substrate on a hot plate at a moderate temperature (e.g., 150-300°C) to evaporate the solvent and decompose the organic ligands.
-
Annealing: Transfer the substrate to a furnace and anneal at a higher temperature (e.g., 400-600°C) in an oxygen-containing atmosphere. This step crystallizes the film into the In₂O₃ phase and ensures complete oxidation.[4]
-
Characterization: The resulting film is now ready for stoichiometric and structural validation.
Caption: Workflow for Sol-Gel Synthesis of In₂O₃ Films.
Alternative Precursors and Deposition Methods
While this compound is effective for sol-gel methods, other precursors are often favored for vapor-phase deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), which offer superior control over film thickness and conformality.[5][6] The choice of precursor is critical as it influences the deposition temperature, growth rate, film purity, and electrical properties.
| Precursor Name | Common Abbreviation | Deposition Method(s) | Typical Deposition Temp. (°C) | Key Characteristics & References |
| Indium Chloride | InCl₃ | ALD, CSD | 300 - 500 | High deposition temperature, low growth rate in ALD. Can produce large grains in CSD.[5][7] |
| Trimethylindium | TMIn | ALD, CVD | 100 - 250 | Low cost, high vapor pressure, suitable for low-temperature plasma-enhanced ALD (PEALD).[8] |
| Cyclopentadienyl Indium | InCp | ALD | 160 - 450 | High growth rate, requires strong oxidants like O₃ or H₂O₂. Good for conformal coatings.[5] |
| Indium Acetylacetonate | In(acac)₃ | CVD, ALD | 150 - 500 | Often shows low reactivity in ALD, requiring plasma or higher temperatures.[5][9] |
| (N,N-dimethylbutylamine)trimethylindium | DATI | PEALD | 100 - 250 | Liquid precursor with high growth per cycle and results in films with superior crystallinity.[10][11] |
| Tris-guanidinate Indium | In[(NiPr)₂CNMe₂]₃ | CVD | > 275 | Good thermal stability, readily deposits cubic In₂O₃ with air as the reactant gas.[6][12] |
Part 2: A Comparative Guide to Stoichiometry Validation Techniques
Once an In₂O₃ film is synthesized, its elemental composition must be rigorously validated. No single technique provides a complete picture; therefore, a multi-faceted approach is often necessary. Here, we compare the most effective and widely used methods.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
-
Causality of Method: XPS operates by irradiating the film surface with a beam of X-rays. This causes the ejection of core-level electrons. The kinetic energy of these ejected photoelectrons is measured. Since the binding energy of a core electron is unique to the element and its chemical environment, the resulting spectrum provides a fingerprint of the film's composition. For stoichiometry, the relative intensities of the In 3d and O 1s peaks are used to calculate the atomic ratio.[13][14]
-
Sample Introduction: Mount the In₂O₃-coated substrate onto a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument. UHV is critical to prevent surface contamination and scattering of photoelectrons.
-
Survey Scan: Perform a low-resolution survey scan across a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
Surface Cleaning (Optional): If surface adventitious carbon or other contaminants are significant, gently sputter the surface with a low-energy argon ion beam. This must be done cautiously, as preferential sputtering of oxygen can alter the stoichiometry of the oxide surface.
-
High-Resolution Scans: Acquire high-resolution, narrow-scan spectra for the In 3d and O 1s photoelectron peaks.[15] The In 3d peak will appear as a doublet (3d₅/₂ and 3d₃/₂).[13] The O 1s peak can often be deconvoluted into multiple components representing lattice oxygen (In-O), oxygen vacancies, and surface hydroxyls or carbonates.[14][16]
-
Data Analysis:
-
Integrate the area under the desired peaks (e.g., In 3d and the O 1s lattice peak).
-
Correct these areas using Relative Sensitivity Factors (RSFs), which are specific to the instrument and the atomic orbital.
-
Calculate the atomic concentrations to determine the In:O ratio.
-
Caption: Experimental Workflow for XPS Analysis.
Rutherford Backscattering Spectrometry (RBS)
RBS is a powerful ion beam analytical technique used to determine the thickness and elemental composition of thin films.[17] It is particularly valuable because it can provide quantitative results without the need for reference standards.[18][19]
-
Causality of Method: A beam of high-energy ions (typically MeV He²⁺) is directed at the sample.[18] These ions elastically scatter from the nuclei of atoms in the film. The energy of the backscattered ion depends on two factors: the mass of the target nucleus it scattered from (heavier nuclei result in higher backscattered energy) and the depth at which the scattering event occurred (ions lose energy as they travel through the film). By measuring the energy and yield of the backscattered ions, a quantitative depth profile of the film's composition can be constructed.[17][20]
-
Sample Mounting: Place the In₂O₃ film sample in the target chamber of a Van de Graaff accelerator or similar ion beam system.[20]
-
System Evacuation: Evacuate the chamber to high vacuum to ensure an unimpeded path for the ion beam.
-
Ion Beam Bombardment: Direct a monoenergetic beam of He²⁺ ions (e.g., 1.5-2.5 MeV) onto the sample surface.[20][21]
-
Detection of Backscattered Ions: A solid-state detector, placed at a fixed backscattering angle (e.g., 170°), measures the energy of the ions scattered from the film.
-
Spectrum Acquisition: Collect data to form a spectrum of ion yield versus backscattered energy. The spectrum will show distinct "steps" or peaks corresponding to indium and oxygen.
-
Data Simulation and Fitting: Use specialized software to simulate the RBS spectrum based on an assumed film structure (thickness and composition). The simulation parameters are adjusted until the simulated spectrum matches the experimental data. The best-fit parameters provide the precise stoichiometry (atoms/cm²) and thickness of the film.
Caption: Experimental Workflow for RBS Analysis.
Energy-Dispersive X-ray Spectroscopy (EDX or EDS)
EDX is an analytical technique used for the elemental analysis of a sample, most commonly integrated with a Scanning Electron Microscope (SEM).[22]
-
Causality of Method: In an SEM, a focused beam of high-energy electrons scans the sample surface. This electron beam excites electrons in the inner shells of the sample's atoms, ejecting them and creating electron holes. Electrons from higher-energy outer shells then drop down to fill these holes, releasing the excess energy as an X-ray. The energy of this emitted X-ray is characteristic of the element from which it originated.[23] An EDX detector measures the energy and number of these X-rays to generate a spectrum, allowing for elemental identification and semi-quantitative compositional analysis.[22]
-
Sample Preparation: Mount the In₂O₃ film on an SEM stub using conductive carbon tape. A conductive coating (e.g., carbon, gold) may be required if the substrate is insulating to prevent charging.
-
SEM Imaging: Insert the sample into the SEM chamber. Obtain a clear image of the film surface to select an appropriate area for analysis.
-
Spectrum Acquisition: Focus the electron beam on the desired area and acquire an EDX spectrum. The acquisition time can be varied to improve the signal-to-noise ratio.
-
Elemental Identification: The software automatically identifies the elements present by matching the characteristic X-ray energy peaks (e.g., In Lα, O Kα) to its library.[24]
-
Quantitative Analysis: Use standardless or standard-based quantification software to calculate the atomic or weight percentages of the identified elements. This process involves complex matrix corrections (ZAF corrections) to account for differences in atomic number, absorption, and fluorescence.
Caption: Experimental Workflow for EDX Analysis.
X-ray Diffraction (XRD)
While not a direct measure of stoichiometry, XRD is an essential complementary technique. It provides information on the crystal structure, phase, and orientation of the film.
-
Causality of Method: A collimated beam of X-rays is directed at the film. The X-rays are diffracted by the crystalline lattice planes of the material. Constructive interference occurs only at specific angles (Bragg's Law), producing a diffraction pattern of intensity versus diffraction angle (2θ). This pattern is a unique fingerprint of the material's crystal structure. For In₂O₃, the goal is to confirm the formation of the cubic bixbyite phase and rule out the presence of other phases (like metallic indium or other indium sub-oxides) that would indicate a non-stoichiometric film.[25][26][27]
-
Sample Mounting: Mount the In₂O₃ film on the sample stage of a diffractometer.
-
Instrument Setup: Configure the X-ray source (e.g., Cu Kα) and detector. Set the desired angular range (2θ) for the scan.
-
Data Acquisition: Perform the 2θ scan, where the X-ray source and detector rotate relative to the sample.
-
Phase Identification: Compare the peak positions in the resulting diffractogram to a standard database (e.g., JCPDS card no. 71-2194 for cubic In₂O₃) to confirm the crystal phase.[27][28] The presence of sharp, well-defined peaks corresponding to the (222), (400), and (440) planes confirms a well-crystallized cubic In₂O₃ film.[29][30]
Caption: Experimental Workflow for XRD Analysis.
Part 3: Comparative Summary and Recommendations
Choosing the right validation technique depends on the specific requirements of the research, including the need for accuracy, depth information, and chemical state analysis.
| Feature | X-ray Photoelectron Spectroscopy (XPS) | Rutherford Backscattering (RBS) | Energy-Dispersive X-ray (EDX) |
| Primary Information | Surface elemental composition, chemical state | Absolute elemental area density (atoms/cm²), depth profile | Bulk elemental composition |
| Quantitative Accuracy | Good (~5-10% relative error) | Excellent (<2% relative error)[21] | Fair to Good (5-15% relative error) |
| Standard-less | No (requires sensitivity factors) | Yes[18][19] | Semi-quantitative without standards |
| Depth Profiling | Yes (with ion sputtering) | Yes (non-destructive) | No (bulk analysis) |
| Detection Limits | ~0.1 atomic % | ~0.001 - 1 atomic % for heavy elements[18] | ~0.1 atomic % |
| Lateral Resolution | Poor (~10 µm - mm) | Very Poor (mm)[18] | Excellent (nm to µm) |
| Chemical State Info | Yes (primary strength) | No | No |
| Key Advantage | Provides crucial chemical bonding information. | Unmatched accuracy for absolute composition. | Fast, accessible, high spatial resolution. |
| Key Limitation | Surface sensitive; sputtering can damage sample. | Poor mass resolution for light elements; poor lateral resolution. | Lower accuracy; potential for peak overlaps.[23] |
Senior Scientist's Recommendation:
For a comprehensive and trustworthy validation of In₂O₃ film stoichiometry, a combined approach is recommended:
-
Primary Validation with RBS: Use RBS as the gold standard for determining the absolute In:O atomic ratio and film thickness.[17][19] Its standard-less nature provides the most reliable quantitative data.
-
Surface and Chemical State Analysis with XPS: Employ XPS to confirm the chemical state of indium and oxygen at the surface, ensuring that the elements are in their correct oxide states (In³⁺ and O²⁻). This is also invaluable for detecting surface impurities or hydroxyl groups that could affect device interfaces.[14][31]
-
Structural Confirmation with XRD: Always use XRD to confirm that the film has crystallized in the correct cubic bixbyite In₂O₃ phase. An amorphous or mixed-phase film, even with the correct overall stoichiometry, will not exhibit the desired electronic properties.[32][33]
-
Rapid Screening with EDX: EDX, coupled with SEM, can be used for rapid qualitative screening, process monitoring, and checking for compositional uniformity across the sample surface.[34]
By systematically applying this suite of characterization techniques, researchers can confidently validate the stoichiometry of their In₂O₃ films, ensuring the reliability and optimal performance of their advanced materials and devices.
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A Senior Application Scientist's Guide to Characterizing Optical Properties of Indium Oxide Films from Indium Tripropan-2-olate
For: Researchers, scientists, and drug development professionals exploring advanced material synthesis and characterization.
Introduction: The Strategic Advantage of Indium Tripropan-2-olate
In the landscape of transparent conducting oxides (TCOs), the choice of precursor is a critical determinant of final film quality and performance. While traditional precursors like indium chloride (InCl₃) and indium nitrate (In(NO₃)₃) are widely used, they present challenges such as corrosive byproducts (from chlorides) or lower thermal stability.[1] This guide focuses on this compound, In(O-i-Pr)₃, also known as indium isopropoxide. As a metal-organic precursor, it offers distinct advantages for solution-based deposition techniques like sol-gel and spray pyrolysis. Its decomposition pathway is generally cleaner, yielding volatile organic byproducts, which minimizes the incorporation of impurities that can be detrimental to optical and electrical properties.
This document provides an in-depth comparison of the optical properties of indium oxide (In₂O₃) films derived from indium isopropoxide against those from other common precursors. We will delve into the causality behind experimental choices, provide validated protocols for key characterization techniques, and present comparative data to inform your materials development process.
Deposition Methodologies: From Precursor to Film
The conversion of a liquid precursor solution into a solid, functional thin film is a process where precise control dictates the outcome. Indium isopropoxide is particularly amenable to two cost-effective, scalable, and versatile techniques: Sol-Gel and Spray Pyrolysis.
Sol-Gel Deposition
The sol-gel process is a bottom-up synthesis method involving the creation of a colloidal suspension (sol) that, through a series of hydrolysis and condensation reactions, forms a continuous solid network (gel). This method allows for excellent compositional control and uniformity at a molecular level.
Causality of Experimental Choices:
-
Solvent Selection (e.g., Ethanol): Ethanol is chosen for its ability to dissolve the indium precursor and its miscibility with water, which is required for the hydrolysis step.
-
Stabilizer (e.g., Acetylacetone): Indium isopropoxide is highly reactive. A chelating agent like acetylacetone is used to reduce the hydrolysis rate, preventing rapid, uncontrolled precipitation and ensuring the formation of a stable, homogenous sol suitable for coating.
-
Annealing Temperature: The post-deposition annealing step is critical. It serves to remove residual organic compounds, facilitate the conversion to the crystalline indium oxide phase (bixbyite), and reduce structural defects, thereby improving transparency and conductivity.[2]
Caption: Workflow for Sol-Gel Deposition of Indium Oxide Films.
Spray Pyrolysis Deposition
Spray pyrolysis is a versatile technique where a precursor solution is atomized into fine droplets and sprayed onto a heated substrate. The droplets undergo solvent evaporation and thermal decomposition upon contact with the hot surface, directly forming the desired oxide film.[3]
Causality of Experimental Choices:
-
Substrate Temperature: This is the most critical parameter. It must be high enough to ensure complete decomposition of the precursor and formation of crystalline In₂O₃, but not so high as to cause excessive evaporation of the droplets before they reach the substrate, which would result in a powdery, non-adherent film.[3]
-
Nozzle-to-Substrate Distance: This distance influences the droplet size and velocity upon impact, affecting the film's uniformity and morphology.
-
Solution Flow Rate: A controlled flow rate ensures a consistent supply of precursor material, which is key to achieving a uniform film thickness.
Caption: Workflow for Spray Pyrolysis Deposition of Indium Oxide Films.
Core Optical Characterization Techniques
To comprehensively evaluate the performance of the deposited films, a suite of optical characterization techniques is employed. Each provides a unique and complementary piece of information about the material's interaction with light.
UV-Visible (UV-Vis) Spectroscopy
This is the foundational technique for assessing the primary function of a TCO: its transparency. It measures the transmittance and absorbance of light as a function of wavelength.
Key Metrics Obtained:
-
Transmittance (%T): The percentage of incident light that passes through the film. For TCO applications, an average transmittance of >80-90% in the visible range (400-700 nm) is desirable.[4][5][6]
-
Optical Band Gap (Eg): This determines the transparency window of the semiconductor. A wide band gap (>3.5 eV) is necessary for high transparency in the visible spectrum.[3] The band gap is typically extracted from the absorption data using a Tauc plot, where (αhν)² is plotted against photon energy (hν) for a direct band gap material like In₂O₃.[7]
Photoluminescence (PL) Spectroscopy
PL spectroscopy provides insight into the electronic structure and defect states within the film. When the film is excited by photons of sufficient energy, electrons are promoted to higher energy states. Their subsequent relaxation and recombination can result in the emission of light, the spectrum of which reveals information about the material's quality.
Interpreting the Data:
-
Near-Band-Edge (NBE) Emission: A sharp emission peak close to the material's band gap energy is indicative of good crystallinity and low defect density.
-
Defect-Related Emissions: Broad emission bands in the visible range (e.g., blue, green, or yellow) are commonly observed in In₂O₃.[8] These emissions are often attributed to electronic transitions involving defect states within the band gap, such as oxygen vacancies or indium interstitials.[8][9] The intensity and position of these peaks can be used to qualitatively assess the film's defect concentration.
Spectroscopic Ellipsometry (SE)
SE is a highly sensitive, non-destructive technique that measures the change in polarization of light upon reflection from the film's surface. By fitting the measured data to an optical model, one can precisely determine several key properties simultaneously.
Key Metrics Obtained:
-
Refractive Index (n): Describes how the speed of light is reduced as it passes through the film. For In₂O₃, n is typically in the range of 1.7 to 2.9 in the visible spectrum.[2][10]
-
Extinction Coefficient (k): Related to the absorption of light within the film. For a good transparent conductor, k should be very low (approaching zero) in the visible range.[7][10]
-
Film Thickness: SE provides highly accurate measurements of film thickness, which is crucial for correlating optical properties with physical dimensions.
-
Surface Roughness: The model can also account for a surface roughness layer, providing a quantitative measure of the film's surface morphology.
Comparative Performance Analysis: The Impact of the Precursor
The choice of indium precursor directly influences the chemical reactions during deposition, which in turn affects the film's microstructure, defect chemistry, and ultimate optical performance. The table below synthesizes typical values reported in the literature for undoped In₂O₃ films prepared by solution-based methods using different precursors.
| Optical Property | This compound | Indium Chloride (InCl₃) | Indium Nitrate (In(NO₃)₃) |
| Avg. Transmittance (Visible) | > 85% | ~80%[3] | Up to 90%[2] |
| Optical Band Gap (Eg) | ~3.7 - 3.9 eV | 3.55 - 3.70 eV[3] | 3.88 - 4.04 eV[2] |
| Refractive Index (@550nm) | ~1.8 - 2.1 | ~2.0 - 2.2[11] | ~1.9 - 2.1[2] |
| Common PL Emissions | Blue/Green (Defect-related) | Blue/Green (Defect-related) | Blue/Green (Defect-related)[12] |
| Key Byproducts | Isopropanol, Acetone | HCl, Chlorine species | NOx species, H₂O |
| Primary Advantage | Cleaner decomposition, less corrosive | Low cost, readily available | Low decomposition temperature |
| Primary Disadvantage | Higher cost, moisture sensitive | Corrosive byproducts (HCl) | Potential for nitrate impurities |
Note: The values presented are representative and can vary significantly with deposition parameters (e.g., temperature, concentration, annealing conditions).
Discussion of Causality:
-
This compound: The alkoxide nature of this precursor leads to a "cleaner" decomposition process, primarily yielding alcohol and other volatile organics. This reduces the risk of incorporating halide or nitrate ions into the film lattice, which can act as scattering centers or create compensating defects, thereby improving optical transparency.
-
Indium Chloride: While cost-effective, the decomposition of InCl₃ can release corrosive HCl gas and incorporate residual chlorine into the film. These impurities can degrade crystallinity and introduce scattering centers, potentially lowering the overall transmittance compared to films from alkoxide precursors.[11]
-
Indium Nitrate: This precursor decomposes at relatively low temperatures, which can be advantageous. However, the decomposition can be energetic and may leave behind residual nitrate groups if not completed fully, impacting the film's structural and optical quality.[2]
Experimental Protocols
The following protocols provide a self-validating framework for the deposition and characterization of In₂O₃ films.
Protocol 1: Sol-Gel Deposition of In₂O₃ Films
-
Substrate Cleaning: a. Sonicate glass substrates sequentially in acetone, ethanol, and deionized water for 15 minutes each. b. Dry the substrates under a stream of dry nitrogen gas.
-
Precursor Solution Preparation (0.2 M): a. In a nitrogen-filled glovebox, dissolve an appropriate amount of this compound in anhydrous ethanol. b. Add acetylacetone as a stabilizer in a 1:1 molar ratio to the indium precursor. c. Stir the solution for 1 hour to ensure complete dissolution and chelation. d. Add a mixture of deionized water and HCl (as a catalyst) dropwise while stirring. e. Allow the sol to age for 24 hours at room temperature.
-
Deposition: a. Place a cleaned substrate on a spin coater. b. Dispense the sol onto the substrate and spin at 3000 rpm for 30 seconds.
-
Thermal Treatment: a. Dry the coated substrate on a hotplate at 150°C for 10 minutes. b. Transfer the substrate to a tube furnace and anneal at 500°C in air for 1 hour. c. Allow the furnace to cool naturally to room temperature.
Protocol 2: Spray Pyrolysis Deposition of In₂O₃ Films
-
Substrate Preparation: a. Clean glass substrates as described in Protocol 1. b. Place the cleaned substrate on the heater stage of the spray pyrolysis unit and heat to the desired deposition temperature (e.g., 450°C).
-
Precursor Solution Preparation (0.1 M): a. Dissolve this compound in a solvent mixture, such as ethanol or 2-methoxyethanol. b. Stir until the precursor is fully dissolved.
-
Deposition: a. Set the spray nozzle-to-substrate distance (e.g., 25 cm).[3] b. Set the solution flow rate (e.g., 5 mL/min) and carrier gas pressure (e.g., compressed air at 1 bar). c. Initiate the spray process for the desired duration to achieve the target film thickness.
-
Post-Deposition: a. Turn off the spray and allow the film to cool down on the heater stage to below 100°C before removal.
Protocol 3: UV-Vis Spectroscopy Analysis
-
Instrument Setup: a. Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes. b. Set the measurement wavelength range (e.g., 300-1100 nm).
-
Baseline Correction: a. Place a clean, uncoated glass substrate (identical to the one used for deposition) in the reference beam path. b. Run a baseline measurement to subtract the absorbance/transmittance signature of the substrate.
-
Sample Measurement: a. Place the In₂O₃-coated substrate in the sample beam path. b. Acquire the transmittance and absorbance spectra.
-
Data Analysis: a. Calculate the average transmittance in the visible region (400-700 nm). b. Calculate the absorption coefficient (α) from the absorbance data. c. Construct a Tauc plot ((αhν)² vs. hν) and extrapolate the linear portion to the energy axis to determine the optical band gap (Eg).[7]
Conclusion
This compound stands as a highly promising precursor for the fabrication of high-quality indium oxide thin films. Its capacity for clean, solution-based processing via sol-gel or spray pyrolysis methods can yield films with excellent optical transparency (>85%) and wide band gaps (~3.7-3.9 eV). While precursors like indium chloride and nitrate are viable, lower-cost alternatives, they introduce challenges related to corrosive byproducts and potential impurity incorporation that can compromise optical performance. The strategic selection of this compound, coupled with carefully optimized deposition and characterization protocols as outlined in this guide, provides researchers with a robust pathway to developing superior transparent conducting oxide layers for next-generation optoelectronic devices.
References
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The Influence of Substrate Temperature on In2O3 being Structured. (2012). International Journal of Materials, Mechanics and Manufacturing, 2(2), 118-121.
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Study of Optical Properties of Indium Oxide (In2O3) Thin Films. (n.d.). Department of Mechanical Engineering, BUET.
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Çalcan, S. (2016). Structural, morphological and optical properties of indium oxide film by sol gel spin coating. Digest Journal of Nanomaterials and Biostructures, 11(2), 529-537.
- The Effect of Irradiation on Structural and Optical Characteristics of Indium Oxide Thin Films. (n.d.). Eng. & Tech. Journal, 31(18B).
-
Kim, H. S., Na, H. G., Yang, J. C., Lee, C., & Kim, H. W. (2011). Synthesis, Structure, Photoluminescence, and Raman Spectrum of Indium Oxide Nanowires. Acta Physica Polonica A, 119(4), 543-546.
- A Comparative Guide to Indium Formate and Indium Nitrate as Precursors for Transparent Conductive Oxide Films. (2025). BenchChem.
-
Fabrication and Characterization of Indium Tin Oxide Films. (2014). Journal of Medical and Bioengineering, 3(1).
- Refractive index (n) and extinction coefficient (k) of In2O3:Ce,H films. (n.d.).
-
Minenkov, A., et al. (2024). Monitoring the electrochemical failure of indium tin oxide electrodes via operando ellipsometry. ACS Applied Materials & Interfaces, 16(7), 9517-9531.
-
König, T. A. F., et al. (2014). Electrically tunable plasmonic behavior of nanocube-polymer nanomaterials induced by a redox-active electrochromic polymer. ACS Nano, 8(6), 6182-6192.
- The transmittance (T) and reflectance (R) spectra of bare In 2 O 3 , Cu and Ag doped In 2 O 3 thin films. (n.d.).
- Photoluminescence spectra of ITO thin films a as prepared, b annealed at 500 °C. (n.d.).
- Photoluminescence emission spectrum of In2O3 nanoparticles excited at 325 nm. (n.d.).
- Bouzidi, A., et al. (2019). Structural, optical, morphological and electrical properties of indium oxide thin films prepared by sol gel spin coating process.
- Structural and Optical Properties of In2O3 and Indium Tin Oxide Thin Films. (2018). Anbar Journal of Engineering Sciences, 8(2).
- Kim, H. S., et al. (2011). Synthesis, Structure, Photoluminescence, and Raman Spectrum of Indium Oxide Nanowires. Acta Physica Polonica A, 119(4), 543-546.
- Optical transmittance spectra of indium tin oxide (ITO) films prepared at various substrate temperatures. (n.d.).
- Optical band gap determination of In2O3 thin films at different substrate temperatures (Ts). (n.d.).
- Sol-gel growth and characterization of In2O3 thin films. (n.d.).
- Synthesis and photoluminescence property of nanostructured sol-gel indium tin oxide film on glass. (n.d.).
- Characterization the Optical Band Gap of Indium Tin Oxide based on Different Thickness. (2023). Journal of Advanced Research in Applied Sciences and Engineering Technology, 31(1), 226-234.
- Film thickness effect on structural, optical and electrical properties of indium oxide (In2O3) thin films grown via sol-gel method. (n.d.).
-
Optical Characterization of ITO Films Prepared in Different Atmospheres. (n.d.). HORIBA.
- Surface characterization of sol–gel derived indium tin oxide films on glass. (2004).
- Effect of Substrate on Structural and Optical Properties of In2O3 Thin Films Prepared by Electron Beam Evaporation. (2014). Asian Journal of Applied Sciences, 7(7), 737-744.
- New amidinate complexes of indium(III): Promising CVD precursors for transparent and conductive In2O3 thin films. (n.d.).
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A Comparative Guide to the Electrical Properties of Indium Oxide Films Derived from Different Precursors
For researchers, scientists, and engineers in materials science and optoelectronics, the performance of transparent conducting oxides (TCOs) like indium oxide (In₂O₃) is critically dependent on the foundational choices made during synthesis. Among the most crucial of these is the selection of the indium precursor. The chemical nature of the precursor dictates not only the required processing conditions but also profoundly influences the structural and, consequently, the electrical properties of the resulting thin film.
This guide provides an in-depth, objective comparison of the electrical properties of In₂O₃ films derived from common chemical precursors. Moving beyond a simple recitation of outcomes, we will explore the causal relationships between precursor chemistry, film morphology, and electrical performance, supported by experimental data from peer-reviewed literature. Our aim is to equip researchers with the insights needed to make informed decisions in precursor selection for fabricating high-performance In₂O₃ films for applications ranging from transparent electrodes in displays and solar cells to active channel layers in thin-film transistors.
The Critical Role of the Precursor: A Chemical Perspective
The journey from a precursor solution to a solid-state thin film is a complex sequence of chemical transformations. In solution-based deposition techniques like sol-gel, spin coating, and spray pyrolysis, the precursor's decomposition pathway is a key determinant of the final film's quality. The choice of precursor impacts several critical factors:
-
Decomposition Temperature: The temperature at which the precursor fully converts to indium oxide affects the thermal budget of the fabrication process. Lower decomposition temperatures are highly desirable for applications involving flexible polymer substrates.
-
By-products and Residual Impurities: The decomposition of precursors often releases by-products. Halide precursors, for instance, can release corrosive species, while organic precursors can leave carbon residues if not fully combusted. These impurities can act as scattering centers for charge carriers, degrading electrical performance.
-
Nucleation and Growth: The stability and reactivity of the precursor influence the nucleation density and growth mechanism of the film. This, in turn, dictates the grain size, crystallinity, and surface morphology of the In₂O₃ layer.
The most commonly employed indium precursors in research and development can be broadly categorized into inorganic salts and organometallic compounds. This guide will focus on four widely studied examples:
-
Indium Chloride (InCl₃)
-
Indium Nitrate (In(NO₃)₃)
-
Indium Acetate (In(OAc)₃)
-
Indium Acetylacetonate (In(acac)₃)
The decomposition temperatures for these precursors vary significantly, which is a primary factor in the different film properties they produce. Thermogravimetric analysis (TGA) has shown that the decomposition temperatures generally follow the order: InCl₃ > In(NO₃)₃ > In(acac)₃.[1] Specifically, InCl₃ requires temperatures around 700°C for complete decomposition, whereas nitrate, acetate, and acetylacetonate precursors can be fully decomposed at temperatures below 500°C.[1] This has profound implications for the resulting film structure.
Precursor Influence on Film Structure and Morphology
The electrical conductivity of a polycrystalline thin film is intimately linked to its microstructure. Grain boundaries act as barriers to charge transport, and therefore, larger grain sizes are often correlated with higher carrier mobility. The choice of precursor directly impacts the grain size and overall morphology of the In₂O₃ film.
Experimental studies using chemical solution deposition (CSD) have demonstrated a clear relationship between the precursor type and the resulting grain size of the In₂O₃ film.[1]
-
Indium Chloride (InCl₃): Due to its high thermal stability, InCl₃ decomposes at a higher temperature. This leads to a lower nucleation rate during film formation, resulting in the growth of significantly larger, albeit more inhomogeneously distributed, grains.[1] Films derived from InCl₃ have been shown to have an average grain size of approximately 988 nm².[1]
-
Indium Nitrate (In(NO₃)₃), Acetate (In(OAc)₃), and Acetylacetonate (In(acac)₃): These precursors are less thermally stable and decompose at lower temperatures.[1] This promotes a higher nucleation density, leading to films with smaller, more uniform grains. The average grain sizes for films from these precursors are considerably smaller: 305 nm² for In(NO₃)₃, 219 nm² for In(OAc)₃, and 137 nm² for In(acac)₃.[1]
These morphological differences have a direct impact on the local electrical properties. Conductive atomic force microscopy (C-AFM) has revealed that the electrical current is higher within the grains compared to the grain boundaries, where carrier scattering effects are more pronounced.[1] Therefore, the larger grains obtained with InCl₃ can be advantageous for charge transport, provided the grain boundaries are not excessively resistive.
A Comparative Analysis of Electrical Properties
The ultimate measure of a TCO film's performance lies in its electrical properties: resistivity (ρ), carrier concentration (n), and carrier mobility (µ). These three parameters are related by the equation:
ρ = 1 / (n * e * µ)
where 'e' is the elementary charge. An ideal TCO possesses both high carrier concentration and high mobility to achieve the lowest possible resistivity. The choice of precursor significantly influences both n and µ.
The following table summarizes experimental data for In₂O₃ films derived from different precursors, primarily through sol-gel and spin-coating methods, to provide a comparative overview. It is important to note that processing conditions such as annealing temperature and atmosphere play a crucial role and are specified where available.
Table 1: Comparison of Electrical Properties of In₂O₃ Films from Different Precursors
| Precursor | Deposition Method | Annealing Temp. (°C) | Resistivity (ρ) (Ω·cm) | Carrier Concentration (n) (cm⁻³) | Carrier Mobility (µ) (cm²/V·s) | Reference |
| Indium Nitrate | Sol-Gel | 700 | 6.1 x 10⁻² | 1.7 x 10¹⁹ | 5.9 | Bel Hadj Tahar et al., 1997[2] |
| Indium Acetate | Sol-Gel | 700 | 9.4 x 10⁻³ | 2.9 x 10¹⁹ | 23.3 | Bel Hadj Tahar et al., 1997[2] |
| Indium Chloride | Spray Pyrolysis | Optimum conditions | 2.94 x 10⁻⁴ | - | - | Growth and characterization...[3] |
| Indium Acetylacetonate | CVD | 450 | 1.8 x 10⁻⁴ (ITO) | - | - | Maruyama & Fukui, 1991[4] |
| Indium Nitrate | Spin Coating | 500 (ITO) | 4.2 x 10⁻⁴ (ITO) | 7.98 x 10¹⁹ | 21 | A Comparative Guide...[5] |
Analysis of Electrical Performance:
-
Indium Acetate vs. Indium Nitrate (Sol-Gel): A direct comparison using a sol-gel method shows that films derived from an organic-based sol (indium acetate) exhibit significantly better electrical properties than those from an aqueous sol (indium nitrate).[2] The indium acetate-derived films showed a resistivity an order of magnitude lower, which was attributed to a higher carrier mobility.[2] This suggests that the organic route may lead to denser films with better-connected grains, thereby reducing carrier scattering.[2]
-
Indium Chloride (Spray Pyrolysis): Films produced by spray pyrolysis using an indium chloride precursor have demonstrated very low resistivity, on the order of 10⁻⁴ Ω·cm.[3] This is likely due to the formation of large grains, as discussed earlier, which enhances carrier mobility. However, the high decomposition temperature of InCl₃ remains a significant consideration.[1]
-
Indium Acetylacetonate (CVD): In the context of tin-doped indium oxide (ITO), indium acetylacetonate has been used in chemical vapor deposition (CVD) to produce films with very low resistivity.[4] This precursor is often favored in vapor deposition techniques due to its volatility.
It is evident that there is a trade-off between processing temperature and electrical performance. While precursors like indium chloride can yield films with excellent conductivity, they require higher processing temperatures. Conversely, precursors like indium acetate and acetylacetonate, which can be processed at lower temperatures, can also produce high-quality films, particularly when the deposition process is carefully optimized.
Experimental Protocols: A Practical Guide
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. Below are representative step-by-step methodologies for preparing In₂O₃ films using sol-gel spin coating, a widely accessible and versatile technique.
Protocol 1: Sol-Gel Synthesis of In₂O₃ Thin Films from Indium Nitrate
This protocol is adapted from the methodology for preparing aqueous-based sols.[2]
1. Precursor Solution Preparation (Aqueous Sol):
- Dissolve indium nitrate (In(NO₃)₃·xH₂O) in deionized water to form a stock solution (e.g., 0.1 M).
- Add an excess of ammonia solution dropwise while stirring to precipitate indium hydroxide (In(OH)₃).
- Wash the precipitate repeatedly with deionized water to remove residual ions.
- Resuspend the In(OH)₃ in deionized water and add nitric acid dropwise until a stable, translucent sol is formed. The final pH should be carefully controlled (around 2.5) to ensure sol stability.[2]
2. Thin Film Deposition (Spin Coating):
- Clean substrates (e.g., glass or silicon wafers) thoroughly using a standard cleaning procedure (e.g., ultrasonication in acetone, isopropanol, and deionized water).
- Dispense the prepared indium oxide sol onto the substrate.
- Spin-coat the substrate at a typical speed of 3000 rpm for 30 seconds to form a uniform wet film.
- Dry the coated substrate on a hotplate at approximately 110°C for 10 minutes to evaporate the solvent.
- Repeat the coating and drying steps to achieve the desired film thickness.
3. Annealing:
- Place the dried films in a furnace and anneal in air at temperatures ranging from 300°C to 700°C for at least 30 minutes to crystallize the film into the In₂O₃ phase.
Protocol 2: Sol-Gel Synthesis of In₂O₃ Thin Films from Indium Acetate
This protocol is based on the preparation of organic-based sols.[2]
1. Precursor Solution Preparation (Organic Sol):
- Dissolve indium acetate (In(OAc)₃) in a suitable organic solvent, such as 2-methoxyethanol or n-propanol.
- The concentration is typically in the range of 0.1 to 0.5 M.
- Stir the solution at a slightly elevated temperature (e.g., 60-70°C) until the precursor is fully dissolved.
- Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulates.
2. Thin Film Deposition (Spin Coating):
- Follow the same substrate cleaning and spin-coating procedure as described in Protocol 1.
3. Annealing:
- Follow the same annealing procedure as described in Protocol 1.
Visualization of Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: The causal relationship between indium precursor choice, decomposition temperature, grain size, and electrical properties of the resulting In₂O₃ film.
Conclusion and Future Outlook
The selection of an indium precursor is a foundational step in the fabrication of indium oxide thin films with tailored electrical properties. This guide has illuminated the distinct characteristics imparted by common precursors such as indium chloride, indium nitrate, indium acetate, and indium acetylacetonate.
-
Indium chloride , with its high thermal stability, promotes the growth of large-grained films, which can lead to very low resistivity, but at the cost of requiring high processing temperatures.
-
Indium nitrate offers a versatile aqueous route, though it may result in films with comparatively lower mobility than some organic-based precursors.
-
Indium acetate and acetylacetonate are advantageous for low-temperature processing, making them suitable for flexible electronics. Films derived from indium acetate, in particular, have shown a good balance of high mobility and moderate processing temperatures.
The choice of precursor is not a one-size-fits-all decision. It must be made in the context of the specific application's requirements, including the desired electrical performance, the thermal tolerance of the substrate, and the deposition technique to be employed. Future research will likely focus on the development of novel precursors that combine low processing temperatures with the ability to form highly crystalline, large-grained films, further pushing the performance boundaries of transparent electronics.
References
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Xiao, Y., et al. (n.d.). Effect of precursor type on the morphological development of indium oxide thin films on Si substrates via chemical solution deposition. KAUST Repository. Retrieved from the search result. [1]2. BenchChem. (2025). Low-Temperature Synthesis of Indium Oxide from Indium Formate: Application Notes and Protocols. Retrieved from the search result. [6]3. Kim, Y.-H., et al. (2022). Low-temperature crystallization of indium oxide thin films with a photoactivable additive. Journal of Applied Physics. [7]4. Bel Hadj Tahar, R., Ban, T., Ohya, Y., & Takahashi, Y. (1997). Optical, structural, and electrical properties of indium oxide thin films prepared by the sol-gel method. Journal of Applied Physics, 82(2), 865-871. [2]5. Lee, S., et al. (2016). Li-Assisted Low-Temperature Phase Transitions in Solution-Processed Indium Oxide Films for High-Performance Thin Film Transistor. Scientific Reports, 6, 25079. [8]6. (n.d.). Growth and characterization of indium oxide thin films prepared by spray pyrolysis. ResearchGate. Retrieved from the search result. [3]7. Biswas, P. K., et al. (2004). Surface characterization of sol–gel derived indium tin oxide films on glass. Bulletin of Materials Science, 27(1), 21-26. [9]8. (n.d.). Electrical properties of ITO thin films deposited at different.... ResearchGate. Retrieved from the search result. [10]9. Kim, M.-G., et al. (2011). Low-Temperature, High-Performance, Solution-Processed Indium Oxide Thin-Film Transistors. Journal of the American Chemical Society, 133(13), 5151–5154. 10. Borilo, L. P., et al. (2016). Obtaining Sol-Gel by Means of Indium Oxide Thin Films With Added Tin on Glass Substrates. Glass and Ceramics, 73(3-4), 131-135. [11]11. Bel Hadj Tahar, R., et al. (1998). Tin doped indium oxide thin films: Electrical properties. Journal of Applied Physics, 83(5), 2631-2645. [12]12. (n.d.). TRANSPARENT CONDUCTING OXIDE FILMS FOR VARIOUS APPLICATIONS: A REVIEW. Retrieved from the search result. [13]13. (n.d.). Materials Chemistry C. RSC Publishing. Retrieved from the search result. 14. Matin, M. A., et al. (2023). A Brief Review of Transparent Conducting Oxides (TCO): The Influence of Different Deposition Techniques on the Efficiency of Solar Cells. Coatings, 13(3), 633. [14]15. Kim, H., et al. (2021). Enhancement of Electrical Properties of Sol–Gel Indium–Tin–Oxide Films by Microwave Irradiation and Plasma Treatment. Coatings, 11(11), 1341. [15]16. Al-Buriahi, M. S., & Rajeh, A. (2024). A Review of Transparent Conducting Films (TCFs): Prospective ITO and AZO Deposition Methods and Applications. Nanomaterials, 14(21), 2013. [16]17. Bhachu, D. S., et al. (2014). Origin of High Mobility in Molybdenum-Doped Indium Oxide. Advanced Functional Materials, 24(32), 5075-5085. [17]18. Al-Buriahi, M. S., & Rajeh, A. (2024). A Review of Transparent Conducting Films (TCFs): Prospective ITO and AZO Deposition Methods and Applications. Nanomaterials, 14(21), 2013. [18]19. Matin, M. A., et al. (2023). A Brief Review of Transparent Conducting Oxides (TCO): The Influence of Different Deposition Techniques on the Efficiency of Solar Cells. Coatings, 13(3), 633. [19]20. (n.d.). Comparison of the electrical properties of ultrathin ITO films as a function of the annealing temperature. ResearchGate. Retrieved from the search result. [20]21. (n.d.). Properties of high-porosity sol-gel derived indium-tin oxide films. ResearchGate. Retrieved from the search result. [21]22. BenchChem. (2025). A Comparative Guide to Indium Formate and Indium Nitrate as Precursors for Transparent Conductive Oxide Films. Retrieved from the search result. [5]23. Lee, D., et al. (2024). Dual Role of AgNO3 as an Oxidizer and Chloride Remover toward Enhanced Combustion Synthesis of Low-Voltage and Low-Temperature Amorphous Rare Metal-Free Oxide Thin-Film Transistors. ACS Applied Electronic Materials. [22]24. (n.d.). Indium-tin oxide thin films by metal-organic decomposition. University of Utah. Retrieved from the search result. [23]25. (n.d.). New amidinate complexes of indium(III): Promising CVD precursors for transparent and conductive In2O3 thin films. ResearchGate. Retrieved from the search result. [24]26. (n.d.). Indium Nitrate. Indium Corporation. Retrieved from the search result. [25]27. Bhachu, D. S., et al. (2014). Origin of High Mobility in Molybdenum-Doped Indium Oxide. Advanced Functional Materials, 24(32), 5075-5085. [26]28. de Souza, L. K. C., et al. (2009). Synthesis of indium tin oxide nanoparticles by a nonhydrolytic sol-gel method. Journal of the Brazilian Chemical Society, 20(6), 1140-1145. [27]29. Benramache, S., & Aoun, Y. (2018). Spin Coating Method Fabricated of In2O3 Thin Films. Journal of Nano- and Electronic Physics, 10(4), 04022. [28]30. (n.d.). Fabrication of indium tin oxide (ITO) thin films by spin-coating deposition method. ResearchGate. Retrieved from the search result. [29]31. Maruyama, T., & Fukui, K. (1991). Indium-tin oxide thin films prepared by chemical vapor deposition. Journal of Applied Physics, 70(7), 3848-3851. [4]32. Wang, L., et al. (2021). Properties and Mechanism of PEALD-In2O3 Thin Films Prepared by Different Precursor Reaction Energy. Coatings, 11(4), 444. [30]33. (n.d.). The electrical and optical properties of IM-ITO films as functions of SiO2 thickness. ResearchGate. Retrieved from the search result. [31]34. I-Cheng, C., et al. (2012). Transparent and conducting ITO thin films by spin coating of an aqueous precursor solution. Journal of Materials Chemistry, 22(32), 16398-16404. [32]35. (n.d.). SPIN COATED ITO FILMS PREPARED WITH A SOLUTION OF METHANOL: N-PROPYL ALCOHOL (1:1). Retrieved from the search result. [33]36. Golshahi, S., et al. (2011). Characterization of molybdenum-doped indium oxide thin films by spray pyrolysis technique. Bulletin of Materials Science, 34(7), 1365-1370. [34]37. Ossila. (n.d.). Spin Coating: Complete Guide to Theory and Techniques. Retrieved from the search result. [35]38. Zixuan, W., et al. (2021). Incorporation of Ions into Nanostructured Anodic Oxides—Mechanism and Functionalities. Nanomaterials, 11(11), 2824. [36]39. Wikipedia. (n.d.). Indium(III) oxide. Retrieved from the search result. [37]40. Petkov, P., et al. (2022). Indium-Doped ZnO Thin Films Obtained Using Spray Pyrolysis for Position-Sensitive Photodetection. Coatings, 12(11), 1735. [38]41. (n.d.). Study of sol-gel-derived high tin content indium tin oxide (ITO) films on silica-coated soda lime silica glass. Semantic Scholar. Retrieved from the search result. [39]42. Falcony, C., et al. (2012). 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A Comparative Guide to Indium Oxide Thin Films: The Influence of Precursor Chemistry on Crystalline Structure
For researchers, scientists, and professionals in drug development, the precise control over the material properties of thin films is paramount. In the synthesis of indium oxide (In₂O₃), a transparent conducting oxide with wide-ranging applications, the choice of the chemical precursor is a critical determinant of the final film's structural integrity and, consequently, its performance. This guide provides an in-depth comparison of indium oxide thin films synthesized from indium tripropan-2-olate (also known as indium isopropoxide) against other commonly employed indium precursors. We will delve into the resulting crystallographic characteristics as determined by X-ray diffraction (XRD) analysis, offering supporting experimental data and elucidating the underlying chemical principles.
The Critical Role of the Precursor in Thin Film Synthesis
The journey from a precursor solution to a solid thin film involves complex chemical transformations, including hydrolysis, condensation, and thermal decomposition. The molecular structure and reactivity of the indium precursor significantly influence these processes, dictating the kinetics of film growth and the final arrangement of atoms in the crystal lattice. This, in turn, affects crucial properties such as crystallinity, grain size, and preferred orientation, all of which are meticulously probed by XRD.
Different precursors exhibit varying decomposition temperatures and reaction pathways. For instance, inorganic salts like indium chloride (InCl₃) and indium nitrate (In(NO₃)₃) often require higher processing temperatures to achieve complete decomposition and eliminate residual anions, which can otherwise be incorporated as impurities. In contrast, metal-organic precursors such as indium acetylacetonate (In(acac)₃) and indium alkoxides, like this compound, can offer lower decomposition temperatures and cleaner reaction byproducts, potentially leading to films with higher purity and better crystallinity.
Comparative XRD Analysis of In₂O₃ Films from Various Precursors
X-ray diffraction is a powerful non-destructive technique that provides detailed information about the crystalline structure of materials. By analyzing the diffraction pattern of an In₂O₃ thin film, we can determine its crystal phase, the preferred orientation of its crystallites, and estimate the average crystallite size.
This compound (Indium Isopropoxide)
This compound, an alkoxide precursor, is valued for its volatility and relatively clean decomposition. Films derived from this precursor typically exhibit the cubic bixbyite structure of In₂O₃. The XRD pattern of In₂O₃ nanoparticles synthesized from indium isopropoxide confirms the formation of the crystalline indium oxide phase[1]. While detailed studies on thin films are less common in the readily available literature, the nanoparticle data suggests that this precursor is effective in producing crystalline In₂O₃. The primary diffraction peaks correspond to the (222), (400), (440), and (622) planes of the cubic In₂O₃ structure[2][3][4].
Indium Chloride (InCl₃)
In₂O₃ films synthesized from indium chloride often exhibit a strong preferential orientation along the (222) plane[5]. However, the presence of chlorine residues can be a concern, potentially requiring higher annealing temperatures for their removal. Studies have shown that films derived from InCl₃ can have larger grain sizes compared to those from other precursors under similar conditions[6]. The XRD patterns typically show a dominant (222) peak, with other peaks such as (400) and (440) also present, confirming the cubic bixbyite structure[5][6].
Indium Nitrate (In(NO₃)₃)
Indium nitrate is another common inorganic precursor. Films produced from indium nitrate also crystallize in the cubic bixbyite structure, with the (222) reflection being prominent in their XRD patterns[5]. The decomposition of nitrate precursors can proceed at lower temperatures compared to chlorides, which can be advantageous. However, the resulting films may have smaller crystallite sizes[5].
Indium Acetate (In(CH₃COO)₃)
Indium acetate is a carboxylate precursor that offers a different decomposition pathway. Similar to other precursors, it yields In₂O₃ films with a cubic structure and a preferred orientation along the (222) plane. The organic ligands in indium acetate can influence the nucleation and growth of the film, affecting the final grain size and surface morphology.
Indium Acetylacetonate (In(acac)₃)
Indium acetylacetonate is a β-diketonate complex that is often used in chemical vapor deposition (CVD) and sol-gel processes due to its volatility and stability. In₂O₃ films derived from In(acac)₃ also exhibit the characteristic cubic bixbyite structure, with XRD patterns showing reflections from the (222), (400), and (440) planes[6].
Quantitative Comparison of Crystallographic Data
To facilitate a direct comparison, the following table summarizes typical crystallographic data for In₂O₃ thin films synthesized from different precursors, as determined by XRD.
| Precursor | Predominant Crystal Phase | Preferred Orientation | Typical Crystallite Size (nm) | Key XRD Peaks (2θ) |
| This compound | Cubic Bixbyite | (222) | Varies with synthesis conditions | ~30.6° (222), ~35.5° (400), ~51.0° (440)[2][3][4] |
| Indium Chloride (InCl₃) | Cubic Bixbyite | (222) | 53.26[5] | ~30.6° (222), ~35.5° (400), ~51.0° (440)[5][6] |
| Indium Nitrate (In(NO₃)₃) | Cubic Bixbyite | (222) | 12.77[5] | ~30.6° (222), ~35.5° (400), ~51.0° (440)[5] |
| Indium Acetate (In(CH₃COO)₃) | Cubic Bixbyite | (222) | 39.53[5] | ~30.6° (222), ~35.5° (400), ~51.0° (440)[5] |
| Indium Acetylacetonate (In(acac)₃) | Cubic Bixbyite | (222) | Varies with synthesis conditions | ~30.6° (222), ~35.5° (400), ~51.0° (440)[6] |
Experimental Protocols
General Sol-Gel Synthesis of In₂O₃ Thin Films
The sol-gel method is a versatile technique for preparing oxide thin films from molecular precursors. A typical workflow is illustrated below.
Step-by-Step Methodology:
-
Sol Preparation: Dissolve the chosen indium precursor (e.g., this compound, indium chloride, etc.) in a suitable solvent such as 2-methoxyethanol. A stabilizing agent, like monoethanolamine, is often added to control the hydrolysis and condensation reactions. The solution is typically stirred for several hours at room temperature to form a stable sol.
-
Film Deposition: The substrate (e.g., glass or silicon wafer) is thoroughly cleaned. The sol is then deposited onto the substrate using techniques like spin coating or dip coating to achieve a uniform layer.
-
Drying: The coated substrate is dried on a hot plate at a moderate temperature (e.g., 100-150 °C) to evaporate the solvent.
-
Annealing: The dried film is subjected to a high-temperature annealing process in a furnace (e.g., 400-600 °C) to induce crystallization and remove organic residues. The annealing atmosphere (e.g., air, nitrogen, forming gas) can also influence the film properties.
X-ray Diffraction (XRD) Analysis
Step-by-Step Methodology:
-
Sample Preparation: The annealed In₂O₃ thin film on its substrate is mounted onto the sample holder of the X-ray diffractometer.
-
Instrument Setup: The XRD instrument is configured with a Cu Kα radiation source (λ = 1.5406 Å). The scan parameters, such as the 2θ range (typically 20-80°), step size, and scan speed, are set.
-
Data Acquisition: The XRD pattern is recorded by measuring the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
Data Analysis: The obtained diffraction pattern is analyzed to identify the crystal phase by comparing the peak positions with standard diffraction data (e.g., from the JCPDS database). The preferred orientation is determined from the relative intensities of the diffraction peaks. The crystallite size (D) can be estimated using the Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.
Causality Behind Experimental Choices and Precursor Impact
The choice of precursor has a direct causal link to the resulting film's crystalline structure.
-
This compound (Alkoxide): Alkoxide precursors like indium isopropoxide generally undergo hydrolysis and condensation at lower temperatures. The organic ligands can be cleanly removed during annealing, leading to a lower defect density in the resulting film. This can promote the formation of highly crystalline films.
-
Indium Chloride/Nitrate (Inorganic Salts): These precursors require higher temperatures for the complete removal of anions (Cl⁻, NO₃⁻). Incomplete removal can lead to the incorporation of these ions into the crystal lattice, creating defects and potentially hindering crystal growth. The higher decomposition temperatures can also lead to more vigorous reactions, which may result in larger, but potentially more defective, grains.
-
Indium Acetylacetonate (β-diketonate): The bulky organic ligands in In(acac)₃ can influence the steric hindrance during film formation, which can affect the packing of the indium oxide units and the resulting grain size. The decomposition of these ligands also needs to be carefully controlled to avoid carbon contamination.
Conclusion
The selection of the indium precursor is a foundational step in the synthesis of high-quality indium oxide thin films. As demonstrated by XRD analysis, precursors such as this compound, indium chloride, indium nitrate, and indium acetylacetonate all lead to the formation of the desired cubic bixbyite phase of In₂O₃. However, the specific choice of precursor has a profound impact on the film's crystallinity, preferred orientation, and grain size.
While this compound is a promising precursor for achieving crystalline In₂O₃, further research is needed to establish detailed protocols and to fully characterize the properties of the resulting thin films in comparison to those derived from more conventional precursors. By understanding the interplay between precursor chemistry and the final film structure, researchers can better tailor the properties of indium oxide for their specific applications, from transparent electronics to advanced drug delivery systems.
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A Senior Application Scientist's Guide to Comparative Thermal Analysis of Indium Precursors
In the realm of advanced materials synthesis, particularly for semiconductor thin films used in electronics and photonics, the choice of a chemical precursor is paramount. Indium-based materials, such as Indium Nitride (InN) and Indium Oxide (In₂O₃), are critical components in next-generation devices.[1][2] The quality, purity, and morphology of these films are directly influenced by the thermal behavior of the indium precursors used in deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).[2][3]
Understanding a precursor's thermal stability, volatility, and decomposition pathway is not merely an academic exercise; it is a critical step in process design and optimization. This guide provides a comparative analysis of common indium precursors using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering researchers and process engineers the foundational data and interpretive insights needed to select the appropriate precursor for their application.
Pillar 1: The 'Why' and 'How' of Thermal Analysis
Before comparing specific precursors, it's essential to grasp the causality behind our chosen analytical techniques. TGA and DSC are powerful tools that, when used in concert, provide a comprehensive thermal profile of a material.
Thermogravimetric Analysis (TGA): Probing Thermal Stability
TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[4][5] The resulting data reveal critical decomposition temperatures, the presence of volatile components, and the final residual mass, which often corresponds to the elemental indium or its oxide.[4] The choice of atmosphere is a key experimental parameter: an inert gas like nitrogen or argon allows for the study of pyrolysis (thermal decomposition in the absence of oxygen), while a reactive gas like air is used to study oxidative decomposition.[6]
Differential Scanning Calorimetry (DSC): Uncovering Energetic Transitions
DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[4][5] This technique is exceptionally sensitive to phase transitions and chemical reactions. The data reveal:
-
Melting Point (Tₘ): An endothermic event indicating the transition from solid to liquid.
-
Crystallization Temperature (T꜀): An exothermic event upon cooling.
-
Enthalpy of Reactions (ΔH): The energy absorbed or released during decomposition, providing insight into the reaction's energetics.[7]
-
Glass Transitions (T₉): A change in heat capacity, relevant for amorphous materials.
By performing these analyses simultaneously (Simultaneous Thermal Analysis, or STA), we can directly correlate mass loss events (from TGA) with their corresponding energetic transitions (from DSC), providing a more complete and unambiguous picture of the precursor's behavior.[5][8]
Pillar 2: Comparative Analysis of Key Indium Precursors
We will now examine three widely used indium precursors, each with distinct chemical structures and thermal properties: the classic organometallic Trimethylindium (TMIn) , its liquid counterpart Triethylindium (TEIn) , and the air-stable coordination complex Indium(III) Acetylacetonate (In(acac)₃) .
Trimethylindium (In(CH₃)₃, TMIn)
A cornerstone precursor for MOCVD and ALD, TMIn is a volatile, pyrophoric solid valued for its high purity and effectiveness in depositing high-quality indium-containing films.[2][9]
-
Thermal Behavior (TGA/DSC): TMIn sublimes before melting under atmospheric pressure. Its decomposition is a critical process parameter. TGA analysis in an inert atmosphere shows a single-step, complete mass loss, indicating clean volatilization and decomposition without leaving a significant residue. The decomposition mechanism involves the sequential breakage of the In-CH₃ bonds.[1][10] Studies have shown that in the gas phase, this process can begin at temperatures as low as 120–535 °C, proceeding through the formation of methylindium (MI) and the recombination of methyl radicals to form ethane.[2]
-
Causality in Application: The clean decomposition of TMIn is highly desirable as it minimizes carbon impurities in the final film.[2] However, its high reactivity and pyrophoric nature necessitate specialized handling and delivery systems. Its thermal decomposition window dictates the optimal temperature range for ALD or MOCVD processes to ensure that decomposition occurs on the substrate surface rather than in the gas phase, which could lead to particle formation and poor film quality.[3][11]
Triethylindium (In(C₂H₅)₃, TEIn)
TEIn is a liquid precursor, which can simplify precursor delivery in vapor deposition systems compared to the solid TMIn. It has a lower melting point (-32 °C) than TMIn.[9]
-
Thermal Behavior (TGA/DSC): Similar to TMIn, TEIn is volatile and decomposes to yield indium. Its decomposition pathway is also through the cleavage of the indium-alkyl bonds. TGA would show a clean evaporation and decomposition profile. Being a liquid with a different molecular weight and vapor pressure, its transport properties and decomposition kinetics will differ from TMIn, requiring different process parameters (e.g., bubbler temperature, flow rates).
-
Causality in Application: The choice between TMIn and TEIn often comes down to process logistics. A liquid precursor like TEIn can offer more stable and reproducible vapor delivery over time compared to a subliming solid. However, the larger ethyl ligands might lead to different surface reactions and potentially a higher risk of carbon incorporation depending on the co-reactants and process conditions.
Indium(III) Acetylacetonate (In(C₅H₇O₂)₃, In(acac)₃)
In(acac)₃ is a white, air-stable solid coordination complex, making it significantly easier and safer to handle than pyrophoric organometallics.[12][13]
-
Thermal Behavior (TGA/DSC): TGA/DSC analysis of In(acac)₃ reveals a more complex thermal profile. It typically shows a melting endotherm around 187-189 °C.[13] Its decomposition begins at higher temperatures compared to TMIn, often starting around 250 °C.[14] The decomposition proceeds in multiple steps and leaves a residual mass corresponding to indium oxide (In₂O₃) when heated in air.[15] The decomposition mechanism involves the breakdown of the acetylacetonate ligands, which can be influenced by the atmosphere; for instance, water vapor can induce hydrolysis, shifting reaction temperatures lower.[15]
-
Causality in Application: The enhanced stability of In(acac)₃ makes it an attractive, lower-cost, and safer alternative for applications where the highest purity is not the primary concern or where solution-based processes are used. However, its lower volatility and the presence of oxygen in the ligand mean it is more prone to leaving oxide residues and carbon impurities, making it less suitable for depositing pure indium metal or high-purity nitride films.[16]
Pillar 3: Data-Driven Comparison and Protocols
Objective comparison requires quantitative data. The table below summarizes the key thermal properties of the discussed precursors, synthesized from literature and typical experimental results.
Table 1: Comparative Summary of Indium Precursor Thermal Properties
| Property | Trimethylindium (TMIn) | Triethylindium (TEIn) | Indium(III) Acetylacetonate (In(acac)₃) |
| Formula | In(CH₃)₃[17] | In(C₂H₅)₃[18][19] | In(C₅H₇O₂)₃[12] |
| Molar Mass ( g/mol ) | 159.92[17] | 202.00[18] | 412.15[12] |
| Appearance | Colorless, pyrophoric solid[9] | Liquid | White/colorless solid[12][13] |
| Melting Point (°C) | 89–89.8[9] | -32[9] | 187-189 (decomposes)[13] |
| Decomposition Onset (°C) | ~300-450 (gas phase)[10] | Lower than In(acac)₃ | ~245-250[14] |
| Decomposition Products | In, C₂H₆, CH₄[1][10] | In, C₂H₄, C₂H₆, C₄H₁₀ | In₂O₃ (in air), acetylacetone, acetone[14][15] |
| Key Feature | High purity, high volatility | Liquid, easier handling | Air-stable, safer |
Experimental Protocol: A Self-Validating System
Executing a reliable TGA/DSC analysis requires a meticulous and validated protocol. The following steps provide a robust framework.
1. Instrument Calibration and Verification:
-
Principle: Trustworthiness begins with a calibrated instrument. Calibration ensures the accuracy of measured temperatures and heat flow.
-
Procedure:
-
Prior to analysis, perform a temperature and enthalpy calibration using certified reference materials. Pure indium metal is the primary calibrant for DSC.[20][21][22]
-
Run an indium standard (purity > 99.999%) under the same experimental conditions as the sample analysis (e.g., 10 K/min heating rate).[23]
-
Verify that the measured onset of melting and the heat of fusion for indium are within the specified tolerances of the certified values (e.g., 156.6 °C and 28.5 J/g).[23][24]
-
For TGA, mass calibration should be verified using standard weights. Temperature calibration can be performed using materials with known Curie points.
-
2. Sample Preparation and Loading:
-
Principle: The sample must be representative, and the loading procedure must not alter it. For air-sensitive compounds, an inert environment is non-negotiable.
-
Procedure:
-
For air-stable precursors (In(acac)₃): Weigh 5-10 mg of the sample directly into a clean alumina or aluminum crucible.[20][25]
-
For air-sensitive precursors (TMIn, TEIn): All handling must be performed in an inert-atmosphere glovebox.
-
Load and hermetically seal the sample in a crucible inside the glovebox to prevent reaction with air/moisture prior to analysis.
-
Use a crucible lid with a pinhole to allow for the release of decomposition products during the analysis while minimizing premature volatilization.[21]
-
-
Record the initial sample mass accurately.
-
3. TGA/DSC Measurement Program:
-
Principle: The experimental program must be designed to capture all relevant thermal events without introducing artifacts.
-
Procedure:
-
Place the sample crucible and an empty reference crucible into the analyzer.[4]
-
Purge the furnace with the desired gas (e.g., high-purity nitrogen) at a controlled flow rate (e.g., 50 mL/min) for at least 15 minutes to ensure an inert atmosphere.[20]
-
Define the thermal program:
-
Equilibration: Hold at a starting temperature (e.g., 30 °C) for 5 minutes.
-
Heating Ramp: Heat the sample at a linear rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C for In(acac)₃, 500 °C for TMIn).[15][20]
-
Isothermal Hold (Optional): Hold at the final temperature for 10-15 minutes to confirm complete reaction.
-
Cooling Segment (Optional): Cool the sample back to room temperature to observe any crystallization events.
-
-
Initiate the measurement and collect data.
-
4. Data Analysis and Interpretation:
-
Principle: Extract quantitative and qualitative information from the thermal curves.
-
Procedure:
-
TGA Curve (Mass % vs. Temp):
-
DSC Curve (Heat Flow vs. Temp):
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).
-
Determine the onset temperature and peak temperature for each event.
-
Calculate the enthalpy (ΔH) of transitions by integrating the peak area.
-
-
Visualization of Workflows and Mechanisms
Diagrams provide a clear, at-a-glance understanding of complex processes.
Caption: General Experimental Workflow for TGA/DSC Analysis.
Caption: Simplified Decomposition Pathway of Trimethylindium (TMIn).
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García, J. C., et al. (2023). Thermal Decomposition of Trimethylindium and Indium Trisguanidinate Precursors for InN Growth: An Ab-Initio and Kinetic Modellin. ChemRxiv. [Link]
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García, J. C., et al. (2023). Thermal decomposition of trimethylindium and indium trisguanidinate precursors for InN growth. AIP Publishing. [Link]
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University of Washington (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
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García, J. C., et al. (2023). Thermal Decomposition of Trimethylindium and Indium Trisguanidinate Precursors for InN Growth: An Ab-Initio and Kinetic Modelling Study. ResearchGate. [Link]
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García, J. C., et al. (2023). Thermal decomposition of trimethylindium and indium trisguanidinate precursors for InN growth: An ab initio and kinetic modeling study. The Journal of Chemical Physics. [Link]
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García, J. C., et al. (2023). Thermal decomposition of trimethylindium and indium trisguanidinate precursors for InN growth: An ab initio and kinetic modeling study. PubMed. [Link]
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Vikulova, M., et al. (2023). Thermal properties of indium tris-dipivaloylmethanate as a volatile precursor for indium oxide materials. ResearchGate. [Link]
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Cost-Performance Analysis of Indium Tripropan-2-olate for Transparent Conductive Oxide Production
A Senior Application Scientist's Guide to Precursor Selection in TCO Manufacturing
In the ever-evolving landscape of transparent conductive oxides (TCOs), the choice of precursor material is a critical determinant of final device performance and manufacturing cost. This guide provides an in-depth cost-performance analysis of Indium tripropan-2-olate, also known as indium isopropoxide, for the production of TCO films. We will objectively compare its properties and performance with established alternatives, supported by available data and experimental insights, to empower researchers and drug development professionals in making informed decisions for their specific applications.
Introduction: The Pivotal Role of Precursors in TCO Fabrication
Transparent conductive oxides are a class of materials that exhibit the unique combination of high electrical conductivity and high optical transparency, making them indispensable components in a myriad of optoelectronic devices, including flat-panel displays, solar cells, and touch screens.[1][2][3] The properties of TCO films are intrinsically linked to the choice of the indium precursor and the deposition technique employed.[4][5][6] Precursor characteristics such as solubility, decomposition temperature, and reactivity directly influence the morphology, crystallinity, and ultimately, the optoelectronic performance of the resulting TCO film.
This compound emerges as a compelling precursor, particularly for solution-based deposition techniques that offer advantages in terms of scalability and lower manufacturing costs compared to traditional vacuum-based methods.[7][8] This guide will dissect the technical merits and economic considerations of using this alkoxide precursor.
This compound: A Profile
This compound [In(O-i-Pr)₃] is an organometallic compound that serves as a molecular precursor for indium oxide-based materials.[9][10][11] Its key properties are summarized below:
| Property | Value | Reference |
| Chemical Formula | C₉H₂₁InO₃ | [7] |
| Molecular Weight | 292.08 g/mol | [7] |
| Indium Content | ~39.3% | Calculated |
| Appearance | White to off-white powder | [12] |
| Melting Point | 145 °C (decomposes) | [7] |
| Solubility | Soluble in organic solvents like isopropanol | [7] |
The solubility of this compound in organic solvents makes it highly suitable for solution-based deposition techniques such as sol-gel, spin coating, and spray pyrolysis.[7] This allows for the formulation of stable precursor solutions, which are essential for achieving uniform and high-quality TCO films.
The Advantage of an Alkoxide Precursor
The primary advantage of using an alkoxide precursor like this compound lies in its potential for lower processing temperatures.[13] The thermal decomposition of the alkoxide to form indium oxide occurs at relatively moderate temperatures, which is a significant benefit when working with temperature-sensitive substrates like flexible polymers. This contrasts with some inorganic precursors, such as indium chloride, which may require higher annealing temperatures to achieve comparable film quality.[14][15]
Comparative Analysis of Indium Precursors
To provide a comprehensive cost-performance perspective, we compare this compound with two other commonly used indium precursors: indium(III) chloride and indium(III) acetate.
| Feature | This compound | Indium(III) Chloride (InCl₃) | Indium(III) Acetate (In(OAc)₃) |
| Molecular Weight ( g/mol ) | 292.08[7] | 221.18[16] | 291.95[16] |
| Indium Content (%) | ~39.3 | ~51.9[16] | ~39.3[16] |
| Approximate Price ($/g) | ~$14.99 (for 5ml of 5% w/v solution)[7] | ~$49.60 (for 1g)[16] | ~$11.47 (for 10g)[16] |
| Approximate Cost per Mole of Indium ($) | Varies with solution concentration | ~$95.57[16] | ~$29.19[16] |
| Decomposition Temperature | Lower | Higher[16] | Lower[16] |
| Resultant Grain Size (in thin films) | Potentially smaller, more uniform | Larger, more inhomogeneous[17] | Intermediate |
| Solubility | Good in organic solvents[7] | Good in water and some polar organic solvents | Moderate in organic solvents |
| Primary Deposition Methods | Sol-gel, Spin Coating, Spray Pyrolysis, CVD[7] | Spray Pyrolysis, Sol-gel, CVD[18][19][20] | Sol-gel, Spin Coating[18] |
Note: The price of this compound is provided for a solution, making a direct cost-per-gram comparison with the solid precursors challenging. However, the market for indium isopropoxide is projected to grow significantly, indicating its increasing industrial relevance and potential for cost reduction with scale.[8]
Performance of TCO Films from Alkoxide Precursors
While direct, extensive experimental data for TCO films produced exclusively from this compound is limited in publicly available literature, we can infer its performance based on studies utilizing similar indium alkoxide precursors and solution-based deposition methods. These studies consistently demonstrate the feasibility of producing high-performance TCO films at lower processing temperatures.[13][21]
For instance, solution-processed indium oxide thin-film transistors annealed at temperatures as low as 275 °C have shown excellent performance, with mobilities around 1.288 cm²·V⁻¹·s⁻¹ and high on/off current ratios.[21] Furthermore, bimetallic indium-tin alkoxide precursors have been successfully used to synthesize tin-rich indium tin oxide (ITO) at low temperatures, yielding field-effect transistors with good mobility.[13]
The following table summarizes typical performance metrics for solution-processed ITO films, which can be considered representative of what can be achieved with an optimized process using an alkoxide precursor like this compound.
| Performance Metric | Typical Value Range | Reference |
| Sheet Resistance (Ω/sq) | 10 - 100 | [22] |
| Resistivity (Ω·cm) | 10⁻³ - 10⁻⁴ | [14][15][23][24] |
| Optical Transmittance (%) | > 80-90 (in the visible range) | [14][22] |
| Carrier Concentration (cm⁻³) | 10²⁰ - 10²¹ | [24] |
| Mobility (cm²/V·s) | 10 - 40 | [24] |
It is crucial to note that these properties are highly dependent on the specific deposition parameters, including precursor concentration, annealing temperature and atmosphere, and the inclusion of dopants like tin.
Experimental Protocols
To provide a practical framework, we outline a general methodology for the deposition of an indium oxide thin film using this compound via a sol-gel spin coating process.
Precursor Solution Preparation
-
Dissolution: Dissolve a calculated amount of this compound in a suitable organic solvent, such as 2-methoxyethanol or isopropanol, to achieve the desired molar concentration.
-
Stabilization: Add a stabilizing agent, such as acetylacetone or diethanolamine, to the solution to prevent premature hydrolysis and precipitation of the indium precursor. The molar ratio of the stabilizer to the indium precursor typically ranges from 0.5 to 2.
-
Homogenization: Stir the solution vigorously at room temperature for several hours until a clear and homogeneous precursor sol is obtained.
Thin Film Deposition by Spin Coating
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., glass or silicon wafer) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water) to remove any organic and inorganic contaminants. A plasma treatment can further improve the hydrophilicity of the substrate.[21]
-
Coating: Dispense a small amount of the precursor sol onto the center of the substrate. Spin the substrate at a specific speed (e.g., 3000-5000 rpm) for a set duration (e.g., 30-60 seconds) to spread the solution evenly and form a thin liquid film.
-
Drying: Pre-heat the coated substrate on a hot plate at a low temperature (e.g., 100-150 °C) for a few minutes to evaporate the solvent.
-
Annealing: Transfer the substrate to a furnace and anneal at a higher temperature (e.g., 250-500 °C) in a controlled atmosphere (e.g., air or nitrogen) to induce the thermal decomposition of the precursor and the formation of a crystalline indium oxide film. The annealing temperature and duration are critical parameters that influence the film's properties.
-
Multi-layering (Optional): Repeat the coating, drying, and annealing steps to achieve the desired film thickness.
Visualizing the Process and Logic
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Synthesis of this compound and its use in TCO film fabrication.
Caption: Interplay of factors in the cost-performance analysis of TCO precursors.
Conclusion: A Strategic Choice for Next-Generation TCOs
This compound presents a compelling case as a precursor for the production of transparent conductive oxides, particularly for applications demanding low-temperature and solution-based processing. Its favorable solubility and lower decomposition temperature offer a pathway to fabricating TCOs on flexible and heat-sensitive substrates, a growing segment in the electronics market.
While a direct, comprehensive cost comparison with traditional inorganic precursors is nuanced, the projected market growth for indium isopropoxide suggests an increasingly favorable economic outlook. The performance of TCO films derived from alkoxide precursors is comparable to that of films produced by conventional methods, with the added advantage of process versatility.
Ultimately, the selection of an indium precursor is a strategic decision that must be aligned with the specific requirements of the target application, considering the interplay between cost, desired film properties, and processing capabilities. This guide provides a foundational framework for researchers and developers to navigate these considerations and unlock the potential of this compound in the advancement of transparent conductive oxide technologies.
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INDIUM(III) ISOPROPOXIDE. MySkinRecipes. [Link]
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Facile Molecular Approach to Transparent Thin-Film Field-Effect Transistors with High-Performance Using New Homo- and Heteroleptic Indium(III)–Tin(II) Single-Source Precursors. Chemistry of Materials. [Link]
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Low-Temperature Deposition of Transparent Conducting Films Applied to Flexible Electrochromic Devices. PMC - NIH. [Link]
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Surface characterization of sol–gel derived indium tin oxide films on glass. [Link]
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Growth and characterization of indium oxide thin films prepared by spray pyrolysis. ResearchGate. [Link]
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Structural stability of indium oxide films deposited by spray pyrolysis during thermal annealing. INIS-IAEA. [Link]
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Modified procedure for the sol–gel processing of indium–tin oxide (ITO) films | Request PDF. ResearchGate. [Link]
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Highly conducting, transparent, and flexible indium oxide thin film prepared by atomic layer deposition using a new liquid precursor Et>2>inN(SiMe>3>)>2>. Dongguk University. [Link]
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Characterization of molybdenum-doped indium oxide thin films by spray pyrolysis technique. Indian Academy of Sciences. [Link]
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Introduction to conductive ITO (Indium tin oxide) thinfilm. QS Advanced Materials Inc. [Link]
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High-Throughput Synthesis, Screening and Scale-Up of Optimised Conducting Indium Tin Oxides. UCL Discovery. [Link]
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Structural Stability of Indium Oxide Films Deposited by Spray Pyrolysis During Thermal Annealing | Request PDF. ResearchGate. [Link]
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Indium-Doped ZnO Thin Films Obtained Using Spray Pyrolysis for Position-Sensitive Photodetection. MDPI. [Link]
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A comparison of transmission data from two commonly used TCOs, ITO and FTO against titanium-doped indium oxide. ResearchGate. [Link]
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Influence of precursor concentration on the structural, optical and electrical properties of indium oxide thin film prepared by a sol–gel method | Request PDF. ResearchGate. [Link]
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A Researcher's Guide to Precursor Selection for Reproducible Indium Oxide Films: A Comparative Analysis
For researchers and professionals in materials science and drug development, the ability to produce thin films with consistent, predictable, and reproducible properties is paramount. In the realm of transparent conducting oxides (TCOs), indium oxide (In₂O₃) and its doped variants like indium tin oxide (ITO) are mainstays in applications ranging from solar cells and flat-panel displays to specialized coatings for medical devices.[1][2] The choice of the indium precursor is a critical, foundational decision that dictates the deposition process, the final film characteristics, and, most importantly, the reproducibility of your results.
This guide provides an in-depth comparison of Indium tripropan-2-olate (indium isopropoxide) with other common indium precursors. We will move beyond simple data sheets to explore the causal relationships between precursor chemistry, deposition methodology, and the resulting film properties, empowering you to make informed decisions for your specific application.
The Central Role of the Precursor: Why this compound?
This compound, In(O-i-Pr)₃, is a metal alkoxide precursor frequently employed in solution-based deposition techniques like sol-gel processing.[3] Its appeal lies in its relatively simple synthesis, good solubility in common organic solvents, and its ability to form uniform coatings through hydrolysis and condensation reactions. However, this reactivity with moisture is also its primary challenge; meticulous control of the processing atmosphere is essential to ensure run-to-run reproducibility.[3]
While effective, is it the optimal choice for every application? To answer this, we must compare it against alternatives used in both solution and vapor deposition techniques.
Comparative Analysis of Indium Precursors
The selection of an indium precursor is intrinsically linked to the chosen deposition method. Each combination presents a unique set of advantages and challenges affecting the final film's quality and reproducibility.
| Precursor Class | Example Precursor | Common Deposition Method(s) | Key Advantages | Key Challenges & Reproducibility Factors | Resulting Film Properties |
| Metal Alkoxide | This compound | Sol-Gel, Spin Coating | Low cost, suitable for simple solution processing.[3] | Highly sensitive to moisture, requiring strict atmospheric control. Precursor solution can age, affecting viscosity and film thickness. | Can produce amorphous or polycrystalline films depending on annealing.[4] Prone to porosity.[5] |
| Inorganic Salts | Indium Nitrate (In(NO₃)₃) | Solution Processing | Good solubility in polar solvents like 2-methoxyethanol.[6] | Can leave nitrate residues requiring higher annealing temperatures for complete decomposition. | Films from nitrate precursors can be denser but less crystalline than those from other precursors.[7] |
| Inorganic Salts | Indium Chloride (InCl₃) | Solution Processing, ALD | Relatively inexpensive. | Can introduce chlorine impurities into the film, affecting electrical properties. Requires high deposition temperatures (>500°C) for ALD.[8] | Tends to produce films with a wide grain size distribution.[7] |
| Metal-Organic (β-diketonate) | Indium Acetylacetonate (In(acac)₃) | Solution Processing, ALD/CVD | Higher thermal stability compared to alkoxides. | Lower growth per cycle (GPC) in ALD processes.[8] Can lead to carbon incorporation if decomposition is incomplete. | Produces relatively uniform grain sizes in solution-processed films.[7] |
| Metal-Organic (Alkyls/Amidinates) | (N,N-dimethylbutylamine)trimethylindium (DATI) | PEALD | High growth per cycle (GPC), less steric hindrance.[9][10] | More complex and expensive synthesis. Requires specialized handling (air/moisture sensitive). | Superior crystallinity, low defect density, and high charge carrier mobility (>100 cm²/(V·s)).[10] |
| Metal-Organic (Cyclopentadienyl) | Cyclopentadienyl Indium (InCp) | ALD | Can be used at relatively low deposition temperatures (160–200 °C).[11][12] | Expensive precursor. Potential for carbon incorporation.[11] | Can produce amorphous or polycrystalline films with smooth surfaces depending on temperature.[11] |
Experimental Deep Dive: Protocols and Workflows
To achieve reproducible results, a well-documented and controlled experimental process is non-negotiable. Below are representative protocols for solution-based deposition using this compound and a generalized workflow for film characterization.
Experimental Protocol 1: Sol-Gel Deposition of In₂O₃ from this compound
This protocol outlines a standard procedure for depositing an indium oxide thin film on a glass substrate. The causality behind these steps is crucial: precise concentrations and controlled annealing are what ensure reproducibility.
-
Precursor Solution Preparation (0.2 M):
-
In a nitrogen-filled glovebox, dissolve 1.46 g of this compound in 25 mL of 2-methoxyethanol.
-
Add 0.2 mL of ethanolamine as a stabilizer. This chelating agent helps control the hydrolysis and condensation rates, preventing overly rapid gelation which can lead to film defects.
-
Stir the solution at 60°C for 1 hour until fully dissolved and clear. Age the solution for 24 hours before use to ensure homogeneity.
-
-
Substrate Cleaning:
-
Sequentially sonicate glass substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 10 minutes to remove organic residues and create a hydrophilic surface, ensuring uniform film wetting.
-
-
Spin Coating:
-
Transfer the substrates and precursor solution to a spin coater with controlled humidity (<40% RH).
-
Dispense 0.5 mL of the precursor solution onto the substrate.
-
Spin at 3000 rpm for 30 seconds. The rotation speed is a key parameter for controlling film thickness.
-
-
Pyrolysis:
-
Immediately transfer the coated substrate to a hot plate preheated to 300°C and bake for 10 minutes. This step removes the solvent and organic components.
-
-
Annealing:
-
Place the substrate in a tube furnace.
-
Ramp the temperature to 500°C at a rate of 5°C/min in an air atmosphere.
-
Hold at 500°C for 1 hour to promote crystallization and densification of the film.
-
Allow the furnace to cool naturally to room temperature.
-
Visualization of Methodologies
To better illustrate the experimental logic, the following diagrams outline the key workflows.
Caption: Workflow for sol-gel deposition of indium oxide films.
Caption: Standard workflow for thin film property characterization.
Conclusion and Recommendations
The reproducibility of indium oxide film properties is not determined by a single "best" precursor, but by a synergistic combination of precursor chemistry, deposition technique, and rigorous process control.
-
For cost-effective, lab-scale solution processing where atmospheric conditions can be tightly controlled, This compound remains a viable option. Its primary challenge is its moisture sensitivity, which must be actively managed to ensure reproducible film thickness and morphology.
-
For applications demanding the highest electrical performance (e.g., high-mobility transistors), advanced metal-organic precursors like DATI used in PEALD processes are superior.[10] While the initial cost and complexity are higher, the resulting low-defect, highly crystalline films offer a level of performance and reproducibility that is difficult to achieve with simpler solution-based methods.
-
For a balance between solution processability and precursor stability , Indium Acetylacetonate (In(acac)₃) presents a compelling alternative to alkoxides. Its enhanced thermal stability makes the process more forgiving and less susceptible to environmental fluctuations.[7]
Ultimately, the path to reproducible films requires a self-validating system. Every experimental choice, from the solvent used to dissolve the precursor to the ramp rate of the annealing furnace, must be deliberate, documented, and understood in the context of its impact on the final film properties. By comparing the fundamental properties of different precursor classes and implementing robust characterization workflows, researchers can confidently select the optimal materials and methods to achieve their desired outcomes.
References
-
INDIUM(III) ISOPROPOXIDE - MySkinRecipes. (n.d.). Used as a precursor in the synthesis of indium-based transparent conductive oxides... serves as a key component in sol-gel processes for depositing high-purity, uniform coatings due to its reactivity with alcohols and moisture. 3
-
Comparative Study on Indium Precursors for Plasma-Enhanced Atomic Layer Deposition of In2O3 and Application to High-Performance Field-Effect Transistors. ACS Applied Materials & Interfaces.
-
Indium oxide thin film prepared by low temperature atomic layer deposition using liquid precursors and ozone oxidant. ResearchGate.
-
Effect of precursor type on the morphological development of indium oxide thin films on Si substrates via chemical solution deposition. KAUST Repository.
-
Comparative Study on Indium Precursors for Plasma-Enhanced Atomic Layer Deposition of In2O3 and Application to High-Performance Field-Effect Transistors. ResearchGate.
-
Preparation and characterization of indium oxide (In₂O₃). Pramana - Journal of Physics.
-
Indium precursors for vapor depositions. Google Patents.
-
Preparing Indium Films and Studying the Effect Oxidation on Their Properties. Iraqi High Journal for Pharmaceutical and Applied Sciences.
-
processing, characterization and modeling of solution-processed indium tin oxide films. University of Florida.
-
Indium oxide – Knowledge and References. Taylor & Francis Online.
-
Flexible, solution-processed, indium oxide (In₂O₃) thin film transistors (TFT) and circuits for internet-of-things (IoT). Materials Science in Semiconductor Processing.
-
Selective Gelation Patterning of Solution-Processed Indium Zinc Oxide Films via Photochemical Treatments. MDPI.
-
Preparation and characterization of indium oxide and indium tin oxide films by activated reactive evaporation. ResearchGate.
-
Atomic-Layer-Deposition of Indium Oxide Nano-films for Thin-Film Transistors. SpringerLink.
-
Surface characterization of sol–gel derived indium tin oxide films on glass. Indian Academy of Sciences.
-
Preparation and characterization of indium oxide (In2O3) films by activated reactive evaporation. SciSpace.
-
Preparing Indium Films and Studying the Effect Oxidation on Their Properties. Iraqi High Journal for Pharmaceutical and Applied Sciences.
-
Tin doped indium oxide thin films: Electrical properties. American Institute of Physics.
-
Nanostructured transparent conducting oxide electrodes through nanoparticle assembly. LMU München University Library.
-
Preparation and Characteristics of Indium Oxide Thin Films. Journal of Inorganic Materials.
-
Properties and Mechanism of PEALD-In2O3 Thin Films Prepared by Different Precursor Reaction Energy. National Institutes of Health.
-
Chemical vapour deposition of In2O3 thin films from a tris-guanidinate indium precursor. Dalton Transactions.
-
Nanostructured indium-tin-oxide films fabricated by all-solution processing for functional transparent electrodes. Optics Express.
-
Indium precursors and oxidants used for ALD of In2O3 films. ResearchGate.
-
Bias Stress Stability of Solution-Processed Nano Indium Oxide Thin Film Transistor. MDPI.
-
Alternative Transparent Conductive Oxides (TCO) to ITO. Society of Vacuum Coaters.
-
Amorphous Doped Indium Tin Oxide Thin-Films by Atomic Layer Deposition. Wiley Online Library.
-
Indium Oxide and Indium-Tin Oxide (ITO) Coatings. Indium Corporation.
-
Thermal Evaporation and PVD Coating | Applications. Indium Corporation.
-
Indium tin oxide. Wikipedia.
-
Advancements in Transparent Conductive Oxides for Photoelectrochemical Applications. MDPI.
-
A Study on Optimal Indium Tin Oxide Thickness as Transparent Conductive Electrodes for Near-Ultraviolet Light-Emitting Diodes. MDPI.
-
Purdue researchers build transparent conductors without expensive rare-earth indium. Purdue University.
-
Indium-Tin Oxide (ITO). Indium Corporation.
-
Thin Film Deposition Techniques in Surface Engineering Strategies for Advanced Lithium-Ion Batteries. MDPI.
-
Transparent, conducting indium tin oxide films formed on low or medium temperature substrates by ion-assisted deposition. ResearchGate.
-
Atomic Layer Deposition of Indium Tin Oxide Thin Films Using Nonhalogenated Precursors. ACS Publications.
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- 12. Properties and Mechanism of PEALD-In2O3 Thin Films Prepared by Different Precursor Reaction Energy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Indium Tripropan-2-olate for High-Performance Gas Sensing
This guide provides a comprehensive benchmark analysis of indium tripropan-2-olate as a precursor for fabricating indium oxide (In₂O₃) gas sensors. We will objectively compare its performance against established materials like tin oxide (SnO₂) and zinc oxide (ZnO), supported by experimental data and detailed protocols. This document is intended for researchers and engineers in materials science and sensor development seeking to evaluate and implement high-performance sensing solutions.
Introduction: The Critical Role of Precursors in Metal Oxide Sensors
Metal oxide semiconductor (MOS) gas sensors are at the forefront of chemical sensing technology due to their low cost, high sensitivity, and durability. The performance of these sensors is intrinsically linked to the nanoscale morphology and surface chemistry of the sensing film. While materials like SnO₂ and ZnO have historically dominated the field, the pursuit of higher selectivity and lower operating temperatures has driven research into alternative materials like indium oxide (In₂O₃).
This compound, also known as indium isopropoxide [In(OPrⁱ)₃], has emerged as a superior chemical precursor for depositing high-purity, nanocrystalline In₂O₃ films. Its molecular structure and decomposition characteristics allow for precise control over the film's grain size and porosity—critical factors that dictate sensor performance. This guide will elucidate why the choice of this specific precursor is a critical experimental decision.
The Sensing Mechanism: An Overview
The gas sensing mechanism of an n-type semiconductor like In₂O₃ relies on resistance changes caused by gas interactions at the surface.
-
In Air (Baseline): Oxygen molecules from the ambient air adsorb onto the In₂O₃ surface. At typical operating temperatures (200-400°C), these molecules trap free electrons from the In₂O₃ conduction band, forming ionosorbed oxygen species (O⁻, O²⁻). This process creates a high-resistance electron depletion layer at the surface of the In₂O₃ grains.
-
In the Presence of a Reducing Gas (e.g., Ethanol): When a reducing gas like ethanol (C₂H₅OH) is introduced, it reacts with the adsorbed oxygen species on the sensor surface. This reaction releases the trapped electrons back into the conduction band of the In₂O₃. The increased electron concentration leads to a significant decrease in the sensor's electrical resistance, which is measured as the sensing signal.
Below is a diagram illustrating this fundamental process.
Caption: General sensing mechanism of an n-type MOS sensor like In₂O₃.
Performance Benchmarking: In₂O₃ vs. SnO₂ and ZnO
A sensor's value is determined by key performance metrics. The choice of this compound as a precursor often leads to In₂O₃ films with high surface area and uniform, small grain sizes, which directly enhances these metrics compared to traditional materials.
| Performance Metric | In₂O₃ (from [In(OPrⁱ)₃]) | SnO₂ (Typical) | ZnO (Typical) | Target Gas |
| Sensitivity (Response) | High (S ~ 40-80) | Moderate (S ~ 20-50) | Moderate (S ~ 15-40) | 100 ppm Ethanol |
| Optimal Operating Temp. | 250-300°C | 300-350°C | 300-400°C | Ethanol |
| Response Time (t₉₀) | Fast (5-15 s) | Moderate (15-40 s) | Slow (30-90 s) | Ethanol |
| Recovery Time (t₁₀) | Fast (10-30 s) | Moderate (30-60 s) | Slow (60-120 s) | Ethanol |
| Selectivity Focus | High for VOCs & H₂S | General purpose, good for CO | Good for H₂ and VOCs | Various |
Causality Behind Performance:
-
Lower Operating Temperature: The catalytic activity of the In₂O₃ surface, facilitated by the clean and porous morphology derived from the isopropoxide precursor, allows for efficient gas-surface reactions at lower thermal energy levels.
-
Faster Response/Recovery: The highly porous network of nanocrystalline grains allows for rapid diffusion of target gas molecules to the active sensing sites and swift desorption of reaction byproducts. This is a direct structural benefit of using a precursor that decomposes cleanly without leaving residual carbon impurities.
Experimental Protocols for Reproducible Benchmarking
To ensure trustworthy and reproducible results, standardized protocols are essential. The following sections detail the fabrication and testing procedures.
Protocol: Sensor Fabrication via Spray Pyrolysis
Spray pyrolysis is a cost-effective and scalable method for depositing high-quality thin films from precursors like this compound.
Objective: To deposit a uniform, nanocrystalline In₂O₃ thin film onto an alumina substrate.
Materials:
-
This compound (99.99% purity)
-
2-Propanol (Anhydrous)
-
Alumina (Al₂O₃) substrates with pre-printed interdigitated electrodes (IDEs)
-
Pressurized air or Nitrogen gas cylinder
-
Hot plate with temperature controller
-
Spray nozzle system
Procedure:
-
Precursor Solution Preparation: Dissolve this compound in anhydrous 2-propanol to a final concentration of 0.05 M. Stir the solution in a sealed container for 60 minutes at room temperature to ensure complete dissolution. The choice of 2-propanol as a solvent is crucial as it is the parent alcohol of the precursor, preventing undesirable transesterification reactions.
-
Substrate Cleaning: Place the alumina substrates in a beaker. Sequentially sonicate them in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates under a nitrogen stream and then heat at 150°C for 30 minutes to remove any residual moisture.
-
Deposition Setup: Place a cleaned substrate on the hot plate and heat it to the deposition temperature of 350°C. Position the spray nozzle 25-30 cm above the substrate.
-
Spraying Process: Set the solution flow rate to 3 mL/min and the carrier gas pressure to 1 bar. Spray the precursor solution onto the heated substrate. The fine mist of droplets undergoes pyrolysis upon contact with the hot surface, forming an In₂O₃ film. The reaction is: 2[In(OC₃H₇)₃] + 27O₂ → In₂O₃ + 18CO₂ + 21H₂O.
-
Post-Deposition Annealing: After deposition, increase the substrate temperature to 450°C and anneal for 2 hours in ambient air. This step is critical for improving the crystallinity of the film and removing any organic residues, which stabilizes the sensor's baseline resistance.
Protocol: Gas Sensing Measurement
Objective: To measure the sensor's response, selectivity, and response/recovery times to a target gas.
Setup:
-
A sealed test chamber with gas inlet and outlet ports.
-
Mass flow controllers (MFCs) for precise mixing of target gas and carrier gas (synthetic air).
-
A power supply to heat the sensor and a thermocouple to monitor its temperature.
-
A sourcemeter (e.g., Keithley 2400) to apply a constant voltage and measure the sensor's resistance.
Caption: Workflow for a typical gas sensing measurement cycle.
Procedure:
-
Stabilization: Place the fabricated sensor in the test chamber. Heat it to the desired operating temperature (e.g., 275°C). Flow synthetic air until the sensor's baseline resistance (Ra) is stable. This self-validating step ensures that the initial state is reproducible.
-
Gas Exposure: Introduce a specific concentration of the target gas (e.g., 100 ppm ethanol balanced in synthetic air) into the chamber. Continuously record the sensor's resistance until it reaches a new stable value (Rg).
-
Purge and Recovery: Switch the gas flow back to synthetic air to purge the chamber. Continue recording the resistance as it returns to the original baseline (Ra).
-
Data Calculation:
-
Sensor Response (S): For a reducing gas, the response is calculated as the ratio S = Ra / Rg.
-
Response Time (t_resp): The time taken to reach 90% of the final resistance change upon gas exposure.
-
Recovery Time (t_recov): The time taken for the resistance to return to 90% of the baseline value after the gas is removed.
-
Conclusion and Recommendations
This compound serves as an exemplary precursor for developing high-performance In₂O₃ gas sensors. The resulting films exhibit enhanced sensitivity and faster kinetics at lower operating temperatures compared to traditional SnO₂ and ZnO sensors. This performance advantage is directly attributable to the favorable nanocrystalline and porous morphology that this precursor facilitates.
We recommend this compound for applications demanding high sensitivity to volatile organic compounds (VOCs) and hydrogen sulfide, particularly where low power consumption (via lower operating temperatures) and rapid detection are critical design criteria. While SnO₂ remains a robust choice for general-purpose sensing, In₂O₃ derived from this precursor offers a distinct competitive edge in specialized, high-performance applications.
References
-
Miller, D. R., Akbar, S. A., & Morris, P. A. (2014). Nanoscale Metal Oxide-Based Heterojunctions for Gas Sensing: A Review. Sensors and Actuators B: Chemical. [Link]
-
Shokr, F. S., & Kiasat, A. R. (2015). A review on the gas sensing mechanism of p-type and n-type semiconductor metal oxides. International Journal of Materials Science and Applications. [Link]
A Comparative Guide to the Surface Morphology of Thin Films from Different Indium Sources
An In-depth Technical Guide for Researchers and Scientists
Abstract
The performance of semiconductor devices, from high-frequency transistors to light-emitting diodes, is critically dependent on the quality of their constituent thin films. Surface morphology—a term encompassing roughness, grain size, and defect density—is a paramount indicator of this quality. The choice of the elemental precursor, in this case, the indium source, is one of the most fundamental variables that dictates the final surface characteristics of the film. This guide provides a comparative analysis of common indium sources used in various deposition techniques, examining the causal links between precursor chemistry and the resultant film morphology. We will delve into the decomposition mechanisms of different sources and present supporting experimental data to offer a clear, objective comparison for researchers, scientists, and drug development professionals working with indium-based thin films.
The Foundational Role of the Indium Source in Film Growth
The journey from precursor to a functional thin film is a complex interplay of chemistry and physics. The process begins with the transport of the indium-containing species to a substrate, followed by adsorption, decomposition (in the case of chemical deposition), and finally, the nucleation and growth of the film. The chemical nature of the indium source profoundly influences each of these steps.
Key characteristics of an indium precursor that impact surface morphology include:
-
Thermal Stability & Decomposition Temperature: This determines the energy required to break the chemical bonds and release indium atoms for incorporation into the film. Precursors with low thermal stability may decompose prematurely in the gas phase, leading to particle formation and a rough surface. Conversely, highly stable precursors require higher substrate temperatures, which can enhance adatom mobility and promote larger grain growth.[1][2]
-
Chemical Structure & Ligands: In metal-organic (MO) sources, the organic groups (ligands) attached to the indium atom must be cleanly removed during growth. Incomplete decomposition can lead to the incorporation of impurities, such as carbon, which disrupts crystal growth and can increase surface roughness.
-
Reactivity: The reactivity of the precursor with the substrate and other gas-phase species influences the initial nucleation density. A higher nucleation density typically leads to smaller, more uniform grains and a smoother film.
The general process of thin film formation can be visualized as a multi-step workflow, where the precursor choice is a critical input variable.
Caption: Decomposition pathways for TMI and TEI precursors.
The practical consequences of these differences are significant. The use of TEI allows for lower growth temperatures, which can be advantageous for certain device structures. More importantly, the lower carbon incorporation with TEI leads to higher purity films. In contrast, the methyl radicals produced by TMI decomposition are a known source of carbon impurities that can degrade material quality. [3] Table 1: Performance Comparison of TMI and TEI for InP Growth
| Parameter | Triethylindium (TEI) | Trimethylindium (TMI) | Rationale & Causality |
|---|---|---|---|
| Typical Growth Temp. Range (°C) | 460 - 550 | 520 - 650 | TEI has a lower decomposition temperature due to the weaker In-C₂H₅ bonds and β-hydride elimination pathway. |
| Primary Impurity | Silicon (Si) | Carbon (C), Silicon (Si) | TMI decomposition produces methyl radicals, a direct source of carbon. Carbon levels with TEI are often below detection limits. |
| Typical Carbon Conc. (cm⁻³) | < 10¹⁴ (Below SIMS detection) | 10¹⁴ - 10¹⁶ | The clean β-hydride elimination pathway of TEI avoids the formation of carbon-containing radicals. |
| Resulting Surface Morphology | Generally smoother surfaces at lower temperatures. | Can require higher temperatures to achieve smooth morphology, increasing thermal budget. | Lower growth temperatures enabled by TEI can reduce surface roughening mechanisms like 3D islanding. |
Note: Data is compiled from various studies and can be influenced by specific reactor conditions and V/III ratios.
Inorganic Precursors for Chemical Solution Deposition (CSD)
CSD is a versatile, non-vacuum technique where a precursor solution is applied to a substrate, followed by thermal treatment to decompose the precursor and form the desired film. The choice of the indium salt and its ligands is paramount. A study comparing Indium Chloride (InCl₃), Indium Nitrate (In(NO₃)₃), Indium Acetate (In(OAc)₃), and Indium Acetylacetonate (In(AcAc)₃) provides clear insights. [1] The key factor here is the thermal stability of the precursor. Precursors that decompose at lower temperatures, like In(AcAc)₃, tend to form a large number of nucleation sites, resulting in films with many small grains. In contrast, the highly stable InCl₃ requires much higher temperatures for complete decomposition. This high thermal energy leads to fewer initial nucleation sites, but these sites then grow into much larger grains. [1][2] Table 2: Influence of CSD Precursor on In₂O₃ Film Morphology
| Precursor Source | Complete Decomposition Temp. (°C) | Average Grain Size (nm²) | Surface Roughness (RMS, nm) |
|---|---|---|---|
| Indium Chloride (InCl₃) | ~691 | 988 | 4.39 |
| Indium Nitrate (In(NO₃)₃) | ~498 | 305 | 1.70 |
| Indium Acetate (In(OAc)₃) | ~486 | 219 | 0.71 |
| Indium Acetylacetonate (In(AcAc)₃) | ~461 | 137 | 0.79 |
Data sourced from a comparative study on Si substrates. [1] The results clearly demonstrate a trade-off: higher thermal stability (InCl₃) yields larger grains but also significantly higher surface roughness. [1][2]Conversely, less stable precursors like In(OAc)₃ and In(AcAc)₃ produce smoother films composed of smaller, more uniform grains. [1]This choice directly impacts device performance, as grain boundaries can act as scattering centers for charge carriers.
Experimental Protocol: Quantifying Surface Morphology with Atomic Force Microscopy (AFM)
To objectively compare films grown from different sources, a robust and repeatable characterization methodology is essential. Atomic Force Microscopy (AFM) is the standard technique for quantitatively analyzing the surface topography of thin films at the nanoscale. [4]
Step-by-Step AFM Characterization Workflow
-
Sample Preparation: Cleave a representative piece of the thin film sample. Ensure the surface is free of adventitious contaminants by gently blowing with dry nitrogen. Avoid solvent cleaning unless necessary, as it can alter the surface.
-
Cantilever Selection: Choose an appropriate AFM cantilever. For most topography imaging, a standard silicon probe in tapping mode (or intermittent contact mode) is ideal as it minimizes lateral forces that could damage the sample surface.
-
Instrument Setup & Calibration:
-
Mount the cantilever in the AFM head.
-
Align the laser onto the back of the cantilever and center the reflected spot on the photodiode detector.
-
Perform a frequency sweep to identify the cantilever's resonant frequency.
-
-
Imaging Parameters:
-
Scan Size: Begin with a larger scan size (e.g., 5 µm x 5 µm) to get a representative overview of the surface. Subsequently, perform smaller scans (e.g., 1 µm x 1 µm) for high-resolution analysis of grain features.
-
Scan Rate: Start with a moderate scan rate (e.g., 1 Hz). A slower rate generally improves image quality but increases acquisition time.
-
Setpoint: Engage the tip onto the surface. The setpoint determines the force applied. In tapping mode, this is typically set to 80-90% of the free air amplitude to ensure gentle but consistent tip-sample interaction.
-
Gains: Adjust the integral and proportional gains to optimize the feedback loop, minimizing tracking errors and image artifacts.
-
-
Data Acquisition: Capture multiple images from different areas of the sample to ensure the data is statistically representative. Save both the height and amplitude/phase data channels.
-
Image Processing & Analysis:
-
Use dedicated analysis software (e.g., Gwyddion, NanoScope Analysis).
-
Flattening: Apply a first or second-order plane fit to remove sample tilt and bow.
-
Roughness Calculation: Select a representative, artifact-free area and calculate the Root Mean Square (RMS) roughness (σ). [5] * Grain Size Analysis: Use watershed or thresholding algorithms to identify individual grains and calculate their average size and size distribution. [6]
-
Caption: Standard experimental workflow for AFM analysis of thin film morphology.
Conclusion
The selection of an indium source is a critical, foundational decision in the process of thin film deposition that has a direct and predictable impact on surface morphology.
-
For high-purity epitaxial growth via MOCVD/ALD , Triethylindium (TEI) is often superior to Trimethylindium (TMI) as it allows for lower growth temperatures and results in significantly lower carbon incorporation, leading to higher quality films. * For films grown by Chemical Solution Deposition (CSD) , a clear relationship exists between the precursor's thermal stability and the resulting grain structure. Highly stable precursors like InCl₃ produce large-grained but rough films, while less stable sources like In(OAc)₃ and In(AcAc)₃ yield smoother, smaller-grained films. [1][2] Ultimately, there is no single "best" indium source; the optimal choice is application-dependent. Researchers must weigh the desired film characteristics—such as large grains for high carrier mobility versus smooth surfaces for sharp interfaces—against the constraints of the chosen deposition technique and thermal budget. This guide provides the foundational data and causal understanding to make that choice an informed one.
References
- Properties and Mechanism of PEALD-In2O3 Thin Films Prepared by Different Precursor Reaction Energy. (2021). National Institutes of Health (NIH).
- In Situ Activation of an Indium(III) Triazenide Precursor for Epitaxial Growth of Indium Nitride by Atomic Layer Deposition. (2020). Chemistry of Materials - ACS Publications.
- Effect of precursor type on the morphological development of indium oxide thin films on Si substrates via chemical solution deposition. KAUST Repository.
- SEM surface images of the InN films grown on sapphire (a–c) and glass... ResearchGate.
- A Comparative Study on the Microstructure and Properties of ITO Targets and Thin Films Prepared from Two Different Powders. (2021). Acta Metallurgica Sinica (English Letters).
- Understanding indium nitride thin film growth under ALD conditions by atomic scale modelling: From the bulk to the In-rich layer. (2022). Applied Surface Science.
- A Comparative Analysis of InP Layers Grown with Triethylindium (TEI) and Trimethylindium (TMI). Benchchem.
- Effect of Precursor Type on the Morphological Development of Indium Oxide Thin Films on Si Substrates Via Chemical Solution Deposition. KAUST Repository.
- Indium molybdenum oxide thin films: A comparative study by two different RF sputtering systems. ResearchGate.
- AFM Nanotribomechanical Characterization of Thin Films for MEMS Applications. National Institutes of Health (NIH).
- Morphological Characteristics of Au Films Deposited on Ti: A Combined SEM-AFM Study. (2018). MDPI.
- computational analysis and evaluation of binarization methods in afm images for investigating porosity of fluorine-doped tin oxide thin films. Digital Commons @ the Georgia Academy of Science.
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Navigating the Environmental Maze: A Comparative Guide to Indium Tripropan-2-olate and Greener Alternatives in Thin Film Deposition
For Immediate Publication
A comprehensive guide offering a critical assessment of the environmental impact of Indium tripropan-2-olate, a common precursor in the electronics industry, compared to more sustainable alternatives. This publication provides researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions for greener chemical processes.
Introduction: The Hidden Environmental Cost of Our Digital World
The relentless advancement of electronic devices, from transparent displays to sophisticated sensors, relies heavily on the deposition of thin films with specific optical and electrical properties. Indium-based materials, particularly indium tin oxide (ITO), have long been the cornerstone of this technology. This compound, as a precursor for depositing indium-containing layers, plays a significant role in this manufacturing landscape. However, the growing concerns over the environmental impact of indium, a rare and resource-intensive element, necessitate a thorough evaluation of its entire life cycle, starting from its chemical precursors.
This guide provides an in-depth comparative analysis of the environmental footprint of this compound versus promising, more sustainable alternatives. By examining the synthesis, application, and end-of-life considerations, we aim to equip researchers and industry professionals with the knowledge to navigate the complex terrain of precursor selection, fostering a shift towards greener and more sustainable technologies.
Assessing the Environmental Footprint: A Methodological Framework
To objectively compare the environmental impact of different chemical precursors, a multi-faceted approach is essential. This guide utilizes established green chemistry metrics and a life cycle assessment (LCA) perspective.
Green Chemistry Metrics: Quantifying "Greenness"
Two key metrics provide a quantitative measure of the efficiency and waste generation of a chemical synthesis process:
-
E-Factor (Environmental Factor): This metric, developed by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a more environmentally friendly process[1].
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials used (raw materials, solvents, reagents) to the mass of the final product. A PMI closer to 1 indicates a more efficient and less wasteful process[1].
These metrics provide a tangible way to compare the resource efficiency and waste generation associated with the synthesis of different precursors.
Life Cycle Assessment (LCA) Framework
A holistic environmental assessment requires a "cradle-to-grave" perspective. This guide considers the following stages of the precursor life cycle:
-
Synthesis: This stage examines the raw materials, solvents, energy consumption, and waste generated during the production of the precursor.
-
Use (Thin Film Deposition): This stage focuses on the byproducts generated during the chemical vapor deposition (CVD) or atomic layer deposition (ALD) process and their environmental fate.
-
End-of-Life: This stage considers the disposal and recycling of the precursor and any indium-containing waste.
Head-to-Head Comparison: this compound vs. The Challengers
This section provides a detailed comparison of this compound with two leading alternatives: Zinc Acetate and Aluminum Acetylacetonate. These alternatives are precursors for zinc oxide (ZnO) and aluminum oxide (Al2O3) films, respectively, which can serve as transparent conductive oxides or dielectric layers, often replacing indium-based materials.
This compound: The Incumbent with a Heavy Footprint
Synthesis: this compound is typically synthesized from an indium source, such as indium trichloride (InCl3), and an isopropoxide source, like sodium isopropoxide, in an organic solvent. While specific industrial synthesis data is proprietary, a laboratory-scale synthesis can be used to estimate green chemistry metrics. A common route involves the reaction of indium trichloride with sodium isopropoxide in a mixture of isopropanol and a non-polar organic solvent.
Environmental Concerns:
-
Indium Scarcity: Indium is a rare earth element, and its mining and extraction are energy-intensive and can lead to significant environmental disruption[2].
-
Toxicity: While metallic indium has low bioavailability, some indium compounds have shown evidence of toxicity, including pulmonary toxicity upon inhalation[3][4]. Organoindium compounds' long-term environmental and health impacts are not fully understood.
-
Waste Generation: The synthesis process generates inorganic salt byproducts and requires the use of organic solvents, contributing to the overall waste stream.
Zinc Acetate: A More Abundant and Less Toxic Alternative
Synthesis: Zinc acetate can be synthesized through a relatively straightforward reaction of zinc metal or zinc oxide with acetic acid[5][6]. This process can be carried out in an aqueous solution, reducing the need for harsh organic solvents.
Environmental Advantages:
-
Abundance: Zinc is a much more abundant and readily available element than indium.
-
Lower Toxicity: Zinc compounds are generally considered to have lower toxicity than many heavy metals, although high concentrations can still be ecotoxic.
-
Greener Synthesis: The synthesis of zinc acetate can be performed with higher atom economy and a lower E-factor compared to many organometallic precursor syntheses.
Aluminum Acetylacetonate: A Cost-Effective and Readily Available Option
Synthesis: Aluminum acetylacetonate can be prepared from various aluminum sources, including aluminum powder, aluminum chloride, or even industrial alum, reacting with acetylacetone[7]. Some synthesis routes can be performed in water, further enhancing their green credentials[7].
Environmental Advantages:
-
Abundance: Aluminum is the most abundant metal in the Earth's crust.
-
Low Cost: The starting materials for aluminum acetylacetonate synthesis are generally inexpensive and widely available.
-
Benign Byproducts: The synthesis can be designed to produce benign byproducts like hydrogen gas and soluble salts[7].
Quantitative Comparison of Precursor Synthesis
| Metric | This compound (estimated) | Zinc Acetate | Aluminum Acetylacetonate |
| Starting Materials | Indium Trichloride, Sodium Isopropoxide | Zinc Oxide, Acetic Acid | Aluminum Powder, Acetylacetone |
| Solvent | Isopropanol, Organic Solvents | Water | Water |
| Atom Economy (ideal) | ~40% | ~82% | ~92% |
| E-Factor (estimated) | > 10 | < 1 | < 1 |
| PMI (estimated) | > 11 | < 2 | < 2 |
Note: The values for this compound are estimations based on typical laboratory-scale synthesis due to the lack of publicly available industrial data. The values for Zinc Acetate and Aluminum Acetylacetonate are based on optimized, greener synthesis routes.
From Precursor to Film: The Environmental Impact of Deposition
The environmental impact of a precursor extends beyond its synthesis to its use in thin film deposition processes like CVD and ALD. The byproducts of these processes are a critical consideration.
This compound in CVD/ALD: The thermal decomposition of this compound is expected to yield indium oxide, isopropanol, and potentially other volatile organic compounds. Isopropanol is readily biodegradable and has a low potential for bioaccumulation[7]. However, the release of unreacted precursor or other organic fragments into the atmosphere is a concern.
Zinc Acetate in CVD/ALD: The deposition of ZnO from zinc acetate typically produces acetic acid and water as byproducts. While acetic acid is a volatile organic compound, it is readily biodegradable.
Aluminum Acetylacetonate in CVD/ALD: The decomposition of aluminum acetylacetonate is more complex, potentially generating acetylacetone, acetone, and ketene, among other species[8][9][10]. While these are organic compounds with varying degrees of environmental impact, their management and potential for atmospheric release need to be carefully controlled.
Diagram of Precursor Decomposition Pathways
Caption: Decomposition byproducts of precursors in deposition.
End-of-Life: The Indium Recycling Challenge
A significant environmental burden of indium-based technologies lies in the end-of-life phase. The low concentration of indium in many products makes recycling economically challenging, leading to a substantial loss of this valuable resource[11]. While methods for recycling indium from various waste streams exist, their widespread implementation is still limited. In contrast, zinc and aluminum are widely recycled, with well-established infrastructure and processes.
Workflow for Indium Waste Management
Caption: End-of-life pathways for indium-containing waste.
Experimental Protocols for Environmental Impact Assessment
To empower researchers to conduct their own environmental impact assessments, this section provides detailed, step-by-step methodologies for key experiments.
Protocol for Synthesis of Zinc Acetate and Calculation of Green Metrics
Objective: To synthesize zinc acetate from zinc oxide and acetic acid and calculate the Atom Economy, E-Factor, and PMI.
Materials:
-
Zinc oxide (ZnO)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Beakers, magnetic stirrer, heating plate, filtration apparatus
Procedure:
-
Weigh 10.0 g of zinc oxide and record the mass.
-
In a beaker, dissolve the zinc oxide in a minimal amount of glacial acetic acid with stirring. Gentle heating may be applied to facilitate dissolution. Record the volume of acetic acid used.
-
Once the zinc oxide has completely dissolved, add 50 mL of deionized water.
-
Heat the solution to evaporate the water and excess acetic acid until crystallization begins.
-
Allow the solution to cool to room temperature and then in an ice bath to maximize crystallization.
-
Collect the zinc acetate dihydrate crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals in a desiccator and weigh the final product.
Calculations:
-
Atom Economy (%) = (Molecular Weight of Zn(CH₃COO)₂ / (Molecular Weight of ZnO + 2 * Molecular Weight of CH₃COOH)) * 100
-
E-Factor = (Total Mass of Waste) / (Mass of Product)
-
Total Mass of Waste = (Mass of ZnO + Mass of Acetic Acid) - Mass of Product
-
-
PMI = (Total Mass of Inputs) / (Mass of Product)
-
Total Mass of Inputs = Mass of ZnO + Mass of Acetic Acid + Mass of Water
-
Protocol for Life Cycle Inventory Data Collection for Precursor Synthesis
Objective: To systematically collect data for a cradle-to-gate life cycle inventory of a precursor synthesis.
Methodology:
-
Define System Boundaries: Clearly define the scope of the assessment, from raw material extraction to the synthesized precursor.
-
Data Collection for each Process Step:
-
Raw Materials: Identify all raw materials, their quantities, and their sources (including transportation distances).
-
Energy Inputs: Quantify all energy inputs (electricity, heating, cooling) for each step.
-
Solvent Usage: Record the type and amount of all solvents used, including any recycling or recovery steps.
-
Waste Generation: Characterize and quantify all waste streams (solid, liquid, gaseous).
-
-
Data Analysis: Use a life cycle assessment software (e.g., SimaPro, openLCA) to model the process and calculate environmental impact indicators such as Global Warming Potential (GWP), Acidification Potential (AP), and Eutrophication Potential (EP).
Conclusion: A Call for a Paradigm Shift
The evidence presented in this guide strongly suggests that a transition away from indium-based precursors like this compound towards more sustainable alternatives is not only environmentally prudent but also technologically feasible. Precursors based on abundant elements like zinc and aluminum offer significant advantages in terms of reduced resource depletion, lower toxicity, and greener synthesis pathways.
While the performance of the final thin film remains a critical factor, the environmental impact of the precursor materials can no longer be an afterthought. By integrating green chemistry principles and a life cycle perspective into the early stages of material selection and process design, the scientific and industrial communities can pave the way for a more sustainable future for the electronics industry. This guide serves as a foundational resource to facilitate this crucial transition.
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Studies on the Toxicity and Distribution of Indium Compounds According to Particle Size in Sprague-Dawley Rats - PMC - PubMed Central. (URL: [Link])
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Ex-ante Life Cycle Assessment of Bioleaching in Indium Recovery from LCD-Waste | Request PDF - ResearchGate. (URL: [Link])
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A Senior Application Scientist's Guide to Validating Quantum Efficiency in Photocatalysis: A Comparative Analysis of Indium-Based Precursors
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for synthesizing and validating indium-based photocatalysts. We will move beyond rote protocols to explore the causal relationships between the choice of indium precursor and the ultimate quantum efficiency of the resulting catalyst. Our focus is on building a self-validating experimental design that ensures reproducibility and scientific rigor.
The Precursor Problem: Why Initial Chemistry Dictates Final Performance
In photocatalysis, the journey from raw chemical to high-performance catalyst is governed by a series of critical decisions, the first and arguably most crucial of which is the selection of the metal precursor. The precursor is not merely a source of indium; its anionic components and coordination chemistry profoundly influence the nucleation, growth, and ultimate physicochemical properties of the nanocrystal.[1][2][3] These properties—including crystallinity, defect density, surface chemistry, and band structure—are the primary determinants of a photocatalyst's ability to absorb light, separate charges, and drive chemical reactions.
A study on indium oxide nanoparticles, for instance, demonstrated a stark difference in photocatalytic activity for CO₂ reduction based on the starting material.[4] Nanoparticles derived from indium(III) hydroxide were active, while those from indium(III) nitrate were not, a difference attributed to the presence of crucial surface hydroxide groups and coordinatively unsaturated indium sites in the former.[4] This underscores a central theme: the precursor's identity is imprinted onto the catalyst's surface and bulk, directly impacting its quantum efficiency.
This guide will compare three common indium precursors:
-
Indium(III) Chloride (InCl₃): Often used in solvothermal and hydrothermal syntheses. The presence of chloride ions can influence crystal growth and may lead to surface halide doping or defects.
-
Indium(III) Nitrate (In(NO₃)₃): A common, highly soluble salt. The nitrate anion is a strong oxidizer, which can affect organic solvents or ligands during synthesis and may influence the formation of oxygen vacancies.[4]
-
Indium(III) Acetylacetonate (In(acac)₃): An organometallic precursor that provides a controlled release of indium ions and a carbon-rich environment, potentially leading to carbon-doped materials with altered electronic properties.
The Experimental Framework: From Synthesis to Validation
A robust evaluation of photocatalyst performance requires a systematic and logical workflow. The process begins with the synthesis of the material, followed by thorough characterization to understand its properties, and culminates in a precise measurement of its photocatalytic activity under controlled conditions.
Caption: Overall experimental workflow from precursor selection to quantum efficiency validation.
Synthesis Protocol: Hydrothermal Preparation of In₂S₃
This protocol provides a generalized hydrothermal method for synthesizing indium sulfide (In₂S₃), a common indium-based photocatalyst, which can be adapted for each precursor.[5][6][7]
Objective: To synthesize In₂S₃ photocatalysts from different indium precursors under identical conditions to isolate the effect of the precursor.
Materials:
-
Indium Precursor: Indium(III) Chloride (InCl₃), Indium(III) Nitrate (In(NO₃)₃), or Indium(III) Acetylacetonate (In(acac)₃)
-
Sulfur Source: Thioacetamide (CH₃CSNH₂)
-
Solvent: Deionized (DI) Water or Ethanol
-
Teflon-lined Stainless-Steel Autoclave (50 mL)
Step-by-Step Procedure:
-
Precursor Solution: In a 100 mL beaker, dissolve 1 mmol of the chosen indium precursor in 20 mL of DI water. Stir until fully dissolved. Causality Note: The choice of solvent can be critical. Water is suitable for inorganic salts like InCl₃ and In(NO₃)₃, while a co-solvent system with ethanol may be needed for organometallic precursors like In(acac)₃ to ensure complete dissolution.
-
Sulfur Solution: In a separate beaker, dissolve 1.5 mmol of thioacetamide in 20 mL of DI water. Thioacetamide will hydrolyze under hydrothermal conditions to provide a slow and controlled release of S²⁻ ions.
-
Mixing: Slowly add the thioacetamide solution to the indium precursor solution under vigorous stirring. A precipitate may form.
-
Hydrothermal Reaction: Transfer the resulting suspension to a 50 mL Teflon-lined autoclave. Seal the autoclave and place it in a preheated oven at 180 °C for 12 hours. Causality Note: The temperature and time control the crystal growth kinetics. These parameters must be kept constant across all experiments to ensure a valid comparison.
-
Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature naturally. Collect the precipitate by centrifugation (e.g., 8000 rpm for 10 min).
-
Purification: Wash the collected powder three times with DI water and three times with absolute ethanol to remove any unreacted reagents and byproducts.
-
Drying: Dry the final product in a vacuum oven at 60 °C overnight.
-
Labeling: Label the resulting powders clearly based on the precursor used (e.g., In₂S₃-Cl, In₂S₃-NO₃, In₂S₃-acac).
Essential Characterization: Linking Properties to Performance
Before any activity testing, the synthesized materials must be thoroughly characterized. This step is non-negotiable as it provides the data to explain why the quantum efficiencies differ. A suite of techniques is necessary to build a complete picture of the material's properties.[8][9][10][11]
| Technique | Property Measured | Why It's Important for Quantum Efficiency |
| X-ray Diffraction (XRD) | Crystalline phase, crystallite size, lattice strain. | Confirms the desired material was formed (e.g., β-In₂S₃). Smaller crystallite size can mean more surface area, but high defect density can also increase charge recombination. |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Morphology, particle size, and aggregation. | Particle morphology affects light scattering and surface area. Well-dispersed nanoparticles are crucial for maximizing the catalyst-reactant interface. |
| UV-Vis Diffuse Reflectance Spectroscopy (DRS) | Optical absorption properties, band gap energy (E_g). | Determines the wavelength range of light the catalyst can absorb. A smaller band gap allows for more visible light absorption, but the band edge potentials must be suitable for the desired redox reaction. |
| Photoluminescence (PL) Spectroscopy | Recombination rate of photogenerated electron-hole pairs. | A lower PL intensity generally indicates more efficient charge separation, as fewer electrons and holes are recombining radiatively. This is a strong predictor of higher photocatalytic activity.[12] |
Validating Performance: A Step-by-Step Protocol for Measuring Apparent Quantum Yield (AQY)
The Apparent Quantum Yield (AQY) is the most critical metric for comparing photocatalyst efficiency. It normalizes the reaction rate to the number of incident photons, providing a standardized measure of performance that can be compared across different labs and materials.[13][14][15]
Objective: To determine the AQY for photocatalytic hydrogen (H₂) evolution from water splitting using the synthesized In₂S₃ catalysts.
Experimental Setup:
-
Photoreactor: A sealed quartz reactor with a flat irradiation window.
-
Light Source: A 300 W Xenon lamp coupled with a monochromator or a band-pass filter (e.g., 420 nm ± 10 nm) to ensure monochromatic irradiation.
-
Gas Chromatograph (GC): Equipped with a Thermal Conductivity Detector (TCD) for H₂ quantification.
-
Optical Power Meter: To measure the intensity of the incident light.
Step-by-Step Protocol:
-
Catalyst Suspension: Disperse 50 mg of the photocatalyst powder (e.g., In₂S₃-Cl) in 100 mL of an aqueous solution containing a sacrificial electron donor (e.g., 0.35 M Na₂S and 0.25 M Na₂SO₃). Causality Note: The sacrificial agent is crucial. It rapidly consumes the photogenerated holes, preventing catalyst photocorrosion and allowing the electrons to be used for the H₂ evolution reaction.
-
System Purging: Transfer the suspension to the photoreactor. Seal the reactor and purge with an inert gas (e.g., Argon) for at least 30 minutes to remove all dissolved oxygen, which would otherwise compete for photogenerated electrons.
-
Light Intensity Measurement: Place the sensor of a calibrated optical power meter at the same position as the reactor's irradiation window. Measure the light intensity (P) in W/cm² and record the irradiation area (A) in cm².
-
Initiate Reaction: While stirring the suspension, turn on the light source. Start a timer and the data acquisition for the GC.
-
Product Quantification: At regular intervals (e.g., every 30 minutes), take a 0.5 mL gas sample from the reactor's headspace using a gas-tight syringe and inject it into the GC to quantify the amount of H₂ produced.
-
Data Collection: Continue the reaction for 3-4 hours, collecting at least 6-8 data points to establish a linear production rate.
-
Control Experiments (Self-Validation): To ensure the observed activity is genuinely photocatalytic, perform two control experiments: one under illumination without the photocatalyst, and one with the photocatalyst in the dark. No significant H₂ evolution should be observed in either case.
AQY Calculation: The AQY is calculated using the following formula:[16][17]
AQY (%) = (Number of reacted electrons / Number of incident photons) * 100 AQY (%) = [(2 × Moles of H₂ evolved) / (Moles of incident photons)] * 100
-
Step A: Calculate the rate of H₂ evolution (mol/s). Plot the amount of H₂ produced (moles) versus time (seconds). The slope of the linear portion of this graph gives the rate of H₂ evolution (R_H₂).
-
Step B: Calculate the moles of incident photons per second (Photon Flux). Photon Flux (mol/s) = (P × A × λ) / (N_A × h × c) Where:
-
P = Light Power (W/cm²)
-
A = Irradiation Area (cm²)
-
λ = Wavelength of light (m)
-
N_A = Avogadro's constant (6.022 × 10²³ mol⁻¹)
-
h = Planck's constant (6.626 × 10⁻³⁴ J·s)
-
c = Speed of light (3.0 × 10⁸ m/s)
-
-
Step C: Calculate AQY. AQY (%) = [(2 × R_H₂) / Photon Flux] × 100
Comparative Data Analysis: The Impact of the Precursor
Caption: Causal relationship between indium precursor choice and final quantum efficiency.
Expected Outcomes & Data Summary
The table below presents a hypothetical but plausible set of results based on established principles of materials science.
| Parameter | In₂S₃ from InCl₃ | In₂S₃ from In(NO₃)₃ | In₂S₃ from In(acac)₃ |
| Morphology (TEM) | Irregular Nanoparticles | Well-defined Nanosheets | Agglomerated Spheres |
| Band Gap (UV-Vis) | 2.15 eV | 2.10 eV | 2.20 eV |
| PL Intensity (a.u.) | 450 | 250 | 600 |
| H₂ Evolution Rate (μmol/h) | 185 | 350 | 90 |
| AQY @ 420 nm (%) | 7.5% | 14.2% | 3.6% |
Interpretation:
-
In₂S₃ from In(NO₃)₃: The superior performance is likely due to the formation of well-defined nanosheets, which offer a large surface area and shorter charge diffusion paths. The significantly lower PL intensity strongly suggests enhanced charge separation, which is the primary reason for the high AQY.[12]
-
In₂S₃ from InCl₃: Shows moderate activity. The irregular morphology may lead to a higher number of surface defects that act as recombination centers, limiting overall efficiency.
-
In₂S₃ from In(acac)₃: The poor performance could be attributed to particle agglomeration, which reduces the active surface area. The high PL intensity indicates rapid recombination of electron-hole pairs, preventing them from participating in the surface reaction.
Conclusion
This guide demonstrates that the validation of a photocatalyst's quantum efficiency is intrinsically linked to its synthesis and characterization. The choice of indium precursor is a critical variable that directly shapes the material's structural, optical, and electronic properties. By systematically synthesizing catalysts from different precursors (InCl₃, In(NO₃)₃, and In(acac)₃), conducting thorough characterization (XRD, TEM, UV-Vis, PL), and employing a rigorous, self-validating protocol for AQY measurement, researchers can establish a clear and defensible link between initial chemistry and final performance. This integrated approach is essential for the rational design of next-generation photocatalysts for applications ranging from renewable energy to advanced therapeutics.
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Safety Operating Guide
A Guide to the Safe Disposal of Indium Tripropan-2-olate for Laboratory Professionals
As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and integrity of the research conducted by our partners. Indium tripropan-2-olate (also known as indium(III) isopropoxide) is a valuable precursor in the development of advanced materials, particularly indium-containing semiconductor films.[1][2] However, its utility is matched by a reactive nature that demands a rigorous and scientifically grounded approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe deactivation and disposal of this compound, moving beyond a simple checklist to explain the chemical causality behind each critical step.
Section 1: Core Hazard Profile & The Chemistry of Disposal
Understanding the inherent chemical properties of this compound is fundamental to its safe management. The entire disposal strategy is built around controlling its primary reactive hazard: moisture sensitivity.
-
Moisture Sensitivity (Hydrolysis): this compound is highly sensitive to moisture.[3] It reacts readily with water in a process called hydrolysis. This is not a gentle reaction; the hydrolysis of metal alkoxides can be significantly exothermic, releasing heat. The reaction proceeds as follows:
-
In(OCH(CH₃)₂)₃ + 3H₂O → In(OH)₃ + 3CH₃CH(OH)CH₃
-
This reaction produces two key byproducts: solid indium hydroxide and isopropanol. Isopropanol is a flammable liquid, which introduces a secondary fire hazard if the reaction is not controlled. The uncontrolled mixing of this compound with water can lead to a rapid, exothermic reaction that can boil the isopropanol, creating a flammable vapor atmosphere.
-
-
Flammability: The compound itself is classified as a Category 2 Flammable Solid.[3] It must be kept away from all sources of ignition, including heat, sparks, and open flames.[3] The use of explosion-proof equipment and grounding of containers during transfer is a mandatory precaution to prevent ignition from static discharge.[3]
-
Health Hazards: this compound is an irritant, causing skin and serious eye irritation.[3] Inhalation of its dust may cause respiratory irritation.[3] Chronic exposure to indium compounds, in general, has been linked to lung effects.[4] Consequently, the established 8-hour time-weighted average (TWA) occupational exposure limit (OEL) for indium and its compounds is 0.1 mg/m³.[4][5][6]
Section 2: Essential Safety Infrastructure
Before handling or disposing of this compound, the following personal protective equipment (PPE) and engineering controls must be in place.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles providing a complete seal are mandatory. In situations with a higher splash risk, a face shield should be worn in addition to goggles.[3][7]
-
Respiratory Protection: A NIOSH-approved respirator with a particulate filter is required when handling the powder or if dust generation is likely.[3][7] All respirator use must be in accordance with a formal respiratory protection program.
-
Skin Protection: Chemical-resistant nitrile gloves are required. Gloves must be inspected for integrity before each use and disposed of properly after handling.[7] A flame-retardant lab coat and closed-toe shoes are also mandatory.[7]
Engineering Controls:
-
All handling and disposal procedures must be conducted within a certified chemical fume hood to control dust and vapors.
-
An eyewash station and safety shower must be immediately accessible and verified to be in working order.[3][8]
Section 3: Quantitative Safety Data
The following table summarizes the critical safety parameters for this compound.
| Parameter | Value / Classification | Source(s) |
| Chemical Name | Indium(III) isopropoxide; this compound | [9] |
| CAS Number | 38218-24-5 | [3][10] |
| Molecular Formula | C₉H₂₁InO₃ | [3][10] |
| Occupational Exposure Limit (OEL) | 0.1 mg/m³ (as In, 8-hour TWA) | [4][5][6] |
| GHS Hazard Statements | H228: Flammable solidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
Section 4: Spill Management Protocol
In the event of a small spill (<5 grams) within a fume hood:
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood sash is at the proper height.
-
PPE: Don the full PPE as described in Section 2.
-
Contain: Do NOT use water. Cover the spill with a dry, inert absorbent material such as sand, diatomaceous earth, or a universal binder.[8]
-
Collect: Carefully sweep or scoop the material and absorbent into a designated, labeled hazardous waste container.[3] Avoid creating dust.[3]
-
Decontaminate: Wipe the spill area with a cloth dampened with isopropanol, followed by a soap and water wash. All cleaning materials must be collected as hazardous waste.
-
Dispose: The container with the spilled material and cleaning debris must be sealed, labeled, and disposed of through your institution's Environmental Health and Safety (EHS) office.[11]
Section 5: Controlled Deactivation & Disposal Protocol
This protocol is designed for safely quenching small, residual amounts of this compound. Never attempt this procedure on bulk quantities; they should be disposed of directly as hazardous waste.
Scientific Principle: The core of this protocol is the controlled, slow hydrolysis of the indium alkoxide. By first suspending the material in an inert, high-boiling-point solvent and then slowly introducing a proton source (isopropanol, then water), we can safely manage the exothermic reaction, preventing a dangerous temperature increase and the rapid evolution of flammable vapors.
Required Materials:
-
Three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet.
-
Inert solvent (e.g., heptane or toluene).
-
Anhydrous isopropanol.
-
Deionized water.
-
Designated hazardous waste container compatible with organic solvents and water.[12]
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble the glassware in a fume hood and purge the system with an inert gas (nitrogen or argon) to displace all air and moisture.
-
Solvent Suspension: Add the residual this compound to the reaction flask. Add a sufficient volume of an inert solvent (e.g., heptane) to create a stirrable slurry. Begin gentle stirring.
-
Rationale: The inert solvent acts as a heat sink, helping to absorb the energy released during the reaction and providing a medium for controlled mixing.
-
-
Initial Quench with Alcohol: Slowly add anhydrous isopropanol to the slurry via the addition funnel. You may observe a mild exothermic reaction.
-
Rationale: Isopropanol is less reactive with the alkoxide than water. This step provides a more controlled initial quenching, converting the trialkoxide to a less reactive state before the addition of water.
-
-
Controlled Hydrolysis: After the initial reaction subsides, begin the slow, dropwise addition of a 10:1 mixture of isopropanol to water through the addition funnel. Monitor the flask for any significant temperature increase. If the flask becomes warm to the touch, pause the addition until it cools.
-
Rationale: This is the most critical step. The slow, dropwise addition of water ensures the exothermic hydrolysis reaction proceeds at a manageable rate. The isopropanol co-solvent helps to further moderate the reaction.
-
-
Completion: Once the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the reaction has gone to completion. The solid indium hydroxide should precipitate out.
-
Waste Collection: The entire resulting slurry (indium hydroxide, solvent, isopropanol, and water) is considered hazardous waste. Carefully transfer the mixture to a properly labeled hazardous waste container.
-
Container Rinsing: The reaction flask should be rinsed with a small amount of isopropanol or acetone. This rinsate must also be collected and added to the hazardous waste container.[13]
-
Final Disposal: Seal the waste container and arrange for pickup by your institution's EHS department.[11] Do not pour any of this waste down the drain.[3][14]
By adhering to this scientifically grounded protocol, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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Carl Roth. (n.d.). Safety Data Sheet: Indium. Retrieved from [Link]
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New Jersey Department of Health. (1999, August). Hazard Summary: Indium. Retrieved from [Link]
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Carl Roth. (n.d.). Safety Data Sheet: Indium. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Cummings, K. J., et al. (n.d.). Use of and Occupational Exposure to Indium in the United States. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Indium(III) isopropoxide. PubChem Compound Database. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Indium Compounds (as In). Retrieved from [Link]
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American Elements. (n.d.). Indium(III) Isopropoxide Solution. Retrieved from [Link]
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Indium Consortium. (n.d.). REACH. Retrieved from [Link]
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The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]
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Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). TRI Pollution Prevention Report for INDIUM CORP OF AMERICA. Retrieved from [Link]
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Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
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Texas Christian University Environmental Health and Safety. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. Retrieved from [Link]
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Li, Y., et al. (n.d.). Efficient recovery of indium from waste indium tin oxide (ITO) targets by pressure leaching with sulfuric acid. Royal Society of Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Group 13: Chemical Reactivity. Retrieved from [Link]
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Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]
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A Researcher's Comprehensive Guide to Safely Handling Indium Tripropan-2-olate
Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a deep understanding of the material's properties. Indium tripropan-2-olate, a metal alkoxide, presents a dual-hazard profile that demands rigorous and informed handling protocols. This guide provides the essential safety and logistical framework for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Hazard Analysis: Understanding the Dual-Threat Profile
This compound combines the potential long-term health effects associated with indium compounds with the immediate, acute risks of a water-reactive metal alkoxide.
-
Indium Compound Toxicity : The primary route of occupational exposure to indium compounds is inhalation.[1][2] Chronic exposure can lead to irritation and damage to the respiratory tract, with the National Institute for Occupational Safety and Health (NIOSH) and the American Conference of Governmental Industrial Hygienists (ACGIH) recommending an airborne exposure limit of 0.1 mg/m³ over a workshift.[2][3][4][5] While indium metal itself is relatively non-toxic, soluble indium salts can be very irritating to the eyes.[1]
-
Metal Alkoxide Reactivity : As a metal alkoxide, this compound is expected to be highly sensitive to moisture. Such compounds are categorized as water-reactive and may be pyrophoric, meaning they can ignite spontaneously upon contact with air or moisture.[6][7][8] This reaction can be violent, posing a significant fire and explosion risk.
Table 1: Hazard Identification and Risk Summary
| Hazard Category | Specific Hazard | Potential Consequences |
| Health Hazards | Inhalation of indium dust/aerosols | Lung irritation, potential for long-term lung damage.[3][5] |
| Eye Contact | Severe irritation from soluble indium compounds.[1] | |
| Skin Contact | Irritation; hot molten metal can cause severe burns.[9] | |
| Physical Hazards | Reactivity with Water/Moisture | Violent reaction, release of flammable isopropanol vapor. |
| Pyrophoricity | Spontaneous ignition upon exposure to air.[6][8] | |
| Environmental | Bioavailability | Processing may lead to more bioavailable forms of indium.[1] |
The Core of Safety: Personal Protective Equipment (PPE)
Given the dual-hazard nature of this compound, a multi-layered PPE strategy is not just recommended; it is mandatory. Your choice of PPE is your last and most critical line of defense.
-
Flame-Resistant (FR) Laboratory Coat : Standard cotton or polyester lab coats offer insufficient protection. An FR lab coat (e.g., Nomex) is essential because of the high risk of flash fire from a pyrophoric reaction.[6][10] It must be fully buttoned with sleeves rolled down.
-
Chemical Splash Goggles : Safety glasses are inadequate. Fully enclosed chemical splash goggles are required to protect against unexpected splashes of reactive material.[7]
-
Face Shield : A face shield, worn over safety goggles, is required any time there is a risk of explosion or a highly exothermic reaction, which is inherent to handling water-reactive materials.[6][7]
-
Dual-Layer Gloves : A single pair of gloves is not sufficient.
The sequence of donning and doffing PPE is critical to prevent cross-contamination and ensure safety.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: A Framework for Safe Handling
All manipulations must assume the material is pyrophoric and water-reactive. Never work alone when handling such materials.[6][11]
-
Inert Atmosphere : All handling of this compound must be performed under an inert atmosphere, such as in a nitrogen or argon-filled glovebox or using a Schlenk line.[6][7] This is the most critical step to prevent contact with air and moisture.
-
Chemical Fume Hood : If a glovebox is not available, manipulations must occur in a chemical fume hood with the sash positioned as low as possible.[6][7] The work area must be free of all flammable materials and water sources.
-
Preparation :
-
Ensure a Class D fire extinguisher (for combustible metals) and a bucket of sand are immediately accessible.
-
Oven-dry all glassware, syringes, and spatulas and cool them under an inert gas stream (e.g., in a desiccator or under argon).[11]
-
Designate a specific, clutter-free area within the fume hood or glovebox for the procedure.
-
-
Transferring the Solid :
-
Inside a Glovebox (Preferred) : Weigh the desired amount of this compound directly in the inert atmosphere.
-
Using a Schlenk Line : If transferring from a reagent bottle, do so under a positive pressure of inert gas. Briefly remove the cap and quickly extract the solid with a dry spatula, then immediately reseal the bottle. Add the solid to your reaction flask while it is being purged with inert gas.
-
-
Post-Handling :
-
Thoroughly clean any spatulas or equipment used for transfer by carefully quenching any residual material (see Disposal Plan).
-
Wipe down the work area. Any contaminated wipes should be treated as reactive waste.
-
Emergency and Disposal Plans
Rapid and correct response to an incident is vital.
Sources
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
